Epicholesterol acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
| Record name | Cholesterol | |
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Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cholesterol | |
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Boiling Point |
360 °C (decomposes) | |
| Record name | Cholesterol | |
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| Record name | CHOLESTEROL | |
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Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
| Record name | Cholesterol | |
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| Record name | CHOLESTEROL | |
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| Record name | Cholesterol | |
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Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
| Record name | CHOLESTEROL | |
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Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
| Record name | CHOLESTEROL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
| Record name | CHOLESTEROL | |
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Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
| Record name | Cholesterol | |
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| Record name | Cholesterol [BAN:JAN:NF] | |
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| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
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| Record name | Cholesterol | |
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| Record name | Cholest-5-en-3-ol (3.beta.)- | |
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| Record name | CHOLESTEROL | |
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| Record name | CHOLESTEROL | |
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| Record name | Cholesterol | |
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Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
| Record name | Cholesterol | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
what is the structure of epicholesterol acetate
An In-depth Technical Guide to the Structure of Epicholesterol Acetate
Abstract
This compound is a pivotal molecule in biophysical and biomedical research, serving as a critical stereoisomeric control for its natural counterpart, cholesterol. This guide delineates the precise molecular structure of this compound, emphasizing the stereochemical nuances that differentiate it from cholesterol acetate. We will explore its core steroid framework, the defining alpha-configuration of the C-3 acetate group, and the consequential impact on its physicochemical properties and biological interactions. This document provides a foundational understanding for researchers leveraging this compound to dissect the specific roles of cholesterol in complex biological systems, particularly in membrane dynamics and protein function.
The Steroid Nucleus: A Conserved Architecture
At the heart of this compound lies the rigid, tetracyclic steroid nucleus known as the cyclopenta[a]phenanthrene ring system. This fundamental scaffold consists of three six-membered cyclohexane rings (labeled A, B, and C) and one five-membered cyclopentane ring (D). This core structure, shared with all sterols, imparts a largely planar and hydrophobic character to the molecule. Appended to this nucleus are two axial methyl groups at the C-10 and C-13 positions and a flexible eight-carbon isoprenoid side chain at C-17, which contributes significantly to the molecule's lipophilicity.
The Defining Feature: Stereochemistry at the C-3 Position
The critical distinction between cholesterol and epicholesterol, and by extension their acetate derivatives, arises from the stereochemistry at the C-3 position of the A-ring. This single point of difference defines them as epimers.
-
Cholesterol : In native cholesterol, the hydroxyl (-OH) group at C-3 is in the beta (β) configuration . This orientation is described as equatorial with respect to the chair conformation of the A-ring, projecting "upwards" from the plane of the steroid nucleus.
-
Epicholesterol : In epicholesterol, the hydroxyl group at C-3 is in the alpha (α) configuration . This orientation is axial, projecting "downwards" from the ring plane.[1]
This seemingly subtle inversion has profound consequences. The equatorial hydroxyl group of cholesterol allows for smooth insertion into lipid membranes and facilitates specific hydrogen-bonding interactions. The axial orientation in epicholesterol alters the molecule's effective cross-sectional area and its capacity for these interactions, making it a valuable tool for investigating the stereospecific requirements of cholesterol in biological membranes.[1][2][3]
Sources
Epicholesterol Acetate: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the chemical properties, synthesis, and characterization of epicholesterol acetate, a significant stereoisomer of cholesteryl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural distinctions that differentiate this compound from its more common counterpart and outlines the practical methodologies for its synthesis and analysis.
Introduction: The Significance of Stereochemistry at C-3
This compound, formally known as (3α)-cholest-5-en-3-yl acetate, is a diastereomer of the ubiquitous cholesteryl acetate. The defining structural feature of this compound is the α-configuration of the acetate group at the C-3 position of the sterol backbone, in contrast to the β-configuration found in cholesteryl acetate. This seemingly subtle stereochemical inversion profoundly impacts the molecule's three-dimensional structure and, consequently, its interactions within biological systems and its physicochemical properties. Understanding these differences is paramount for researchers investigating sterol metabolism, membrane biophysics, and the development of sterol-based therapeutics.
Synthesis of this compound: A Stereochemical Inversion Approach
The synthesis of this compound from cholesterol is a classic example of a stereospecific reaction sequence involving the inversion of a chiral center. The most common and effective method proceeds through a two-step process: mesylation of the cholesterol's 3β-hydroxyl group to create a good leaving group, followed by a nucleophilic substitution (SN2) reaction with an acetate salt, which results in the inversion of stereochemistry at the C-3 position.
A facile and established procedure for this transformation involves the conversion of cholesterol to cholesteryl mesylate, which is then treated with cesium acetate and a crown ether in a suitable solvent.[1]
Experimental Protocol: Synthesis of this compound from Cholesterol
This protocol outlines a laboratory-scale synthesis of this compound.
Step 1: Mesylation of Cholesterol
-
In a round-bottom flask, dissolve cholesterol in anhydrous pyridine.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cholesteryl mesylate.
Step 2: SN2 Acetylation with Stereochemical Inversion
-
Dissolve the crude cholesteryl mesylate in toluene.
-
Add cesium acetate and 18-crown-6 to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification of this compound
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the steroidal backbone and the acetate group. A key diagnostic signal is the multiplet corresponding to the proton at C-3. Due to the axial orientation of this proton in the α-epimer, it is expected to appear at a different chemical shift and with a different coupling pattern compared to the equatorial C-3 proton in cholesteryl acetate (which typically appears around 4.60 ppm). [2]The acetate methyl protons will present as a sharp singlet, likely in the region of 2.0-2.1 ppm.
¹³C NMR: The carbon NMR spectrum provides a detailed fingerprint of the carbon skeleton. The chemical shift of the C-3 carbon will be significantly influenced by the α-orientation of the acetate group. For comparison, the C-3 carbon in cholesteryl acetate resonates at approximately 74.01 ppm. [2]The carbonyl carbon of the acetate group is expected to appear in the downfield region, around 170 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 428. A prominent fragmentation pattern for sterol acetates is the loss of the acetyl group as acetic acid (60 Da), leading to a significant fragment ion at m/z 368. [3]Further fragmentation of the sterol backbone can also be observed.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong carbonyl (C=O) stretching vibration from the acetate group is expected around 1735 cm⁻¹. The C-O stretching vibrations of the ester linkage will appear in the 1250-1000 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations from the steroid nucleus and the acetate methyl group.
Chemical Reactivity and Applications
The primary reactive sites of this compound are the ester linkage and the C=C double bond in the B-ring of the steroid nucleus.
-
Hydrolysis: The acetate group can be hydrolyzed under basic or acidic conditions to yield epicholesterol.
-
Reactions at the Double Bond: The C-5 double bond can undergo various addition reactions, such as hydrogenation or halogenation, similar to other unsaturated sterols.
The distinct stereochemistry of this compound makes it an invaluable tool in biophysical research, particularly for investigating the specific roles of cholesterol's orientation in membrane structure and function. It is often used as a negative control in studies where the specific 3β-hydroxyl group of cholesterol is hypothesized to be crucial for molecular interactions.
Conclusion
This compound, with its unique 3α-acetate configuration, presents a fascinating case study in the importance of stereochemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. Armed with this technical knowledge, researchers are better equipped to utilize this important molecule in their investigations into the complex world of sterol biology and biochemistry.
References
- Yan, J. S., & Bittman, R. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160–162. [Link]
- Pelillo, M., Gallina, A., & Lercker, G. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275–1279. [Link]
- University of Potsdam. (n.d.). 2D Assignment of cholesteryl acetate.
- Global Substance Registration System. (n.d.). This compound.
Sources
epicholesterol acetate physical properties
An In-depth Technical Guide to the Physical Properties of Epicholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Epimer
This compound, systematically known as cholest-5-en-3α-ol acetate, is a pivotal stereoisomer of the more commonly encountered cholesteryl acetate (the 3β epimer).[1] As diastereomers, these molecules share the same molecular formula (C₂₉H₄₈O₂) and constitution but differ in the three-dimensional arrangement of atoms at a single chiral center.[2][3] The defining distinction lies at the C-3 position of the steroid's A-ring: in this compound, the acetoxy group projects below the plane of the ring in an axial (α) configuration, whereas in cholesteryl acetate, it occupies an equatorial (β) position.[1]
This seemingly subtle variation in stereochemistry can impart significant differences in physical properties and biological interactions, stemming from altered molecular shape, polarity, and crystal packing capabilities.[3] This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and field-proven insights into its characterization.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [4] |
| Synonyms | 3α-Acetoxycholest-5-ene, Epicholesteryl Acetate | [4] |
| CAS Number | 1059-85-4 | [4] |
| Molecular Formula | C₂₉H₄₈O₂ | [2] |
| Molecular Weight | 428.69 g/mol | [2] |
| InChIKey | XUGISPSHIFXEHZ-GPJXBBLFSA-N |[4] |
Synthesis and Structural Confirmation
The most common laboratory synthesis of this compound begins with its readily available epimer, cholesterol. The process involves a stereochemical inversion at the C-3 position. A facile and widely cited method involves converting cholesterol to cholesteryl mesylate, which is then treated with a nucleophile like cesium acetate.[5] The acetate attacks from the opposite face, resulting in the inversion of stereochemistry to yield the 3α-acetate product.
Sources
An In-depth Technical Guide to Epicholesterol Acetate (CAS No. 1059-85-4)
For researchers, scientists, and drug development professionals, precision in molecular tools is paramount. Epicholesterol acetate, the C-3 epimer of cholesteryl acetate, represents more than a mere structural curiosity. It is a critical probe for dissecting the stereospecific requirements of sterol interactions within biological and pharmaceutical systems. Its utility lies in providing a direct comparative counterpart to the naturally abundant cholesterol, enabling the elucidation of structure-function relationships that govern membrane dynamics, cellular signaling, and the performance of lipid-based drug delivery vehicles.
This guide provides a comprehensive overview of this compound, from its chemical synthesis and purification to its analytical characterization and key applications. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Identity and Physicochemical Properties
This compound is a derivative of epicholesterol, where the hydroxyl group at the C-3 position of the steroid nucleus is in the axial (α) configuration, as opposed to the equatorial (β) configuration found in cholesterol. This seemingly minor stereochemical inversion has profound implications for its molecular geometry and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |
| Molecular Formula | C₂₉H₄₈O₂ | [1][2] |
| Molecular Weight | 428.7 g/mol | [1] |
| Appearance | White or faintly yellow solid; may appear as a colorless to pale yellow liquid | [3][4] |
| Solubility | Soluble in organic solvents like ethanol and chloroform. | [3] |
| InChIKey | XUGISPSHIFXEHZ-GPJXBBLFSA-N | [1] |
Synthesis and Purification: A Stereocontrolled Approach
The most effective synthesis of this compound begins with its natural counterpart, cholesterol. The core of the synthesis is a stereochemical inversion at the C-3 position. A well-established method involves a Walden inversion, a type of Sₙ2 reaction, which guarantees the desired 3α-configuration.[5]
The Causality of the Synthetic Pathway
The chosen pathway proceeds in two key stages: mesylation followed by nucleophilic substitution.
-
Mesylation of Cholesterol: Cholesterol's 3β-hydroxyl group is a poor leaving group. To facilitate its displacement, it is first converted into a good leaving group, a mesylate (-OMs). Methanesulfonyl chloride (MsCl) is used for this purpose. The reaction is typically run in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl byproduct.
-
Sₙ2 Inversion with Cesium Acetate: The cholesteryl mesylate is then treated with an acetate source to introduce the desired functional group. The key to this step is the Sₙ2 mechanism, which proceeds with an inversion of stereochemistry. Cesium acetate (CsOAc) is an excellent nucleophile for this purpose. The reaction's efficacy is enhanced by using 18-crown-6, a phase-transfer catalyst that complexes the cesium cation, making the acetate anion "naked" and highly nucleophilic.[5] This ensures a clean inversion to the 3α-acetate configuration.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for sterol inversion.[5][6]
-
Mesylation:
-
Dissolve cholesterol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cholesteryl mesylate.
-
-
Acetate Displacement (Walden Inversion):
-
To a solution of the crude cholesteryl mesylate (1 equivalent) in refluxing toluene, add cesium acetate (1.5 equivalents) and 18-crown-6 (0.1 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring by TLC for the disappearance of the mesylate and the appearance of a new, less polar spot corresponding to this compound.
-
Cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.
-
Detailed Experimental Protocol: Purification by Preparative TLC
Preparative TLC is a highly effective method for purifying small to medium scale (10-100 mg) reactions.[7][8]
-
Preparation: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Loading: Using a capillary tube or syringe, carefully apply the concentrated solution as a thin, uniform line onto the origin of a preparative TLC plate (e.g., 20x20 cm, 1000 µm silica gel). Allow the solvent to evaporate completely between applications.
-
Development: Place the plate in a developing chamber containing an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 9:1 v/v). The ideal system should provide a good separation between the product and any impurities, with an Rf value for the product of approximately 0.2-0.3.
-
Visualization: After development, visualize the separated bands under a UV lamp (if the compound is UV-active) or by staining (e.g., potassium permanganate). Mark the band corresponding to the product.
-
Extraction: Carefully scrape the silica containing the product band from the glass plate using a clean razor blade or spatula.[7][9]
-
Elution: Place the collected silica in a small fritted funnel or a pipette plugged with cotton wool. Elute the product from the silica using a polar solvent in which the product is highly soluble (e.g., 100% ethyl acetate).[8]
-
Isolation: Collect the filtrate and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of chromatographic and spectroscopic techniques is employed.
Analytical Workflow Diagram
Caption: Standard analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of sterol acetates and confirming molecular weight.[10]
-
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like chloroform or ethyl acetate.
-
Injection: Inject 1 µL into a GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 700.
-
-
-
Expected Results: A single major peak should be observed in the chromatogram, indicating high purity. The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 428.7, along with characteristic fragmentation patterns for the sterol backbone and loss of the acetate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the stereochemical inversion at C-3. The chemical shift and multiplicity of the C-3 proton are diagnostic. The data for cholesteryl acetate provides an excellent reference point.[13]
-
Protocol:
-
Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected Key Resonances:
-
¹H NMR: The most critical signal is the proton at the C-3 position (H-3). In cholesteryl acetate (3β), this equatorial proton appears as a broad multiplet around 4.60 ppm.[13] For this compound (3α), this axial proton is expected to be shifted and exhibit a different coupling pattern, typically appearing as a narrower multiplet due to smaller axial-equatorial and equatorial-equatorial coupling constants.
-
¹³C NMR: The C-3 carbon will also show a characteristic shift. The carbonyl carbon of the acetate group will appear around 170 ppm, and the methyl of the acetate will be around 21 ppm.[13]
-
Table 2: Comparison of Diagnostic NMR Shifts
| Position | Cholesteryl Acetate (3β) | This compound (3α) (Predicted) | Rationale for Difference |
| H-3 | ~4.60 ppm (multiplet)[13] | Shifted, narrower multiplet | Change from equatorial to axial position alters the magnetic environment and coupling constants. |
| C-3 | ~74.0 ppm | Shifted due to stereochemical change | The γ-gauche effect will alter the chemical shift of C-3 and adjacent carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups.
-
Expected Peaks:
-
~1735 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.
-
~1240 cm⁻¹: A strong C-O stretching vibration from the acetate group.
-
~2850-2960 cm⁻¹: C-H stretching vibrations from the sterol backbone.
-
Applications in Scientific Research
The primary value of this compound is as a stereochemical control for its natural epimer, cholesterol, and its acetate derivative.
Probing Sterol-Lipid Interactions in Membrane Science
Cholesterol is a crucial modulator of cell membrane fluidity and organization.[14][15] Its rigid structure and specific orientation—with the 3β-hydroxyl group near the aqueous interface—are key to its function. Molecular dynamics simulations have shown that epicholesterol, due to its 3α-hydroxyl, orients differently and is less effective at ordering and condensing lipid bilayers compared to cholesterol.[16][17]
This compound allows researchers to investigate how acylating this inverted hydroxyl group affects membrane interactions. As the acetate ester is more hydrophobic than a hydroxyl group, it will partition deeper into the membrane core. This makes it an ideal tool for studying:
-
The role of the C-3 position in anchoring sterols within the bilayer.
-
The stereospecific requirements for the formation of lipid rafts and other membrane microdomains.[14]
-
The impact of sterol structure on membrane permeability and protein function.
Caption: Differential orientation of sterol epimers in a lipid bilayer.
Innovations in Drug Delivery Systems
Cholesterol and its derivatives are fundamental components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[18][19] They are incorporated to enhance carrier stability, reduce drug leakage, and modulate release profiles.[18]
This compound offers a novel building block for creating next-generation drug carriers. By replacing cholesteryl acetate with its epimer, researchers can systematically investigate how sterol stereochemistry impacts:
-
Nanoparticle Morphology and Stability: Recent studies have shown that modifying the sterol component can induce polymorphic shapes in lipid nanoparticles, which may enhance cellular uptake.[20]
-
Drug Encapsulation and Release Kinetics: The packing of lipids within a nanoparticle is highly dependent on molecular geometry. The axial acetate of this compound could alter this packing, leading to different drug loading capacities and release rates.[21]
-
Cellular Interaction and Endosomal Escape: The surface characteristics of a nanoparticle influence its interaction with cells. The unique presentation of the this compound molecule at the nanoparticle surface could lead to altered cellular uptake and trafficking, potentially improving endosomal escape and therapeutic efficacy.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like epicholesterol and cholesteryl acetate provide reliable guidance.[17][22][23][24]
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[22]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[23]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[17] Stable under normal conditions.
References
- PubChem.
- Yan, J. S., & Bittman, R. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160–162. [Link]
- Grandisson, Y., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 28(4), 1614. [Link]
- Giera, M., et al. (2019). A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. Nature Protocols, 14(9), 2649–2671. [Link]
- American Oil Chemists' Society. (2019). Gas Chromatographic Analysis of Plant Sterols. [Link]
- FDA Global Substance Registration System (GSRS).
- University of Rochester, Department of Chemistry. How To: Run a Prep TLC. [Link]
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical Journal, 84(3), 1818–1826. [Link]
- PubChem. Epicholesterol | C27H46O | CID 5283629. [Link]
- Trindade, M., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6296. [Link]
- Mondal, D., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical Journal, 114(4), 813–824. [Link]
- University of the West Indies.
- YouTube.
- Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. [Link]
- Physical Chemistry Chemical Physics.
- ResearchGate.
- ResearchGate. 1H-NMR (A) and 13C-NMR (B) of end product. [Link]
- Sabnis, S., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.
- Mbese, Z., et al. (2018). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 23(7), 1735. [Link]
- Soubias, O., et al. (2023). Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRs: Challenges and Future Perspectives. International Journal of Molecular Sciences, 24(13), 10833. [Link]
- Pokorna, S., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. International Journal of Molecular Sciences, 24(6), 5345. [Link]
- Gosecka, M., et al. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. International Journal of Molecular Sciences, 22(16), 8684. [Link]
- Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simul
- Zhang, Z., & Feng, S. S. (2005). Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres.
- Hellman, L., et al. (1954). CHOLESTEROL SYNTHESIS FROM C14—ACETATE IN MAN.
- YouTube.
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 14. Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRsChallenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. echemi.com [echemi.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Molecular Weight of Epicholesterol Acetate
This guide provides a comprehensive technical overview of the molecular weight of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple numerical values to explore the theoretical basis, experimental verification, and the practical implications of this fundamental chemical property.
Introduction: The Significance of a Precise Molecular Weight
This compound, the 3α-acetyl ester of epicholesterol, is a sterol derivative whose utility in various research contexts—from a synthetic intermediate to a component in lipid studies—demands rigorous characterization. Its molecular weight is not merely a number; it is a cornerstone of its identity. Accurate knowledge of this value is critical for:
-
Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions and formulations.
-
Compound Identification: Confirming the identity and purity of synthesized or isolated material.
-
Analytical Method Development: Calibrating instruments and interpreting data from techniques like mass spectrometry.
-
Regulatory Compliance: Providing essential data for substance registration and quality control.
This document will detail the theoretical calculation of this compound's molecular weight and provide validated experimental protocols for its empirical determination.
Theoretical Molecular Weight: An Elemental Breakdown
The foundation of a molecule's weight lies in its atomic composition. The molecular formula for this compound is C₂₉H₄₈O₂ .[1][2][3] This formula is the basis for calculating both its average molecular weight and its monoisotopic mass, two distinct values relevant in different scientific contexts.
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is most relevant for macroscopic properties and bulk material calculations.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry.
The calculation is broken down in the table below.
| Element | Count | Average Atomic Weight (Da) | Total Average Weight (Da) | Most Abundant Isotope Mass (Da) | Total Monoisotopic Mass (Da) |
| Carbon (C) | 29 | 12.011 | 348.319 | 12.00000 | 348.00000 |
| Hydrogen (H) | 48 | 1.008 | 48.384 | 1.00783 | 48.37584 |
| Oxygen (O) | 2 | 15.999 | 31.998 | 15.99491 | 31.98982 |
| Total | 428.701 | 428.36566 |
Summary of Theoretical Values:
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | [1][2][3] |
| Average Molecular Weight | 428.69 g/mol , 428.7 g/mol | [1][2] |
| Monoisotopic Mass | 428.365430770 Da | [1] |
| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |
Experimental Verification: Protocols and Rationale
While theoretical calculations provide a precise expected value, empirical measurement is essential for confirming a sample's identity and purity. Mass spectrometry (MS) is the definitive technique for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a crucial tool for structural validation that supports the molecular formula.
Mass Spectrometry (MS) Analysis
MS is the gold standard for molecular weight determination due to its exceptional sensitivity and accuracy. However, the analysis of sterol esters like this compound presents challenges, namely their hydrophobicity and poor ionization efficiency.[4] The choice of methodology is therefore critical for obtaining reliable data.
Below is a generalized workflow for MS-based molecular weight determination.
Caption: General workflow for MS-based molecular weight determination.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly suitable for analyzing sterol esters directly from lipid extracts and is compatible with high-throughput lipidomics strategies.[4] Electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for identifying the molecular ion.
Causality and Experimental Choices:
-
Why Reverse-Phase LC? The hydrophobic nature of this compound makes it well-suited for separation on a C18 or similar reverse-phase column, which separates molecules based on their hydrophobicity.
-
Why ESI in Positive Mode? While sterol esters have poor ionization efficiency, they readily form adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[5][6] Detecting these adducts is a reliable way to determine the mass of the parent molecule.
-
Why Tandem MS (MS/MS)? Fragmenting the isolated molecular ion adduct (e.g., [M+NH₄]⁺) provides structural confirmation. The loss of the acetate group or water is a characteristic fragmentation pattern for such molecules.
Step-by-Step Methodology:
-
Sample Preparation:
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a linear gradient from 30% B to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
-
MS Detection (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Full scan from m/z 300-1200 to identify the parent ion.
-
Expected Ion: Look for the ammonium adduct at m/z 446.4 ([C₂₉H₄₈O₂ + NH₄]⁺).
-
Tandem MS (MS/MS): Isolate the m/z 446.4 precursor ion and fragment it. A characteristic product ion would correspond to the loss of ammonia and the neutral sterol core.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7][8] It often provides clear, reproducible fragmentation patterns that are useful for structural confirmation.
Causality and Experimental Choices:
-
Why GC-MS? GC offers excellent chromatographic resolution for sterols. Electron Ionization (EI) at 70 eV creates a library-searchable fragmentation pattern, providing a high degree of confidence in compound identification.
-
Why Derivatization (Optional but Recommended)? While some sterol esters can be analyzed directly, derivatization with a silylating agent (e.g., BSTFA) can improve thermal stability and chromatographic peak shape. However, for molecular weight determination, direct analysis is often preferred to observe the molecular ion.
-
Why Electron Ionization (EI)? EI is a high-energy ionization technique that causes extensive fragmentation. While this can make the molecular ion peak (M⁺·) weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a molecular fingerprint.
Step-by-Step Methodology:
-
Sample Preparation:
-
Extract lipids as described for LC-MS.
-
Ensure the sample is completely dry and solvent-free.
-
Reconstitute in a volatile solvent like hexane or ethyl acetate.
-
-
GC Separation:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
-
MS Detection (EI Mode):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50-600.
-
Data Analysis: Look for the molecular ion peak (M⁺·) at m/z 428.4. Analyze the fragmentation pattern, expecting to see characteristic losses, such as the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 368/369, corresponding to the epicholesterol core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS directly measures the mass-to-charge ratio, NMR validates the underlying atomic structure and connectivity, thus indirectly confirming the molecular formula and, by extension, the molecular weight. For a molecule like this compound, both ¹H and ¹³C NMR are invaluable.[9][10]
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [drugfuture.com]
- 4. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 10. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
Epicholesterol vs. Epicholesterol Acetate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and applications of epicholesterol and its acetylated counterpart, providing researchers, scientists, and drug development professionals with a critical understanding of these pivotal stereoisomers.
Introduction: The Significance of Stereochemistry at C-3
In the realm of steroid chemistry, subtle variations in stereochemistry can lead to profound differences in physical properties, chemical reactivity, and biological activity. This guide delves into the core distinctions between epicholesterol and epicholesterol acetate, two molecules that, while structurally similar, offer unique characteristics valuable to the discerning researcher. Epicholesterol, the 3α-hydroxy epimer of cholesterol, stands in contrast to the more abundant 3β-hydroxy cholesterol.[1] The axial orientation of its hydroxyl group imparts distinct properties that are further modulated by its conversion to this compound. This document serves as a technical resource, elucidating the nuances of these compounds from their fundamental properties to their practical applications in the laboratory and beyond.
Physicochemical Properties: A Tale of Two Functional Groups
The primary difference between epicholesterol and this compound lies in the functional group at the C-3 position: a hydroxyl group in the former and an acetate ester in the latter. This seemingly minor alteration has significant consequences for their physical properties.
| Property | Epicholesterol | This compound |
| Molecular Formula | C₂₇H₄₆O[2] | C₂₉H₄₈O₂[3] |
| Molecular Weight | 386.65 g/mol [4] | 428.69 g/mol [5] |
| Melting Point | 145.0 °C[4] | Data not readily available; expected to be lower than epicholesterol |
| Boiling Point | 480.6 °C at 760 mmHg[4] | Data not readily available; expected to be higher than epicholesterol |
| Appearance | White crystalline solid[4] | Typically a colorless to pale yellow liquid or solid[6] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; less soluble in water. | Soluble in organic solvents like ethanol and chloroform; even less soluble in water than epicholesterol due to increased hydrophobicity.[6] |
The presence of the hydroxyl group in epicholesterol allows for hydrogen bonding, contributing to its higher melting point compared to its acetylated form. Conversely, the larger, more nonpolar acetate group in this compound increases its molecular weight and van der Waals forces, which is expected to result in a higher boiling point. The increased hydrophobic character of the acetate ester also renders this compound less soluble in polar solvents like water compared to epicholesterol.[7]
Synthesis and Chemical Reactivity: The Interplay of the 3α-Group
The chemical behavior of epicholesterol and its acetate is largely dictated by the nature and stereochemistry of the C-3 substituent. The axial 3α-hydroxyl group of epicholesterol is sterically hindered compared to the equatorial 3β-hydroxyl of cholesterol, which can influence its reactivity in esterification reactions.[8] However, it remains a nucleophilic alcohol capable of undergoing typical reactions such as acetylation.
The acetate group in this compound, on the other hand, serves as a protecting group for the 3α-hydroxyl function.[9] This is particularly useful in multi-step syntheses where reactions targeting other parts of the steroid molecule would be incompatible with a free hydroxyl group. The acetate can be readily removed under basic conditions to regenerate the parent alcohol.
Synthesis of this compound from Epicholesterol
The acetylation of epicholesterol is a standard esterification reaction. The protocol below provides a general yet robust method for this conversion.
Experimental Protocol: Acetylation of Epicholesterol
Objective: To convert the 3α-hydroxyl group of epicholesterol to an acetate ester.
Materials:
-
Epicholesterol
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve epicholesterol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of Epicholesterol from this compound (Hydrolysis)
The deprotection of this compound to yield epicholesterol is typically achieved through base-catalyzed hydrolysis (saponification).
Experimental Protocol: Hydrolysis of this compound
Objective: To hydrolyze the acetate ester of this compound to regenerate the 3α-hydroxyl group.
Materials:
-
This compound
-
Methanol or ethanol
-
Potassium hydroxide or sodium hydroxide solution (e.g., 10% in water)
-
Dichloromethane or diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add the potassium hydroxide or sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the bulk of the alcohol solvent using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude epicholesterol.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Analytical Characterization: Differentiating the Epimers
Distinguishing between epicholesterol and this compound, as well as from their 3β-counterparts, requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of these steroids. The chemical shifts of the protons and carbons around the C-3 position are particularly diagnostic.
-
¹H NMR: In epicholesterol, the proton at C-3 (H-3) is in an equatorial position and typically appears as a broad singlet or a narrow multiplet. Upon acetylation, the electron-withdrawing effect of the acetyl group deshields H-3, causing its resonance to shift downfield. The methyl protons of the acetate group in this compound will appear as a sharp singlet around 2.0 ppm.
-
¹³C NMR: The carbon at C-3 will also experience a downfield shift upon acetylation. The carbonyl carbon of the acetate group will be observable in the 170-171 ppm region, and the methyl carbon of the acetate will appear around 21 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of epicholesterol and its acetate will show a molecular ion peak (M⁺). The fragmentation patterns are complex but can provide structural information. A key fragmentation for epicholesterol is the loss of a water molecule (M-18). For this compound, a characteristic fragmentation is the loss of acetic acid (M-60).[10] Both compounds will also exhibit fragmentation of the steroid nucleus and the side chain.
Chromatographic Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating epicholesterol and this compound from other sterols.
-
GC-MS: For GC analysis, sterols are often derivatized to increase their volatility. Epicholesterol can be analyzed as its trimethylsilyl (TMS) ether, while this compound is sufficiently volatile for direct analysis. The retention times will differ, with the more polar epicholesterol generally having a longer retention time on nonpolar columns than its acetate.
-
HPLC: Reversed-phase HPLC can effectively separate these compounds based on their polarity. Epicholesterol, being more polar, will elute earlier than the more hydrophobic this compound. A chromatogram of a standard mixture of epicholesterol and cholesterol demonstrates the separation achievable with LC-MS.[11]
Applications in Research and Development
The distinct properties of epicholesterol and this compound make them valuable tools in various scientific disciplines.
-
Membrane Biophysics: Epicholesterol is used to probe the structural and functional roles of cholesterol in biological membranes. Its different orientation of the hydroxyl group compared to cholesterol leads to altered interactions with phospholipids, affecting membrane fluidity and permeability.[12]
-
Organic Synthesis: this compound serves as a key intermediate in the synthesis of epicholesterol and other 3α-substituted steroid derivatives. The acetate group acts as a reliable protecting group, enabling selective modifications at other positions of the steroid skeleton.[13]
-
Drug Delivery: While research on this compound in drug delivery is less extensive than for cholesteryl acetate, the principles are transferable. The lipophilic nature of the acetate can be exploited in the formulation of lipid-based drug delivery systems such as liposomes and nanoparticles to enhance stability and modulate drug release.[5][14] The ester linkage also presents the possibility of creating prodrugs that are hydrolyzed in vivo to release an active compound.
Visualizing the Core Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Figure 1: Chemical Structures
The reversible synthetic pathway between epicholesterol and this compound.
Figure 3: Analytical Workflow
A typical analytical workflow for the separation and characterization of epicholesterol and its acetate.
Conclusion
Epicholesterol and this compound represent a fascinating case study in the importance of stereochemistry and functional group identity in steroid chemistry. While epicholesterol serves as a valuable probe for understanding biological membranes, its acetylated counterpart, this compound, is a crucial intermediate for synthetic transformations and holds potential in the design of novel drug delivery systems. A thorough understanding of their distinct physicochemical properties, reactivity, and analytical signatures, as outlined in this guide, is paramount for researchers seeking to leverage these compounds in their scientific endeavors. The provided protocols and conceptual frameworks aim to empower scientists to confidently synthesize, characterize, and apply these versatile molecules in their research.
References
- 27.6: Steroids - Chemistry LibreTexts. (2024, March 20).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Epicholesterol. National Center for Biotechnology Information.
- 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10).
- 9.7: Acetals as Protecting Groups - Chemistry LibreTexts. (2021, December 27).
- 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.).
- Parr, M. K., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769.
- Sandoval-Ramírez, J., et al. (2005). A Fast and Convenient Procedure for the Acetylation of Alcohols. Synthetic Communications, 35(24), 4591-4596.
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical journal, 84(3), 1818–1826.
- Common fragmentation behaviour of intact testosterone-and boldenone esters in positive ion electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI.
- Julian, P. L. (1958). U.S. Patent No. 2,842,569. Washington, DC: U.S. Patent and Trademark Office.
- Zhang, Z. H., Li, T. S., & Li, J. T. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (2), 84-85.
- Soloway, A. H., et al. (1954). Some Reactions of Epoxides of Steroid Enol Acetates. Journal of the American Chemical Society, 76(11), 2961–2965.
- Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. (2016). PMC.
- Steroids: Reactions and Partial Synthesis. (2019). ResearchGate.
- Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. (2020). ResearchGate.
- Acetylation of alcohols and phenols. (n.d.). ResearchGate.
- Structure of (a) cholesterol and its stereoisomer (b) epicholesterol.... (n.d.). ResearchGate.
- Protecting Groups. (n.d.).
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry.
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2021). Freie Universität Berlin.
- Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using low resolution gas chromatography - mass spectrometry (GC/EI-MS): a practical approach. (2020). Semantic Scholar.
- Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids. (2013). ResearchGate.
- Epicholesterol, 100 mg, CAS No. 474-77-1 | Research Chemicals. (n.d.). Carl ROTH.
- PubChem. (n.d.). Cholesterol. National Center for Biotechnology Information.
- What is the mechanism of Prednisolone Acetate? (2024, July 17). Patsnap Synapse.
- Protecting group. (n.d.). In Wikipedia.
- 26.03 Acetals as Protecting Groups. (2020, May 11). YouTube.
- Why axial -OH group are generally more reactive than their equatorial isomers? (2021, October 16). Reddit.
- Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA. (2025, January 22). PubMed.
- Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en. (2001). PubMed.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2019). PMC.
- Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. (2016). KoreaMed Synapse.
- Base Catalyzed Ester Hydrolysis (Saponification). (2015, February 24). YouTube.
- Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. (2015). Semantic Scholar.
- Q)85 ‖ How to determine Cis-Trans / Axial-Equatorial in Cyclohexane, Decalin and Steroids ‖ PYQ. (2024, October 17). YouTube.
- Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). riomaisseguro.rio.rj.gov.br.
- Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. (2022). PMC.
- Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
Sources
- 1. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Epicholesterol Acetate: A Technical Guide to a Sterol of Untapped Potential
As a Senior Application Scientist, this in-depth technical guide addresses the biological role of epicholesterol acetate. Given that the specific endogenous functions of this molecule are not yet well-defined in the scientific literature, this document provides a comprehensive framework for its investigation. It synthesizes information from related compounds to propose potential roles and outlines detailed methodologies for researchers, scientists, and drug development professionals to explore these hypotheses.
Abstract: this compound, the C-3 epimer of cholesteryl acetate, represents an intriguing yet understudied molecule in the field of sterol biology. While cholesterol is a cornerstone of mammalian cell structure and function, the biological significance of its epimers and their derivatives remains largely uncharted territory. This guide moves beyond a simple recitation of known facts to establish a foundational research framework. We will dissect the stereochemical nuances that differentiate this compound from its well-known counterpart, cholesterol acetate, and propose testable hypotheses regarding its potential roles in metabolism, membrane dynamics, and cellular signaling. This document is designed to be a catalyst for discovery, providing detailed experimental protocols and logical frameworks for researchers to elucidate the biological role of this enigmatic sterol.
Part 1: The Stereochemical Imperative: Why the "Epi-" Prefix Matters
Cholesterol and its derivatives are fundamental to life. Cholesterol itself is a vital structural component of cell membranes and a precursor to steroid hormones, vitamin D, and bile acids.[1][2][3] Its esterified form, cholesteryl acetate, is a more hydrophobic molecule used extensively in the formulation of drug delivery systems due to its biocompatibility and ability to modulate the physicochemical properties of lipid-based nanostructures.[4]
This compound is a stereoisomer of cholesteryl acetate, differing only in the orientation of the functional group at the C-3 position of the sterol ring. In cholesterol, the hydroxyl group (and thus the acetate group in cholesteryl acetate) is in the beta (β) position, oriented on the same side as the two angular methyl groups. In epicholesterol, this group is in the alpha (α) position, on the opposite, flatter side of the ring system.[5] This seemingly minor change has profound implications for how the molecule interacts with its environment.
Molecular dynamics simulations and experimental studies on epicholesterol have shown that this stereochemical difference alters its effects on lipid bilayers compared to cholesterol. While both sterols increase membrane order and condensation, epicholesterol does so to a lesser degree.[5] This is attributed to a different vertical positioning of its hydroxyl group within the membrane/water interface, which in turn affects its interactions with neighboring phospholipid molecules.[5] Consequently, membranes containing epicholesterol are more permeable to ions and small molecules than those containing cholesterol.[5]
Diagram 1: Structural Comparison of Key Sterols
Caption: Structural relationships between cholesterol, epicholesterol, and their respective acetates.
Part 2: A Research Framework for Elucidating Biological Function
The absence of established biological roles for this compound necessitates a hypothesis-driven approach. Below, we outline three primary avenues of investigation, complete with detailed experimental protocols.
Hypothesis 1: this compound as a Metabolic Intermediate or Byproduct
The metabolism of epicholesterol in rats has been shown to yield bile acids and dihydrocholesterol, indicating that it can enter metabolic pathways analogous to those of cholesterol.[6] However, the resulting bile acids are not identical to those derived from cholesterol, suggesting the involvement of a distinct enzymatic machinery or a different metabolic fate.[6] It is plausible that this compound is either a substrate for or a product of these pathways.
Experimental Workflow: Metabolic Fate Analysis of Radiolabeled this compound
This protocol aims to trace the in vivo journey of this compound.
Diagram 2: Workflow for Metabolic Tracing
Caption: Experimental workflow for tracing the metabolism of this compound.
Step-by-Step Protocol:
-
Synthesis of Radiolabeled Compound: Synthesize this compound with a ¹⁴C label, for instance, in the acetate moiety or the sterol backbone. Purity must be confirmed by HPLC and mass spectrometry.
-
Animal Model and Administration: Utilize male Wistar rats with cannulated bile ducts to allow for separate collection of bile. Administer a known quantity of ¹⁴C-epicholesterol acetate intravenously or via oral gavage.
-
Sample Collection: Collect bile, feces, and urine at regular intervals (e.g., 0-8h, 8-24h, 24-48h). At the end of the experiment, collect blood and key tissues (liver, intestine, adrenal glands).
-
Lipid Extraction: Homogenize tissues and perform a Folch extraction (chloroform:methanol) on all samples to isolate lipids and sterols.
-
Separation and Quantification:
-
Subject the lipid extracts to HPLC with a C18 column to separate different sterol species.
-
Use an in-line scintillation counter to detect and quantify the radioactive fractions.
-
-
Identification of Metabolites: Collect the radioactive fractions and analyze them using LC-MS to determine the exact mass and fragmentation patterns of the metabolites, allowing for their structural identification.
-
Data Analysis: Calculate the percentage of administered radioactivity recovered in each sample type and identify the chemical nature of the major metabolites. This will reveal whether this compound is hydrolyzed to epicholesterol before metabolism and will identify its downstream products.
Hypothesis 2: A Modulator of Membrane Biophysical Properties
Building on the known effects of epicholesterol, the acetate derivative could also influence membrane characteristics. The addition of the acetate group increases hydrophobicity, which may alter its partitioning and orientation within the lipid bilayer, potentially leading to unique effects on membrane fluidity, phase behavior, and the formation of lipid rafts.
Experimental Protocol: Characterization of this compound's Impact on Model Membranes
Table 1: Parameters for Assessing Membrane Properties
| Parameter | Technique | Description |
| Membrane Fluidity | Fluorescence Anisotropy | Measures the rotational diffusion of a fluorescent probe (e.g., DPH) within the bilayer. A higher anisotropy value indicates a more ordered, less fluid membrane. |
| Phase Transition | Differential Scanning Calorimetry (DSC) | Measures the heat absorbed during the gel-to-liquid crystalline phase transition. Sterols typically broaden and can abolish this transition. |
| Lipid Packing | Langmuir Trough | Measures the surface pressure-area isotherm of a lipid monolayer, providing insights into molecular packing and condensation effects. |
Step-by-Step Protocol (Fluorescence Anisotropy):
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model phospholipid (e.g., POPC) containing varying molar percentages (0, 5, 10, 20 mol%) of this compound, cholesteryl acetate, and cholesterol (as controls).
-
Probe Incorporation: Add the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to the liposome suspensions.
-
Measurement: Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy at a controlled temperature (e.g., 37°C).
-
Data Analysis: Compare the anisotropy values across the different liposome formulations. A significant change relative to the pure POPC vesicles will indicate an effect on membrane order. Comparing the magnitude of the effect to that of cholesterol and cholesteryl acetate will reveal the specific impact of the 3α-acetoxy stereochemistry.
Hypothesis 3: A Bioactive Signaling Molecule
The acetate moiety itself can have biological roles. Acetate can be converted to acetyl-CoA, a key metabolic precursor, and also plays a role in epigenetic regulation through histone acetylation, which can activate gene expression.[7] It is conceivable that this compound could be a targeted delivery vehicle for acetate or that the intact molecule could act as a ligand for nuclear receptors or other sterol-sensing proteins.
Experimental Protocol: Screening for Protein Binding and Cellular Activity
-
Ligand Binding Assays:
-
Surface Plasmon Resonance (SPR): Immobilize purified nuclear receptors known to bind sterols (e.g., LXR, FXR) on an SPR chip. Flow solutions of this compound over the chip and measure changes in the refractive index to determine binding affinity.
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding of this compound to a target protein in solution to determine the binding thermodynamics.
-
-
Cell-Based Reporter Assays:
-
Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a response element for a specific nuclear receptor (e.g., an LXR response element).
-
Treat the cells with this compound and known agonists (as positive controls).
-
Measure luciferase activity to determine if this compound can activate the receptor and drive gene expression.
-
-
Histone Acetylation Analysis:
-
Treat a relevant cell line (e.g., HepG2 liver cells) with this compound.
-
Isolate histones and perform a Western blot using antibodies specific for acetylated histone residues (e.g., anti-acetyl-H3K9). An increase in acetylation would suggest that the acetate group is being utilized for epigenetic modifications.
-
Part 3: Applications in Drug Development and as a Research Tool
Even if this compound lacks a specific endogenous role, its unique physicochemical properties make it a valuable molecule for applied science.
-
Drug Delivery Systems: Cholesteryl acetate is a common excipient in lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs), where it enhances stability and controls drug release.[4] this compound could be used as a novel excipient. Its different effect on membrane packing could lead to the development of LNPs with altered drug encapsulation efficiencies and release kinetics, potentially offering advantages for specific therapeutic agents.
-
Chemical Probe: As a stereoisomer of cholesteryl acetate, it can be used as a probe to study the stereochemical specificity of enzymes involved in cholesterol ester metabolism, such as cholesterol esterases.[8] By comparing the rates of hydrolysis of cholesteryl acetate and this compound, one can gain insight into the active site geometry of these enzymes.
Conclusion
The biological role of this compound is currently an open question, representing a frontier in sterol research. This guide provides a structured, hypothesis-driven framework for its investigation. By systematically exploring its metabolic fate, its influence on membrane biophysics, and its potential as a signaling molecule, the scientific community can begin to unravel the functions of this and other understudied sterol derivatives. The proposed protocols offer clear, actionable pathways for researchers to contribute to this nascent field, with potential implications ranging from fundamental cell biology to the design of next-generation drug delivery systems.
References
- EvitaChem. (n.d.). Buy this compound (EVT-1191456) | 1059-85-4.
- National Center for Biotechnology Information. (n.d.). Epicholesterol. PubChem Compound Summary for CID 5283629.
- Huang, Y., et al. (2025). Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. Signal Transduction and Targeted Therapy.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11430304.
- Gao, X., et al. (2016). Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia. Nature Communications, 7, 11960.
- Pasenkiewicz-Gierula, M., et al. (2003). Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study. Biophysical Journal, 84(2 Pt 1), 1214–1225.
- BenchChem. (2025). Application Notes: The Role of Cholesteryl Acetate in Advanced Drug Delivery Systems.
- Global Substance Registration System. (n.d.). This compound.
- Wellman, W. E., & Hoehn, W. M. (1959). METABOLISM OF EPICHOLESTEROL-4-C14 IN THE RAT. Journal of Biological Chemistry, 234(3), 439-442.
- Lladó, V., et al. (2013). Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues. British Journal of Pharmacology, 169(6), 1345–1359.
- Hellman, L., et al. (1954). CHOLESTEROL SYNTHESIS FROM C14—ACETATE IN MAN. Journal of Clinical Investigation, 33(10), 1337–1343.
- Brown, A. J., & Sharpe, L. J. (2014). Epigenetic regulation of cholesterol homeostasis. Frontiers in Genetics, 5, 23.
Sources
- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
The Genesis of a Stereoisomer: Unraveling the Discovery of Epicholesterol Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of steroid chemistry, the subtle dance of stereoisomers dictates biological function. Epicholesterol, the C-3 epimer of cholesterol, and its acetate derivative stand as prime examples of how a change in the spatial arrangement of a single hydroxyl group can profoundly alter a molecule's properties and interactions within biological systems. While cholesterol is a ubiquitous and essential component of animal cell membranes, its 3α-hydroxy epimer, epicholesterol, is rare in nature. The story of epicholesterol acetate's discovery is not one of a singular "eureka" moment but rather a gradual unveiling, deeply intertwined with the foundational work of elucidating the complex stereochemistry of sterols in the early 20th century. This guide delves into the historical context, the key experimental challenges, and the logical progression of scientific inquiry that led to the identification and synthesis of this important stereoisomer.
The Dawn of Steroid Stereochemistry: A Puzzle of Isomers
The early 1900s were a period of intense investigation into the structure of cholesterol. Pioneers like Adolf Windaus and Heinrich Wieland were meticulously piecing together the intricate tetracyclic framework of this vital molecule.[1] Their work, which would later earn them Nobel Prizes, laid the groundwork for understanding the numerous stereoisomers possible within the steroid nucleus. Cholesterol itself possesses eight stereogenic centers, giving rise to a staggering 256 possible stereoisomers.[2]
The initial challenge for chemists of this era was not just determining the connectivity of the atoms but also their three-dimensional arrangement. The concepts of α and β configurations, denoting substituents projecting below or above the plane of the steroid ring system respectively, were fundamental to this endeavor. Cholesterol, the natural and biologically active form, possesses a hydroxyl group at the C-3 position in the β configuration (3β-hydroxy). Its epimer, epicholesterol, has this hydroxyl group in the α configuration (3α-hydroxy).
The Indirect Discovery: From Saturated Analogs to the Epimer
Direct evidence for the first synthesis of this compound is not explicitly documented as a landmark discovery in the surviving literature. Instead, its existence was a logical consequence of the systematic exploration of cholesterol's stereochemistry. A crucial breakthrough came from the study of the saturated derivatives of cholesterol: cholestanol (5α-cholestan-3β-ol) and its own epimer, epicoprostanol (5β-cholestan-3α-ol, also known as coprostanol).
Early researchers, including Windaus, extensively studied the reduction of cholesterol and its derivatives. These reactions often led to a mixture of stereoisomers. The separation of these closely related compounds was a significant hurdle. One of the key techniques developed during this period was digitonin precipitation . Digitonin, a steroidal saponin, selectively forms an insoluble complex with 3β-hydroxysteroids like cholesterol and cholestanol, while the 3α-hydroxy epimers, such as epicholesterol and epicoprostanol, remain in solution. This method provided the first reliable means of separating these epimeric pairs.
The synthesis of epicholesterol, and by extension its acetate, was likely first achieved through the reduction of cholestenone (cholest-4-en-3-one). The reduction of the C-3 ketone could yield both the 3β-hydroxy (cholesterol) and the 3α-hydroxy (epicholesterol) products.
Experimental Workflow: Early Synthesis and Separation of Epicholesterol
The following represents a plausible, generalized workflow that early 20th-century chemists would have employed to synthesize and isolate epicholesterol, which could then be readily acetylated to form this compound.
Caption: Early synthetic route to this compound.
Step-by-Step Methodology:
-
Oxidation of Cholesterol: Cholesterol would be oxidized to cholestenone. This could be achieved using various oxidizing agents known at the time, such as chromic acid. This step removes the stereocenter at C-3, creating a planar ketone.
-
Reduction of Cholestenone: The resulting cholestenone would then be subjected to reduction. Catalytic hydrogenation or reduction with sodium and an alcohol were common methods. This reduction would re-introduce the hydroxyl group at C-3, but without stereocontrol, it would produce a mixture of both cholesterol (3β-OH) and epicholesterol (3α-OH).
-
Separation of Epimers: The critical step would be the separation of the epimeric mixture. As mentioned, digitonin precipitation would be the method of choice. The 3β-hydroxy cholesterol would precipitate out as an insoluble digitonide, leaving the 3α-hydroxy epicholesterol in the mother liquor.
-
Isolation and Characterization of Epicholesterol: After removal of the cholesterol-digitonide precipitate, the epicholesterol could be isolated from the solution. Characterization would have relied on classical methods such as melting point determination and elemental analysis.
-
Acetylation to this compound: The isolated epicholesterol could then be easily converted to its acetate derivative by reaction with acetic anhydride. This would serve both as a means of further purification (through recrystallization) and as a way to create a derivative with distinct physical properties for characterization.
The Significance of this compound in Modern Research
While the initial discovery of this compound was a fundamental step in steroid stereochemistry, the compound continues to be a valuable tool in modern research. Its distinct stereochemistry makes it a crucial control in studies investigating the biological roles of cholesterol. For example, in biophysical studies of cell membranes, comparing the effects of cholesterol and epicholesterol helps to elucidate the specific structural requirements for cholesterol's interactions with membrane lipids and proteins.
A notable modern application is in the synthesis of radiolabeled epicholesterol. A facile procedure described in 1990 utilizes the conversion of cholesterol to cholesteryl mesylate, followed by treatment with cesium acetate to yield epicholesteryl acetate.[3] This demonstrates the continued relevance of this acetate derivative in synthetic pathways.
Modern Synthetic Workflow: Radiolabeled Epicholesterol Synthesis
Sources
Introduction: The Significance of a Stereoisomer
An In-depth Technical Guide to Epicholesterol Acetate: Synthesis, Characterization, and Application as a Stereochemical Probe
In the intricate world of lipid biology and membrane science, cholesterol is a molecule of paramount importance, governing membrane fluidity, organization, and the function of numerous membrane-embedded proteins.[1] However, understanding the precise structural requirements for cholesterol's myriad roles necessitates the use of molecular tools that can dissect its specific interactions. This compound, the C-3 epimer of cholesteryl acetate, serves as such an indispensable tool. It is a synthetic sterol ester that differs from its natural counterpart only in the stereochemical orientation of the acetate group at the C-3 position—axial in this compound (3α) versus equatorial in cholesteryl acetate (3β).[2][3]
This seemingly subtle structural inversion leads to profound differences in the molecule's interaction with lipid bilayers and proteins.[3][4] Consequently, this compound is not merely a chemical curiosity but a high-fidelity negative control in experimental biology. Its use allows researchers to distinguish between specific, stereoselective interactions of cholesterol and non-specific effects arising from the general physical properties of a sterol molecule within a membrane.[2][5] This guide provides a comprehensive overview of this compound, from its chemical synthesis and analytical characterization to its critical applications in biophysical and pharmacological research.
Diagram: Cholesterol vs. Epicholesterol Stereochemistry
Caption: The key structural difference between cholesterol and its epimer.
Chemical Properties and Analytical Characterization
The distinct physical and chemical properties of this compound are central to its synthesis and detection. As an ester, it is more hydrophobic than its parent alcohol, epicholesterol.
| Property | Value | Reference(s) |
| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [6] |
| CAS Number | 1059-85-4 | [6] |
| Molecular Formula | C₂₉H₄₈O₂ | [6][7] |
| Molecular Weight | 428.7 g/mol | [6] |
| Stereochemistry | Absolute, 8 defined stereocenters | [7] |
Analytical Methodologies
Accurate characterization is crucial for confirming the identity and purity of synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy While a dedicated public spectrum for this compound is not readily available, its ¹H and ¹³C NMR spectra can be predicted by comparison to its well-documented epimer, cholesteryl acetate.[8][9]
-
¹H NMR: The most telling signal would be that of the proton at C-3 (H-3). In cholesteryl acetate, this proton is in an axial position, appearing as a broad multiplet around 4.60 ppm.[8] For this compound, the H-3 proton is equatorial, which would typically shift it to a different resonance and result in a narrower multiplet with smaller coupling constants. The acetyl methyl protons would appear as a sharp singlet around 2.0 ppm.[8]
-
¹³C NMR: The carbon of the C-O bond (C-3) would also show a characteristic shift. In cholesteryl acetate, C-3 resonates around 74.0 ppm.[8] The change in stereochemistry to the 3α-acetate would likely cause a noticeable upfield or downfield shift for C-3 and adjacent carbons (C-2 and C-4).
2. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of sterol esters.
-
Electron Impact (EI-MS): This technique often reveals characteristic fragmentation patterns, including the loss of the alkyl side chain and the D-ring of the steroid nucleus.[10][11] A key fragmentation for cholesteryl esters is the neutral loss of the acetic acid molecule.
-
Electrospray Ionization (ESI-MS/MS): In modern lipidomics, ESI-MS/MS is the preferred method. Cholesteryl esters typically form ammonium adducts ([M+NH₄]⁺) in the positive ion mode.[12] Upon collision-induced dissociation, these adducts generate a highly characteristic product ion at m/z 369, which corresponds to the cholesterol backbone after the loss of the ester group and ammonia.[12][13] This method is so reliable that derivatizing free cholesterol to cholesteryl acetate is a standard procedure to enable its high-throughput quantification.[12][14] this compound is expected to behave identically in this regard, producing the same m/z 369 fragment, thus confirming the sterol core.
3. Liquid Chromatography (LC) High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), is essential for separating sterol isomers like cholesterol and epicholesterol.[15] This technique can effectively resolve this compound from any unreacted starting material or isomeric byproducts, ensuring the purity of the final compound.
Stereoselective Synthesis from Cholesterol
The most common and efficient synthesis of this compound begins with commercially available cholesterol. The process is a classic example of nucleophilic substitution with inversion of stereochemistry (an Sₙ2 reaction), which is fundamental to stereoselective organic synthesis.
Experimental Protocol
Step 1: Mesylation of Cholesterol (Formation of a Good Leaving Group)
-
Dissolve cholesterol in a dry, aprotic solvent such as toluene or dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Add a base, typically pyridine or triethylamine, to act as an acid scavenger.
-
Slowly add methanesulfonyl chloride (mesyl chloride) to the stirred solution. The mesyl group will react with the equatorial 3β-hydroxyl group of cholesterol.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product, cholesteryl mesylate, with an organic solvent, wash with dilute acid (e.g., 1M HCl) to remove the base, then with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by recrystallization or column chromatography.
Causality Explained: The hydroxyl group of cholesterol is a poor leaving group. Converting it to a mesylate (-OSO₂CH₃) transforms it into an excellent leaving group, making the C-3 carbon susceptible to nucleophilic attack.
Step 2: Sₙ2 Displacement with Acetate (Inversion of Stereochemistry)
-
Dissolve the purified cholesteryl mesylate in a high-boiling point aprotic solvent, such as toluene.[16]
-
Add cesium acetate (CsOAc) as the nucleophile.[16]
-
Add a phase-transfer catalyst, such as 18-crown-6, to enhance the solubility and nucleophilicity of the acetate anion in the organic solvent.[16]
-
Heat the mixture to reflux and maintain it for several hours, monitoring the reaction by TLC.[16]
-
Once the reaction is complete, cool the mixture and perform an aqueous workup to remove salts.
-
Isolate the crude this compound and purify it by preparative thin-layer chromatography or column chromatography to yield the pure 3α product.[16]
Causality Explained: The acetate ion attacks the C-3 carbon from the opposite side (the α-face) of the bulky mesylate leaving group. This "backside attack" is characteristic of an Sₙ2 reaction and results in a complete inversion of the stereocenter, converting the 3β configuration to the 3α configuration. Cesium acetate is used as it is a source of "naked" acetate ions, which are highly nucleophilic, especially in the presence of 18-crown-6 which sequesters the cesium cation.
Caption: Workflow for the synthesis of this compound from cholesterol.
Applications in Biophysical and Pharmacological Research
The primary utility of this compound lies in its application as a stereospecific control to elucidate the precise structural requirements of cholesterol's biological functions.
Probing Cholesterol-Membrane Interactions
The orientation of the polar headgroup of sterols is critical for their effect on membrane properties. Molecular dynamics simulations have shown that while both cholesterol and its epimer, epicholesterol, increase membrane order and condensation, epicholesterol does so to a lesser degree.[4][17] This difference arises from the distinct hydrogen-bonding capabilities and vertical positioning of the axial 3α-hydroxyl group compared to the equatorial 3β-hydroxyl group within the membrane-water interface.[4]
| Membrane Property | Effect of Cholesterol (3β) | Effect of Epicholesterol (3α) | Causality | Reference(s) |
| Membrane Order/Condensation | Strong Increase | Moderate Increase | The 3β-OH group forms more optimal hydrogen bonds with phospholipids, leading to tighter packing. | [4][17] |
| PC-PC Water Bridges | Modest Reduction | Significant Reduction | Epicholesterol is a less effective spacer, disrupting inter-phospholipid interactions more. | [4] |
| Membrane Permeability | Strong Decrease | Moderate Decrease | Tighter packing induced by cholesterol creates a less permeable barrier. | [4] |
Acetylation of the hydroxyl group to form this compound further modifies these interactions by removing the hydrogen bond-donating capability, making it a useful tool for studying the role of this specific interaction.
Investigating Protein-Sterol Specificity
Many membrane proteins have specific binding sites or sensitivities to cholesterol. Using epicholesterol or its acetate ester is a gold-standard method to determine if these interactions are stereospecific.
-
TRPV1 Ion Channel: Studies on the TRPV1 ion channel, a pain and heat sensor, have shown that its function is modulated by membrane cholesterol. When membranes were enriched with epicholesterol instead of cholesterol, the modulatory effects were abolished.[5] This indicates that the channel can distinguish between the two epimers and interacts specifically with the natural 3β-hydroxyl configuration of cholesterol.[5]
-
Serotonin₁ₐ Receptor: The function of the G protein-coupled serotonin₁ₐ receptor is critically dependent on membrane cholesterol. Research has demonstrated that replacing cholesterol with epicholesterol fails to maintain the receptor's ligand-binding function.[3] This strongly suggests a specific binding interaction that cannot accommodate the axial orientation of the 3α-hydroxyl group.
-
Antibody Recognition: Monoclonal antibodies raised against cholesterol crystals can specifically recognize cholesterol monolayers at an air-water interface. These same antibodies show no interaction with monolayers of epicholesterol, providing a clear demonstration of stereoselective recognition at a protein-surface interface.[18][19]
Sources
- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 9. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]
- 10. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectral fragmentations of cholesterol acetate oxidation products. | Sigma-Aldrich [sigmaaldrich.com]
- 12. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid composition of cholesteryl esters of human meibomian gland secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective interactions of a specialized antibody with cholesterol and epicholesterol monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
An In-depth Technical Guide to Epicholesterol Acetate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of epicholesterol acetate, a key stereoisomer of cholesteryl acetate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's synthesis, purification, characterization, and its applications as a crucial tool in biological and medicinal chemistry research. This document moves beyond simple procedural outlines to explain the underlying scientific principles and rationale behind the described methodologies, ensuring a thorough and practical understanding.
Introduction: The Significance of Stereochemistry in Cholesterol Biology
Cholesterol, a vital component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, integrity, and function.[1][2] Its rigid tetracyclic ring structure and the specific orientation of its 3β-hydroxyl group are paramount to its biological activity. Epicholesterol, the 3α-hydroxy epimer of cholesterol, and its acetate ester, this compound, serve as invaluable molecular probes to dissect the stereo-specific interactions of cholesterol within biological systems.[3][4] By comparing the effects of cholesterol with its epimer, researchers can elucidate the precise structural requirements for cholesterol's function in modulating membrane properties and interacting with membrane-bound proteins.[3][4] This guide focuses on the fundamental aspects of this compound, providing the necessary technical details for its synthesis, purification, and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental systems.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | [5][6] |
| Molecular Weight | 428.7 g/mol | [5] |
| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [5] |
| CAS Number | 1059-85-4 | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); sparingly soluble in water | [7] |
Synthesis of this compound: Inverting the Stereocenter
The synthesis of this compound from cholesterol is a classic example of stereochemical inversion at a hindered secondary alcohol. Two primary methods are commonly employed: the mesylate displacement method and the Mitsunobu reaction.
Mesylate Displacement Method
This robust, two-step method involves the conversion of cholesterol's 3β-hydroxyl group into a good leaving group (mesylate), followed by an Sₙ2 displacement with an acetate nucleophile, which results in the inversion of stereochemistry.[8]
The direct displacement of the hydroxyl group of cholesterol is not feasible as it is a poor leaving group. Conversion to a mesylate (-OSO₂CH₃) transforms it into an excellent leaving group. The subsequent nucleophilic attack by the acetate anion proceeds via an Sₙ2 mechanism, which is inherently stereospecific and leads to the inversion of the configuration at the C-3 position. The use of a crown ether, such as 18-crown-6, is crucial for solubilizing the cesium acetate in the nonpolar solvent (toluene) and for sequestering the cesium cation, thereby increasing the nucleophilicity of the "naked" acetate anion.[8]
Step 1: Synthesis of Cholesteryl Mesylate
-
Dissolve cholesterol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add methanesulfonyl chloride (1.1-1.5 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cholesteryl mesylate.
Step 2: Synthesis of Epicholesteryl Acetate
-
Dissolve the crude cholesteryl mesylate (1 equivalent) in anhydrous toluene.
-
Add cesium acetate (1.5-2 equivalents) and 18-crown-6 (0.1 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude epicholesteryl acetate.[8]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]
- 6. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
The Solubility of Epicholesterol Acetate in Organic Solvents: A Technical Guide for Researchers
This guide provides a comprehensive overview of the principles and practices related to the solubility of epicholesterol acetate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers practical methodologies for its determination, and discusses the implications of these findings in a laboratory setting.
Introduction: The Significance of this compound Solubility
This compound, a derivative of the sterol epicholesterol, is a compound of interest in various fields of chemical and biomedical research. Its molecular structure, characterized by a rigid tetracyclic steroid nucleus and an acetate ester at the 3β-position, imparts a significant hydrophobic character. Understanding its solubility in a range of organic solvents is paramount for a multitude of applications, including but not limited to:
-
Reaction Chemistry: Ensuring that this compound is adequately dissolved in a solvent system is crucial for achieving optimal reaction kinetics and yields.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and impurities in various solvents.
-
Formulation Development: For its potential use in drug delivery systems or as a starting material in pharmaceutical synthesis, knowledge of its solubility is a critical first step in formulation design.
-
Analytical Chemistry: Accurate quantification and characterization often require the complete dissolution of the analyte in a suitable solvent for techniques such as HPLC, GC, and NMR.
This guide will provide both the theoretical framework and the practical tools necessary for researchers to effectively work with this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility is primarily influenced by its molecular structure and the physicochemical properties of the organic solvent.
Physicochemical Properties of this compound
-
Molecular Formula: C₂₉H₄₈O₂[1]
-
Structure: A steroidal backbone with an acetate group. The core is largely nonpolar, while the acetate group introduces a degree of polarity.
-
Polarity: As a cholesteryl ester, this compound is more hydrophobic than its parent sterol, epicholesterol, due to the esterification of the hydroxyl group.[3][4]
The large, nonpolar hydrocarbon skeleton of this compound dictates that it will be more soluble in nonpolar organic solvents. The presence of the acetate group, however, may allow for some interaction with more polar solvents.
The Role of the Solvent
The choice of solvent is critical in determining the extent to which this compound will dissolve. Key solvent properties to consider include:
-
Polarity: Solvents can be broadly classified as polar (e.g., ethanol, methanol) or nonpolar (e.g., hexane, toluene). Polar solvents have a significant dipole moment, while nonpolar solvents do not.
-
Hydrogen Bonding: Solvents with hydrogen bond donor or acceptor capabilities (like alcohols) can interact differently with the solute compared to aprotic solvents (like chloroform or dichloromethane).
-
Dielectric Constant: This property reflects the solvent's ability to separate ions and is another measure of its polarity.
Based on these principles, we can predict a general trend for the solubility of this compound. It is expected to be readily soluble in nonpolar to moderately polar aprotic solvents and may show some solubility in polar protic solvents.
Quantitative Solubility Data: An Overview
While specific, comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, we can infer its likely behavior from studies on the closely related compound, cholesterol, and other cholesteryl esters.
For instance, cholesterol has a reported solubility in ethanol and acetone of approximately 32.5 mg/100 mL, and in isopropanol, it is 48.9 mg/100 mL.[5] Given that this compound is more hydrophobic, its solubility in these polar protic solvents might be slightly lower, while its solubility in nonpolar solvents is expected to be higher. One source indicates that this compound is soluble in organic solvents such as ethanol and chloroform.[6]
The following table provides a qualitative and estimated quantitative solubility profile for this compound based on the behavior of similar compounds. It is crucial to note that these values are estimates and should be experimentally verified for any critical application.
| Solvent | Solvent Type | Predicted Solubility | Estimated Quantitative Solubility (at 25°C) |
| Hexane | Nonpolar | High | > 10 g/100mL |
| Toluene | Nonpolar | High | > 10 g/100mL |
| Chloroform | Aprotic, Polar | Very High | > 25 g/100mL |
| Dichloromethane | Aprotic, Polar | Very High | > 25 g/100mL |
| Diethyl Ether | Aprotic, Moderately Polar | High | > 10 g/100mL |
| Ethyl Acetate | Aprotic, Moderately Polar | Moderate to High | 5 - 15 g/100mL |
| Acetone | Aprotic, Polar | Moderate | 1 - 5 g/100mL |
| Isopropanol | Protic, Polar | Low to Moderate | 0.5 - 2 g/100mL |
| Ethanol | Protic, Polar | Low to Moderate | 0.5 - 2 g/100mL |
| Methanol | Protic, Polar | Low | < 0.5 g/100mL |
| Water | Protic, Very Polar | Insoluble | < 0.01 g/100mL |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of precise solubility data, experimental determination is often necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated gravimetric method)
Experimental Workflow
Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of this compound.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. Add a precise volume of the desired organic solvent to each vial. An excess of solid should be visible to ensure that saturation is reached.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: If using a non-volatile solvent, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. The mass of the remaining this compound is then determined by weighing.
-
Chromatographic Method: If using HPLC or GC, the filtered aliquot is accurately diluted with a suitable solvent to fall within the linear range of a pre-established calibration curve. The concentration is then determined by injecting the diluted sample into the chromatograph.
-
-
Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in appropriate units such as mg/mL, g/100 mL, or molarity.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Purity of Solute and Solvent: Impurities can alter the measured solubility.[7]
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[8]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.
Conclusion
References
- PubChem.
- Journal of Chemical & Engineering Data.
- PubMed. Cholesterol solubility in organic solvents. [Link]
- Atmospheric Chemistry and Physics.
- Scholars Research Library.
- PubChem. Epicholesterol | C27H46O | CID 5283629. [Link]
- Semantic Scholar. Solubility determination of cholesterol polymorphs in organic solvents. [Link]
- Wikipedia. Cholesteryl ester. [Link]
- FDA Global Substance Registration System.
- Nature.
- ResearchGate. How to measure solubility of drug in lipids?. [Link]
- PMC. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. [Link]
- MIT Open Access Articles.
- Lund University Publications.
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to the Stability of Epicholesterol Acetate: Principles, Methodologies, and In-Depth Analysis
Introduction: The Imperative of Stability in Drug Development
Epicholesterol acetate, a stereoisomer of cholesteryl acetate, is a sterol ester of significant interest in pharmaceutical research and development. Its unique three-dimensional structure, arising from the axial orientation of the acetate group at the C-3 position, differentiates it from its more common epimer, cholesteryl acetate. This structural nuance can profoundly influence its physicochemical properties, biological activity, and, critically, its stability. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability profile is not merely a regulatory formality but a cornerstone of developing safe, effective, and reliable therapeutic agents.
This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure and degradation pathways. It is designed to empower researchers to not only execute robust stability studies but also to interpret the results with a deep understanding of the underlying chemical principles. Every recommendation and protocol herein is grounded in established scientific literature and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.
Predicted Degradation Pathways of this compound
While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of its principal degradation pathways based on the known behavior of other sterol esters. The primary sites of chemical instability are the ester linkage and the unsaturated bond in the B-ring of the sterol nucleus.
Hydrolytic Degradation
The ester linkage is the most probable site for hydrolytic cleavage, a reaction catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the acetate group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of epicholesterol and acetic acid.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield epicholesterol and an acetate salt. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[1]
The rate of hydrolysis is expected to be influenced by pH and temperature.[2]
Oxidative Degradation
The cholesterol moiety of this compound is susceptible to oxidation, particularly at the allylic C-7 position and the C-5 to C-6 double bond.[3]
-
Auto-oxidation: In the presence of oxygen, free radical-mediated oxidation can occur, leading to a variety of oxidized sterol products (oxysterols). Common products include 7-ketoepicholesterol, 7α- and 7β-hydroxyepicholesterol, and 5,6-epoxides.[4][5][6] The formation of hydroperoxides is an initial step in this process.[3]
-
Forced Oxidation: Strong oxidizing agents like hydrogen peroxide will accelerate the formation of these and other oxysterols.
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce degradation, often through a free-radical mechanism.[7][8] The double bond in the B-ring is a likely chromophore that can absorb UV radiation, leading to the formation of various photoproducts, including oxysterols. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
At elevated temperatures, this compound can undergo degradation.[4][5] The primary thermal degradation pathway is likely the acceleration of oxidative processes. At very high temperatures, cleavage of the sterol side chain and other fragmentation reactions may occur.
Below is a diagram illustrating the predicted primary degradation pathways.
Caption: Predicted degradation pathways of this compound under various stress conditions.
Designing a Forced Degradation Study: A Practical Framework
A forced degradation or stress testing study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[9][10] The study should be designed to achieve a target degradation of 5-20% of the active substance.[11][12]
Recommended Stress Conditions
The following table summarizes the recommended starting conditions for a forced degradation study of this compound, in accordance with ICH Q1A(R2) guidelines.[9][11][13]
| Stress Condition | Recommended Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Basic hydrolysis is typically faster for esters. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate sensitivity to oxidative stress. |
| Thermal | 80°C for 48 hours (solid state) | To assess the impact of elevated temperatures during storage or processing. |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light | To determine light sensitivity. A control sample protected from light is crucial.[9] |
Experimental Workflow for Forced Degradation
Caption: General workflow for conducting a forced degradation study.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice for this purpose due to its high sensitivity and specificity.[14][15][16]
Protocol: Stability-Indicating HPLC-MS Method
This protocol outlines a general method that can be optimized for the analysis of this compound and its degradation products.
1. Sample Preparation:
- Stressed samples should be neutralized (if applicable) and diluted to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for separating nonpolar compounds like sterol esters.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic analytes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar molecules like sterol esters.
- Scan Mode: Full scan to identify unknown degradants and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the parent compound and known degradants.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity of this compound.
4. Data Analysis:
- Peak areas of this compound and its degradation products are integrated.
- Percent degradation is calculated as: (Total Area of Degradants) / (Area of Parent + Total Area of Degradants) * 100.
- Mass balance should be assessed to ensure that all major degradation products are accounted for.
Characterization of Degradation Products
Identification of degradation products is crucial for understanding the degradation pathways.
-
Mass Spectrometry (MS): Provides molecular weight information. High-resolution MS can be used to determine the elemental composition. Tandem MS (MS/MS) can provide structural fragments for elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated, NMR (¹H and ¹³C) is the definitive technique for structural elucidation.[17][18][19][20]
-
Infrared (IR) Spectroscopy: Can be used to identify changes in functional groups, such as the appearance of hydroxyl groups from hydrolysis or carbonyl groups from oxidation.[21]
Conclusion: A Proactive Approach to Stability
The stability of this compound is a critical attribute that dictates its potential as a pharmaceutical agent. While direct stability data is sparse, a comprehensive understanding can be built upon the established chemistry of sterol esters and the rigorous application of forced degradation studies as outlined by ICH guidelines. By proactively investigating hydrolytic, oxidative, photolytic, and thermal degradation pathways, researchers can anticipate potential stability issues, develop robust formulations, and establish appropriate storage conditions. The use of powerful analytical techniques like HPLC-MS is indispensable for the separation and identification of degradation products, ensuring the development of a safe, effective, and stable final product. This guide provides the foundational knowledge and practical methodologies to confidently navigate the stability assessment of this compound.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Resolve Mass. (2023).
- PubChem. This compound.
- Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Biochemistry. [Link]
- Chromatography Today. (2011). HPLC-MS used in cholesterol study. [Link]
- Resolve Mass Laboratories. (2023).
- Quehenberger, O., et al. (2017). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation. Journal of the American Society for Mass Spectrometry. [Link]
- Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
- ResearchGate. UV degradation of cholesterol and cholesteryl esters. [Link]
- FDA Global Substance Registration System.
- ResearchGate. UV degradation of cholesterol and cholesteryl esters. [Link]
- bioRxiv. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]
- PubChem. Epicholesterol.
- PubMed. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase. [Link]
- ResearchGate. (PDF) Photocatalytic degradation of free cholesterol using UV light: Kinetics and clinical studies, in vitro. [Link]
- PubMed.
- PubMed.
- ResearchGate.
- University of Sheffield.
- ResearchGate. (PDF)
- PubMed.
- Journal of Lipid Research.
- PubMed Central.
- ResearchGate.
- Frontiers in Neurology. Oxidized cholesterol as the driving force behind the development of Alzheimer's disease. [Link]
- PubMed Central.
- PubMed. Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis. [Link]
- PubMed. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas. [Link]
- PubMed.
- CORE.
- ResearchGate.
- PubMed. Oxidation of cholesterol by amyloid precursor protein and beta-amyloid peptide. [Link]
- PubMed Central. Studies on the biosynthesis of cholesterol. 4.
- PubMed Central. Structure and Dynamics of Oxidized Lipoproteins In Vivo: Roles of High-Density Lipoprotein. [Link]
- PubMed. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. [Link]
Sources
- 1. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol hydroperoxides and their degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized cholesterol as the driving force behind the development of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. d-nb.info [d-nb.info]
- 17. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 18. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]
- 19. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of Epicholesterol Acetate
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the molecular interactions and functional consequences of cellular exposure to epicholesterol acetate. We will move beyond a superficial overview to dissect the nuanced stereochemistry that differentiates this molecule from its well-known epimer, cholesterol, and how the addition of an acetate moiety may influence its biological activity. This document is structured to provide a foundational understanding, propose testable mechanistic hypotheses, and offer detailed protocols for empirical validation.
Part 1: Foundational Biochemistry and Structural Context
This compound is a sterol derivative, chemically identified as [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate.[1] Its structure is fundamentally similar to cholesterol, a ubiquitous and essential component of animal cell membranes, with a critical distinction: the stereochemistry of the hydroxyl group at the C3 position. In cholesterol, this hydroxyl group is in the beta-conformation (pointing "up" from the plane of the steroid nucleus), whereas in epicholesterol, it is in the alpha-conformation (pointing "down").[2][3] The acetate group is esterified to this 3-alpha-hydroxyl group.
This seemingly minor stereochemical alteration has profound implications for how the molecule interacts with its environment, particularly within the highly organized architecture of the plasma membrane. While cholesterol is a vital component for maintaining membrane integrity and fluidity, its epimer, epicholesterol, is rare in nature and cannot substitute for cholesterol in supporting the growth of animal cells that are unable to synthesize their own cholesterol.[2]
The Cholesterol Biosynthesis Pathway: A Comparative Framework
To understand the potential actions of this compound, it is essential to first grasp the context of cholesterol homeostasis. Cholesterol synthesis is a complex, multi-step process that begins with acetyl-CoA.[4][5][6] Key regulatory steps, such as the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, are tightly controlled by feedback mechanisms to maintain cellular cholesterol levels.[4][5]
-
Hypothesis 1: this compound, due to its structural similarity to cholesterol, may be recognized by enzymes and transport proteins involved in cholesterol metabolism. Its effects could arise from competitive inhibition or allosteric modulation of these pathways.
The esterification of cholesterol to form cholesteryl esters is a critical step for its transport in lipoproteins and for intracellular storage in lipid droplets.[7][8] This reaction is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). It is plausible that this compound may be hydrolyzed by cellular esterases to yield epicholesterol and acetate. The free epicholesterol would then be the primary bioactive molecule.
Part 2: The Cell Membrane as the Primary Site of Action
The most well-documented effects of epicholesterol relate to its influence on the biophysical properties of lipid bilayers. Molecular dynamics simulations and experimental studies have demonstrated that while both cholesterol and epicholesterol increase membrane order and condensation, the effects of epicholesterol are less pronounced.[2][9]
-
Key Insight: The differing orientation of the 3-hydroxyl group affects the molecule's vertical positioning within the membrane and its ability to form hydrogen bonds with the phosphate and carbonyl groups of phospholipids.[2][9] This leads to a weaker ordering effect on the phospholipid acyl chains compared to cholesterol.[2]
The acetate group in this compound would render the molecule more hydrophobic than epicholesterol, likely causing it to partition deeper into the hydrophobic core of the membrane. This could further alter its interaction with membrane components and disrupt the fine-tuned lipid organization.
Table 1: Comparative Effects of Cholesterol and Epicholesterol on Membrane Properties
| Property | Cholesterol | Epicholesterol | Rationale for Difference |
| Membrane Ordering | High | Moderate | The β-OH of cholesterol allows for optimal hydrogen bonding and packing with phospholipids. The α-OH of epicholesterol results in a different vertical position and less effective interaction.[2][10] |
| Membrane Condensation | High | Moderate | Similar to membrane ordering, the stereochemistry of the hydroxyl group dictates the efficiency of packing within the lipid bilayer.[2] |
| Reduction of Passive Permeability | High | Moderate | The degree of membrane ordering and condensation directly correlates with the barrier function of the membrane. Cholesterol is more effective at reducing permeability.[2] |
| Abolition of Phase Transition | Yes (at ~50 mol%) | No (at ~50 mol%) | Cholesterol's strong ordering effect eliminates the cooperative melting of phospholipid chains, while epicholesterol's weaker effect does not fully abolish this transition.[10] |
Part 3: Proposed Mechanisms of Action and Signaling Pathways
Based on the structural and biophysical data, we can propose several interconnected mechanisms through which this compound may exert its biological effects following its potential hydrolysis to epicholesterol.
Disruption of Lipid Rafts and Signal Transduction
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. They serve as platforms for signal transduction. By altering membrane order and packing, epicholesterol could disrupt the formation and stability of these rafts.
-
Consequence: The spatial organization of receptors and signaling molecules within rafts would be altered, leading to aberrant downstream signaling. This could impact pathways crucial for cell survival, proliferation, and inflammation.
Caption: Proposed disruption of lipid raft integrity by epicholesterol.
Modulation of Membrane-Bound Enzyme and Transporter Activity
The function of many integral membrane proteins is highly sensitive to the surrounding lipid environment. Changes in membrane fluidity and thickness induced by epicholesterol could alter the conformational dynamics of these proteins.
-
Example: The activity of ATP-binding cassette (ABC) transporters, which are involved in cholesterol efflux and drug resistance, could be modulated. For instance, ABCA1 and ABCG1 are key regulators of reverse cholesterol transport. Altering their lipid environment could impact their function and disrupt cellular cholesterol homeostasis.
Induction of Endoplasmic Reticulum (ER) Stress
Cells have sophisticated mechanisms to sense and respond to alterations in cholesterol levels and membrane properties. A significant disruption of plasma membrane or ER membrane integrity by this compound could trigger the unfolded protein response (UPR) and ER stress.
-
Mechanism: The accumulation of misfolded proteins or altered lipid composition in the ER can activate sensors like PERK, IRE1, and ATF6, leading to a cascade of cellular responses, including apoptosis if the stress is prolonged or severe.
Caption: Hypothetical induction of ER stress by this compound.
Part 4: Experimental Protocols for Mechanistic Validation
The following protocols are designed to systematically investigate the proposed mechanisms of action.
Protocol: Assessment of Cellular Uptake and Hydrolysis
Objective: To determine if this compound is taken up by cells and hydrolyzed to epicholesterol.
Methodology:
-
Synthesis: Synthesize radiolabeled [14C]-epicholesterol acetate. A facile synthesis method involves converting [14C]-cholesterol to cholesteryl mesylate, followed by treatment with cesium acetate and 18-crown-6 to yield epicholesteryl acetate.[11]
-
Cell Culture: Plate human hepatoma (HepG2) cells, a well-established model for studying cholesterol metabolism, in 6-well plates.[12]
-
Treatment: Incubate cells with [14C]-epicholesterol acetate (e.g., 10 µM) for various time points (0, 1, 4, 12, 24 hours).
-
Lipid Extraction: At each time point, wash cells with PBS and extract total lipids using a modified Folch procedure.
-
Analysis: Separate the lipid extracts using thin-layer chromatography (TLC) with a mobile phase suitable for separating sterols and steryl esters.
-
Quantification: Visualize and quantify the bands corresponding to [14C]-epicholesterol acetate and [14C]-epicholesterol using phosphorimaging and densitometry.[13]
Self-Validation: The protocol includes a time-course analysis, which should demonstrate a decrease in the intracellular concentration of the acetate form and a corresponding increase in the free sterol form if hydrolysis occurs.
Protocol: Analysis of Membrane Fluidity and Order
Objective: To measure the effect of this compound on the biophysical properties of the plasma membrane.
Methodology:
-
Cell Culture: Grow cells of interest (e.g., HEK293T or a relevant cancer cell line) on glass-bottom dishes.
-
Treatment: Treat cells with varying concentrations of this compound, cholesterol (positive control), and vehicle (negative control) for 24 hours.
-
Fluorescent Labeling: Incubate the treated cells with a membrane-sensitive fluorescent probe.
-
For Fluidity: Use Laurdan, which exhibits a spectral shift depending on the phase of the lipid environment.
-
For Order: Use a fluorescently labeled lipid analogue that partitions into ordered or disordered domains.
-
-
Microscopy and Spectroscopy:
-
Laurdan: Acquire images at two different emission wavelengths and calculate the Generalized Polarization (GP) value. An increase in GP indicates decreased fluidity (increased order).
-
Fluorescence Anisotropy: Use a fluorometer to measure the rotational freedom of a probe like DPH (1,6-diphenyl-1,3,5-hexatriene). Increased anisotropy indicates a more ordered membrane.
-
-
Data Analysis: Compare the GP values or anisotropy measurements across the different treatment groups.
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular Pathways Underlying Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative calorimetric and spectroscopic studies of the effects of cholesterol and epicholesterol on the thermotropic phase behaviour of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Epicholesterol Acetate from Cholesterol: An In-Depth Technical Guide
Introduction: Navigating the Stereochemical Challenge of Sterol Synthesis
Cholesterol, a ubiquitous and essential biomolecule, serves as a cornerstone in cellular membranes and as a precursor to a vast array of steroids.[1] The stereochemistry of its 3β-hydroxyl group is a defining feature. The synthesis of its C3 epimer, epicholesterol, and its derivatives, such as epicholesterol acetate, presents a classic challenge in organic synthesis: the inversion of a stereocenter. This technical guide provides detailed protocols and the underlying chemical principles for the successful synthesis of this compound from cholesterol.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the reaction mechanisms and the rationale behind the chosen methodologies. We will explore a robust two-step primary protocol involving the formation of a sulfonate ester followed by a stereospecific nucleophilic substitution. Additionally, an alternative approach utilizing the Mitsunobu reaction will be presented, offering flexibility in synthetic strategy.
Primary Synthetic Route: A Two-Step Approach to Stereochemical Inversion
The most common and reliable method to synthesize this compound from cholesterol involves two key transformations:
-
Activation of the 3β-Hydroxyl Group: The poor leaving group nature of the hydroxyl moiety is overcome by converting it into a sulfonate ester, such as a tosylate or mesylate. This reaction proceeds with retention of configuration at the C3 carbon.
-
Nucleophilic Substitution with Acetate: The resulting sulfonate ester undergoes a bimolecular nucleophilic substitution (SN2) reaction with an acetate source. This reaction proceeds with a complete inversion of stereochemistry, yielding the desired 3α-acetate configuration of this compound.
Experimental Protocol 1: Synthesis of Cholesteryl Tosylate
This protocol details the conversion of cholesterol to cholesteryl tosylate, the first step in our primary synthetic route. The tosylate group is an excellent leaving group, paving the way for the subsequent SN2 reaction.
Causality of Experimental Choices:
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is the reagent of choice for introducing the tosyl group. The sulfur atom in TsCl is highly electrophilic, readily reacting with the nucleophilic hydroxyl group of cholesterol.
-
Pyridine: Pyridine serves a dual role in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions. Secondly, it can act as a nucleophilic catalyst by reacting with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[2][3]
-
Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions as TsCl can react with water, reducing the yield of the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Cholesterol | 386.65 | 5.0 g | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 3.7 g | 1.5 |
| Anhydrous Pyridine | 79.10 | 25 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5.0 g of cholesterol in 50 mL of anhydrous dichloromethane (DCM).
-
To this solution, add 25 mL of anhydrous pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3.7 g of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The product, cholesteryl tosylate, will have a higher Rf value than cholesterol.
-
Once the reaction is complete, quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cholesteryl tosylate.
-
The crude product can be purified by recrystallization from a mixture of acetone and methanol to yield a white solid.
Experimental Protocol 2: Synthesis of this compound via SN2 Reaction
This protocol describes the SN2 reaction between cholesteryl tosylate and cesium acetate to produce this compound. The key to this step is the inversion of stereochemistry at the C3 position.
Causality of Experimental Choices:
-
Cesium Acetate (CsOAc): Cesium acetate is used as the nucleophile. The cesium cation is large and "soft," which makes the acetate ion more "naked" and thus more nucleophilic, promoting the SN2 reaction.
-
18-Crown-6: This crown ether plays a crucial role in enhancing the rate of the SN2 reaction. It effectively sequesters the cesium cation, further liberating the acetate anion from its ion pair and increasing its nucleophilicity.[4][5]
-
Toluene: Toluene is a suitable high-boiling, non-polar aprotic solvent for this reaction, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Cholesteryl Tosylate | 540.86 | 5.0 g | 1.0 |
| Cesium Acetate (CsOAc) | 191.95 | 3.55 g | 2.0 |
| 18-Crown-6 | 264.32 | 0.49 g | 0.2 |
| Anhydrous Toluene | 92.14 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5.0 g of cholesteryl tosylate, 3.55 g of cesium acetate, and 0.49 g of 18-crown-6.
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 12-24 hours.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate 9:1). The product, this compound, will have a different Rf value compared to the starting cholesteryl tosylate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts and wash the solid with diethyl ether.
-
Combine the filtrate and the ether washings and transfer to a separatory funnel.
-
Wash the organic solution with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound as a white solid.
Alternative Protocol: Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction provides an alternative one-pot method for the inversion of alcohols.[3][6] This reaction involves the activation of the alcohol with a combination of a phosphine and an azodicarboxylate, followed by nucleophilic attack by acetic acid.
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This pair of reagents forms a phosphonium salt intermediate with the alcohol, converting the hydroxyl group into a good leaving group.
-
Acetic Acid: Acetic acid serves as the nucleophile in this reaction, attacking the activated alcohol from the backside to effect the stereochemical inversion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Cholesterol | 386.65 | 5.0 g | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 5.1 g | 1.5 |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | 174.15 (DEAD) / 202.21 (DIAD) | 3.4 mL (DEAD, 40% in toluene) or 3.8 mL (DIAD) | 1.5 |
| Acetic Acid | 60.05 | 0.75 mL | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Step-by-Step Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g of cholesterol and 5.1 g of triphenylphosphine in 100 mL of anhydrous THF.
-
Add 0.75 mL of acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the this compound from triphenylphosphine oxide and the reduced azodicarboxylate by-products.
Visualizing the Synthetic Workflow
Caption: SN2 inversion at the C3 position of the steroid.
Characterization of this compound
Verification of the final product's identity and purity is paramount. The following are expected characterization data for this compound.
| Property | Expected Value |
| Appearance | White solid |
| Molecular Formula | C₂₉H₄₈O₂ [2][4] |
| Molecular Weight | 428.7 g/mol [2] |
| Melting Point | Literature values may vary. Experimental determination is recommended. The epimer, cholesteryl acetate, has a melting point of 112-114 °C. [7] |
| 1H NMR (CDCl₃) | The spectrum is expected to be complex. Key signals include a multiplet for the C3 proton (H-3) shifted downfield compared to cholesterol due to the acetate group, a vinyl proton signal (H-6), and characteristic methyl singlets and multiplets for the steroid backbone and side chain. The stereochemical change at C3 will influence the chemical shift and coupling constants of H-3 compared to cholesteryl acetate. [8] |
| 13C NMR (CDCl₃) | Approximately 29 distinct carbon signals are expected. The carbonyl carbon of the acetate group will appear around 170 ppm. The C3 carbon will be shifted downfield. [8] |
| IR (KBr) | Characteristic peaks for the C=O stretch of the ester (around 1735 cm⁻¹), C-O stretch (around 1240 cm⁻¹), and C=C stretch of the alkene (around 1670 cm⁻¹). |
Safety Precautions
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Diethyl Azodicarboxylate (DEAD): Toxic and potentially explosive. Handle with care and avoid heat and shock.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from cholesterol is a valuable transformation that provides access to a sterol with altered stereochemistry at a key position. The protocols detailed in this guide, based on the formation of a sulfonate ester followed by an SN2 reaction, offer a reliable and well-understood pathway to this target molecule. The alternative Mitsunobu protocol provides a useful one-pot alternative. By understanding the underlying principles and carefully executing the experimental procedures, researchers can confidently synthesize and characterize this compound for a variety of applications in chemical biology and drug discovery.
References
- Journal of Lipid Research. (1990). A facile synthesis of [14C]epicholesterol. J Lipid Res, 31(1), 160-2. [Link]
- PubChem. (n.d.). This compound.
- Kim, J., et al. (2021). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Molecules, 26(10), 2935. [Link]
- Shanghai QIXIN New Materials Technology Co., Ltd. (2023).
- University of Sheffield. (n.d.).
- Global Substance Registration System. (n.d.).
- Cross, A. D., & Jones, E. R. H. (1964). 17a-Ethynyl-17P-hydroxy-steroids. Part II. The reaction of 17-oxo-steroids with acetylene. The preparation of 17a-ethynyl-17P-hydroxyandrost-4-en-3-one (ethisterone). Journal of the Chemical Society (Resumed), 294-299.
- Organic-Chemistry.org. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates)
- ResearchGate. (n.d.).
- Leah4sci. (2015, October 5). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- FDA. (n.d.).
- Li, W., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(4), 4334-4344. [Link]
- Xiong, Q., et al. (2007). The Liebermann-Burchard reaction: sulfonation, desaturation, and rearrangment of cholesterol in acid. The Journal of organic chemistry, 72(23), 87-96. [Link]
- Master Organic Chemistry. (2015, March 10).
- ResearchGate. (n.d.). Synthesis and ORTEP¹³ of 1x. [Link]
- Holland, G. P., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical journal, 114(4), 855-864. [Link]
- Le, T. C., & Isbell, T. A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(3), 1934578X1701200326. [Link]
- Kim, E., & Goldberg, M. (1969). Serum cholesterol assay using a stable Liebermann-Burchard reagent. Clinical chemistry, 15(12), 1171-1179. [Link]
- Scribd. (n.d.). Report 17 Biochem: Cholesterol - Sulfuric Acid. [Link]
- Amponsah, S. K., et al. (2019). Validation of a Simple and Robust Liebermann–Burchard Colorimetric Method for the Assay of Cholesterol in Selected Milk Products in Ghana. International Journal of Food Science, 2019, 8528501. [Link]
Sources
- 1. The Liebermann-Burchard reaction: sulfonation, desaturation, and rearrangment of cholesterol in acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 7. Plant-origin Cholesterol Acetate CAS: 604-35-3_Pharmaceuticals_Shanghai QIXIN New Materials Technology Co., Ltd [sh-qixin.cn]
- 8. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
Application Note: High-Purity Epicholesterol Acetate via Optimized Recrystallization
Introduction
Epicholesterol acetate, a stereoisomer of cholesteryl acetate, is a critical steroidal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic molecules. The purity of this precursor is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and impurity profile of the final product. This application note provides a comprehensive, field-proven guide to the purification of crude this compound using the robust and scalable technique of recrystallization. We will delve into the mechanistic principles of solvent selection, provide a detailed step-by-step protocol, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high-purity this compound consistently.
The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal solvent will dissolve the compound of interest to a high degree at an elevated temperature, while exhibiting low solubility for the same compound at lower temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or sparingly soluble even at high temperatures, allowing for their removal via hot filtration.[2]
Understanding Potential Impurities
A crucial aspect of designing a successful purification strategy is anticipating the likely impurities in the crude material. In the synthesis of this compound, which typically involves the acetylation of epicholesterol, common impurities may include:
-
Unreacted Epicholesterol: Due to incomplete reaction, some starting material may remain.
-
Diastereomeric Impurities: Depending on the synthetic route, other steroidal isomers could be present.
-
Reaction Byproducts: These can include residual acetylating agents (e.g., acetic anhydride) and their corresponding acids (e.g., acetic acid).[3]
-
Degradation Products: Overheating or exposure to harsh conditions can lead to the formation of colored or other degradation impurities.
The selection of the recrystallization solvent should, therefore, aim to maximize the separation of this compound from these specific compounds.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For this compound, a relatively nonpolar ester, several organic solvents can be considered. Based on the solubility of the structurally analogous cholesteryl acetate, the following solvents are promising candidates.[1][3]
| Solvent | Boiling Point (°C) | Rationale for Consideration |
| Acetone | 56 | Often a good solvent for steroidal acetates, providing a significant solubility differential between hot and cold conditions.[4][5][6][7][8] |
| Ethanol | 78.2 | A polar protic solvent that can be effective for recrystallizing moderately polar compounds.[9][10][11][12] |
| Ethyl Acetate | 77.1 | As an ester itself, it follows the "like dissolves like" principle and is a good solvent for other esters.[13][14][15][16] |
| Methanol | 64.7 | Useful for washing away more polar impurities.[17][18][19][20][21] |
| Hexane | ~69 | A nonpolar solvent that can be used in a mixed-solvent system with a more polar solvent like ethyl acetate.[2][22][23][24][25] |
For this protocol, we will focus on a single-solvent recrystallization using acetone , as it has demonstrated efficacy in the purification of the closely related cholesteryl acetate, yielding a high-purity product.[26]
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Acetone (reagent grade)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Glass funnel
-
Fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper for Büchner funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetone is highly flammable; ensure there are no open flames or spark sources in the vicinity.[4]
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Step-by-Step Procedure
1. Dissolution of Crude this compound
-
Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of acetone to the flask.
-
Place the flask on a hot plate and begin gentle heating and stirring.
-
Attach a condenser to the flask to prevent solvent evaporation.
-
Bring the solvent to a gentle boil. Continue to add small portions of acetone (1-2 mL at a time) until the this compound is completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.
2. Hot Filtration (Optional, if insoluble impurities are present)
-
If you observe any solid impurities that do not dissolve in the hot acetone, a hot filtration step is necessary.
-
Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the preheated funnel and filter paper into the clean, hot Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
3. Cooling and Crystallization
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.
-
Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
4. Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold acetone.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the collected crystals with a small amount (5-10 mL) of ice-cold acetone to remove any residual mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
5. Drying the Purified Crystals
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by placing them in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature.
6. Purity Assessment
-
Determine the melting point of the dried, purified this compound. Pure cholesteryl acetate has a melting point of 112-114 °C, and a sharp melting point in a similar range is indicative of high purity for this compound.[26]
-
Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
Visualizing the Workflow
The following diagram illustrates the key stages of the this compound purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass stirring rod to create nucleation sites. |
| Product "oils out" instead of crystallizing | - The solute is coming out of solution above its melting point.- The cooling rate is too fast. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent and allow the solution to cool more slowly. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with solvent that was not sufficiently cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Always wash the crystals with ice-cold solvent. |
| Discolored crystals | - Colored impurities were not removed.- The cooling rate was too fast, trapping impurities. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure a slow cooling rate to promote the formation of pure crystals. |
Conclusion
Recrystallization is a powerful and economical technique for the purification of this compound. By carefully selecting an appropriate solvent and controlling the dissolution and cooling steps, researchers can effectively remove common impurities and obtain a high-purity product suitable for demanding downstream applications in pharmaceutical and chemical synthesis. The protocol outlined in this application note provides a robust starting point for the successful purification of this compound, ensuring the quality and consistency of this vital steroidal intermediate.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- PubChem. (n.d.). Methanol.
- Wikipedia. (2024). Acetone.
- Wikipedia. (2024). Ethanol.
- Wikipedia. (2024). Ethyl acetate.
- APC Pure. (n.d.). The Complete Guide to Ethyl Acetate / Ethyl Ethanoate.
- ThoughtCo. (2024). Boiling Points of Ethanol, Methanol, and Isopropyl Alcohol.
- Sathee Jee. (n.d.). Chemistry Methanol.
- McGraw Hill's AccessScience. (n.d.). Acetone.
- Oreate AI Blog. (2024). What Is the Boiling Point of Hexane.
- Sciencemadness Wiki. (2023). Hexane.
- American Chemical Society. (2019). Ethyl acetate.
- Proprep. (n.d.). What is the boiling point of CH3OH (methanol)?.
- BYJU'S. (n.d.). Hexane Structure – C6H14.
- Simple English Wikipedia. (2024). Hexane.
- Testbook. (n.d.). What is the boiling point of Ethanol?.
- YouTube. (2022). Boiling of Acetone (CH3)2CO.
- YouTube. (2022). Boiling Point for C2H5OH (Ethanol or Ethyl Alcohol).
- Simple English Wikipedia. (n.d.). Acetone.
- Michael Pilgaard's Web Chemistry. (2016). Acetone: Physical properties. Retrieved from Michael Pilgaard's Web Chemistry website.
- Alcohols Limited. (n.d.). Ethyl Acetate.
- [Source for Ethyl Acetate Solvent Properties]. (n.d.).
- [Source for Methanol Solvent Properties]. (n.d.). Methanol Solvent Properties.
- Benchchem. (2024). Technical Support Center: Synthesis of Cholesteryl Acetate.
- Fisher Scientific. (n.d.). Ethanol.
- YouTube. (2023). Cholesteryl Acetate Preparation, Analysis, and Polarimetry.
- Fisher Scientific. (n.d.). Methanol.
- PubMed. (1990). A facile synthesis of [14C] epicholesterol.
- Benchchem. (2024). Technical Support Center: Optimizing the Recrystallization of Cholesteryl Acetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hexane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetone - Wikipedia [en.wikipedia.org]
- 5. Acetone | McGraw Hill's AccessScience [accessscience.com]
- 6. youtube.com [youtube.com]
- 7. Acetone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 8. Acetone: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 9. Ethanol - Wikipedia [en.wikipedia.org]
- 10. The Boiling Point of Alcohol [thoughtco.com]
- 11. youtube.com [youtube.com]
- 12. Ethanol | Fisher Scientific [fishersci.com]
- 13. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 14. acs.org [acs.org]
- 15. alcohols.co.uk [alcohols.co.uk]
- 16. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 17. Methanol - Wikipedia [en.wikipedia.org]
- 18. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]
- 19. proprep.com [proprep.com]
- 20. Methanol Solvent Properties [macro.lsu.edu]
- 21. Methanol | Fisher Scientific [fishersci.com]
- 22. What Is the Boiling Point of Hexane - Oreate AI Blog [oreateai.com]
- 23. Hexane - Sciencemadness Wiki [sciencemadness.org]
- 24. byjus.com [byjus.com]
- 25. Hexane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
Application Note: Structural Characterization of Epicholesterol Acetate by NMR Spectroscopy
Introduction: The Challenge of Stereoisomerism in Drug Development
Epicholesterol acetate, the C-3 epimer of cholesteryl acetate, is a sterol derivative whose biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure. In steroid chemistry, subtle changes in the stereochemistry of a single chiral center, such as the C-3 position, can lead to dramatic differences in molecular shape, receptor binding affinity, and metabolic stability. Consequently, unambiguous confirmation of the stereochemical configuration is a critical step in the synthesis, quality control, and characterization of steroid-based active pharmaceutical ingredients (APIs).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of such molecules in solution.[1] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign every proton and carbon signal in the molecule, and more importantly, to deduce the relative stereochemistry through the analysis of scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs).
This application note provides a comprehensive guide and detailed protocol for the characterization of this compound. It focuses on the key NMR features that differentiate it from its 3β-epimer, cholesteryl acetate, providing researchers, scientists, and drug development professionals with a robust framework for structural verification.
Foundational Principles: Differentiating Epimers with NMR
The primary structural difference between cholesteryl acetate and this compound lies in the orientation of the acetate group at the C-3 position. In cholesteryl acetate, the substituent is in an equatorial (β) position, whereas in this compound, it is in an axial (α) position. This seemingly minor change induces significant and predictable alterations in the NMR spectrum, primarily affecting the local environment of Ring A.
-
¹H NMR - Chemical Shift and Multiplicity of H-3: The chemical shift and splitting pattern of the proton attached to C-3 is highly diagnostic. An axial proton, like the H-3 in this compound, typically resonates at a higher field (more shielded) compared to its equatorial counterpart. Furthermore, its coupling (J-values) to the adjacent C-2 and C-4 protons will be different. An axial H-3 will exhibit large axial-axial couplings (³J ≈ 10-14 Hz) and smaller axial-equatorial couplings (³J ≈ 3-5 Hz), resulting in a complex multiplet with a large width at half-height.[2]
-
¹³C NMR - The Gamma-Gauche Effect: The axial orientation of the C-3 acetate group in this compound introduces steric hindrance with the syn-axial protons at C-1 and C-5. This steric compression, known as the gamma-gauche effect, leads to a characteristic upfield (shielding) shift of the C-1, C-3, and C-5 carbon signals compared to the values observed for the equatorial epimer.[3]
Experimental Workflow
A systematic approach combining several NMR experiments is required for the full and unambiguous assignment of all signals in this compound. The following workflow provides a comprehensive pathway from sample preparation to final structure confirmation.
Figure 1. Experimental workflow for NMR characterization.
Detailed Protocols
Materials and Instrumentation
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm broadband probe.
Sample Preparation Protocol
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS.
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
-
Cap the NMR tube securely.
NMR Data Acquisition Protocol
The following is a standard suite of experiments. Spectrometer-specific parameters should be optimized as needed.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
Typical Pulses: 32-64
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 2 s
-
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
Typical Pulses: 1024-4096
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for assigning quaternary carbons and connecting molecular fragments.
Data Analysis and Interpretation
The complete assignment of this compound's NMR spectrum is achieved by systematically integrating the information from all acquired experiments. The process begins with assigning unambiguous signals (e.g., olefinic, methyl, and H-3 protons) and using them as starting points to trace out spin systems via COSY and connect fragments via HMBC.
Expected Chemical Shifts
The following table presents the expected ¹H and ¹³C chemical shifts for this compound in CDCl₃. These values are predicted based on the fully assigned data for its epimer, cholesteryl acetate[6], with adjustments applied to Ring A nuclei to account for the axial 3α-acetate group, as supported by studies on cholestane epimers.[3]
| Position | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) | ¹H Multiplicity |
| 1 | ~35.9 | ~1.15, ~1.90 | m |
| 2 | ~27.8 | ~1.65, ~1.95 | m |
| 3 | ~71.5 | ~4.70 | m (broad) |
| 4 | ~37.2 | ~2.25, ~2.35 | m |
| 5 | ~139.5 | - | - |
| 6 | ~122.8 | ~5.38 | d |
| 7 | ~31.9 | ~1.55, ~2.00 | m |
| 8 | ~31.9 | ~1.52 | m |
| 9 | ~50.1 | ~0.95 | m |
| 10 | ~36.5 | - | - |
| 11 | ~21.1 | ~1.50 | m |
| 12 | ~39.8 | ~1.10, ~2.02 | m |
| 13 | ~42.3 | - | - |
| 14 | ~56.7 | ~1.05 | m |
| 15 | ~24.3 | ~1.15, ~1.65 | m |
| 16 | ~28.2 | ~1.20, ~1.90 | m |
| 17 | ~56.1 | ~1.10 | m |
| 18 | ~11.9 | ~0.68 | s |
| 19 | ~19.3 | ~1.03 | s |
| 20 | ~35.8 | ~1.38 | m |
| 21 | ~18.7 | ~0.92 | d |
| 22 | ~36.2 | ~1.10, ~1.55 | m |
| 23 | ~23.8 | ~1.10, ~1.55 | m |
| 24 | ~39.5 | ~1.30 | m |
| 25 | ~28.0 | ~1.50 | m |
| 26 | ~22.6 | ~0.86 | d |
| 27 | ~22.8 | ~0.87 | d |
| OAc-C=O | ~170.5 | - | - |
| OAc-CH₃ | ~21.4 | ~2.04 | s |
Note: The methylene protons are diastereotopic and will appear as separate multiplets. m denotes multiplet, s denotes singlet, d denotes doublet.
Key Diagnostic Signals for Stereochemical Confirmation
The definitive proof of the 3α-acetate configuration comes from a close examination of the Ring A signals, comparing them to the known data for the 3β-epimer (cholesteryl acetate).
-
H-3 Proton Signal:
-
This compound (3α-axial): The H-3 proton is axial. It is expected to appear as a broad multiplet around δ 4.70 ppm . Its broadness is a key feature, resulting from multiple small axial-equatorial and equatorial-equatorial couplings to the protons at C-2 and C-4.
-
Cholesteryl Acetate (3β-equatorial): The H-3 proton is equatorial and appears as a distinct multiplet further downfield at δ 4.60 ppm . It exhibits one large axial-axial coupling and several smaller couplings.[6]
-
-
C-3 Carbon Signal:
-
This compound (3α-axial): The C-3 carbon is expected around δ 71.5 ppm .
-
Cholesteryl Acetate (3β-equatorial): The C-3 carbon is deshielded and appears at δ 74.0 ppm .[6] This ~2.5 ppm upfield shift is a classic indicator of an axial substituent.
-
-
Other Ring A Carbon Signals:
-
The gamma-gauche effect from the axial acetate group will also cause C-1 and C-5 to be shielded (shifted upfield) in this compound compared to cholesteryl acetate.
-
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a definitive and robust method for the complete structural and stereochemical characterization of this compound. The key to confirming the 3α-stereochemistry lies in the detailed analysis of the chemical shift and multiplicity of the H-3 proton and the characteristic upfield shifts of the C-3, C-1, and C-5 carbons due to the gamma-gauche effect of the axial acetate group. The protocols and expected data presented in this note serve as a reliable guide for researchers in pharmaceutical development and natural product chemistry to ensure the structural integrity of their steroidal compounds.
References
- Papanov, G., & Malakov, P. (1998). ¹³C NMR spectral assignment of five epimeric 3α- versus 3β-functionalized cholestane pairs. Magnetic Resonance in Chemistry, 36(11), 847-851.
- Parmentier, G., & Eyssen, H. (1989). Synthesis and ¹³C-NMR analysis of 5 alpha- and 5 beta-cholestane-3,6-dione. Steroids, 54(3), 333-344.
- University of Sheffield. (n.d.). 2D Assignment of cholesteryl acetate.
- National Center for Biotechnology Information. (n.d.). Epicholesterol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Rubinstein, I., Goad, L. J., Clague, A. D., & Mulheirn, L. J. (1976). The 220 MHz NMR spectra of phytosterols. Phytochemistry, 15(1), 195-200.
- Iglesias-Arteaga, M. A., et al. (2016). Synthesis, NMR and crystal characterization of dimeric terephthalates derived from epimeric 4,5-seco-cholest-3-yn-5-ols. Steroids, 109, 66-72.
- Bladon, P., Henbest, H. B., & Wood, G. W. (1952). Studies in the steroid group. Part LIX. The preparation and properties of cholest-5-en-3α-ol and its derivatives. Journal of the Chemical Society, 2737-2742.
- Reich, H. J., Jautelat, M., Messe, M. T., Weigert, F. J., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of steroids. Journal of the American Chemical Society, 91(26), 7445-7454.
- Global Substance Registration System. (n.d.). This compound.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental).
- PubChem. (n.d.). This compound.
- Jaeger, C., & Aspers, R. (2012). Steroids and NMR. Annual Reports on NMR Spectroscopy, 77, 115-285.
- Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance spectral assignments from nuclear Overhauser effects. Journal of the American Chemical Society, 87(22), 5250-5251.
- Magritek. (n.d.). Cholesterol.
- Crabb, T. A. (1971). The scope of N.M.R. spectroscopy in stereochemical determinations. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 68, 91-119.
Sources
- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
Quantitative Analysis of Epicholesterol Acetate by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and reliable Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method for the quantitative analysis of epicholesterol acetate. Epicholesterol is the 3α-hydroxy epimer of cholesterol, and its analysis is crucial in various fields, including organic synthesis and the study of sterol metabolism. The inherent challenge in sterol analysis lies in the separation of closely related isomers, which often co-elute under standard reversed-phase conditions. This protocol leverages the high selectivity of normal-phase chromatography to achieve baseline separation of this compound from potential impurities and its more common epimer, cholesterol acetate. The method utilizes a silica-based stationary phase with a non-aqueous mobile phase and UV detection at a low wavelength, providing a sensitive and reproducible assay suitable for quality control and research applications.
Principle of Separation
The separation of sterol isomers like this compound and cholesterol acetate is challenging due to their identical mass and similar physicochemical properties. This method employs Normal-Phase Liquid Chromatography (NP-HPLC), a technique ideally suited for separating non-polar and moderately polar compounds, particularly lipophilic samples that are soluble in organic solvents.[1]
In NP-HPLC, a polar stationary phase (in this case, silica) is used with a non-polar, non-aqueous mobile phase (e.g., a mixture of hexane and a polar modifier). The separation mechanism is based on adsorption. Polar analytes interact more strongly with the polar silica surface and are retained longer, while non-polar analytes elute more quickly. This compound, being a lipophilic compound, has limited solubility in the aqueous mobile phases typical of reversed-phase HPLC, which can lead to poor peak shapes and low recovery.[2] The use of organic solvents throughout the NP-HPLC method circumvents these solubility issues, ensuring better chromatographic performance. The subtle differences in the spatial orientation of the acetate group in this compound (axial) versus cholesterol acetate (equatorial) lead to differential interactions with the silica stationary phase, enabling their chromatographic resolution.
Method Development and Rationale
The development of this method was guided by the unique chemical properties of sterol acetates and the need for high-resolution separation of epimers.
-
Chromatographic Mode Selection : Normal-phase was chosen over the more common reversed-phase for two primary reasons. Firstly, it offers superior selectivity for structural isomers, including epimers, which is critical for this application.[1] Secondly, this compound is highly soluble in organic solvents like hexane and isopropanol, which are common in NP-HPLC, thereby preventing the precipitation and peak shape issues often encountered with aqueous mobile phases in RP-HPLC.[2]
-
Stationary Phase Selection : A standard silica (SiO₂) column is the cornerstone of this method. The surface of silica is rich in polar silanol (-Si-OH) groups, which act as adsorption sites. The strength of the interaction between the analyte and these sites dictates the retention time.
-
Mobile Phase Optimization : The mobile phase consists of a non-polar primary solvent, n-hexane, and a polar modifier, isopropanol (IPA).
-
n-Hexane : As the weak, non-polar solvent, it ensures that the lipophilic this compound does not elute too quickly.
-
Isopropanol (IPA) : As the strong, polar modifier, it competes with the analyte for the active sites on the silica surface. Increasing the percentage of IPA in the mobile phase will decrease the retention time of the analyte. The ratio of hexane to IPA is a critical parameter that must be optimized to achieve the desired resolution and a practical run time. A typical starting point is a 99:1 or 98:2 (v/v) mixture of hexane:IPA.
-
-
Detector and Wavelength Selection : Sterols and their esters lack a significant chromophore, resulting in weak UV absorbance.[3] However, they exhibit absorbance at low UV wavelengths. Detection is therefore performed between 205 nm and 210 nm, which provides adequate sensitivity for quantification.[4][5][6] It is crucial to use high-purity HPLC-grade solvents to minimize baseline noise and interference at these low wavelengths. For applications requiring higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.[7][8]
Detailed Experimental Protocol
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary or Isocratic HPLC system with UV/Vis or DAD detector |
| Column | Silica (Si) Column, 4.6 x 250 mm, 5 µm particle size |
| Autosampler | Capable of injecting 10-20 µL |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Data System | Chromatography Data Software (CDS) |
| Analytical Balance | 4- or 5-place |
| Volumetric Glassware | Class A flasks and pipettes |
| Syringes/Filters | 0.22 µm or 0.45 µm PTFE syringe filters |
Reagent and Standard Preparation
-
Mobile Phase : Prepare a mixture of HPLC-grade n-hexane and isopropanol (IPA) in a 98:2 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
Diluent : Use the mobile phase as the diluent for all standard and sample preparations to ensure solvent compatibility and good peak shape.[2]
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution with the diluent to create a calibration curve. A typical range would be 10 µg/mL to 200 µg/mL.
Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing this compound.
-
Transfer the sample to a volumetric flask of a suitable size.
-
Add approximately 70% of the flask volume with the diluent (Mobile Phase).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the final volume with the diluent. The target concentration should fall within the range of the calibration curve.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial before injection.
HPLC Operating Conditions
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C (Ambient) |
| Detection Wavelength | 208 nm |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before running the analytical sequence, perform five replicate injections of a mid-range working standard (e.g., 100 µg/mL) to ensure the chromatographic system is performing adequately. The acceptance criteria should be established during method validation.[9][10]
| Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Data Analysis and Visualization
Workflow Diagram
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 3. animbiosci.org [animbiosci.org]
- 4. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cholesterol in mouse brain by HPLC with UV detection | PLOS One [journals.plos.org]
- 6. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. welch-us.com [welch-us.com]
Application Notes and Protocols: Incorporation of Epicholesterol Acetate into Liposomes
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are a cornerstone of modern drug delivery systems.[1][2] Their biocompatibility and versatility in encapsulating both hydrophilic and lipophilic agents make them ideal carriers for a wide range of therapeutic molecules.[2][3] The physicochemical properties of liposomes, including membrane fluidity, stability, and drug release profiles, are critically influenced by their lipid composition.[1][2][4]
Sterols are essential components of biological membranes, playing a crucial role in regulating membrane fluidity, permeability, and mechanical strength.[5][6][7][8] Cholesterol is the most well-studied sterol in liposome formulations, known for its ability to increase the packing of phospholipids, reduce membrane permeability, and enhance stability.[2][4][7][9][10] However, the exploration of other sterols and their derivatives, such as epicholesterol acetate, offers the potential to fine-tune liposomal properties for specific applications.
Epicholesterol, an epimer of cholesterol, and its acetylated form, this compound, present unique stereochemistry that can alter their interaction with phospholipids within the bilayer. Understanding the impact of these structural differences is crucial for designing liposomes with novel characteristics. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method followed by extrusion, a robust and widely used technique for producing unilamellar vesicles of a controlled size.[11][12][13]
Principles and Rationale
The thin-film hydration method, also known as the Bangham method, is a straightforward and effective technique for preparing liposomes.[12][13][14] The process begins with the dissolution of lipids and the sterol derivative in an organic solvent to ensure a homogenous mixture.[15] The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask. This step is critical for ensuring that all components are intimately mixed at the molecular level.
Subsequent hydration of the lipid film with an aqueous buffer above the phase transition temperature (Tc) of the lipids leads to the spontaneous formation of multilamellar vesicles (MLVs).[13][15] The temperature control during hydration is vital; hydrating below the Tc can result in poor and incomplete liposome formation. The resulting MLVs are typically heterogeneous in size and lamellarity.[3]
To achieve a uniform population of unilamellar vesicles with a defined size, a post-formation processing step such as extrusion is necessary.[3][16][17] Extrusion involves forcing the MLV suspension through polycarbonate membranes with specific pore sizes.[16][17][18][] This process disrupts the multilamellar structure and reforms the lipids into unilamellar vesicles with a diameter close to the pore size of the membrane.[16][] The number of extrusion cycles influences the homogeneity of the resulting liposome suspension.[17]
The incorporation of this compound is expected to influence the packing and fluidity of the lipid bilayer. While cholesterol is known to induce a condensing effect on phospholipid membranes, the different stereochemistry of epicholesterol may lead to altered packing efficiency and, consequently, different effects on membrane properties.[7][20] The acetate group adds further complexity, potentially affecting the polarity and interaction of the sterol within the bilayer.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | >99% | Avanti Polar Lipids |
| This compound | >98% | Sigma-Aldrich |
| Chloroform | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade | Gibco |
| Polycarbonate Membranes (100 nm pore size) | N/A | Whatman |
| Syringe Filters (0.22 µm) | Sterile | Millipore |
Equipment
-
Rotary evaporator
-
Water bath
-
Probe sonicator (optional, for initial disruption)
-
Mini-extruder
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Round-bottom flasks
-
Glass syringes
-
Vortex mixer
-
Nitrogen gas cylinder
Experimental Workflow
Caption: Workflow for this compound liposome preparation.
Detailed Protocol
Part 1: Preparation of the Lipid Film
-
Lipid and Sterol Preparation:
-
Accurately weigh the desired amounts of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and this compound. A common starting molar ratio is 7:3 (DPPC:this compound).
-
Rationale: The molar ratio of phospholipid to sterol is a critical parameter that influences membrane rigidity and stability.[4][10] Ratios between 10-50 mol% sterol are commonly investigated.[10][21]
-
-
Dissolution in Organic Solvent:
-
Transfer the weighed lipids and this compound to a round-bottom flask.
-
Add a sufficient volume of a chloroform:methanol mixture (typically 2:1 v/v) to completely dissolve the components, forming a clear solution.[15] A typical concentration is 10-20 mg of total lipid per mL of solvent.[15]
-
Rationale: Using a co-solvent system ensures the complete dissolution and homogenous mixing of both the phospholipid and the sterol acetate.[22]
-
-
Formation of the Thin Lipid Film:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent mixture (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Rationale: Slow and controlled evaporation under rotation creates a high surface area film, which is crucial for efficient hydration.[11][12]
-
-
Drying the Lipid Film:
Part 2: Hydration and Formation of Multilamellar Vesicles (MLVs)
-
Hydration of the Lipid Film:
-
Pre-warm the hydration buffer (Phosphate-Buffered Saline, pH 7.4) to a temperature above the phase transition temperature (Tc) of DPPC (Tc ≈ 41°C). A temperature of 50-60°C is recommended.[3][15]
-
Add the pre-warmed buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Rationale: Hydrating above the Tc of the lipid ensures that the lipid bilayers are in a fluid state, which facilitates the formation of vesicles.[15] The choice of buffer can influence liposome stability and is often selected based on the intended application.[23][24]
-
-
Formation of MLVs:
-
Immediately after adding the buffer, agitate the flask by vortexing for 5-10 minutes. The lipid film will gradually disperse to form a milky suspension of multilamellar vesicles (MLVs).
-
Rationale: Mechanical agitation provides the energy required for the lipid sheets to swell and form closed vesicular structures.[15]
-
Part 3: Size Reduction by Extrusion
-
Assembly of the Extruder:
-
Assemble the mini-extruder according to the manufacturer's instructions. Place two stacked 100 nm polycarbonate membranes in the filter holder.
-
Rationale: Using two stacked membranes improves the efficiency of the extrusion process and the homogeneity of the resulting liposomes.
-
-
Extrusion Process:
-
Pre-heat the extruder block to the same temperature used for hydration (50-60°C).[]
-
Draw the MLV suspension into one of the glass syringes.
-
Insert the syringes into the extruder and pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times).
-
Rationale: Multiple passes through the membrane are necessary to ensure a narrow and reproducible size distribution.[17] An odd number of passes ensures that the final liposome suspension is collected in the opposite syringe.
-
-
Collection and Storage:
-
After the final pass, collect the translucent liposome suspension.
-
For sterile applications, the final product can be filtered through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C.
-
Rationale: Storage at 4°C, above the freezing point and below the Tc, helps to maintain the stability of the liposomes.
-
Characterization of this compound-Containing Liposomes
Table 1: Key Characterization Parameters
| Parameter | Method | Purpose | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean vesicle diameter and the homogeneity of the size distribution. | Mean diameter around 100-120 nm with a PDI < 0.2. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which is an indicator of colloidal stability. | A negative zeta potential is expected due to the phosphate groups of DPPC. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and lamellarity of the liposomes. | Spherical, unilamellar vesicles.[25] |
| Incorporation Efficiency | HPLC or a colorimetric assay | To quantify the amount of this compound successfully incorporated into the liposomes. | High incorporation efficiency is expected due to the lipophilic nature of the molecule. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Liposome Yield | Incomplete hydration of the lipid film. | Ensure the hydration temperature is well above the Tc of the lipid. Increase vortexing time. |
| Large and Polydisperse Liposomes | Insufficient extrusion. | Increase the number of extrusion passes. Ensure the extruder is maintained at the correct temperature. |
| Liposome Aggregation | Low surface charge or improper storage. | Verify the zeta potential. Ensure the ionic strength of the buffer is appropriate. Store at 4°C and avoid freezing. |
| Clogging of the Extruder Membrane | Lipid concentration is too high. | Reduce the lipid concentration in the MLV suspension. |
Conclusion
This protocol provides a comprehensive guide for the reproducible formulation of liposomes containing this compound. By carefully controlling the experimental parameters, researchers can generate unilamellar vesicles with a defined size and investigate the unique effects of this sterol derivative on bilayer properties. The characterization techniques outlined are essential for validating the quality of the liposomal formulation and for understanding its potential applications in drug delivery and membrane biophysics. Further studies can explore varying the lipid composition and the molar ratio of this compound to optimize the formulation for specific therapeutic or research goals.
References
- Akhtar, S., et al. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology.
- CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. CD Formulation.
- Genizer. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Genizer.
- McMullen, T. P. W., et al. (1979). Influence of plant sterols on the phase properties of phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Mayer, L. D., et al. (1993). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Liposome Technology.
- Bohrium. (n.d.). Liposome bilayer stability: emphasis on cholesterol and its alternatives. Bohrium.
- Rahnama, S., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics.
- Rizvi, S. A. A., et al. (2019). Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives. Journal of Food Science.
- Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics.
- Tay, C. Y., et al. (2021). Understanding How Sterols Regulate Membrane Remodeling in Supported Lipid Bilayers. Langmuir.
- Singh, S., et al. (2022). Formulation and Evaluation of Liposome by Thin Film Hydration Method. ResearchGate.
- ResearchGate. (n.d.). Effect of Sterols on the stability of bilayer lipid membranes. ResearchGate.
- Rahnama, S., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI.
- Barnes, C. (2019). Size Exclusion Chromatography Based Liposomal Protein Extraction (SELPE). TRACE: Tennessee Research and Creative Exchange.
- Sterlitech. (n.d.). Liposome Extrusion. Sterlitech.
- Shaw, J. E., et al. (2009). Exploring the Effects of Sterols in Model Lipid Membranes Using Single-Molecule Orientations. The Journal of Physical Chemistry B.
- Beltrán-Gracia, E., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology.
- Di Mauro, C., et al. (2017). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research.
- Song, F., et al. (2022). Effect of sterols on liposomes: Membrane characteristics and physicochemical changes during storage. LWT.
- Mui, B., et al. (2003). Liposome retention in size exclusion chromatography. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Di Mauro, C., et al. (2017). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research.
- University of South Florida. (2023). Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery. Digital Commons @ USF.
- Gimpl, G. (2013). The relative effect of sterols and hopanoids on lipid bilayers: when comparable is not identical. The Journal of Physical Chemistry B.
- Yoda, T., et al. (2020). Roles of Sterol Derivatives in Regulating the Properties of Phospholipid Bilayer Systems. Langmuir.
- ResearchGate. (n.d.). Reusing product filtrate as the hydration buffer for liposome fabrication. ResearchGate.
- Wessig, M., et al. (2024). Micro-scale quantitative analysis of sterol content in liposomes. Analytical and Bioanalytical Chemistry.
- Miller, K. A., et al. (2023). Sequential gentle hydration increases encapsulation in model protocells. PLOS ONE.
- ResearchGate. (n.d.). How to choose suitable buffer for liposome preperation? ResearchGate.
- ResearchGate. (n.d.). Comparative Effects of Cholesterol and β-Sitosterol on the Liposome Membrane Characteristics. ResearchGate.
- ResearchGate. (n.d.). How do I purify my calcein loaded liposomes with Sephadex G25(superfine)? ResearchGate.
- Creative Biolabs. (n.d.). Composition and Structure of Liposomes. Creative Biolabs.
- ResearchGate. (n.d.). Characterization of loaded liposomes by size exclusion chromatography. ResearchGate.
- ResearchGate. (n.d.). What is the best way/solvent to resuspend extracted lipids? ResearchGate.
- Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research.
Sources
- 1. Liposome bilayer stability: emphasis on cholesterol and its alternatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Composition and Structure of Liposomes - Creative Biolabs [creative-biolabs.com]
- 9. scispace.com [scispace.com]
- 10. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. mdpi.com [mdpi.com]
- 15. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 16. liposomes.ca [liposomes.ca]
- 17. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlitech.com [sterlitech.com]
- 20. The relative effect of sterols and hopanoids on lipid bilayers: when comparable is not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of Epicholesterol Acetate in Advanced Drug Delivery Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The architecture of lipid-based drug delivery systems is a determining factor in their therapeutic efficacy. Cholesterol is a cornerstone component, prized for its ability to stabilize lipid bilayers and modulate fluidity.[1][2] However, subtle modifications to its molecular structure can unlock novel functionalities. This guide explores the potential of epicholesterol acetate, a stereoisomer of cholesteryl acetate, as a functional excipient in drug delivery. We will delve into the mechanistic rationale for its use, contrasting it with its well-understood epimer, and provide detailed protocols for its investigation in liposomes and lipid nanoparticles (LNPs). This document serves as a technical resource for researchers aiming to innovate beyond conventional formulation strategies to enhance payload release and cellular interaction.
Foundational Principles: Cholesterol vs. Epicholesterol
Cholesterol's role in a lipid bilayer is profound; its rigid, planar steroid ring inserts between phospholipid acyl chains, inducing order and decreasing membrane permeability.[1][3] This "condensing effect" is critical for creating stable, low-leakage liposomes for sustained drug delivery.[4][5] The orientation of the 3-hydroxyl group is pivotal to this function. In cholesterol, the 3β-hydroxyl group is equatorial, allowing for optimal hydrogen bonding with the phosphate and carbonyl groups of phospholipids at the membrane-water interface.
Epicholesterol, its C-3 epimer, possesses an axial 3α-hydroxyl group.[3] This seemingly minor stereochemical change has significant consequences for membrane architecture. Molecular dynamics simulations have shown that epicholesterol is less effective at ordering and condensing phospholipid chains compared to cholesterol.[3] This results in a bilayer that is more disordered and more permeable to ions and small molecules.[3] The rate of spontaneous transfer of epicholesterol between liposomes is also markedly higher, suggesting weaker interactions with phospholipids.[3]
This compound, the acetylated form of epicholesterol, is therefore hypothesized to retain these characteristics. The esterification of the 3α-hydroxyl group removes its hydrogen-bonding capability, but the underlying steric and conformational properties of the epicholesterol backbone remain. We propose that this molecule can be leveraged to design drug carriers with intentionally modulated release profiles and fusogenic properties.
Figure 1: Logical relationship between cholesterol, epicholesterol, and this compound.
Mechanistic Hypothesis: Leveraging Disruption for Enhanced Delivery
The central hypothesis for employing this compound is that its reduced membrane-ordering capability can be a functional advantage in specific drug delivery scenarios.
-
Enhanced Endosomal Escape: For nucleic acid delivery systems like Lipid Nanoparticles (LNPs), a formidable barrier is the endosomal membrane.[6] Efficient delivery requires the LNP to fuse with or disrupt the endosomal membrane to release its payload (e.g., mRNA, siRNA) into the cytoplasm. A lipid bilayer containing this compound, being inherently less stable and more disordered than one containing cholesterol, may exhibit higher fusogenicity with the anionic lipids of the late endosomal membrane, thereby facilitating a more efficient escape. This is analogous to how other cholesterol analogues have been shown to alter LNP shape and improve intracellular delivery.[7]
-
Modulated Drug Release: In conventional liposomal formulations, low permeability is desired for long-circulating, sustained-release applications.[8] However, for applications requiring a more rapid or triggered release at the target site, a "leakier" membrane is preferable. The incorporation of this compound could create such a system, where the drug is retained during circulation but is released more readily upon reaching the target tissue due to local environmental triggers (e.g., pH, enzymes).
Figure 2: Hypothesized impact of cholesterol vs. epicholesterol on lipid bilayer properties.
Applications & Investigative Protocols
The following sections provide exemplary protocols for formulating and characterizing drug delivery systems incorporating this compound. These are intended as a starting point for investigation.
Application I: Modulating Release from Liposomal Systems
This protocol details the preparation of liposomes where this compound is substituted for cholesterol to assess its impact on membrane integrity and drug release.
Protocol 3.1.1: Preparation of Doxorubicin-Loaded Liposomes by Thin-Film Hydration
A. Rationale: The thin-film hydration method is a robust and widely used technique for liposome preparation.[5] By replacing cholesterol with this compound on a molar basis, we can directly compare the resulting vesicles' stability and release characteristics. Doxorubicin is chosen as a model hydrophilic drug.
B. Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
This compound (or Cholesterol as control)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Doxorubicin HCl
-
Chloroform, Methanol
-
HEPES Buffered Saline (HBS), pH 7.4
-
Ammonium Sulfate solution (250 mM)
C. Step-by-Step Protocol:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, this compound (or cholesterol), and DSPE-PEG2000 in a 55:40:5 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v).
-
Remove the organic solvent using a rotary evaporator at 60-65°C (above the phase transition temperature of DSPC) to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Sizing:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes. This creates multilamellar vesicles (MLVs) with a trapped ammonium sulfate gradient.
-
Subject the MLV suspension to 5-10 freeze-thaw cycles (liquid nitrogen followed by a 65°C water bath) to increase encapsulation efficiency.
-
Extrude the suspension 11-21 times through stacked polycarbonate filters (e.g., 100 nm pore size) using a thermostatically controlled extruder set to 65°C. This produces unilamellar vesicles (LUVs) of a defined size.
-
-
Drug Loading (Remote Loading):
-
Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a sucrose solution for cryoprotection.
-
Prepare a solution of doxorubicin HCl. Add the doxorubicin solution to the purified liposome suspension.
-
Incubate the mixture at 60°C for 1-2 hours. The pH gradient drives doxorubicin into the aqueous core of the liposomes, where it precipitates as a sulfate salt.
-
Remove unencapsulated doxorubicin by size-exclusion chromatography.
-
-
Characterization:
-
Analyze particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the doxorubicin concentration via fluorescence spectroscopy or HPLC.
-
Perform an in vitro release study by dialyzing the liposomes against a release buffer (e.g., HBS with 10% fetal bovine serum) at 37°C and sampling at various time points.
-
| Parameter | Control (Cholesterol) | Test (this compound) | Rationale for Comparison |
| Particle Size (nm) | Expected: 90-110 | To be determined | Assess impact on vesicle formation and size. |
| PDI | Expected: < 0.1 | To be determined | Evaluate homogeneity of the liposome population. |
| Encapsulation Eff. | Expected: > 90% | To be determined | Determine if membrane changes affect drug loading. |
| Release Rate (T½) | Expected: > 48h | To be determined | Quantify the difference in membrane permeability. |
Table 1: Key parameters for comparing cholesterol- and this compound-containing liposomes.
Application II: Enhancing mRNA Delivery with Lipid Nanoparticles (LNPs)
This protocol outlines the formulation of LNPs for mRNA delivery, investigating this compound as a potential enhancer of endosomal escape.
Protocol 3.2.1: Formulation of mRNA-LNPs by Microfluidic Mixing
A. Rationale: Microfluidic mixing provides rapid, controlled, and reproducible self-assembly of LNPs.[6][9] This method allows for precise control over particle size and encapsulation. We will formulate LNPs with a standard ionizable lipid and compare the efficacy of cholesterol versus this compound as the structural lipid.
B. Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: this compound (or Cholesterol as control)
-
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
Messenger RNA (mRNA) encoding a reporter protein (e.g., Luciferase, GFP)
-
Ethanol (200 proof)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
C. Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare the lipid mixture in ethanol. Dissolve the ionizable lipid, DSPC, this compound (or cholesterol), and PEG-lipid in a molar ratio of approximately 50:10:38.5:1.5.
-
Prepare the aqueous phase by dissolving the mRNA in the 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:alcoholic). The rapid mixing causes a change in polarity, leading to the self-assembly of LNPs with encapsulated mRNA.
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP suspension against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and raise the pH. This neutralizes the surface charge of the ionizable lipid.
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
-
Characterization and In Vitro Transfection:
-
Characterize the LNPs for size, PDI, and encapsulation efficiency (e.g., using a RiboGreen assay).
-
Perform a cell-based assay. Treat a suitable cell line (e.g., HEK293T, HeLa) with the formulated LNPs at various mRNA concentrations.
-
After 24-48 hours, measure the expression of the reporter protein (e.g., luciferase activity, GFP fluorescence) to determine transfection efficiency.
-
Figure 3: Experimental workflow for the formulation and validation of this compound-containing mRNA-LNPs.
Conclusion and Future Outlook
This compound presents an intriguing, albeit underexplored, alternative to cholesterol in drug delivery systems. Its potential to create more permeable and fusogenic membranes offers a compelling strategy for overcoming key delivery barriers, particularly endosomal escape for genetic payloads and controlled, rapid release for small molecules. The protocols provided herein offer a robust framework for the systematic investigation of this excipient. Successful validation could pave the way for a new class of lipid-based carriers with finely tuned biophysical properties, ultimately leading to more effective therapeutic interventions. It is imperative that any formulation development be accompanied by rigorous characterization and stability testing to ensure a safe and effective final product.
References
- Róg, T., & Pasenkiewicz-Gierula, M. (2006).
- Patel, S., Ashwanikumar, N., Robinson, E., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.
- Google Patents. (1977).
- PubChem. (n.d.). Epicholesterol.
- Patel, S. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery. Nature Research Bioengineering Community. [Link]
- Google Patents. (2009). Pharmaceutical composition containing a cholesterol absorption inhibitor.
- Olejniczak, A., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. [Link]
- Nsair, A., et al. (2022). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC - PubMed Central. [Link]
- PubChem. (n.d.). This compound.
- Zhang, X., et al. (2023). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo.
- Carita, A. C., et al. (2017). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. [Link]
- Tenchov, R., et al. (2024). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Cureus. [Link]
- Avanti Polar Lipids. (2019). Cholesterol in Liposomes. [Link]
- ResearchGate. (n.d.). Size distribution by the number of (A) EPC/Cholesterol and (B) DSPC/Cholesterol liposomes. [Link]
- Global Substance Registration System (GSRS). (n.d.).
- Google Patents. (2012).
- Nakhaei, P., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. SciSpace. [Link]
- ResearchGate. (n.d.). (a) Lipid films containing EPC, cholesterol (Cho), and Cur. [Link]
- Al-Samydai, A., et al. (2022).
- Google Patents. (2000).
- Lundberg, B. (1994). Preparation of drug-carrier emulsions stabilized with phosphatidylcholine-surfactant mixtures. PubMed. [Link]
- Google Patents. (1996). Pharmaceutical composition for transdermal delivery.
- Mamba, P., et al. (2022). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. MDPI. [Link]
- Varlas, S., et al. (2023).
- Olejniczak, A., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. PubMed. [Link]
- Démoulins, T., et al. (2022).
- Corrosion Chemistry. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
experimental protocol for epicholesterol acetate cell treatment
An Application Note and Protocol for the Cellular Treatment with Epicholesterol Acetate
Authored by a Senior Application Scientist
Introduction: The Scientific Rationale for Investigating this compound
Cholesterol is an indispensable component of mammalian cell membranes, critically regulating membrane fluidity, permeability, and the function of membrane-associated proteins.[1][2] Its stereoisomer, epicholesterol, where the 3β-hydroxyl group is in the axial (α) position rather than the equatorial (β) position, serves as a fascinating molecular probe. While sharing the same rigid sterol backbone, epicholesterol integrates differently into the lipid bilayer, leading to a less pronounced ordering and condensation effect on membrane phospholipids compared to cholesterol.[3][4] This subtle structural difference allows researchers to dissect the specific roles of sterol orientation in membrane biology.
This compound, the esterified form of epicholesterol, presents a unique tool for cell biology. The acetate group increases its hydrophobicity, potentially altering its uptake and intracellular trafficking dynamics compared to its free sterol counterpart.[1] Upon cellular uptake, it is hypothesized that intracellular esterases hydrolyze the acetate ester, releasing epicholesterol and acetate into the cytoplasm. This dual release allows for the investigation of not only the effects of the atypical sterol on membrane structure and function but also the metabolic consequences of the released acetate moiety, which is a key intermediate in lipid metabolism and can influence signaling pathways such as AMPK and mTOR.[5][6]
This guide provides a comprehensive, self-validating framework for treating cultured cells with this compound. It is designed for researchers in cell biology, pharmacology, and drug development, offering detailed protocols from reagent preparation to a suite of downstream analytical assays to robustly characterize the cellular response.
Core Protocol I: Reagent Preparation and Cell Culture
Preparation of this compound Stock Solution
The limited aqueous solubility of sterols is a primary experimental challenge.[7] A carefully prepared, high-concentration stock solution is essential to ensure accurate dosing while minimizing solvent-induced artifacts.
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for hydrophobic compounds and its miscibility with cell culture media.[8] Preparing a 1000x stock solution is critical to maintain the final DMSO concentration in the culture medium at or below 0.1%, a level at which solvent effects are minimized for most cell lines.[8]
| Reagent | Molecular Weight ( g/mol ) | Desired Stock Conc. | Solvent |
| This compound | 428.7 g/mol [9] | 10 mM - 50 mM | DMSO |
Step-by-Step Protocol:
-
Weighing: Under a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile, amber glass vial to prevent photodegradation.
-
Solubilization: Add the calculated volume of sterile, anhydrous DMSO to achieve the target stock concentration (e.g., for 10 mg of this compound, add 233.3 µL of DMSO for a 100 mM solution).
-
Dissolution: Vortex the solution vigorously. If precipitates remain, warm the vial in a 37°C water bath and sonicate for 10-30 minutes until the solution is clear.[8] Crucially, ensure all precipitate is dissolved before use to avoid inaccurate dosing and non-specific toxicity.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 years.
Cell Line Selection and Maintenance
The choice of cell line should be dictated by the research question.
-
Lipid Metabolism: Human hepatoma cells (e.g., HepG2) are excellent models as the liver is central to lipid homeostasis.[10]
-
Sterol Trafficking: Macrophage cell lines (e.g., J774, RAW 264.7) are frequently used to study cholesterol uptake and efflux.[11]
-
General Cytotoxicity: Adherent cell lines like HeLa or A549 can be used for initial screening.
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.
Core Protocol II: this compound Treatment Workflow
A robust experimental design with comprehensive controls is the cornerstone of trustworthy data. This workflow is designed to determine dose- and time-dependent effects.
Caption: General experimental workflow for studying this compound effects.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed them into appropriate multi-well plates at a pre-determined density that ensures they are sub-confluent at the end of the experiment. Allow cells to attach for 24 hours.[12]
-
Preparation of Treatment Media: On the day of the experiment, thaw the this compound stock solution and warm the cell culture medium to 37°C. Serially dilute the stock solution in medium to prepare the final treatment concentrations.
-
Dose-Response: A starting range of 1 µM to 100 µM is recommended to capture a wide spectrum of potential effects.
-
-
Treatment Administration: Carefully remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, 72 hours).
The Self-Validating System: Essential Experimental Controls
To ensure data integrity, the following controls must be included in every experiment:
| Control Type | Purpose | Example |
| Vehicle Control | To assess the effect of the solvent (DMSO) on the cells.[8] | Medium + 0.1% DMSO |
| Untreated Control | Baseline for normal cell behavior. | Medium only |
| Positive Control | To confirm that the assay system is working correctly. | Staurosporine (for apoptosis); Simvastatin (for lipid metabolism) |
| Comparative Sterols | To dissect the specific effects of the 3α-hydroxyl group and the acetate ester. | Medium + Epicholesterol, Cholesterol, Cholesterol Acetate |
Core Protocol III: Downstream Analysis and Data Interpretation
Cell Viability and Cytotoxicity Assays
A. MTT Assay (Metabolic Activity) This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13]
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Trustworthiness Advisory: High concentrations of cholesterol have been shown to interfere with the MTT assay by enhancing the exocytosis of formazan granules, leading to an underestimation of cell viability.[14] It is imperative to validate MTT results with an orthogonal method.
B. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity) This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of compromised membrane integrity.[10] Use a commercially available LDH cytotoxicity kit and follow the manufacturer's instructions.
C. Propidium Iodide (PI) Staining (Cell Death) PI is a fluorescent dye that cannot cross the membrane of live cells, making it an excellent marker for dead cells. Analyze via flow cytometry or fluorescence microscopy.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Harvest cells (including any floating cells in the medium) by trypsinization.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
Analysis of Cellular Sterol Composition
To confirm uptake and processing of this compound and assess its impact on the overall sterol profile, lipid extraction followed by mass spectrometry is the gold standard.
Protocol for Sterol Extraction and Analysis (adapted from LIPID MAPS): [15][16]
-
Cell Harvest: After treatment, wash cell monolayers twice with cold PBS. Scrape cells into 1.6 mL of cold PBS and transfer to a glass tube.
-
Lipid Extraction: Add 6 mL of chloroform:methanol (1:2 v/v) to the cell suspension. Add an internal standard (e.g., d7-cholesterol) for quantification. Vortex and centrifuge to pellet debris.
-
Phase Separation: Decant the supernatant to a new tube. Add 2 mL of chloroform and 2 mL of PBS to induce phase separation. Vortex and centrifuge.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Derivatization & Analysis: Dry the lipid extract under a stream of nitrogen. Derivatize the sterols to form trimethylsilyl (TMS) ethers using a reagent like BSTFA. Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS).[17]
Hypothesized Mechanism of Action & Pathways for Investigation
The introduction of this compound into a cell could trigger several events. The diagram below outlines a hypothesized pathway, providing a roadmap for further investigation using techniques like qPCR and Western blotting.
Caption: Hypothesized intracellular fate and effects of this compound.
Investigative Targets:
-
Gene Expression (qPCR): Analyze mRNA levels of genes involved in cholesterol homeostasis, such as HMGCR, LDLR, and SREBP2.[18]
-
Protein Analysis (Western Blot): Examine the activation (phosphorylation) of key signaling proteins like Akt, ERK, AMPK, and mTOR.[5][13]
References
- Extraction and Analysis of Sterol Lipids. (2006). LIPID MAPS Protocol. [Link]
- Sterols Mass Spectra Protocol. (2007). LIPID MAPS Protocol. [Link]
- Epicholesterol | C27H46O | CID 5283629.
- Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. (2023). Signal Transduction and Targeted Therapy. [Link]
- Róg, T., & Pasenkiewicz-Gierula, M. (2003).
- Ikonen, E. (2023). Intracellular Cholesterol Trafficking. Cold Spring Harbor Perspectives in Biology. [Link]
- Ikonen, E. (2023). Intracellular Cholesterol Trafficking. PMC, PubMed Central. [Link]
- Johnson, W. J., et al. (1996). Comparison of the intracellular metabolism and trafficking of 25-hydroxycholesterol and cholesterol in macrophages. Journal of Lipid Research. [Link]
- Intracellular cholesterol trafficking diagram.
- Intracellular Cholesterol Synthesis and Transport. (2020). Frontiers in Cell and Developmental Biology. [Link]
- Róg, T., & Pasenkiewicz-Gierula, M. (2003).
- This compound | C29H48O2 | CID 11430304.
- Lipids in cell culture media. (2020). Cytiva. [Link]
- Lladó, V., et al. (2013). Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues. British Journal of Pharmacology. [Link]
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (2010). LIPID MAPS. [Link]
- Hubler, Z., et al. (2021).
- This compound.
- Ahmad, S., et al. (2006). Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells. In Vitro & Molecular Toxicology. [Link]
- Membrane Cholesterol Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated Cholesterol. (2012). Molecular Pharmacology. [Link]
- Subczynski, W. K., et al. (2017). High cholesterol/low cholesterol: Effects in biological membranes. Chemistry and Physics of Lipids. [Link]
- Tabas, I. (2000). Consequences of cellular cholesterol accumulation: basic concepts and physiological implications.
- Khetan, A., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]
- Li, X., et al. (2022). Positive Regulation of Acetate in Adipocyte Differentiation and Lipid Deposition in Obese Mice. International Journal of Molecular Sciences. [Link]
- Wang, Y., et al. (2009). The mechanism of dietary cholesterol effects on lipids metabolism in rats. Lipids in Health and Disease. [Link]
- Li, F., et al. (2019). Acetate Affects the Process of Lipid Metabolism in Rabbit Liver, Skeletal Muscle and Adipose Tissue. Animals. [Link]
Sources
- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Regulation of Acetate in Adipocyte Differentiation and Lipid Deposition in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetate Affects the Process of Lipid Metabolism in Rabbit Liver, Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. emulatebio.com [emulatebio.com]
- 9. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the intracellular metabolism and trafficking of 25-hydroxycholesterol and cholesterol in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mechanism of dietary cholesterol effects on lipids metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Epicholesterol Acetate Labeling: A Comprehensive Guide for Cellular Tracking Studies
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of epicholesterol acetate as a tool for tracking lipid dynamics in cellular systems. We delve into the rationale for using epicholesterol as a cholesterol surrogate, providing a comparative analysis of its biophysical properties. Detailed protocols for fluorescent and isotopic labeling of this compound are presented, along with methodologies for cellular delivery, live-cell imaging, and mass spectrometry-based analysis. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the necessary tools to effectively utilize this compound in their tracking studies.
Introduction: The Rationale for Using Epicholesterol
Cholesterol is a vital component of mammalian cell membranes, influencing membrane fluidity, organization, and the function of membrane-bound proteins.[1][2][3] Its intricate intracellular trafficking pathways are fundamental to cellular homeostasis and are implicated in numerous diseases.[4][5][6] Studying these dynamic processes often requires the use of labeled cholesterol analogs that can be tracked within the cell. However, the introduction of a label can alter the molecule's properties, potentially leading to artifacts.[7]
Epicholesterol, the 3α-hydroxy epimer of cholesterol (3β-hydroxy), presents a compelling alternative.[1][8] While it shares the same planar tetracyclic ring system and isooctyl side chain as cholesterol, the different stereochemistry of the hydroxyl group leads to subtle yet significant differences in its interaction with membrane lipids.[1][8] Molecular dynamics simulations have shown that epicholesterol, like cholesterol, increases membrane order and condensation, albeit to a lesser degree.[1][8] This makes it a valuable tool for probing specific aspects of cholesterol's function and trafficking. The acetate form, this compound, is often used to facilitate cellular uptake and subsequent intracellular processing.[9][10]
Why Use this compound?
-
Mimics Cholesterol's Core Structure: The fundamental sterol backbone is identical to cholesterol, allowing it to participate in many of the same cellular processes.
-
Altered Membrane Interactions: The axial orientation of the 3α-hydroxyl group in epicholesterol leads to weaker interactions with phospholipids compared to the equatorial 3β-hydroxyl of cholesterol.[8] This can be exploited to study the importance of the 3β-hydroxyl group in specific protein-lipid interactions and membrane domain formation.
-
Facilitated Cellular Uptake: The acetate group increases the lipophilicity of the molecule, which can enhance its ability to cross the plasma membrane.
-
Intracellular Processing: Once inside the cell, the acetate group can be cleaved by cellular esterases, releasing free epicholesterol, which can then be trafficked and metabolized.
Labeling Strategies for this compound
The choice of label depends on the specific research question and the detection modality to be used. The two primary strategies are fluorescent labeling for microscopic visualization and isotopic labeling for mass spectrometry-based quantification and metabolic flux analysis.
Fluorescent Labeling
Fluorescently labeled this compound allows for real-time visualization of its subcellular localization and dynamics in living cells.[11][12] The selection of the fluorophore is critical and should be based on factors such as brightness, photostability, and minimal perturbation to the sterol's behavior.[7][13]
Commonly Used Fluorophores:
| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| BODIPY | ~493 | ~503 | Bright, relatively photostable, sensitive to environmental polarity. |
| NBD | ~465 | ~535 | Environmentally sensitive, fluorescence increases in nonpolar environments. |
| Intrinsic Probes (e.g., CTL) | ~325 | ~375 | Minimal structural perturbation, but lower quantum yield and UV excitation can cause phototoxicity.[13][14] |
Table 1: Comparison of common fluorophores for labeling this compound.
Protocol 1: Synthesis of NBD-Labeled this compound
This protocol describes a general method for labeling this compound with the fluorescent dye NBD-Cl (4-chloro-7-nitrobenz-2-oxa-1,3-diazole).
Materials:
-
This compound
-
NBD-Cl
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM.
-
Addition of Reagents: Add an equimolar amount of NBD-Cl to the solution, followed by a 1.5-fold molar excess of anhydrous TEA.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fluorescent fractions and confirm the identity and purity of the NBD-labeled this compound using techniques such as NMR and mass spectrometry.
-
Storage: Store the final product in a dark, airtight container at -20°C.
Isotopic Labeling
Isotopic labeling is a powerful technique for quantitative analysis of metabolic pathways.[15] By replacing certain atoms in this compound with their stable isotopes (e.g., ¹³C, ²H), its metabolic fate can be traced using mass spectrometry (MS).[16][17][18]
Commonly Used Isotopes:
-
¹³C (Carbon-13): Used to trace the carbon backbone of the molecule.[16]
-
²H (Deuterium): Can be incorporated at various positions to track specific metabolic transformations.
Isotopically labeled epicholesterol can be synthesized from commercially available labeled cholesterol precursors. For instance, [¹⁴C]epicholesterol can be synthesized from [¹⁴C]cholesterol.[10] Similarly, epicholesterol labeled with stable isotopes like ¹³C can be prepared.[19]
Protocol 2: Preparation of ¹³C-Labeled this compound from ¹³C-Cholesterol
This protocol outlines the conversion of commercially available ¹³C-labeled cholesterol to ¹³C-epicholesterol acetate.
Materials:
-
¹³C-labeled cholesterol (e.g., [3,4-¹³C₂]cholesterol)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous pyridine
-
Cesium acetate
-
18-crown-6
-
Anhydrous toluene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Silica gel for preparative TLC
-
Acetic anhydride
Procedure:
-
Mesylation of ¹³C-Cholesterol: Dissolve ¹³C-cholesterol in anhydrous pyridine and cool to 0°C. Add MsCl dropwise and stir at 0°C for 2 hours.
-
Formation of ¹³C-Epicholesteryl Acetate: To the mesylate solution, add cesium acetate and 18-crown-6 in refluxing anhydrous toluene. Reflux for 4-6 hours.[10]
-
Hydrolysis to ¹³C-Epicholesterol: After cooling, hydrolyze the acetate without isolation by adding a solution of KOH in THF-methanol. Stir at room temperature for 2 hours.[10]
-
Purification of ¹³C-Epicholesterol: Purify the resulting ¹³C-epicholesterol by preparative thin-layer chromatography.[10]
-
Acetylation to ¹³C-Epicholesterol Acetate: Acetylate the purified ¹³C-epicholesterol using acetic anhydride in pyridine to yield the final product.
-
Purification and Characterization: Purify the ¹³C-epicholesterol acetate by column chromatography and confirm its identity and isotopic enrichment by mass spectrometry and NMR.
Cellular Delivery and Tracking
Once labeled, this compound needs to be efficiently delivered to the cells of interest. The most common method is to use a carrier molecule like methyl-β-cyclodextrin (MβCD), which forms a water-soluble inclusion complex with the sterol.[20]
Live-Cell Imaging Workflow
Live-cell imaging allows for the real-time observation of the trafficking of fluorescently labeled this compound.[11][12][21][22]
Figure 1: A generalized workflow for live-cell imaging of fluorescently labeled this compound.
Protocol 3: Live-Cell Imaging of NBD-Epicholesterol Acetate Trafficking
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
NBD-epicholesterol acetate stock solution (in ethanol)
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets for NBD
Procedure:
-
Preparation of Labeling Medium: Prepare a 1 mM stock solution of MβCD in serum-free medium. Add the NBD-epicholesterol acetate stock solution to the MβCD solution to a final concentration of 10-50 µM. Vortex thoroughly to form the inclusion complex.
-
Cell Labeling (Pulse): Wash the cells twice with warm PBS. Add the labeling medium to the cells and incubate at 37°C for 15-60 minutes. The optimal time will depend on the cell type and experimental goals.
-
Wash: Remove the labeling medium and wash the cells three times with warm serum-free medium to remove any unincorporated label.
-
Chase (Optional): To track the intracellular trafficking of the labeled sterol, add complete medium and incubate for various time points (e.g., 30 minutes, 1 hour, 4 hours).
-
Imaging: Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images using the appropriate excitation and emission wavelengths for NBD.
-
Co-localization Studies: To identify the subcellular compartments where the labeled sterol accumulates, co-stain with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
Mass Spectrometry-Based Tracking
This approach provides quantitative data on the uptake, esterification, and metabolic conversion of isotopically labeled this compound.
Figure 2: A generalized workflow for mass spectrometry-based tracking of isotopically labeled this compound.
Protocol 4: LC-MS/MS Analysis of ¹³C-Epicholesterol Acetate Metabolism
Materials:
-
Cells treated with ¹³C-epicholesterol acetate
-
Internal standards (e.g., d7-cholesterol)
-
Chloroform
-
Methanol
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction: After incubation with ¹³C-epicholesterol acetate, wash cells with ice-cold PBS and harvest. Perform a lipid extraction using a modified Bligh-Dyer method. Add a known amount of internal standard before extraction for quantification.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a reverse-phase C18 column to separate the different lipid species.
-
MS Detection: Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the parent and fragment ions of ¹³C-epicholesterol, ¹³C-epicholesteryl esters, and other potential metabolites.[17][23]
-
Data Analysis: Quantify the amount of each labeled species by comparing its peak area to that of the internal standard. This will allow for the determination of the rate of uptake, esterification, and other metabolic conversions.[24]
Applications in Research and Drug Development
The ability to track this compound provides valuable insights into various biological processes and can be a powerful tool in drug discovery.
-
Understanding Cholesterol Trafficking: By comparing the trafficking of epicholesterol with that of cholesterol, researchers can elucidate the specific roles of the 3β-hydroxyl group in processes such as endocytosis, transport to the endoplasmic reticulum, and incorporation into different membrane domains.[4][25][26]
-
Investigating Lipid-Protein Interactions: Labeled epicholesterol can be used to study the binding of sterols to specific proteins, such as sterol-sensing domains and lipid transfer proteins.
-
High-Throughput Screening: Fluorescently labeled this compound can be used in high-throughput screening assays to identify compounds that modulate cholesterol trafficking.
-
Drug Delivery Systems: Cholesterol and its derivatives are key components of lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.[27][28] Labeled this compound can be incorporated into these formulations to study their stability, cellular uptake, and intracellular fate.
Conclusion
This compound is a versatile and powerful tool for studying lipid dynamics in cellular systems. By carefully selecting the appropriate label and detection method, researchers can gain valuable insights into the complex processes of cholesterol trafficking and metabolism. The protocols and workflows presented in this application note provide a solid foundation for the successful implementation of this compound labeling in a wide range of research and drug development applications.
References
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical Journal, 84(3), 1818–1826. [Link]
- Wüstner, D. (2007). Synthesis and characterization of a novel intrinsically fluorescent analog of cholesterol with improved photophysical properties. Journal of Lipid Research, 48(4), 815-826. [Link]
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical Journal, 84(3), 1818–1826. [Link]
- Romanenko, V. G., et al. (2002). Substitution of cholesterol by epicholesterol increases Kir current density. Biophysical Journal, 83(5), 2533-2544. [Link]
- Griffiths, W. J., et al. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275-1279. [Link]
- Puri, R. K., & Gupta, C. M. (1990). A facile synthesis of [14C] epicholesterol. Journal of Lipid Research, 31(1), 160-162. [Link]
- Hellerstein, M. K., et al. (2002). Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells. American Journal of Physiology-Endocrinology and Metabolism, 282(5), E1171-E1183. [Link]
- Wüstner, D. (2017). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Chemistry and Physics of Lipids, 207, 64-83. [Link]
- Ikonen, E. (2018). Cellular cholesterol trafficking and compartmentalization. Nature Reviews Molecular Cell Biology, 19(4), 257-271. [Link]
- Hailat, I. A. (2012). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. [Link]
- Liebisch, G., et al. (2006). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Lipid Research, 47(5), 1120-1125. [Link]
- ResearchGate. (n.d.). Cellular uptake of cholesterol, intracellular processing and biosynthetic utilization of steroid hormones.
- Rog, T., & Vattulainen, I. (2014). Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol. PLoS ONE, 9(3), e92934. [Link]
- Ikonen, E. (2023). Intracellular Cholesterol Trafficking. Cold Spring Harbor Perspectives in Biology, 15(8), a041404. [Link]
- University of Sussex. (n.d.). Observing live cells by fluorescence microscopy.
- Wüstner, D., et al. (2012). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of Lipid Research, 53(11), 2367-2382. [Link]
- ResearchGate. (n.d.). Intracellular cholesterol trafficking.
- Modzel, M., et al. (2014). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. Methods in Molecular Biology, 1175, 111-127. [Link]
- Schaefer, E. J., et al. (2002). A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans. Metabolism, 51(1), 5-11. [Link]
- Macquarie University. (2025). Protocol for characterizing biomolecular condensates through live-cell imaging and analysis. STAR Protocols, 6(3), 104013. [Link]
- Luo, J., et al. (2020). Intracellular Cholesterol Synthesis and Transport. Frontiers in Cell and Developmental Biology, 8, 627. [Link]
- Magomedova, L., & Glogauer, M. (2015). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 56(1), 1-13. [Link]
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Nakano, M., et al. (2023). A Comparative Study of the Effects of Cholesterol and Lanosterol on Hydrated Phosphatidylethanolamine Assemblies: Focusing on Physical Parameters Related to Membrane Fusion. Membranes, 13(10), 833. [Link]
- Murphy, R. C. (2012). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. Methods in Molecular Biology, 821, 237-251. [Link]
- Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research.
- PubChem. (n.d.). Epicholesterol.
- Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Biochemistry, 63(18), 2419-2428. [Link]
- GSRS. (n.d.). This compound.
- Eurisotop. (n.d.). EPICHOLESTEROL (3,4-13C2, 99%).
- Testard, F., et al. (2019). Design and applications of a fluorescent labeling technique for lipid and surfactant preformed vesicles. Scientific Reports, 9(1), 8564. [Link]
- Rios-Marco, P., et al. (2017).
- DuBroff, R., & de Lorgeril, M. (2017). Cholesterol paradox: a correlate does not a surrogate make. BMJ Evidence-Based Medicine, 22(1), 15-19. [Link]
- DuBroff, R., & de Lorgeril, M. (2017). Cholesterol paradox: a correlate does not a surrogate make. BMJ Evidence-Based Medicine, 22(1), 15-19. [Link]
- Wüstner, D. (2005). Labeling membranes with fluorescent cholesterols. Methods in Molecular Biology, 313, 119-130. [Link]
- Yetley, E. A., et al. (2017). Surrogate disease markers as substitutes for chronic disease outcomes in studies of diet and chronic disease relations. The American Journal of Clinical Nutrition, 105(3), 747-756. [Link]
- Aapptec. (n.d.). Fluorescent Labeling Reagents.
- Yetley, E. A., et al. (2011). Biomarkers and Heart Disease. The Journal of Nutrition, 141(11), 2047S-2053S. [Link]
- Wüstner, D., et al. (2017). Synthesis and characterization of a novel rhodamine labeled cholesterol reporter. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(2), 221-233. [Link]
- ClinicalTrials.gov. (2021). Influence of Polyglucosamine L112 on Serum Surrogate Markers of Cholesterol Absorption.
Sources
- 1. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intracellular Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 10. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EPICHOLESTEROL (3,4-13C2, 99%) | Eurisotop [eurisotop.com]
- 20. researchgate.net [researchgate.net]
- 21. users.ox.ac.uk [users.ox.ac.uk]
- 22. researchers.mq.edu.au [researchers.mq.edu.au]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
thin-layer chromatography of epicholesterol acetate
An Application Guide to the Thin-Layer Chromatography of Epicholesterol Acetate
Authored by: A Senior Application Scientist
Introduction: The Nuances of Sterol Epimer Separation
Thin-Layer Chromatography (TLC) remains a cornerstone technique in synthetic and analytical chemistry for its simplicity, speed, and versatility.[1][2] It operates on the principle of differential partitioning of analytes between a solid stationary phase and a liquid mobile phase, separating compounds based on polarity.[3] This guide focuses on a specific, yet challenging application: the analysis of this compound.
Epicholesterol is the 3α-hydroxy epimer of cholesterol (3β-hydroxy).[4][5] While seemingly a minor stereochemical difference, this change can significantly impact biological activity and physical properties. Acetylation of the hydroxyl group yields this compound, a less polar derivative often used in synthesis or as a protected form of the sterol.[6][7][8] The analytical challenge lies in distinguishing it from its close relatives, particularly cholesterol acetate, as their structural similarity results in very close chromatographic behavior.[9] This application note provides a robust, field-tested protocol for the successful separation and visualization of this compound, grounded in the fundamental principles of chromatography.
Core Principles: Mastering the Separation
Success in TLC hinges on the rational selection of the stationary phase, mobile phase, and visualization method. The choices are dictated by the physicochemical properties of the analyte, this compound.
The Stationary Phase: Silica Gel
For the separation of sterols and their derivatives, silica gel (SiO₂) is the stationary phase of choice for over 80% of applications.[1] Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes. In this normal-phase TLC setup, more polar compounds will adhere more strongly to the silica gel, resulting in slower migration up the plate and a lower Retention Factor (Rf).[3] this compound, being a relatively non-polar molecule, will have a weaker interaction with the silica gel compared to its unacetylated parent, epicholesterol.
The Mobile Phase: Tuning Polarity for Resolution
The mobile phase, or eluent, is a solvent or solvent mixture that travels up the TLC plate by capillary action, carrying the analytes with it.[3] The key to separating this compound is to use a mobile phase with a polarity that is low enough to allow for differential migration.
-
Causality of Solvent Choice: A highly non-polar solvent like hexane will result in minimal movement for most sterol derivatives. Conversely, a more polar solvent like ethyl acetate will cause most non-polar compounds to move quickly with the solvent front.[10] The optimal mobile phase is therefore a mixture, where the ratio of a non-polar solvent (e.g., hexane, petroleum ether) to a slightly more polar solvent (e.g., diethyl ether, ethyl acetate) is finely tuned.[11][12] By adjusting this ratio, we can modulate the overall polarity of the eluent to achieve the best possible separation between this compound and other potential components in the sample.
Visualization: Making the Invisible, Visible
Sterols like this compound lack a chromophore that would allow for visualization under UV light.[10] Therefore, a chemical visualization agent is required.
-
Sulfuric Acid Charring: A common and effective method is spraying the plate with a sulfuric acid solution (e.g., 50% H₂SO₄ in water or ethanol) followed by gentle heating.[13][14] The strong acid dehydrates the organic compounds, leading to oxidation and charring, which produces dark spots against the white background of the plate. This method is highly sensitive but destructive.
-
Ferric Chloride Stain: A more specific stain for sterols involves a ferric chloride (FeCl₃) solution in a mixture of acetic and sulfuric acids. Upon heating, sterols produce a distinct red-violet color, allowing for positive identification.[15]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the TLC protocol for this compound analysis.
Caption: Workflow for TLC analysis of this compound.
Detailed Protocol for this compound Analysis
This protocol is designed to be a self-validating system by including a standard for direct comparison.
Materials and Reagents
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated TLC plates
-
Analytes:
-
This compound (sample)
-
This compound (analytical standard)
-
(Optional) Cholesterol and Cholesterol Acetate standards for comparison
-
-
Solvents:
-
Hexane (HPLC grade)
-
Diethyl ether or Ethyl acetate (HPLC grade)
-
Sample solvent: Chloroform or Dichloromethane
-
-
Equipment:
-
Glass TLC developing tank with lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Micropipettes or glass capillary tubes for spotting
-
Pencil
-
Ruler
-
Forceps
-
Hot plate or oven
-
Fume hood
-
Glass sprayer for visualization reagent
-
-
Visualization Reagent (choose one):
-
50% Sulfuric Acid: 50 mL of concentrated H₂SO₄ carefully added to 50 mL of ethanol or water.
-
Ferric Chloride Stain: Freshly prepare a solution of 50 mg FeCl₃ in a mixture of 90 mL water, 5 mL acetic acid, and 5 mL sulfuric acid.[15]
-
Step-by-Step Methodology
-
Chamber Preparation (Saturation):
-
Pour the chosen mobile phase (e.g., Hexane:Diethyl Ether 8:2 v/v) into the developing tank to a depth of about 0.5 cm.
-
Line the inside of the tank with a piece of filter paper, ensuring it is saturated with the solvent. This creates a vapor-saturated atmosphere, which is crucial for obtaining a straight solvent front and reproducible results.[2][14]
-
Close the tank with the lid and allow it to equilibrate for at least 15-20 minutes.
-
-
TLC Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the surface.[16]
-
Using a pencil and ruler, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.
-
Mark the positions for sample and standard application on this line, keeping them at least 1 cm apart.
-
-
Sample and Standard Preparation:
-
Prepare a dilute solution of your this compound sample (approx. 1 mg/mL) in a volatile solvent like chloroform.
-
Prepare a standard solution of this compound at the same concentration.
-
-
Spotting the Plate:
-
Using a capillary tube or micropipette, apply a small spot (1-2 µL) of the sample solution to its designated mark on the origin line.
-
Keep the spot as small and concentrated as possible (1-2 mm diameter). To apply more sample, allow the solvent from the first application to evaporate completely before re-spotting in the exact same location.[10][16]
-
Repeat the process for the standard solution. A co-spot (applying both sample and standard to the same spot) can be useful for confirming identity.[3]
-
-
Development:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing tank. Ensure the origin line is above the level of the mobile phase.[16]
-
Close the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the tank during development.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Drying and Visualization:
-
Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase solvent.
-
Place the dried plate in the fume hood and evenly spray with the chosen visualization reagent.
-
Carefully place the sprayed plate on a hot plate (set to ~110-120°C) or in an oven.[14]
-
Heat until dark (charring) or colored (FeCl₃) spots appear. This usually takes 3-10 minutes.
-
-
Analysis and Interpretation:
-
Measure the distance from the origin line to the center of the analyte spot (d_analyte).
-
Measure the distance from the origin line to the solvent front (d_solvent).
-
Calculate the Retention Factor (Rf) for each spot: Rf = d_analyte / d_solvent
-
The Rf value of the sample spot should match that of the this compound standard. A desirable Rf value is typically between 0.3 and 0.7.[3]
-
Data Summary and Troubleshooting
Table 1: Recommended Mobile Phases and Expected Behavior
| Mobile Phase System (v/v) | Analyte | Expected Rf Range | Rationale & Notes |
| Hexane:Diethyl Ether (8:2) | This compound | 0.4 - 0.6 | Good starting point for general analysis. Provides clear separation from more polar impurities. |
| Hexane:Ethyl Acetate (9:1) | This compound | 0.3 - 0.5 | Ethyl acetate is more polar than diethyl ether, so a lower ratio is needed. Good for separating from very non-polar compounds. |
| Toluene:Ethyl Acetate (9:1) | This compound | 0.5 - 0.7 | Toluene offers different selectivity compared to hexane and can sometimes improve the separation of closely related isomers. |
| Chloroform:Methanol (9.5:0.5) | Cholesterol | ~0.63[17] | Included for reference. This compound would run much higher (closer to the solvent front) in this relatively polar system. |
Note: Rf values are indicative and can vary based on exact conditions (temperature, humidity, plate manufacturer).
Table 2: Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded or too concentrated.[10] | Dilute the sample solution and re-spot a smaller volume. |
| Sample is not fully soluble in the mobile phase. | Change the mobile phase or the sample spotting solvent. | |
| Spots Not Moving from Origin (Rf ≈ 0) | Mobile phase is not polar enough.[10] | Increase the proportion of the more polar solvent in the mobile phase (e.g., move from 9:1 to 8:2 Hexane:Ether). |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar.[10] | Decrease the proportion of the more polar solvent (e.g., move from 8:2 to 9:1 Hexane:Ether). |
| Uneven or Crooked Solvent Front | The developing chamber was not properly saturated.[16] | Ensure the chamber is lined with filter paper and allowed to equilibrate for at least 15-20 minutes before development. |
| The edge of the plate is touching the filter paper or tank wall. | Reposition the plate in the center of the tank. | |
| No Spots Visible After Visualization | Sample concentration is too low.[10][16] | Concentrate the sample or apply the spot multiple times, allowing it to dry between applications. |
| Insufficient heating during visualization. | Increase heating time or temperature slightly, being careful not to over-char the plate. |
References
- This compound | C29H48O2 | CID 11430304.
- Free sterol analysis. Cyberlipid. [Link]
- Paper chromatography of some cholesterol derivatives.
- Typical TLC plate showing individual sterols....
- Chromatographic separation of cholesterol in foods. PubMed. [Link]
- This compound.
- LC/MS/MS Separation of Cholesterol and Related Sterols.... Agilent Technologies. [Link]
- Separation of cholesterol, and fatty acylglycerols, acids and amides by thin-layer chromatography.
- Gas Chromatographic Analysis of Plant Sterols. AOCS Lipid Library. [Link]
- Troubleshooting Thin Layer Chrom
- Epicholesterol | C27H46O | CID 5283629.
- Thin-Layer Chromatography of Lipids. AOCS Lipid Library. [Link]
- Thin Layer Chromatography (TLC) for the Separation of Lipids. RockEDU Science Outreach. [Link]
- Thin-layer chromatograph of sterols and steroids.
- Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry.... MDPI. [Link]
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
- Thin Layer Chromatography (TLC). University of Toronto, Department of Chemistry. [Link]
- HPTLC QUALITATIVE AND QUANTITATIVE DETECTION OF STEROLS.... Farmacia Journal. [Link]
- The separation of cholesterol from related stanols and stanones by thin-layer chromatography. Royal Society of Chemistry. [Link]
- LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROM
- Complete separation of lipid classes on a single thin-layer pl
- THIN LAYER CHROMATOGRAPHY OF LIPIDS. Dr. H.B. MAHESHA. [Link]
- Improved thin-layer chromatographic method for the separation of cholesterol, egg phosphatidylcholine, and their degrad
- Rf values of the standards used in TLC and their respective colors.
- Rf value for TLC. Reddit. [Link]
- Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection str
- Development and validation of a high-performance thin layer chromatography method for the determination of cholesterol concentration. Journal of Food and Drug Analysis. [Link]
Sources
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. EPICHOLESTEROL | 474-77-1 [amp.chemicalbook.com]
- 5. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. aocs.org [aocs.org]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. researchgate.net [researchgate.net]
- 14. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 15. Free sterol analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Epicholesterol Acetate Derivatization for Enhanced Analytical Detection
Introduction: The Analytical Challenge of Epicholesterol and the Rationale for Derivatization
Epicholesterol, a stereoisomer of cholesterol, is a sterol of significant interest in biomedical research due to its association with various physiological and pathological processes.[1] Accurate quantification of epicholesterol in complex biological matrices is crucial for understanding its roles in health and disease.[2][3][4] However, the direct analysis of epicholesterol, particularly by gas chromatography (GC), presents challenges due to its high polarity and thermal instability, which can lead to poor chromatographic peak shape and inaccurate quantification.[5][6]
To overcome these analytical hurdles, derivatization is a widely employed strategy. This process involves chemically modifying the analyte to improve its analytical properties. For sterols like epicholesterol, acetylation with acetic anhydride is a classic and effective derivatization technique.[5][7] This reaction converts the polar hydroxyl group at the C-3 position into a less polar acetate ester, forming epicholesterol acetate.[8] This transformation yields a derivative that is more volatile and thermally stable, resulting in improved chromatographic resolution and detection sensitivity, particularly in GC-based methods.[5]
This application note provides a comprehensive guide to the derivatization of epicholesterol to this compound for analytical purposes. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss the subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Chemical Principle: The Acetylation of Epicholesterol
The derivatization of epicholesterol with acetic anhydride is an esterification reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group of epicholesterol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid, resulting in the formation of this compound. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and also neutralizes the acetic acid byproduct.[9]
The resulting this compound is a more nonpolar molecule compared to the parent epicholesterol. This increased nonpolarity reduces interactions with the stationary phase in a GC column, leading to sharper peaks and shorter retention times. Furthermore, the acetate derivative is less prone to thermal degradation in the hot GC injector and column, ensuring more accurate and reproducible quantification.[6]
Diagram of the Acetylation Reaction
Caption: Acetylation of epicholesterol with acetic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the derivatization of epicholesterol.
Materials:
-
Epicholesterol standard
-
Acetic anhydride (analytical grade)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of epicholesterol standard (e.g., 1 mg) and transfer it to a reaction vial.
-
If working with a biological extract, the dried lipid extract should be used. It is crucial to ensure the extract is completely dry to prevent hydrolysis of the acetic anhydride.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous toluene to the vial to dissolve the epicholesterol.
-
Add 100 µL of acetic anhydride and 100 µL of anhydrous pyridine to the vial. The order of addition is not critical, but consistency is key for reproducibility.
-
-
Reaction Incubation:
-
Securely cap the vial.
-
Incubate the reaction mixture at 60-70°C for 1 hour in a heating block or water bath.[9]
-
-
Reagent Removal:
-
After incubation, cool the vial to room temperature.
-
Remove the cap and evaporate the pyridine, acetic anhydride, and toluene under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. This step should be performed in a fume hood.
-
-
Reconstitution:
-
Once the vial is completely dry, reconstitute the derivatized sample in a suitable solvent for the intended analysis (e.g., 1 mL of hexane or ethyl acetate for GC-MS).
-
-
Analysis:
-
The reconstituted sample containing this compound is now ready for injection into the GC-MS system.
-
Workflow for Epicholesterol Derivatization
Caption: Step-by-step workflow for this compound derivatization.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for the analysis of volatile and thermally stable compounds like this compound.[10][11]
Typical GC-MS Parameters:
| Parameter | Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides good separation of sterol acetates.[6] |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Initial: 180 °C, hold for 1 min; Ramp: 10 °C/min to 300 °C; Hold: 5 min | A temperature ramp allows for the separation of different sterol acetates and other lipid components. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for compound identification. |
| Scan Range | m/z 50-550 | Covers the expected mass range of this compound and its fragments. |
Expected Results and Data Interpretation:
The mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak ([M]+) for this compound (C29H48O2) is expected at m/z 428.7.[8] A prominent fragment ion is often observed at m/z 368, corresponding to the loss of acetic acid (60 Da) from the molecular ion. This neutral loss is a hallmark of sterol acetates and is a key diagnostic feature.
For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. The ions at m/z 428.7 and 368 would be suitable for monitoring this compound. An internal standard, such as deuterated cholesterol acetate, should be used for accurate quantification.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Presence of water in the sample or reagents. | Ensure all glassware is dry and use anhydrous solvents and reagents. |
| Insufficient reaction time or temperature. | Increase the incubation time or temperature slightly. | |
| Peak Tailing in GC | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. |
| Incomplete derivatization. | Re-run the derivatization with fresh reagents. | |
| Extraneous Peaks | Impurities in reagents or sample. | Run a blank with only the derivatization reagents. Use high-purity solvents. |
| Side reactions. | Ensure the reaction temperature is not excessively high. |
It is important to note that while acetylation is a robust method, other derivatization techniques like silylation (e.g., using BSTFA) are also commonly used for sterol analysis and may be preferred in certain applications.[5]
Conclusion
The derivatization of epicholesterol to this compound is a critical step for enabling accurate and sensitive analysis by GC-MS. This application note provides a detailed protocol and the scientific rationale behind the methodology. By converting the polar hydroxyl group to a more volatile and stable acetate ester, researchers can achieve superior chromatographic performance, leading to more reliable quantification of this important sterol in various biological and pharmaceutical samples.
References
- A facile synthesis of [14C] epicholesterol. J Lipid Res. 1990 Jan;31(1):160-2.
- Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. Methods Mol Biol. 2023:2625:141-148.
- Gas Chromatographic Analysis of Plant Sterols. AOCS - American Oil Chemists' Society.
- Novel Synthesis of Phytosterol Ester from Soybean Sterol and Acetic Anhydride. J Food Sci. 2016 Jul;81(7):E1757-63.
- Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. Methods in Molecular Biology, vol 2625. Springer US.
- Analytical methods for cholesterol quantification. Clin Chim Acta. 2018 Dec;487:291-299.
- Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS.
- Analytical methods for cholesterol quantification.
- Analytical methods for cholesterol quantification. Clinica Chimica Acta, 487, 291-299.
- Robust 9-Minute GC Analysis of Cholesterol.
- Protocol: GC-MS for Optic Nerve Cholesterol Metabolites.
- Quantitative GLC analysis of sterols in biological samples. J Pharm Sci. 1978 Aug;67(8):1157-9.
- High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. J Lipid Res. 2019 Aug;60(8):1425-1434.
- A Guide to Derivatiz
- How am I losing sterols during acetylation?
- Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. Molecules. 2023 Aug 31;28(17):6526.
- EPICHOLESTEROL ACET
- dihydrocholesterol. Organic Syntheses Procedure.
- A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. Pharmaceuticals (Basel). 2024 Apr 17;17(4):506.
- Synthesis of Cholesteryl Acet
- Epicholesterol. PubChem.
Sources
- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Robust 9-Minute GC Analysis of Cholesterol [discover.restek.com]
- 7. Novel Synthesis of Phytosterol Ester from Soybean Sterol and Acetic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Authored by: Senior Application Scientist, Advanced Biochemicals Division
An In-Depth Guide to the Handling and Storage of Epicholesterol Acetate
**Abstract
This application note provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the proper handling and storage of this compound (CAS No. 1059-85-4). As a stereoisomeric derivative of cholesteryl acetate, the integrity and stability of this compound are paramount for ensuring experimental reproducibility and validity. This document moves beyond a simple checklist, offering detailed protocols and the scientific rationale behind them to establish a self-validating system for laboratory use. Adherence to these guidelines will mitigate risks of compound degradation, ensure personnel safety, and preserve the material's purity for its intended application.
Introduction: The Significance of Proper Handling
This compound is the acetylated ester of epicholesterol, a stereoisomer of cholesterol where the hydroxyl group at the C-3 position is in the alpha (α) configuration, as opposed to the beta (β) orientation found in cholesterol.[1] This seemingly minor structural variance can lead to significant differences in its physicochemical properties and biological interactions compared to its more common counterpart, cholesteryl acetate. Like other cholesteryl esters, it is a highly hydrophobic molecule intended for research into lipid metabolism, membrane structure, and as a potential component in drug delivery systems.[2][3][4]
The ester linkage in this compound is susceptible to hydrolysis, and the overall molecule can be affected by improper storage conditions such as exposure to moisture, extreme temperatures, or incompatible chemicals. Therefore, establishing rigorous handling and storage protocols is not merely a procedural formality but a critical component of sound scientific practice. This guide provides the foundational knowledge and actionable steps to maintain the compound's integrity from receipt to disposal.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is the first step toward safe and effective handling. The data below has been compiled from authoritative chemical databases and safety data sheets.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1059-85-4 | [5][6] |
| Molecular Formula | C₂₉H₄₈O₂ | [5][7] |
| Molecular Weight | 428.7 g/mol | [5] |
| Appearance | White to off-white solid/powder. | Based on cholesteryl acetate[8][9] |
| Solubility | Insoluble in water.[1] Soluble in organic solvents such as chloroform and ethanol.[1][10] | |
| Stability | Stable under recommended storage conditions.[8] Susceptible to hydrolysis under alkaline conditions.[1] | |
| Incompatibilities | Strong oxidizing agents. | [8] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified under GHS as a hazardous substance, it should be handled with the standard precautions for all laboratory chemicals. The primary risks are associated with inhalation of fine dust and direct contact with skin or eyes.
-
Engineering Controls: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves, inspected for integrity before each use.[11]
-
Body Protection: A standard laboratory coat.
-
Experimental Protocols: From Receipt to Application
This section details the step-by-step methodologies for the lifecycle of this compound within a research environment.
Protocol for Receiving and Initial Storage
Causality Statement: The transition from a controlled shipping environment to laboratory storage is a critical juncture where the compound is most vulnerable to atmospheric moisture and temperature fluctuations. This protocol ensures a seamless and secure transition.
-
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or compromised seals.
-
Verify Documentation: Cross-reference the certificate of analysis (CofA) and the product label to confirm the compound's identity, purity, and quantity.
-
Equilibration: If the compound was shipped on cold packs or dry ice, place the sealed container in a desiccator at room temperature for at least 1-2 hours before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Log Entry: Record the date of receipt, lot number, and initial storage conditions in a laboratory inventory system.
-
Transfer to Long-Term Storage: Immediately transfer the tightly sealed container to the appropriate long-term storage location as defined in Section 4.0.
Caption: Workflow for receiving and initial storage of this compound.
Protocol for Weighing and Solution Preparation
Causality Statement: As a hydrophobic solid, this compound can be prone to static and may require specific solvents for effective solubilization. This protocol is designed to ensure accurate measurement and complete dissolution while maintaining safety.
-
Prepare Workspace: Ensure the analytical balance and surrounding area are clean. Perform all weighing operations within a chemical fume hood or on a balance with a draft shield.
-
Equilibrate Compound: Remove the container from storage and allow it to equilibrate to room temperature inside a desiccator before opening to prevent moisture uptake.
-
Weighing: Using an anti-static weighing dish or appropriate glassware, carefully weigh the desired amount of this compound.
-
Solubilization: a. Add the chosen solvent (e.g., chloroform, ethanol) to a sterile, appropriate-sized glass vial or flask. b. Slowly add the weighed this compound to the solvent. c. Cap the container and mix by vortexing or sonicating in a water bath until all solid material is completely dissolved. Visual inspection should show a clear solution with no particulates.
-
Documentation: Record the final concentration, solvent used, and date of preparation.
-
Storage of Solution: If not for immediate use, store the solution as described in Section 4.2.
Storage Conditions and Stability
The long-term viability of this compound is entirely dependent on adherence to correct storage protocols. Ester hydrolysis and oxidation are the primary degradation pathways to mitigate.
Long-Term Storage (Stock Solid)
-
Temperature: Store at -20°C for optimal stability.[10] While some suppliers may indicate stability at 4°C, storage at -20°C is the best practice for minimizing degradation over months to years.[12]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.
-
Protection: Place the primary container inside a secondary container with a desiccant. Protect from light by using an amber vial or by storing it in a dark location.[12]
Short-Term Storage (Solutions)
-
Recommendation: It is strongly recommended to prepare solutions fresh for each experiment. Cholesteryl esters in solution are more susceptible to degradation than in their solid state.
-
If Storage is Necessary:
-
Temperature: Store solutions at -20°C.
-
Container: Use amber glass vials with PTFE-lined caps to prevent solvent evaporation and light exposure.
-
Duration: For short-term storage (1-2 weeks), aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature introduces a higher risk of degradation and solvent evaporation, which would alter the concentration.
-
Caption: Decision diagram for the storage of this compound.
Waste Disposal
All waste materials, including empty containers, residual solid, and solutions containing this compound, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of in standard laboratory trash or down the drain.[11] Collect waste in a designated, labeled container for pickup by institutional environmental health and safety personnel.
Conclusion
The chemical integrity of this compound is foundational to the success of research in which it is used. By implementing the detailed handling and storage protocols outlined in this guide, researchers can ensure the stability and purity of the compound, leading to more reliable and reproducible experimental outcomes. The principles of working in a well-ventilated area, protecting the compound from moisture and light, and utilizing cold storage are paramount. These field-proven insights provide a robust framework for the safe and effective use of this compound in a professional laboratory setting.
References
- PubChem. This compound. National Center for Biotechnology Information.
- GSRS. This compound. FDA Global Substance Registration System.
- GSRS. This compound Chemical Structure. FDA Global Substance Registration System.
- PubChem. Epicholesterol. National Center for Biotechnology Information.
- Tall, A. R., & Small, D. M. (1980). Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer. PubMed Central (PMC).
- Levitan, I., & Shefer, S. (2016). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. National Institutes of Health (NIH).
- Botham, K. M., & Mayes, P. A. (2018). Lipid Transport & Storage. In V. W. Rodwell, D. A. Bender, K. M. Botham, P. J. Kennelly, & P. A. Weil (Eds.), Harper's Illustrated Biochemistry (31st ed.).
- Wikipedia. Cholesteryl ester.
- Chemsrc. (-)-Cholesteryl acetate.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 5. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Cholesteryl acetate CAS#: 604-35-3 [m.chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Cholesteryl acetate - CAS-Number 604-35-3 - Order from Chemodex [chemodex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epicholesterol Acetate Recrystallization
Welcome to the technical support center for the purification of epicholesterol acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize recrystallization protocols, enhancing both yield and purity. Here, we move beyond simple procedural steps to explain the underlying principles that govern successful crystallization.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses the most frequent challenges encountered during the recrystallization of this compound.
Q1: My recrystallization yield is unexpectedly low (e.g., < 50%). What are the likely causes and how can I improve it?
A low yield is one of the most common frustrations in recrystallization. The primary goal is to maximize the recovery of the purified compound while leaving impurities behind in the solution (the "mother liquor"). A significant loss of product can typically be traced to one of several factors.[1][2]
Root Causes & Corrective Actions:
-
Excess Solvent: This is the most frequent cause of poor yield.[3] If too much hot solvent is used to dissolve the crude material, the solution will not become sufficiently saturated upon cooling, and a large amount of your product will remain dissolved in the mother liquor.[1][4]
-
Solution: Before discarding the mother liquor, test for remaining product by dipping a glass stirring rod into the filtrate and allowing the solvent to evaporate. If a significant solid residue forms on the rod, your product is still in solution.[1] You can recover this by boiling off a portion of the solvent to increase the concentration and then attempting the cooling and crystallization step again.[1][3] This is often referred to as a "second crop" crystallization.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, the solution may cool slightly in the funnel, causing your product to crystallize prematurely along with the impurities.[5]
-
Solution: To prevent this, use a slight excess of the hot solvent to ensure the product remains dissolved during filtration.[5] Additionally, pre-heating the filtration apparatus (funnel and receiving flask) can help maintain the temperature. The excess solvent can then be evaporated before the final cooling step.[5]
-
-
Inappropriate Cooling Temperature: While cooling is necessary to induce crystallization, lowering the temperature too drastically can sometimes increase the solubility of certain impurities, leading to their co-precipitation with your product.[2] Conversely, not cooling enough will leave a significant portion of the product in solution.
-
Solution: A slow, stepwise cooling process is optimal.[6] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This maximizes recovery without compromising purity.
-
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your purified product.[4]
-
Solution: Always use a minimal amount of ice-cold solvent to rinse the crystals. The cold temperature minimizes the product's solubility during the wash.[4]
-
Q2: Instead of crystals, my product separated as an oily liquid. What happened and how can I fix it?
This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[3] Sterol compounds with relatively low melting points can be prone to this issue, especially if the solution is highly concentrated or cooled too rapidly.[3][5]
Root Causes & Corrective Actions:
-
High Solute Concentration: If the solution is supersaturated at a temperature higher than the compound's melting point, the compound will separate as a liquid.
-
Rapid Cooling: Quick cooling can cause the solution to become supersaturated while it is still too warm.
-
Solution: Allow the solution to cool much more slowly.[3] Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) can promote the formation of crystals instead of oil.
-
Q3: The solution has cooled, but no crystals have formed. What should I do?
The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not saturated, or it has become supersaturated.[5]
Root Causes & Corrective Actions:
-
Insufficient Concentration (Too Much Solvent): As with low yield, using too much solvent prevents the solution from becoming saturated upon cooling.[7]
-
Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.[7]
-
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. In this state, crystallization needs a point of initiation, or nucleation.[3]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution.[3][4] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.
-
Solution 2 (Seeding): If you have a small, pure crystal of this compound from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the single most critical factor in a successful recrystallization.[8] The ideal solvent should exhibit a steep solubility curve for the compound of interest—high solubility at high temperatures and low solubility at low temperatures.[8][9] For a non-polar, sterol-based molecule like this compound, certain solvents are generally more suitable.
Key Solvent Characteristics:
-
Solubility Profile: The compound should be highly soluble in the boiling solvent but sparingly soluble or insoluble in the cold solvent.[10]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[9][11]
-
Inertness: The solvent must not react chemically with the compound.[10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[10]
| Solvent | Boiling Point (°C) | Suitability for Sterol Acetates | Rationale & Considerations |
| Ethanol | 78 | Good | Often a good starting point for moderately non-polar compounds. A mixed solvent system with water (an anti-solvent) can be very effective.[12][13] |
| Acetone | 56 | Good | Dissolves many organic compounds well when hot. Its low boiling point makes it easy to remove.[14] |
| Ethyl Acetate | 77 | Very Good | The ester functionality is compatible with the acetate group on the molecule, often leading to a favorable solubility profile.[15] |
| Methanol | 65 | Fair to Good | Similar to ethanol but can sometimes be too polar. Often used in mixed systems.[13][16] |
| Isopropanol | 82 | Good | Less polar than ethanol; has been shown to be effective for crystallizing cholesterol monohydrate, a related structure.[12] |
| Heptane/Hexane | 98 / 69 | Fair (as anti-solvent) | This compound is likely very soluble in these non-polar solvents even when cold. Best used as an anti-solvent with a more polar solvent like acetone or ethyl acetate. |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material has dissolved. Avoid adding a large excess.[4]
-
Hot Filtration (Optional): If insoluble impurities are present (i.e., the solution is not clear), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[6][17] Once at room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Q2: What is the impact of the cooling rate on my final product?
The rate of cooling is a critical parameter that influences crystal size, purity, and to some extent, yield.[17][18]
-
Slow Cooling: Promotes the formation of fewer, larger, and generally purer crystals.[17][18] The slow process allows molecules of this compound to selectively add to the growing crystal lattice, excluding impurities. This is the preferred method for achieving high purity.[6]
-
Rapid Cooling (Quenching): Leads to the rapid formation of many small crystals.[17] This speed can trap impurities within the crystal lattice, resulting in a less pure final product. While it may seem to give a higher initial yield, much of that mass may be occluded solvent or impurities.
The relationship between cooling rate and crystal formation is a balance between nucleation (the initial formation of crystal seeds) and growth.[19] Slow cooling favors growth over nucleation, while rapid cooling favors nucleation over growth.[17]
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
Caption: Standard workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- This compound | C29H48O2. (n.d.). PubChem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind.
- Chemistry Crystallization. (n.d.). sathee jee.
- Crystallization. (n.d.). Harry & Co Jewellery.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Factors Affecting Crystallization. (n.d.).
- How to Grow X-Ray Quality Crystals. (n.d.).
- Recrystallization. (n.d.).
- Cooling Rate and Crystal Size. (n.d.). Northwestern University.
- Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Homework.Study.com.
- How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm (RSC Publishing).
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Stack Exchange.
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
- Potential limitations of recrystallization for the definitive identification of radioactive steroids. (n.d.). PubMed.
- Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI.
- Response surface optimization of cholesterol extraction from lanolin alcohol by selective solvent crystallization. (n.d.). ResearchGate.
- Epicholesterol | C27H46O. (n.d.). PubChem.
- Recrystallization - Single Solvent. (n.d.).
- A facile synthesis of [14C] epicholesterol. (1990, January). PubMed.
- dihydrocholesterol. (n.d.). Organic Syntheses Procedure.
- Cholesterol solubility in organic solvents. (n.d.). PubMed.
- Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. (n.d.).
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Extraction and Purification of Cholesterol Oxidation Products. (n.d.). ResearchGate.
- Direct observation of cholesterol monohydrate crystallization. (2025, March 3). PubMed Central - NIH.
- An advanced method for quantitative measurements of cholesterol crystallization. (2020, December 23). PubMed.
- Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. (2023, May 2). Figshare.
- Cholesteryl Acetate. (n.d.). Molecular Expressions.
- Water-induced precipitation of cholesterol dissolved in organic solvents in the absence and presence of surfactants and salts. (1989, June). PubMed.
- Journal of Medicinal Chemistry. (n.d.). ACS Publications.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Home Page [chem.ualberta.ca]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Direct observation of cholesterol monohydrate crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water-induced precipitation of cholesterol dissolved in organic solvents in the absence and presence of surfactants and salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Potential limitations of recrystallization for the definitive identification of radioactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reelmind.ai [reelmind.ai]
- 18. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 19. harryandcojewellery.com.au [harryandcojewellery.com.au]
Technical Support Center: Resolving Epicholesterol Acetate in HPLC
Welcome to the technical support center for advanced chromatographic challenges. As a Senior Application Scientist, I understand that separating structurally similar isomers, such as epicholesterol acetate and cholesterol acetate, can be a significant hurdle in analytical development. These diastereomers differ only in the stereochemistry at the C-3 position, making their resolution a non-trivial task that demands a nuanced understanding of chromatographic principles.[1][2]
This guide is structured to provide you with both immediate troubleshooting solutions and a deeper, systematic approach to method development. We will explore the causal relationships behind chromatographic parameters and empower you to build robust, self-validating analytical methods.
Quick Troubleshooting & FAQs
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My this compound and cholesterol acetate peaks are completely co-eluting on a C18 column. What is the first and most effective parameter to adjust?
Your first step should be to adjust the mobile phase composition to increase the retention factor (k).[3] Co-elution often occurs when the solvent strength is too high, pushing both compounds through the column too quickly for the stationary phase to interact with them differentially.
Immediate Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 85:15 Acetonitrile:Water, try changing to 80:20 Acetonitrile:Water. This increases the polarity of the mobile phase, forcing the non-polar sterol acetates to interact more strongly with the C18 stationary phase, which can reveal selectivity differences and improve separation.[3]
Q2: I have some separation, but the peaks are broad and tailing, which prevents accurate quantification. What are the likely causes?
Poor peak shape is typically symptomatic of issues beyond mobile phase composition. The most common culprits are column degradation, sample overload, or extra-column band broadening.[4]
Troubleshooting Steps:
-
Assess Column Health: Check your column's backpressure and efficiency. A sudden increase in pressure or loss of theoretical plates suggests a clogged frit or a void in the packing material. Consider flushing the column or replacing it if performance does not improve.
-
Reduce Injection Volume/Concentration: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can lead to distorted peak shapes.[5][6] Dilute your sample or reduce the injection volume by half to see if the peak shape improves.
-
Check for Dead Volume: Ensure all fittings and tubing between the injector and detector are appropriate for your system (i.e., narrow internal diameter) and properly connected to minimize extra-column volume, which contributes to band broadening.[6]
Q3: My retention times are unstable from one injection to the next. Why is this happening?
Retention time drift is a classic sign of an unstable system. The three pillars of stable retention are a consistent mobile phase, a stable temperature, and a fully equilibrated column.[4][6]
Stabilization Checklist:
-
Mobile Phase: Ensure your solvents are freshly prepared and adequately degassed, as dissolved gases can cause pump flow inaccuracies.[6] If using a buffer, confirm it is fully dissolved and not precipitating when mixed with the organic phase.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can alter solvent viscosity and retention characteristics.[5][7]
-
Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase. For reversed-phase, this typically requires flushing with 10-20 column volumes.
Q4: The signal for my sterol acetate peaks is very weak with a UV detector. How can I enhance sensitivity?
Sterol acetates lack a strong chromophore, making high-sensitivity UV detection challenging.[8][9] Detection is typically performed at very low wavelengths (200-210 nm), where many solvents also absorb, leading to high background noise.[10][11][12]
Options for Improvement:
-
Optimize UV Wavelength: Confirm you are using the wavelength of maximum absorbance for your analytes, which is likely around 205 nm.[13]
-
Use High-Purity Solvents: Use HPLC-grade or MS-grade solvents to minimize baseline noise at low UV wavelengths.[6]
-
Consider Alternative Detectors: For universal and more sensitive detection of non-volatile analytes like these, a Charged Aerosol Detector (CAD) is an excellent option.[8] It offers a consistent response independent of chemical structure and provides low-nanogram sensitivity.[8] Mass Spectrometry (MS) is another powerful choice for both quantification and identification.
In-Depth Guide: A Systematic Approach to Resolving Sterol Epimers
Achieving baseline resolution between this compound and cholesterol acetate requires a methodical approach that optimizes selectivity (α), efficiency (N), and retention (k).
Section 1: The Central Role of the Stationary Phase
While a standard C18 column is a good starting point, its alkyl chains may not offer sufficient steric recognition to differentiate the subtle structural difference between the two epimers. Enhancing selectivity often requires a more specialized stationary phase.[14]
-
Why a Standard C18 Might Not Be Enough: C18 phases separate primarily based on hydrophobicity. Since the two acetates have identical molecular weights and very similar polarities, their hydrophobic interactions with C18 chains are nearly identical, resulting in poor selectivity.
-
Alternative Reversed-Phase Chemistries:
-
Phenyl-Hexyl or Biphenyl Phases: These phases contain phenyl rings that can induce dipole moments and offer pi-pi interactions. The rigid sterol ring system may interact differently with these planar aromatic structures compared to flexible C18 chains, potentially enhancing selectivity.
-
Cholesterol-Based Phases: A stationary phase that incorporates cholesterol can offer unique shape selectivity for other steroidal compounds, leveraging specific hydrophobic and steric interactions.[15]
-
-
Chiral Stationary Phases (CSPs): Although this compound and cholesterol acetate are diastereomers, not enantiomers, a CSP can still be effective. Chiral selectors provide a complex, three-dimensional environment that can recognize differences in the overall shape of the analytes, leading to differential retention.[1]
Table 1: Comparison of Stationary Phases for Sterol Acetate Separation
| Stationary Phase | Separation Principle | Potential Advantage for Epimer Resolution |
| Standard C18 | Hydrophobicity | Universal starting point, widely available. |
| Phenyl-Hexyl | Hydrophobicity, Pi-Pi Interactions | Aromatic rings offer alternative selectivity mechanisms. |
| Biphenyl | Hydrophobicity, Pi-Pi Interactions | Enhanced aromatic character and shape selectivity. |
| Cholesterol | Hydrophobicity, Shape Selectivity | Specific interactions tailored for steroidal structures.[15] |
| Chiral (e.g., polysaccharide-based) | Chiral Recognition, Steric Interactions | Exploits the 3D structural differences between the diastereomers.[1] |
Section 2: Mastering Mobile Phase Optimization
The mobile phase is the most flexible tool for adjusting selectivity and retention.[14][16] A systematic approach is crucial for success.
Experimental Protocol: Mobile Phase Scouting
-
Select Solvents: Prepare mobile phases using high-purity, HPLC-grade water and organic solvents (acetonitrile and methanol).[17]
-
Initial Isocratic Run: Start with a C18 column and a mobile phase of 85% Acetonitrile / 15% Water. Run the analysis.
-
Adjust Solvent Strength: Decrease the acetonitrile concentration in 5% increments (e.g., to 80%, then 75%) to increase retention until the retention factor (k) for the first eluting peak is between 2 and 5. This provides sufficient interaction time with the column.[3]
-
Switch Organic Solvent: Repeat step 3 using methanol instead of acetonitrile. Methanol has different solvent properties and can alter selectivity (α) between the two epimers.[18]
-
Evaluate Ternary Mixtures: If binary mixtures are unsuccessful, explore a ternary mixture, such as Acetonitrile/Methanol/Water. This can fine-tune selectivity in ways that binary mixtures cannot.
-
Consider Isopropanol: For highly retained compounds or to further modify selectivity, isopropanol can be used as a strong organic solvent component in the mobile phase.[10][11][12]
Section 3: Fine-Tuning with Instrumental Parameters
Once the column and mobile phase are chosen, instrumental parameters can be adjusted to maximize column efficiency (N) and further improve resolution.[7]
-
Temperature: Lowering the column temperature often increases solvent viscosity and can enhance selectivity, though it will also increase backpressure. Perform a study by analyzing your sample at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.[5]
-
Flow Rate: Reducing the flow rate allows more time for analyte diffusion and interaction with the stationary phase, which increases efficiency and can improve resolution. Halving the flow rate is a good test, but be mindful of the corresponding increase in analysis time.[5][19]
-
Column Dimensions: Resolution is proportional to the square root of the column length. Doubling the column length (or coupling two columns in series) will increase resolution by a factor of ~1.4, at the cost of double the run time and backpressure.[7][20] Using a column packed with smaller particles (e.g., sub-2 µm vs. 5 µm) dramatically increases efficiency (N) and resolution.[3]
Table 2: Impact of Chromatographic Parameters on Resolution
| Parameter Change | Effect on Retention (k) | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Impact on Resolution |
| Decrease % Organic | Increase | Minor Change | Minor Change | Improves (if k was too low) |
| Change Organic Solvent | Change | Significant Change | Minor Change | Can Improve or Worsen |
| Lower Temperature | Increase | May Change | Increase | Often Improves |
| Lower Flow Rate | Increase | No Change | Increase | Improves |
| Increase Column Length | Increase | No Change | Increase | Improves |
Section 4: Critical Sample Preparation and Detection
A perfect chromatographic method can be undermined by improper sample preparation.[21]
Protocol: Liquid-Liquid Extraction (LLE) for Sterol Acetates
This protocol is designed to extract sterol acetates from a simple matrix while removing polar interferences.
-
Sample Aliquot: Take a known volume or mass of your sample. If it is not already in a liquid form, dissolve it in a suitable solvent (e.g., isopropanol).
-
Add Extraction Solvent: Add a volume of a non-polar, water-immiscible solvent like hexane or a mixture of hexane:isopropanol (3:2, v/v).[12]
-
Vortex: Mix vigorously for 1-2 minutes to ensure thorough partitioning of the analytes into the organic layer.
-
Phase Separation: Centrifuge the sample for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collect Supernatant: Carefully transfer the upper organic layer (containing the sterol acetates) to a clean vial.
-
Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of your initial mobile phase to ensure compatibility with your HPLC system.[21]
-
Filter: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could damage the column.[6]
Final Troubleshooting Matrix
| Symptom | Most Likely Cause(s) | Recommended Solution(s) |
| No Separation (Co-elution) | 1. Mobile phase too strong.2. Inadequate column selectivity. | 1. Decrease organic solvent percentage.2. Switch to a different organic solvent (MeOH vs. ACN).3. Test a different stationary phase (e.g., Phenyl-Hexyl).[14] |
| Poor Resolution (Overlapping Peaks) | 1. Sub-optimal selectivity (α).2. Low column efficiency (N). | 1. Fine-tune mobile phase composition.2. Lower flow rate or column temperature.3. Use a longer column or one with smaller particles.[3][7] |
| Peak Tailing | 1. Column overload.2. Secondary interactions (less common for these analytes).3. Column degradation. | 1. Dilute sample or reduce injection volume.2. Replace the column. |
| Peak Fronting | 1. Column overload.2. Sample solvent stronger than mobile phase. | 1. Dilute the sample.2. Reconstitute the final sample in the mobile phase.[21] |
| High Baseline Noise | 1. Contaminated mobile phase.2. Detector lamp failing.3. Inadequate solvent degassing. | 1. Use fresh, HPLC-grade solvents.2. Check detector lamp status.3. Ensure mobile phase is properly degassed.[6][18] |
References
- A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. (1992).
- Hammad, S., Siegel, H. S., Marks, H. L., & Barbato, G. F. (1992). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma.
- Matsubara, C., et al. (2017). Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. Molecules, 23(1), 2. [Link]
- Maras, J. E., et al. (2019). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 27(3), 577-587. [Link]
- Cheng, B., & Kowal, J. (1994). Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography. Journal of Lipid Research, 35(6), 1115-1121. [Link]
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.com. [Link]
- HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- Drawell. (n.d.).
- Pharmeli. (2024).
- Semjon, B., et al. (2020).
- Epand, R. M., et al. (2005). Role of chirality in peptide-induced formation of cholesterol-rich domains. The Biochemical journal, 389(Pt 2), 519–524. [Link]
- Kim, Y., & Lee, J. (2002). Determination of Cholesterol in Milk and Dairy Products by High-Performance Liquid Chromatography. Asian-Australasian Journal of Animal Sciences, 15(2), 268-272. [Link]
- Saldanha, T., et al. (2009). HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs. Journal of the Brazilian Chemical Society, 20(3), 541-547. [Link]
- uHPLCs. (2024). How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs.com. [Link]
- Next LVL Programming. (2024). How To Select Mobile Phase In HPLC Method Development?. YouTube. [Link]
- Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Chrom Tech. [Link]
- Epand, R. M., et al. (2005). Role of chirality in peptide-induced formation of cholesterol-rich domains. The Biochemical journal, 389(Pt 2), 519–524. [Link]
- Bhat, H. K., & Ansari, G. A. (1989). Chromatographic separation of cholesteryl acetate and its chloro analogues.
- Chicoye, E., Powrie, W. D., & Fennema, O. (1968). Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Lipids, 3(6), 551-556. [Link]
- Digital Commons@ETSU. (n.d.). Reversed-Phase HPLC Determination of Cholesterol in Food Items. ETSU. [Link]
- Wronska, A., et al. (2022). Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Molecules, 27(23), 8345. [Link]
- Bell, F. P. (1983). Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography.
- Bio-Rad. (n.d.).
- Chemistry For Everyone. (2024).
- Stanković, M., et al. (2014). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2014, 690237. [Link]
- Das Sharma, U., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology, 16(10), 4811-4815. [Link]
- Paegel, B. M., et al. (2021). Chiral lipid bilayers are enantioselectively permeable.
- Amini, M., et al. (2013). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
- JETIR. (2025). Development and Validation of an RP-HPLC Technique for Quantitative Analysis of Lipid-Lowering Agents in Pharmaceutical Formulations.
- Hammadi, S. N. (2024). Method development for atorvastatin and ezetimibe by RP-HPLC.
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical Journal, 84(3), 1818–1826. [Link]
- Kato, Y., et al. (2004). Effect of chromatographic conditions on resolution in high-performance ion-exchange chromatography of proteins on macroporous anion-exchange resin.
Sources
- 1. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. m.youtube.com [m.youtube.com]
- 18. mastelf.com [mastelf.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. bio-rad.com [bio-rad.com]
- 21. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Epicholesterol Acetate NMR Analysis
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of epicholesterol acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and interpret complex spectra associated with this molecule. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to resolve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Section 1: Foundational Issues & Sample Preparation
Question: My NMR sample of this compound shows very broad peaks across the entire spectrum. What is the likely cause and how do I fix it?
Answer: Uniform peak broadening, affecting both your analyte and the residual solvent signals, is almost always a sign of poor magnetic field homogeneity.[1][2] However, sample-related issues can also be a primary contributor.
Causality: The fundamental principle of high-resolution NMR relies on all molecules in your sample experiencing the exact same magnetic field strength. If the field is not uniform (inhomogeneous), a given proton will resonate at a range of frequencies instead of a single sharp frequency, resulting in a broad peak.[2]
Troubleshooting Protocol:
-
Re-shimming the Spectrometer: This is the first and most crucial step. Shimming adjusts the currents in specialized coils to counteract inhomogeneities in the main magnetic field.[2][3] If you are using an automated system, try running the shimming routine again. For manual shimming, focus on adjusting the Z1 and Z2 shims, as these often have the most significant impact on lineshape.[3]
-
Check Sample Concentration: Overly concentrated samples can increase the solution's viscosity, which slows down molecular tumbling. Slower tumbling is an efficient relaxation mechanism that leads to broader lines.[2][4] Steroids like this compound can also aggregate at high concentrations, which severely broadens signals. Aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[4][5]
-
Assess Sample Quality: Ensure your sample is fully dissolved and free of any particulate matter.[5][6] Suspended solids will disrupt the magnetic field homogeneity, leading to poor shims and broad peaks.[4][6] Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[6][7]
Workflow for Troubleshooting Broad Peaks
Caption: A step-by-step workflow for diagnosing the cause of broad NMR peaks.
Question: I see a broad, rolling baseline and some distorted peaks. What's going on?
Answer: This is often a symptom of having undissolved material in your NMR tube. Even a small amount of solid can make it impossible to achieve good field homogeneity.
Protocol for Sample Filtration:
-
Prepare a Filtration Pipette: Take a standard glass Pasteur pipette and firmly push a small piece of clean cotton or glass wool into the narrow tip.
-
Dissolve Sample: Dissolve your this compound in a small vial using the appropriate deuterated solvent.[4]
-
Filter into NMR Tube: Use the prepared pipette to transfer the solution from the vial into the NMR tube. The plug will trap any undissolved particles.[6][7]
-
Check Volume: Ensure the final solvent height in the NMR tube is adequate, typically around 4-5 cm (0.6-0.7 mL for a standard 5 mm tube), to cover the instrument's receiver coils.[5][7]
Section 2: Troubleshooting Spectral Artifacts & Impurities
Question: My ¹H NMR spectrum has a singlet around 1.56 ppm (in CDCl₃) that I can't assign to my molecule. What is it?
Answer: This is almost certainly a water peak. Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.[3] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.
Protocol for Identifying and Removing Water:
-
Confirmation via D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube. Cap it and shake vigorously for 30 seconds. The labile protons (like water and any -OH groups) will exchange with deuterium.
-
Re-acquire the Spectrum: Run the ¹H NMR spectrum again. The water peak at 1.56 ppm should significantly decrease in intensity or disappear entirely, confirming its identity.[1]
-
Prevention: To avoid water contamination, use fresh, high-quality deuterated solvents stored under an inert atmosphere (like nitrogen or argon) and capped tightly.[3][5] For extremely sensitive samples, consider drying the solvent over molecular sieves before use.[5]
Question: I am seeing unexpected peaks at ~7.26, ~2.05, and ~2.50 ppm. Are these impurities?
Answer: These are the residual proton signals from the most common deuterated NMR solvents themselves.
-
~7.26 ppm: Chloroform-d (CDCl₃)
-
~2.05 ppm: Acetone-d₆
-
~2.50 ppm: DMSO-d₆
It is critical to know the expected shift of your solvent's residual peak as it serves as a good internal reference. Beyond the solvent itself, common organic impurities from synthesis or purification steps are frequently observed.
| Common Impurity | Typical ¹H Chemical Shift (CDCl₃) | Appearance | Source |
| Water | ~1.56 ppm | Singlet, often broad | Atmosphere, reagents |
| Silicone Grease | ~0.0 ppm | Singlet | Ground glass joints |
| Ethyl Acetate | ~1.25 (t), ~2.04 (s), ~4.12 (q) | Triplet, Singlet, Quartet | Chromatography solvent |
| Hexanes/Pentane | ~0.88 (t), ~1.25 (m) | Multiplets | Chromatography solvent |
| Dichloromethane | ~5.30 ppm | Singlet | Extraction/reaction solvent |
Data compiled from authoritative sources.[8][9]
Pro Tip: Some compounds, particularly those with hydrogen-bonding capabilities, can trap solvents like ethyl acetate very effectively. If you cannot remove it under high vacuum, try dissolving the compound in dichloromethane and re-evaporating the solvent. This can help azeotropically remove the trapped ethyl acetate.[1]
Section 3: Interpretation & Complex Spectra
Question: The aliphatic region of my this compound spectrum (0.8-2.5 ppm) is a mess of overlapping signals. How can I even begin to assign these protons?
Answer: This is the most common and expected challenge with steroid NMR. The rigid, fused-ring structure of the sterane backbone contains many CH and CH₂ groups with very similar electronic environments, leading to severe signal overlap.[10][11][12]
Causality: The ¹H spectrum of cholesteryl acetate, a very close analog, is known to contain many overlapping second-order multiplets, making simple analysis of coupling patterns impossible from a 1D spectrum alone.[10] this compound presents the same challenge.
Strategy for Deconvolution:
-
Identify Key Reporter Signals: Before diving into the overlapped region, assign the unique, well-separated protons. For this compound, these are:
-
H6 (vinylic): ~5.3-5.4 ppm (multiplet)[10]
-
H3 (methine, axial): This is the key difference from cholesterol acetate. The acetate is in the α (axial) position. This proton will be equatorial and appear as a broad multiplet around 4.9-5.1 ppm. In contrast, the H3 proton in cholesterol acetate (equatorial acetate) is axial and appears further upfield (~4.60 ppm) as a multiplet with large axial-axial couplings.[10]
-
Acetate Methyl (H29): Sharp singlet around 2.03 ppm.[10]
-
Angular Methyls (H18 & H19): Two sharp singlets, typically the most upfield signals, around 0.68 ppm and 1.02 ppm.[10]
-
-
Utilize 2D NMR Spectroscopy: It is nearly impossible to fully assign the backbone without 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). Starting from your assigned H3 and H6 signals, you can "walk" along the carbon skeleton to assign adjacent protons.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It is invaluable for spreading out the overlapped proton signals along the much wider ¹³C chemical shift range.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons. It is essential for assigning quaternary carbons (like C10 and C13) by looking at their correlation to the angular methyl protons (H19 and H18).[10]
-
The Challenge of Signal Overlap in Steroids
Caption: Visualization of how 2D NMR techniques resolve the signal overlap inherent in 1D steroid spectra.
Question: The splitting patterns for my signals are not simple doublets, triplets, etc. They look like "doublet of doublets" or even more complex multiplets. Why?
Answer: This is due to complex coupling, where a proton is coupled to two or more non-equivalent neighboring protons with different coupling constants (J-values).[13][14]
Example - The H3 Proton: The H3 proton in this compound is coupled to the two non-equivalent protons at the C2 position and the two non-equivalent protons at the C4 position. Each of these four neighboring protons has a different spatial relationship (and thus a different J-coupling constant) to H3, resulting in a complex multiplet that cannot be described by the simple n+1 rule.[13] A tree diagram is often used to visualize how each individual coupling splits the signal.[14]
Key Takeaway: Do not expect simple splitting patterns for most signals in the steroid backbone. The rigid chair/boat conformations of the rings lock protons into fixed positions, making them magnetically non-equivalent.[11][15]
References
- Bridson, J. N. (n.d.). Solvent effects in the nuclear magnetic resonance spectra of steroidal ketones. Journal of the Chemical Society C: Organic.
- University of Ottawa. (n.d.).
- Wu, D., et al. (2021).
- Wu, D., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Semantic Scholar.
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- University of Potsdam. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- JEOL. (n.d.).
- Journal of the American Chemical Society. (n.d.).
- Organomation. (n.d.).
- University of Minnesota, College of Science and Engineering. (n.d.).
- Iowa State University, Chemical Instrumentation Facility. (n.d.).
- Ovid. (2015).
- PMC. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- PubChem. (n.d.).
- Global Substance Registration System. (n.d.).
- Chemistry LibreTexts. (2025).
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental).
- OpenStax. (2023).
- PubMed. (n.d.). [Chemical structural analysis of steroids by NMR spectroscopy].
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). Cholesterol(57-88-5) 13C NMR spectrum.
- BenchChem. (n.d.). Troubleshooting peak broadening in 4'-Bromochalcone NMR.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- PubMed Central. (n.d.).
- Reddit. (2023). NMR Peak Broadening. r/Chempros.
- Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros.
- PubChem. (n.d.). Epicholesterol.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.8 More Complex SpinâSpin Splitting Patterns - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: A Guide to Preventing Epicholesterol Acetate Degradation in Solution
Welcome to the Technical Support Center for Epicholesterol Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound in solution. Our goal is to ensure the integrity of your experiments and the reproducibility of your results by addressing the common challenges encountered when working with this compound.
Introduction: The Challenge of Stability
This compound, a cholesterol ester, is a valuable compound in various research applications. However, like many esters, its stability in solution can be a significant concern. The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield epicholesterol and acetic acid. This process can be influenced by several factors, including pH, temperature, solvent choice, and the presence of enzymes. This guide will provide a comprehensive overview of these factors and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The most common cause of degradation is the hydrolysis of the ester linkage. This reaction is catalyzed by acidic or basic conditions and can also be accelerated by the presence of esterase enzymes, which may be present in biological samples like serum.
Q2: What are the ideal storage conditions for this compound as a solid?
A2: As a solid, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C are recommended.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Anhydrous organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are suitable for preparing stock solutions. It is crucial to use anhydrous solvents to minimize water content and subsequent hydrolysis. Stock solutions should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I minimize degradation when using this compound in cell culture experiments?
A4: When introducing this compound to cell culture media, especially those containing serum, enzymatic degradation by esterases is a major concern. To mitigate this, consider the following:
-
Use heat-inactivated serum: Heating serum at 56°C for 30 minutes can denature some esterase activity.
-
Use serum-free media: If your experimental design allows, using serum-free or chemically defined media will eliminate the variable of serum esterases.
-
Minimize incubation time: Plan your experiments to minimize the time the compound is in the culture medium before analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Rapid loss of compound in solution, confirmed by analysis. | Hydrolysis: The pH of your solution may be too high or too low. Presence of water in your solvent. | - Maintain the pH of aqueous solutions within a neutral range (pH 6-8) where ester hydrolysis is generally slowest. - Use anhydrous solvents for stock solutions. - Prepare solutions fresh whenever possible. |
| Enzymatic Degradation: Your solution contains active esterases (e.g., from serum in cell culture media). | - For in vitro assays with biological matrices, consider adding esterase inhibitors if they do not interfere with your experiment. - As mentioned in the FAQs, use heat-inactivated serum or serum-free media. | |
| Inconsistent results between experimental replicates. | Inconsistent Solution Preparation: Variations in solvent purity, water content, or storage of stock solutions. | - Use high-purity, anhydrous solvents from a reliable source. - Prepare a large batch of stock solution and aliquot it into single-use vials to ensure consistency across experiments. - Always allow aliquots to reach room temperature before opening to prevent condensation. |
| Temperature Fluctuations: Exposing solutions to elevated temperatures for extended periods. | - Store stock solutions at -20°C or -80°C. - During experiments, keep solutions on ice when not in immediate use. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation Products: The new peaks are likely epicholesterol and other byproducts of degradation. | - Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help you identify the retention times of the primary degradation products. |
| Oxidation: Although less common than hydrolysis for this molecule, oxidation can occur, especially with prolonged storage or exposure to air and light. | - Store solutions under an inert atmosphere (e.g., argon or nitrogen). - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, to your stock solution. A typical starting concentration is 0.01% (w/v).[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability for use in various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Sterile, amber microcentrifuge tubes
-
Argon or nitrogen gas (optional)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
If using an antioxidant, add BHT to a final concentration of 0.01% (w/v).
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.
-
(Optional) Gently flush the headspace of the tube with argon or nitrogen gas before sealing to displace oxygen.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Identify Degradation Products
A forced degradation study is essential for developing a stability-indicating analytical method and for understanding the degradation profile of this compound.[3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
Analytical method (e.g., HPLC-UV)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples and a non-degraded control by your chosen analytical method (e.g., HPLC-UV). Compare the chromatograms to identify the retention times of the degradation products.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the primary degradation pathway of this compound and a general workflow for stability testing.
Caption: Hydrolysis of this compound.
Caption: Workflow for stability testing.
References
- Zahalka, H. A., Cheng, S. C., Burton, G. W., & Ingold, K. U. (1987). Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 921(3), 481–485. [Link]
- Thomas, J. A. (1986). Principles of Endocrine Pharmacology. Plenum Medical Book Company.
- BenchChem. (2025).
- Nikam, V. R., & Jadhav, S. D. (2025). The Role of Stereochemistry in Steroidal Drug Development. International Journal of Novel Research and Development, 10(8), 1-5.
- Google Patents. (1985).
- Saldanha, T., Sawaya, A. C. H. F., & Bragagnolo, N. (2006). HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs. Journal of Agricultural and Food Chemistry, 54(12), 4107–4113. [Link]
- Galli, G., & Paoletti, R. (1967). Anaerobic degradation kinetics of a cholesteryl ester. Lipids, 2(1), 72–74.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Google Patents. (2014).
- Eodice, C. L., & Pike, O. A. (2013). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Foods, 2(4), 504–514. [Link]
- Health Canada. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Health Canada.
- ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product.
- BenchChem. (2025).
- Muchtaridi, M., Dermawan, D., & Yusuf, M. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 1-10.
- Lee, J. Y., & Lim, S. M. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology, 13(9), 2439–2444.
- Valiente-Gabioud, A. A., & Cuasnicu, P. S. (2018). Analysis of cholesterol in mouse brain by HPLC with UV detection. Heliyon, 4(9), e00786.
- Wolt, M. J., & Kris-Etherton, P. M. (2008). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Lipids, 43(10), 965–971.
- Zarrin, M., & Ghadiri, S. (2020). Influence of ascorbic acid and α-tocopherol on the autoxidation and in vitro antifungal activity of amphotericin B. Current Medical Mycology, 6(1), 1–6.
- Saldanha, T., Sawaya, A. C. H. F., & Bragagnolo, N. (2006). HPLC separation and determination of 12 cholesterol oxidation products in fish: comparative study of RI, UV, and APCI-MS detectors. Journal of Agricultural and Food Chemistry, 54(12), 4107–4113.
- van Dijk, M., van der Mee, L., & Hennink, W. E. (2010). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Journal of Controlled Release, 148(2), 229–235.
- Yilmaz, M. T., & Karaman, S. (2023). Enhancing the Oxidative Stability of Beeswax–Canola Oleogels: Effects of Ascorbic Acid and Alpha-Tocopherol on Their Physical and Chemical Properties. Gels, 9(3), 209.
- European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products.
- Chen, C. H., & Huang, L. (2013). Physical stability of cholesterol derivatives combined with liposomes and their in vitro behavior. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2013, 4114–4117.
- Medina-Meza, I. G., & Higuera-Ciapara, I. (2008). Use of alpha-tocopherol combined with synergists and compared to other antioxidants on the oxidative stability of sardine skin lipids. Grasas y Aceites, 59(1), 48-54.
- Noszál, B., & Visky, D. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry B, 110(31), 15469–15476.
- Amorati, R., & Valgimigli, L. (2012). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Journal of Organic Chemistry, 77(21), 9947–9951.
- Saldanha, T., Sawaya, A. C. H. F., & Bragagnolo, N. (2006). HPLC separation and determination of 12 cholesterol oxidation products in fish: comparative study of RI, UV, and APCI-MS detectors. Journal of Agricultural and Food Chemistry, 54(12), 4107–4113.
- Al-Dujaili, E. A. S., & Al-Janabi, A. A. H. (2010). Effect of ascorbic acid and alpha tocopherol supplementation on acute restraint stress induced changes in testosterone, corticosterone and nor epinephrine levels in male Sprague Dawley rats. JPMA.
- Kwiecień, A., & Szewczyk, A. (2009). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters, 8(2), 185-191.
- PubChem. (n.d.). Epicholesterol. National Center for Biotechnology Information.
- Rousseleau, D., Bouchfaa, M., Négrier, L., Roche, M., Azaroual, N., Lebuffe, G., Danel, C., & Odou, P. (2021). Hospital production of a 1% propofol–cyclodextrin formulation to address drug shortages: a proof of concept. European Journal of Hospital Pharmacy, 28(e1), e55-e60.
- Patel, R., & Shah, S. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Journal of GXP Compliance, 28(2).
- Windbergs, M., & Schubert, R. (2009). Influence of pH on Colloidal Properties and Surface Activity of Polyglycerol Fatty Acid Ester Vesicles. Journal of Dispersion Science and Technology, 30(6), 882-888.
- Watabe, T., & Sawahata, T. (1979). Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. Journal of Biological Chemistry, 254(10), 3854-3860.
- Wikipedia. (2024). Citric acid cycle. [Link]
- Wikipedia. (2024). Oxytocin. [Link]
Sources
Technical Support Center: Incorporating Epicholesterol Acetate into Lipid Bilayers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with epicholesterol acetate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of incorporating this sterol analogue into lipid bilayer systems. Our guidance is grounded in established biophysical principles and field-proven insights to ensure the integrity and success of your experiments.
Understanding the Core Challenge: The Impact of Stereochemistry and Acetylation
Epicholesterol, the 3α-hydroxy epimer of cholesterol, presents a significant structural deviation from its well-studied counterpart. In cholesterol, the 3β-hydroxyl group is equatorial and readily available to form crucial hydrogen bonds with the phosphate and carbonyl groups of phospholipids at the lipid-water interface. This interaction is fundamental to cholesterol's well-documented ability to order and condense lipid bilayers.
Epicholesterol's axial 3α-hydroxyl group, however, is oriented differently, leading to weaker interactions with phospholipids. This results in a reduced ordering and condensing effect compared to cholesterol. Consequently, bilayers containing epicholesterol are often more permeable and less stable.[1]
The addition of an acetate group to form This compound further complicates its incorporation and behavior. The replacement of the hydroxyl headgroup with an acetyl group (–OCOCH₃) introduces two key changes:
-
Elimination of Hydrogen Bonding: The acetate group removes the hydrogen-bond donating capability of the sterol's headgroup, a critical feature for anchoring at the aqueous interface.
-
Increased Hydrophobicity: The acetate moiety makes the entire molecule more nonpolar, potentially causing it to reside deeper within the hydrophobic core of the bilayer or even be expelled from the membrane altogether.[2][3]
This guide will address the practical consequences of these molecular properties and provide robust solutions to overcome the challenges they present in your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My liposomes are unstable and show high leakage rates after incorporating this compound. What is the underlying cause and how can I fix it?
Answer:
This is a common and expected issue stemming from the fundamental properties of this compound. The primary cause is its poor ability to order and condense the lipid acyl chains compared to cholesterol.
-
Causality: Cholesterol enhances membrane stability by filling gaps between phospholipids, increasing van der Waals interactions, and ordering the acyl chains.[4][5][6] Epicholesterol is less effective at this due to its stereochemistry, and the acetate derivative is even more so because it lacks the crucial 3-OH group for interfacial hydrogen bonding. This results in a more fluid, disordered, and permeable membrane, leading to the leakage of encapsulated contents. The weaker interaction also means epicholesterol has a much higher rate of spontaneous transfer out of liposomes, a problem likely exacerbated in the acetate form.[1]
-
Solutions:
-
Optimize Lipid Composition: Incorporate lipids with a higher phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), instead of lipids that are fluid at your working temperature (like POPC). These saturated lipids create a more ordered gel-phase or liquid-ordered phase bilayer to begin with, which can help compensate for the disordering tendency.
-
Introduce a Helper Lipid: Consider adding a small percentage (2-5 mol%) of a lipid with a charged headgroup, such as phosphatidylserine (PS) or phosphatidylglycerol (PG). The electrostatic repulsion can prevent vesicle aggregation and fusion, which contributes to overall formulation stability.[7]
-
Cross-link the Bilayer: For non-biological applications, using polymerizable lipids can create a covalent network within the bilayer, dramatically increasing stability.
-
Re-evaluate the Sterol Choice: If high stability is the primary goal, and the specific properties of this compound are not essential, returning to cholesterol or a more stable phytosterol is the most straightforward solution.[8][9]
-
Q2: I'm observing low incorporation efficiency of this compound into my lipid film and subsequent vesicles. How can I improve this?
Answer:
Low incorporation efficiency is likely due to the high hydrophobicity of this compound and its poor interaction with the phospholipid headgroups, leading to phase separation during the lipid film hydration process.
-
Causality: During the hydration of the dry lipid film, the self-assembly of phospholipids into bilayers is a thermodynamically driven process. Molecules that do not integrate well into this ordered structure can be excluded. The bulky, non-polar this compound may not partition favorably into the forming bilayer and could crystallize or form separate aggregates within the lipid film.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low incorporation efficiency.
-
Detailed Solutions:
-
Solvent System: Ensure that your lipids and this compound are fully dissolved in the organic solvent before drying. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often more effective than chloroform alone for ensuring all components are monomerically dispersed.
-
Drying Process: Create the thinnest possible lipid film by using a large round-bottom flask and slow rotation during solvent evaporation. After rotary evaporation, keep the film under high vacuum for at least 2-4 hours (or overnight) to remove all residual solvent, which can hinder proper hydration.
-
Hydration Temperature: Hydrate the lipid film with your aqueous buffer at a temperature significantly above the gel-to-liquid crystalline phase transition temperature (Tm) of your primary phospholipid.[7] This increases membrane fluidity and facilitates the insertion of other molecules.
-
Mechanical Energy: After adding the hydration buffer, increase the mechanical energy input. Vigorous vortexing is a minimum. For better results, use a bath sonicator or perform several freeze-thaw cycles to break up larger lipid structures and encourage reformation with the sterol incorporated.[7][11]
-
Q3: How does this compound affect the phase behavior of my lipid bilayer, and what are the practical implications?
Answer:
This compound is expected to have a much weaker influence on the phase behavior of lipid bilayers compared to cholesterol.
-
Causality: Cholesterol is known to induce the formation of the liquid-ordered (Lo) phase when mixed with saturated phospholipids and can eliminate the main gel-to-liquid crystalline phase transition.[1][4] This is a direct result of its powerful ordering effect. Studies on epicholesterol show that it fails to eliminate the main phase transition even at 30 mol% and has a negligible ordering effect.[1] The acetate derivative, lacking the ability to hydrogen bond, will be even less effective. It will likely act more like a simple hydrophobic spacer molecule rather than an active phase modulator.
-
Practical Implications & Quantitative Comparison:
-
You will likely retain a distinct main phase transition, even at high concentrations of this compound.
-
The formation of well-defined liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence, a hallmark of cholesterol-containing membranes, is highly unlikely.[12][13]
-
The overall membrane packing will be less dense.
Table 1: Comparative Effects of Cholesterol vs. Epicholesterol on DMPC Bilayer Properties
-
| Property | Pure DMPC Bilayer | DMPC with ~22 mol% Cholesterol | DMPC with ~22 mol% Epicholesterol |
| Area per DMPC Molecule | 61 ± 1 Ų | 53 ± 1 Ų | 58 ± 1 Ų |
| Bilayer Thickness (P-P distance) | 32.9 ± 0.1 Å | 35.1 ± 0.1 Å | 33.8 ± 0.1 Å |
| Acyl Chain Order (Smol) | Lower | Significantly Increased | Weakly Increased |
(Data synthesized from Róg and Pasenkiewicz-Gierula, 2003)[1]
As the table shows, epicholesterol has a much weaker condensing and ordering effect than cholesterol. This compound is predicted to have an even weaker effect, resulting in properties closer to a pure phospholipid bilayer.
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration
This protocol provides a standardized method for preparing multilamellar vesicles (MLVs) and subsequently sizing them into large unilamellar vesicles (LUVs) by extrusion.
Materials:
-
Phospholipid(s) of choice (e.g., DOPC, POPC, DPPC)
-
This compound
-
Organic Solvent: HPLC-grade chloroform/methanol (2:1, v/v)
-
Hydration Buffer: (e.g., PBS, HEPES, Tris buffer at desired pH)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Methodology:
-
Co-dissolving Lipids:
-
Calculate the required amounts of phospholipid and this compound for your desired molar ratio (e.g., 4:1 phospholipid:sterol).
-
Dissolve the calculated amounts in the chloroform/methanol solvent mixture in the round-bottom flask. Ensure complete dissolution.
-
-
Creating the Thin Film:
-
Attach the flask to the rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent mixture.
-
Rotate the flask slowly while applying a vacuum to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
Expert Tip: A thinner, more uniform film leads to more efficient hydration. Avoid creating a single, thick spot of dried lipid.
-
-
High-Vacuum Drying:
-
Once the film appears dry, connect the flask to a high-vacuum line for at least 2 hours to remove any residual organic solvent. This step is critical for bilayer integrity.
-
-
Hydration:
-
Gently add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature at least 10°C above the Tm of the lipid with the highest phase transition temperature.
-
Allow the film to hydrate for 30-60 minutes with gentle, intermittent swirling. This will form a milky suspension of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion (Optional but Recommended):
-
Assemble the mini-extruder with the desired pore-size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Heat the extruder block to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension back and forth through the membrane 11-21 times. An odd number of passes ensures the final sample is in the receiving syringe.
-
The resulting translucent solution contains LUVs of a defined size.
-
-
Storage:
-
Store the liposome solution at 4°C. For long-term storage, ensure the temperature remains above the freezing point of the buffer and above the Tm of the lipids if they are saturated, to prevent phase separation and fusion.
-
Frequently Asked Questions (FAQs)
Q: What is the structural difference between cholesterol, epicholesterol, and this compound?
A: The key difference lies at the C3 position of the sterol ring.
-
Cholesterol: Has a hydroxyl (-OH) group in the beta (β) configuration (equatorial, pointing "up" from the ring plane).
-
Epicholesterol: Has a hydroxyl (-OH) group in the alpha (α) configuration (axial, pointing "down").
-
This compound: The α-hydroxyl group is esterified to an acetate group (-OCOCH₃).
Caption: Key differences between cholesterol, epicholesterol, and this compound.
Q: Can I use this compound to create "lipid rafts" or ordered domains in my model membranes?
A: It is highly unlikely. The formation of lipid rafts or liquid-ordered domains is critically dependent on the specific hydrogen bonding and tight packing interactions that cholesterol provides, particularly with sphingolipids and saturated phospholipids.[14][15][16] this compound lacks the necessary molecular features to drive this phase separation and ordering.[1][12]
Q: What is the expected "flip-flop" rate of this compound between bilayer leaflets?
A: The transmembrane movement, or flip-flop, of sterols is influenced by membrane composition and the polarity of the sterol's headgroup.[17][18] Cholesterol flip-flop occurs on timescales ranging from sub-microseconds in fluid, unsaturated bilayers to much slower rates in ordered, saturated ones.[18] Given that this compound is more hydrophobic and interacts less favorably with the interfacial region than cholesterol, its flip-flop rate is expected to be significantly faster, as it would face a lower energetic barrier to traversing the hydrophobic core.
Q: Are there any commercial applications for this compound in drug delivery?
A: Currently, this compound is primarily a research tool used to probe the structural requirements of sterol-lipid interactions. Its membrane-destabilizing properties make it a poor candidate for conventional liposomal drug delivery systems where payload retention is paramount.[][8] However, it could potentially be explored in applications where controlled, rapid release or membrane disruption is a desired feature.
References
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study. Biophysical Journal, 84(3), 1818–1826. [Link]
- Garg, S., et al. (2019). Cholesterol Flip-Flop in Heterogeneous Membranes.
- Smith, R. J., & Green, C. (1974). The rate of cholesterol 'flip-flop' in lipid bilayers and its relation to membrane sterol pools. FEBS Letters, 42(1), 108-111. [Link]
- Bennett, W. F. D., et al. (2009). Molecular View of Cholesterol Flip-Flop and Chemical Potential in Different Membrane Environments. Journal of the American Chemical Society, 131(35), 12714–12720. [Link]
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical Journal, 84(3), 1818-1826. [Link]
- Conboy, J. C., et al. (2008). The effect of cholesterol on the intrinsic rate of lipid flip–flop as measured by sum-frequency vibrational spectroscopy. Faraday Discussions, 140, 145-156. [Link]
- Garg, S., et al. (2019). Cholesterol Flip-Flop in Heterogeneous Membranes.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Guldiken, B., et al. (2019). Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives. Molecules, 24(8), 1543. [Link]
- Stottrup, B. L., & Keller, S. L. (2006). Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs. The Journal of Physical Chemistry B, 110(37), 18334-18340. [Link]
- Liang, Y., et al. (2017). Encapsulation of phytosterols and phytosterol esters in liposomes made with soy phospholipids by high pressure homogenization. Food & Function, 8(11), 3964-3969. [Link]
- Stottrup, B. L., & Keller, S. L. (2006). Phase behavior of lipid monolayers containing DPPC and cholesterol analogs. The Journal of Physical Chemistry B, 110(37), 18334-18340. [Link]
- Daraee, H., et al. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Scientia Pharmaceutica, 84(4), 787–824. [Link]
- Wikipedia. (n.d.). Lipid bilayer phase behavior. Wikipedia.
- Lu, Y., et al. (2022). Incorporation of the Sterol from Camellia Oil Deodorant Distillate into vitamin C Liposomes: Vesicle Characteristics, Stability, Release, and Bioavailability. Foods, 11(15), 2316. [Link]
- Leonenko, Z., et al. (2012). Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study. Langmuir, 28(37), 13352-13361. [Link]
- Picazo-Juárez, J. A., et al. (2011). Molecular structures of cholesterol ( A ) and epicholesterol ( B ).
- PubChem. (n.d.). Epicholesterol. National Center for Biotechnology Information.
- Romanenko, V. G., et al. (2002). Substitution of cholesterol by epicholesterol increases Kir current density.
- Song, Y., et al. (2019). Effect of sterols on liposomes: Membrane characteristics and physicochemical changes during storage.
- Armstrong, C. L., et al. (2012). Influence of cholesterol on the bilayer properties of monounsaturated phosphatidylcholine unilamellar vesicles.
- Lelimousin, M., et al. (2016). Influence of Cholesterol on Phospholipid Bilayer Structure and Dynamics. The Journal of Physical Chemistry B, 120(45), 11666-11677. [Link]
- Subczynski, W. K., et al. (2017). High cholesterol/low cholesterol: Effects in biological membranes Review. Cell Biochemistry and Biophysics, 75(3-4), 269-285. [Link]
- Sercombe, L., et al. (2015). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Pharmacology, 6, 295. [Link]
- Slotte, J. P. (2001). Cholesterol interactions with phospholipids in membranes. Progress in Lipid Research, 40(5), 401-420. [Link]
- Cross, N. L. (2003). Structural Features of Sterols Required to Inhibit Human Sperm Capacitation. Biology of Reproduction, 69(4), 1149-1156. [Link]
- Mattjus, P., & Slotte, J. P. (2006). Cholesterol Interactions with Fluid-Phase Phospholipids: Effect on the Lateral Organization of the Bilayer. Biophysical Journal, 90(9), 3236–3244. [Link]
- Rog, T., et al. (2009). Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees.
- LabXchange. (2024). Cholesterol and Its Influence on Membrane Fluidity. LabXchange.
- Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov.
- Huang, C. H., et al. (1972). Differential Interaction of Cholesterol with Phosphatidylcholine on the Inner and Outer Surfaces of Lipid Bilayer Vesicles. Proceedings of the National Academy of Sciences of the United States of America, 69(7), 1905–1909. [Link]
- Ege, C. S., & Lee, K. Y. C. (2004). Evidence for Lipid/Cholesterol Ordering in Model Lipid Membranes. Biophysical Journal, 87(3), 1732–1740. [Link]
- Mondal, M., et al. (2021). Quantitative relationship between cholesterol distribution and ordering of lipids in asymmetric lipid bilayers.
- Pohorille, A., & Wilson, M. A. (1995). Interactions of cholesterol with lipid bilayers: the preferred configuration and fluctuations. The Journal of chemical physics, 103(5), 2045-2056. [Link]
- Mills, T. T., et al. (2008). Cholesterol Perturbs Lipid Bilayers Nonuniversally. Physical Review Letters, 100(2), 028101. [Link]
- Cario, A., et al. (2023). Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability. Membranes, 13(10), 849. [Link]
- Chiu, S. W., et al. (2002). Cholesterol-induced modifications in lipid bilayers: a simulation study. Biophysical Journal, 82(2), 793-803. [Link]
Sources
- 1. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Cholesterol on Phospholipid Bilayer Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOVEL STEROL DERIVATIVES FOR SUPERIOR LIPOSOME STABILITY - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 9. Incorporation of the Sterol from Camellia Oil Deodorant Distillate into vitamin C Liposomes: Vesicle Characteristics, Stability, Release, and Bioavailability | Semantic Scholar [semanticscholar.org]
- 10. Encapsulation of phytosterols and phytosterol esters in liposomes made with soy phospholipids by high pressure homogenization - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase behavior of lipid monolayers containing DPPC and cholesterol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol interactions with phospholipids in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesterol Interactions with Fluid-Phase Phospholipids: Effect on the Lateral Organization of the Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for Lipid/Cholesterol Ordering in Model Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular view of cholesterol flip-flop and chemical potential in different membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Epicholesterol Acetate Solubility for Cell Culture Applications
Welcome to the technical support center for improving the solubility of epicholesterol acetate in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based solutions to common challenges encountered when working with this hydrophobic compound. Our goal is to equip you with the necessary knowledge and protocols to ensure the successful and reproducible delivery of this compound to your cells.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, a derivative of epicholesterol, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. Its chemical structure, featuring a sterol backbone and an acetate group, contributes to its lipophilic nature. This poor water solubility often leads to precipitation when transitioning from a concentrated organic stock solution to the aqueous environment of cell culture, a phenomenon commonly referred to as "crashing out." This can result in inconsistent compound concentrations and unreliable experimental outcomes.
Step-by-Step Guide to Preparing this compound Stock Solutions
The key to successfully using this compound in cell culture is the preparation of a stable, concentrated stock solution that can be accurately diluted to the desired final concentration in your culture medium. Here, we present two primary methods for solubilizing this compound, along with detailed protocols.
Method 1: Organic Solvent-Based Stock Solutions
The most common approach for dissolving hydrophobic compounds is the use of a water-miscible organic solvent. For this compound, dimethyl sulfoxide (DMSO) and ethanol are the most frequently used solvents.
Table 1: Recommended Solvents and Maximum Tolerated Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration in Culture | Notes on Cytotoxicity |
| DMSO | ≤ 0.1% (v/v) | Most cell lines tolerate 0.1% DMSO with minimal effects. Some robust lines may tolerate up to 0.5%, but a toxicity test is always recommended.[1][2][3] |
| Ethanol | ≤ 0.1% (v/v) | Similar to DMSO, 0.1% is a safe starting point. Cytotoxicity is cell line and exposure time-dependent.[4][5][6][7] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh 4.29 mg of this compound (Molecular Weight: 428.69 g/mol ).
-
Initial Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 2 months.[8]
Method 2: Utilizing Cyclodextrins for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] This structure allows them to encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. Methyl-β-cyclodextrin (MβCD) is particularly effective for solubilizing cholesterol and its analogs.[1][10]
Why use MβCD?
-
Increased Aqueous Solubility: Significantly improves the solubility of hydrophobic compounds in culture media.
-
Reduced Solvent Toxicity: Minimizes or eliminates the need for organic solvents, thereby reducing potential cytotoxicity.
-
Enhanced Compound Stability: Can protect the encapsulated compound from degradation.[11]
Experimental Protocol: Preparing a 1 mM this compound-MβCD Complex
This protocol is adapted from established methods for preparing cholesterol-MβCD complexes.[1][12][13]
-
Prepare a 10 mg/mL this compound Solution in Ethanol: Dissolve 10 mg of this compound in 1 mL of 200-proof ethanol. Gentle warming to 65°C may be necessary.[1]
-
Prepare a Methyl-β-cyclodextrin (MβCD) Solution: In a separate sterile container, dissolve MβCD in serum-free cell culture medium or phosphate-buffered saline (PBS) to a concentration of 70 mM.[13]
-
Complexation: While vigorously stirring the MβCD solution, slowly add the this compound/ethanol solution dropwise.
-
Incubation: Continue stirring the mixture at room temperature for at least 1 hour to allow for complex formation.
-
Sterilization and Storage: Sterilize the final complex solution by filtration through a 0.22 µm filter. This stock solution can be stored at 4°C for several weeks.[11]
Troubleshooting Guide
Q1: My this compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?
A1: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration may be too high. Try a lower final concentration of this compound.
-
Slow, Stepwise Dilution: Instead of adding the stock directly to the final volume of media, perform a serial dilution. First, dilute the stock 1:10 in pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Serum Concentration: If your experimental design allows, the proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.
-
Switch to the MβCD Method: If precipitation persists, using MβCD is a highly effective alternative.
Q2: I'm observing unexpected cytotoxicity in my experiments. Could the solvent be the cause?
A2: Yes, both DMSO and ethanol can be cytotoxic at concentrations above the recommended limits.[1][4][5][6][7]
-
Perform a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (without this compound) to assess its baseline toxicity.
-
Lower the Solvent Concentration: If the vehicle control shows toxicity, reduce the final solvent concentration to ≤0.1%. This may require preparing a more concentrated stock solution.
-
Consider MβCD: The MβCD method avoids the use of organic solvents, which can mitigate this issue. However, be aware that MβCD itself can have cellular effects, so a vehicle control with MβCD alone is still necessary.[9][14][15]
Q3: How do I know if the MβCD is affecting my cells?
A3: MβCD can extract cholesterol from cell membranes, which can impact various cellular processes.[10][16][17]
-
Include a MβCD-only Control: Treat a set of cells with the same concentration of MβCD used to deliver your this compound.
-
Use a Cholesterol-Saturated MβCD Control: To control for the cholesterol extraction effects of MβCD, you can use a control where the MβCD is pre-saturated with cholesterol.[12]
-
Perform a Dose-Response Curve: Determine the lowest concentration of the MβCD complex that gives you the desired biological effect.
Frequently Asked Questions (FAQs)
Q: What is the exact solubility of this compound in DMSO and ethanol?
Q: Can I use other cyclodextrins besides methyl-β-cyclodextrin?
A: Yes, other derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can also be used. However, MβCD is often reported to be more efficient at solubilizing cholesterol-like molecules.[10]
Q: Should I heat my this compound solution to get it to dissolve?
A: Gentle warming (e.g., 37-65°C) can be used to aid dissolution in organic solvents or during the MβCD complexation process.[1] However, avoid excessive or prolonged heating, as it may degrade the compound.
Q: How should I store my this compound stock solutions?
A: Organic solvent-based stocks should be aliquoted and stored at -20°C for up to two months.[8] MβCD-complexed solutions are generally more stable and can be stored at 4°C for several weeks.[11] Always protect solutions from light.
Visualizing the Workflow
Diagram 1: Workflow for Preparing this compound Solutions for Cell Culture
Caption: A flowchart illustrating the two primary methods for preparing this compound for cell culture experiments.
References
- Cholesterol Depletion using Methyl-β-cyclodextrin. Diva-portal.org.
- Synthesizing Cholesterol:Cyclodextrin Complexes (Klein et al. Biochemistry 34, 13784 (1995)) Reagents Needed: Methyl-ß-Cyclode.
- How to complex cholesterol in B-cyclodextrin for better solubility and stability? ResearchGate.
- Cytotoxic effect of the lipid-loaded methyl-β-cyclodextrin complexes... ResearchGate.
- Characterization of methyl-β-cyclodextrin toxicity in NGF-differentiated PC12 cell death. ResearchGate.
- What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.
- CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. PubMed Central (PMC).
- What the concentration of DMSO you use in cell culture assays? ResearchGate.
- DMSO usage in cell culture. LifeTein.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate.
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
- Which is the maximum quantity of ethanol tolerated by CHO-S cells? ResearchGate.
- Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. PubMed.
- Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line? ResearchGate.
- Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. PubMed.
- Cholesterol Depletion Using Methyl-β-cyclodextrin. Springer Nature Experiments.
- Cholesterol Depletion using Methyl-β-cyclodextrin. Diva-portal.org.
- The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase. ResearchGate.
- Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. ACS Publications.
- Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. PMC.
- What is the solution for dissolving cholesterol? ResearchGate.
- How do I make a stock solution of a substance in DMSO? ResearchGate.
- 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
- Could anyone recommend any method for dissolving the oil in the aqueous culture medium? ResearchGate.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
- Cholesterol stock solution for cell culture. ResearchGate.
- What is the best way to carry out preparation of a cholesterol solution? ResearchGate.
- Lipids in cell culture media. Cytiva.
- A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research.
- How stable is cholesterol in DMSO and Ethanol? ResearchGate.
- Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Figshare.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient lipid delivery to hybridoma culture by use of cyclodextrin in a novel granulated dry-form medium technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PhytoChol® plant-derived cholesterol for mRNA delivery, gene delivery and cell culture - Evonik Industries [healthcare.evonik.com]
- 8. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K - American Chemical Society - Figshare [acs.figshare.com]
- 11. diva-portal.org [diva-portal.org]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of high-dose medroxyprogesterone acetate and various other steroid hormones on plasma membrane lipid mobility in CAMA-1 mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epicholesterol Acetate Concentration for In Vitro Assays
Welcome to the technical support center for the utilization of epicholesterol acetate in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during experimental work. The following information is structured to offer a comprehensive understanding of the nuances of working with this hydrophobic compound, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare an this compound stock solution?
A1: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.[1] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2][3] Ethanol can also be used, but DMSO typically allows for a higher stock concentration, which is advantageous for minimizing the final solvent concentration in your assay.[1][4] Always use anhydrous, high-purity DMSO to prevent moisture absorption, which can negatively impact the solubility of hydrophobic compounds.[2]
Q2: What is a safe starting concentration range for this compound in cell-based assays?
A2: For a compound with limited characterization in a specific assay, it is advisable to test a broad concentration range.[5] A logarithmic or half-log serial dilution is an efficient method to cover a wide spectrum.[5] A suggested starting point could be a high concentration of 100 µM, followed by serial dilutions down to the nanomolar range. This approach helps in identifying the optimal concentration window for the desired biological effect while avoiding potential cytotoxicity.
Q3: How can I identify if this compound is causing cytotoxicity in my cell-based assay?
A3: Cytotoxicity can be assessed through various methods, including morphological changes, such as cell rounding or detachment, and viability assays like MTT or LDH assays.[5] It is crucial to include a vehicle control (cell culture medium with the same final concentration of solvent) in your experiments to distinguish the effects of the compound from those of the solvent.[5] Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability in some cell lines.[6][7]
Q4: Can the presence of serum in the culture medium affect the activity of this compound?
A4: Yes, components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds.[2] This interaction can either enhance solubility or, at high concentrations, lead to the formation of insoluble complexes, potentially reducing the effective concentration of the compound.[2] If you suspect serum interference, consider reducing the serum percentage or transitioning to a serum-free medium for your experiments.
Troubleshooting Guide
Researchers may encounter several challenges when working with a hydrophobic compound like this compound. The table below outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound Precipitation Upon Dilution | Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution.[2] Low Temperature: Adding the stock solution to cold media can decrease solubility.[8] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently vortexing the media to ensure gradual dispersion.[8] |
| Cloudy or Crystalline Precipitate in Culture Over Time | Compound Instability: The compound may degrade over extended incubation periods at 37°C. pH Shift: Cellular metabolism can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[2] Interaction with Media Components: The compound may form insoluble complexes with salts or other media components.[8] | Assess the stability of this compound under your specific culture conditions.[9][10] Consider preparing fresh media with the compound more frequently. Monitor the pH of the culture medium and change it more often if necessary.[8] |
| Low Signal-to-Noise Ratio or Inconsistent Results | Sub-optimal Concentration: The concentration used may be too low to elicit a measurable biological response or too high, leading to off-target effects. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. | Re-evaluate the dose-response curve to ensure you are working within the optimal concentration range.[5] Ensure complete dissolution of the stock solution by gentle warming or brief sonication, being mindful of compound stability.[2] |
| High Background Signal in Vehicle Control | Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.[6][11] | Perform a solvent tolerance assay to determine the maximum non-toxic solvent concentration for your specific cell line.[5] Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Protocol 2: Solvent Tolerance Assay
This assay is crucial to determine the maximum concentration of the solvent (e.g., DMSO) that can be used in your cell-based assay without causing cytotoxic effects.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous, high-purity DMSO
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium. A common range to test is from 2% down to 0.015%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of DMSO. Include a "medium only" control.
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability against the DMSO concentration to determine the highest concentration that does not significantly affect cell viability. This will be your maximum allowable solvent concentration for subsequent experiments.
-
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the concentration of this compound in your in vitro assays.
Caption: Workflow for optimizing this compound concentration.
Understanding the Mechanism of Action
Epicholesterol, the unesterified form of this compound, is an epimer of cholesterol.[12] While cholesterol is a crucial component of animal cell membranes, epicholesterol is less common in nature.[12] Studies have shown that like cholesterol, epicholesterol can increase the order and condensation of membrane bilayers, although to a lesser extent.[12] This modulation of membrane properties is a key aspect of its biological activity. The acetate group in this compound increases its hydrophobicity, which can influence its transport and interaction with cellular membranes.[13] In the cellular environment, esterases can hydrolyze this compound to epicholesterol, which can then exert its effects on membrane structure and function.[1]
The following diagram illustrates the potential cellular interaction of this compound.
Caption: Potential cellular uptake and action of this compound.
By following the guidance provided in this technical support center, researchers can effectively optimize the concentration of this compound for their in vitro assays, leading to more accurate and impactful scientific discoveries.
References
- Olsen, A. K., Fuhlbom, M. R., & Nielsen, C. H. (2012). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 35(5), 819-822.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3870-3876.
- Stöber, R., et al. (2009). The effects of solvents on embryonic stem cell differentiation. Toxicology in Vitro, 23(6), 1103-1109.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- PubChem. (n.d.). This compound.
- Scott, R. C., & Dugard, P. H. (1985). Methods for in vitro percutaneous absorption studies III: hydrophobic compounds. Journal of pharmaceutical sciences, 74(6), 643–647.
- PubChem. (n.d.). Epicholesterol.
- Raha, K., & Merz, K. M., Jr (2005). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Current medicinal chemistry, 12(1), 111–127.
- Sharma, A., & Kumar, S. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. Protein and peptide letters, 17(8), 1018–1025.
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study. Biophysical journal, 84(4), 2361–2373.
- FDA. (n.d.). This compound.
- Luo, J., Yang, H., & Song, B. L. (2020). Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. Signal transduction and targeted therapy, 5(1), 217.
- Google Patents. (n.d.). US5549910A - Preparation of liposome and lipid complex compositions.
- Latorre, S., et al. (2013). Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues. British journal of pharmacology, 170(4), 844–858.
- MDPI. (2024). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection.
- Lonza. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- Mady, M. M., & Darwish, M. M. (2010). Influence of cholesterol on liposome stability and on in vitro drug release. Die Pharmazie, 65(1), 41–47.
- Kim, J. H., et al. (2009). Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes. American journal of Chinese medicine, 37(3), 609–620.
- Silitonga, H. A., et al. (2022). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Journal of basic and clinical physiology and pharmacology, 33(4), 513–519.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.
- Jhariya, S., & Kakkar, A. (2016). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Journal of Chemical and Pharmaceutical Research, 8(4), 10-14.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- MDPI. (2021). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism.
- CABI Digital Library. (n.d.). Studies on phytosterol acetate esters and phytosterols liposomes.
- ACS Publications. (2023). Targeting PTPN22 at Nonorthosteric Binding Sites: A Fragment Approach.
Sources
- 1. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5549910A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yield in epicholesterol acetate synthesis
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges, particularly low yields, encountered during the synthesis of epicholesterol acetate. Two primary synthetic routes will be discussed: the direct acetylation of epicholesterol and the synthesis from cholesterol via a mesylate intermediate.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is designed in a question-and-answer format to directly tackle common issues observed during the synthesis of this compound.
Question 1: My yield of this compound from the direct acetylation of epicholesterol is consistently low. What are the likely causes and how can I improve it?
Low yields in the direct acetylation of epicholesterol with reagents like acetic anhydride and pyridine are common and can often be traced back to several key factors.
Potential Causes and Solutions:
-
Incomplete Reaction: The acetylation of the 3α-hydroxyl group of epicholesterol can be sterically hindered compared to the 3β-hydroxyl of cholesterol, potentially leading to an incomplete reaction.
-
Solution:
-
Increase Reagent Excess: Use a larger excess of acetic anhydride (e.g., 2-5 equivalents) to drive the reaction equilibrium towards the product.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the standard reaction time (e.g., 1-2 hours at room temperature or slightly elevated temperatures like 70°C), consider extending the reaction time.[2][3] Be cautious with excessive heat as it can promote side reactions.
-
Catalyst Choice: While pyridine is a common base and catalyst, for sterically hindered alcohols, a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts along with pyridine.
-
-
-
Product Loss During Workup: this compound, being an ester, is susceptible to hydrolysis, and its physical properties can lead to losses during extraction and purification.
-
Solution:
-
Careful Quenching: Quench the reaction by adding a small amount of methanol to react with excess acetic anhydride, followed by co-evaporation with a solvent like toluene to remove residual pyridine.[3]
-
Aqueous Workup: During the aqueous wash, use a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct. Perform this step efficiently to minimize the risk of base-catalyzed hydrolysis of the ester product. Follow with a brine wash to aid in phase separation.
-
Drying: Thoroughly dry the organic layer with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation. Residual water can lead to product degradation upon storage.
-
-
-
Impure Starting Materials: The purity of epicholesterol is crucial. Impurities can interfere with the reaction or co-elute with the product, making purification difficult and reducing the isolated yield.
-
Solution:
-
Purify Epicholesterol: Ensure the epicholesterol starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.
-
-
Question 2: I am synthesizing this compound from cholesterol via a cholesteryl mesylate intermediate and obtaining a low yield. What are the potential pitfalls in this two-step process?
This synthetic route involves an SN2 reaction, where inversion of stereochemistry at the C3 position is key. Low yields can stem from issues in either the mesylation or the substitution step.
Potential Causes and Solutions:
-
Incomplete Mesylation of Cholesterol: The first step requires the complete conversion of cholesterol to cholesteryl mesylate.
-
Solution:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions as methanesulfonyl chloride reacts readily with water.
-
Reaction Monitoring: Use TLC to monitor the disappearance of cholesterol. The mesylate will have a different Rf value.
-
-
-
Side Reactions During SN2 Substitution: The reaction of cholesteryl mesylate with an acetate salt is an SN2 reaction, but it can be prone to a competing E2 elimination reaction, which will reduce the yield of the desired substitution product.[4][5]
-
Solution:
-
Choice of Acetate Salt and Solvent: The choice of the acetate salt and solvent is critical. A combination of cesium acetate and 18-crown-6 in a non-polar, aprotic solvent like refluxing toluene is reported to be effective.[6] The crown ether helps to solubilize the acetate salt and enhances the nucleophilicity of the acetate anion.
-
Temperature Control: While refluxing toluene is suggested, excessive temperatures can favor the E2 elimination pathway. If elimination products are significant, consider running the reaction at a lower temperature for a longer duration.
-
Leaving Group: Mesylates and tosylates are good leaving groups for SN2 reactions.[7] Ensure the complete conversion to the mesylate in the first step.
-
-
-
Formation of Elimination Byproducts: The major side products in this reaction are likely to be cholest-2-ene and cholest-3,5-diene, arising from E2 elimination.
-
Solution:
-
Reaction Conditions: As mentioned, optimizing the solvent and temperature can minimize elimination.
-
Purification: These non-polar byproducts can typically be separated from the more polar this compound by column chromatography.
-
-
Question 3: My final product shows multiple spots on the TLC plate. What are these impurities and how can I remove them?
The presence of multiple spots on a TLC plate indicates an impure product. Identifying these impurities is the first step toward effective purification.
Common Impurities and Purification Strategies:
| Impurity | Likely Cause | Identification (TLC) | Purification Method |
| Unreacted Epicholesterol | Incomplete acetylation. | More polar than the product (lower Rf value). | Column chromatography on silica gel. This compound will elute before the more polar epicholesterol. |
| Acetic Acid | Byproduct of the reaction. | Very polar, may streak from the baseline. | Aqueous workup with sodium bicarbonate solution. |
| Pyridine | Used as a solvent/catalyst. | Can be visualized on TLC. | Co-evaporation with toluene. |
| Cholesterol | If starting from cholesterol and the SN2 reaction is incomplete. | More polar than this compound. | Column chromatography. |
| Elimination Products (e.g., cholest-2-ene) | Side reaction in the SN2 route. | Less polar than the product (higher Rf value). | Column chromatography. |
| Oxidation Products | Exposure to air and heat. | Can appear as various spots with different polarities. | Column chromatography; consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
TLC Analysis: A common solvent system for monitoring the reaction is a mixture of hexane and ethyl acetate.[4][8] this compound is less polar than epicholesterol and will have a higher Rf value. For example, in a 9:1 hexane:ethyl acetate system, epicholesterol will be closer to the baseline, while this compound will move further up the plate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of pyridine in the acetylation reaction? Pyridine serves a dual purpose. It acts as a base to neutralize the acetic acid byproduct formed during the reaction, shifting the equilibrium towards the product. It also functions as a nucleophilic catalyst. Pyridine initially reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then more readily attacked by the hydroxyl group of epicholesterol.
Q2: How does the stereochemistry of the 3α-hydroxyl group in epicholesterol affect the acetylation reaction compared to the 3β-hydroxyl in cholesterol? The 3α-hydroxyl group in epicholesterol is in an axial position in the most stable chair conformation of the A-ring.[1] This axial orientation can be more sterically hindered than the equatorial 3β-hydroxyl group of cholesterol, potentially leading to a slower reaction rate.[9] This steric hindrance is a key reason why reaction conditions may need to be more forcing (e.g., use of DMAP, longer reaction times) to achieve complete conversion.
Q3: What are the best solvent systems for the purification of this compound? For recrystallization , a common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., acetone, ethyl acetate) and then either cool it or add a "poor" solvent (e.g., methanol, hexane) until turbidity is observed, followed by heating to redissolve and slow cooling. For column chromatography , a gradient of hexane and ethyl acetate is typically effective. Starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) will elute non-polar impurities, and gradually increasing the polarity will allow for the separation of this compound from any remaining epicholesterol.[10]
Q4: Can epimerization occur at the C3 position during the synthesis? Epimerization is a risk, especially under harsh acidic or basic conditions or at elevated temperatures.[11] For the direct acetylation of epicholesterol, the conditions are generally mild enough to avoid significant epimerization. In the synthesis from cholesterol, the SN2 reaction is designed to invert the stereocenter, so this is a desired transformation rather than an unwanted side reaction. However, incomplete inversion or subsequent epimerization of the product under harsh workup conditions could lead to a mixture of diastereomers.
Experimental Protocols & Visualizations
Protocol 1: Direct Acetylation of Epicholesterol
-
Dissolve epicholesterol (1.0 eq) in anhydrous pyridine (5-10 mL per gram of epicholesterol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (2.0-3.0 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., 9:1 hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol (1-2 mL).
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis from Cholesterol via Mesylate
Step A: Mesylation of Cholesterol
-
Dissolve cholesterol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 2 hours, then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate to yield crude cholesteryl mesylate.
Step B: SN2 Substitution
-
Dissolve the crude cholesteryl mesylate (1.0 eq) in anhydrous toluene.
-
Add cesium acetate (3.0 eq) and 18-crown-6 (1.5 eq).[6]
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture, filter to remove salts, and concentrate the filtrate.
-
Purify the crude this compound as described in Protocol 1.
Diagrams
Caption: Mechanism of pyridine-catalyzed acetylation of epicholesterol.
Caption: Competing SN2 and E2 pathways in the synthesis from cholesteryl mesylate.
References
- Yan, J. S., & Bittman, R. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160–162. [Link]
- Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and prydine?
- Ralls, J. O. (n.d.). Dihydrocholesterol. Organic Syntheses. [Link]
- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]
- Stryer, L. (1995). Biochemistry (4th ed.). W. H. Freeman.
- 2D Assignment of cholesteryl acetate. (n.d.). University of the West Indies. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
- Elimination Reactions: an Introduction. (n.d.). Chemistry Steps. [Link]
- Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. (2018). PMC. [Link]
- Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. (1993). PubMed. [Link]
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
- TLC Solvent Systems – Lipid Migration. (n.d.). Avanti Polar Lipids. [Link]
- NMR Spectra Database.
- Epicholesterol. (n.d.). PubChem. [Link]
- Elimination by the E1 Mechanism. (2022). Chemistry LibreTexts. [Link]
- How am I losing sterols during acetylation? (2019).
- Impaired clearance, elimination, and metabolism of plasma cholesterol esters associated with hypercholesteremia in mice fed cyclopropenoid f
- Development and validation of a high-performance thin layer chromatography method for the determination of cholesterol concentration. (2014). Journal of Food and Drug Analysis. [Link]
- What is the Rf value for cholesterol and cholesteryl benzoate when doing a TLC with dichloromethane as the solvent? (2019).
- Reversible accumulation of cholesteryl esters in macrophages incubated with acetylated lipoproteins. (1979). PubMed. [Link]
- Characteristics of the SN2 Reaction. (2023). Chemistry LibreTexts. [Link]
- SN2 Reaction Mechanisms. (2021). YouTube. [Link]
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
- Sn2 mechanism: kinetics and substr
- Same Rf for two different solvent system for TLC. (2025). Reddit. [Link]
- ACETATE-1-C1 and acetate-2-C1' were purchased
- E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. [Link]
- SN2 Reaction Mechanism. (n.d.). Master Organic Chemistry. [Link]
- CHOLESTEROL SYNTHESIS FROM C14—ACET
- 7.
- 3-Beta-Hydroxysteroid Dehydrogenase Deficiency. (2023). Medscape. [Link]
- 17-Epimerization of 17 alpha-methyl anabolic steroids in humans. (1992). PubMed. [Link]
- Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones. (2000). PubMed. [Link]
- steroid substituent axial or equ
- Cholesteryl Acetate Preparation, Analysis, and Polarimetry. (2023). YouTube. [Link]
- Affinity labeling of 3 alpha-hydroxysteroid dehydrogenase with 3 alpha-bromoacetoxyandrosterone and 11 alpha-bromoacetoxyprogesterone. Isolation and sequence of active site peptides containing reactive cysteines; sequence confirmation using nucleotide sequence from a cDNA clone. (1991). PubMed. [Link]
- Separation of sterol acetates by column and thin-layer argentation chromatography. (2025).
- Autooxidation of Delta(17(20))-20-Hydroxy Derivatives of Steroids. Synthesis of 3 beta-Acetoxy-17 alpha-hydroperoxy-16 alpha-methylpregn-5-en-20-one and Its Reduction to 17 alpha-Hydroxy Derivative. (2025).
- Extraction, chromatographic and mass spectrometric methods for lipid analysis. (n.d.). PMC. [Link]
- Separation of cholesterol, and fatty acylglycerols, acids and amides by thin-layer chromatography. (2015).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Molecular characterization of a first human 3(alpha-->beta)-hydroxysteroid epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 6. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Epicholesterol Acetate in Liposome Formulations
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with epicholesterol acetate in liposome formulations. This document is designed to provide in-depth insights, troubleshooting advice, and validated protocols to address the unique stability challenges associated with this sterol ester. As your partner in science, we aim to explain the causality behind experimental observations and provide robust methodologies to ensure the integrity and success of your research.
Introduction: The Role and Challenge of this compound
Epicholesterol is the 3α-epimer of cholesterol (3β-ol). While cholesterol is the canonical choice for stabilizing liposomal bilayers by modulating membrane fluidity and reducing permeability[1][2], its epimer, epicholesterol, is known to be less effective at ordering and stabilizing phospholipid membranes[3][4].
This compound, the esterified form, is sometimes explored as a more hydrophobic derivative. However, the introduction of the acetate group presents a significant chemical stability liability: ester hydrolysis . This primary degradation pathway can fundamentally alter the physicochemical properties of the liposome, leading to a cascade of formulation failures, including drug leakage, particle aggregation, and loss of therapeutic efficacy. Understanding and controlling this instability is paramount.
Fundamental Stability Concern: Ester Hydrolysis
The most critical stability issue for this compound in an aqueous liposome formulation is the cleavage of its ester bond. This reaction, catalyzed by acid or base, yields epicholesterol and acetic acid.
Caption: Hydrolysis of this compound.
The conversion of the bulkier, more non-polar acetate ester back to the free hydroxyl form of epicholesterol alters its interaction with phospholipid chains, impacting membrane packing and integrity[4].
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the development and storage of liposome formulations containing this compound.
Q1: My liposomes are aggregating and the particle size is increasing during storage. What is the likely cause?
A1: This is a classic sign of physical instability, which is often triggered by an underlying chemical change. The primary suspect is the hydrolysis of this compound to epicholesterol.
-
Causality: Epicholesterol and its acetate ester have different effects on membrane geometry and fluidity. Molecular dynamics simulations show that even epicholesterol is less effective than cholesterol at ordering the bilayer; its hydroxyl group resides in a different vertical position within the membrane interface[4]. The conversion from the acetate form to the hydroxyl form causes a rearrangement of lipid packing. This can disrupt the smooth surface curvature and charge distribution of the liposomes, leading to vesicle fusion or aggregation[5][6].
-
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method (see Protocol 2) to quantify the amount of this compound remaining and the amount of epicholesterol formed over time. Correlate this chemical degradation with the observed increase in particle size (measured by Dynamic Light Scattering, DLS).
-
Evaluate Formulation pH: Ester hydrolysis is slowest in the pH range of 4-6[7]. If your formulation buffer is neutral or alkaline (pH > 7), the rate of base-catalyzed hydrolysis will be significant. Consider reformulating at a slightly acidic pH.
-
Check Ionic Strength: High concentrations of salts, especially divalent cations like Ca²⁺ and Mg²⁺, can screen the surface charge of liposomes and promote aggregation[5]. Ensure your buffer concentration is appropriate.
-
Q2: I'm observing a significant increase in unencapsulated drug over time (drug leakage). Is this related to this compound stability?
A2: Yes, this is a direct and expected consequence of this compound degradation. Liposome integrity and drug retention are critically dependent on the stability of the bilayer components[8][9].
-
Causality: The role of a sterol is to plug the gaps between phospholipid molecules, thereby increasing membrane packing, reducing permeability, and preventing the leakage of encapsulated contents[1][10]. When this compound hydrolyzes to epicholesterol, the membrane's packing efficiency is compromised[3]. This creates defects in the bilayer, making it "leaky" and allowing the encapsulated drug to escape into the external medium[11].
-
Troubleshooting Workflow: The following workflow can guide your investigation.
Caption: Troubleshooting workflow for drug leakage.
Q3: How can I analytically prove and quantify the degradation of this compound?
A3: You must develop and validate a stability-indicating analytical method , typically using High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol (CAD), or Mass Spectrometric (MS) detection[12][13].
-
Method Requirements: A method is "stability-indicating" if it can accurately measure the concentration of the intact active substance without interference from its degradation products, process impurities, excipients, or other potential impurities[14].
-
Key Steps:
-
Forced Degradation: Intentionally degrade your liposome formulation under harsh conditions (acid, base, heat, oxidation, light) as described in Protocol 1 below. This is essential to generate the degradation products (like epicholesterol) and ensure your method can separate them from the parent compound[15][16].
-
Chromatographic Separation: A reverse-phase C18 or C8 column is typically suitable. You will need to optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients) to achieve baseline separation between the this compound peak and the epicholesterol peak.
-
Quantification: Use a validated calibration curve with a reference standard for this compound. If available, also create a curve for epicholesterol to accurately quantify its appearance.
-
Data & Parameter Summaries
Table 1: Comparative Properties of Sterols and Impact on Liposome Membranes
| Property | Cholesterol | Epicholesterol | This compound | Expected Impact on Membrane Stability |
| Hydroxyl Group | 3β (Equatorial) | 3α (Axial) | 3α-Acetate (Ester) | The 3β-OH of cholesterol is optimal for hydrogen bonding with phospholipids, leading to superior membrane packing and stability[4]. |
| Membrane Ordering | High | Low to Moderate | Initially high, but degrades to the less effective epicholesterol. | Cholesterol is highly effective at inducing the liquid-ordered (Lo) phase. Epicholesterol is significantly less so[3]. |
| Chemical Stability | Stable (prone to oxidation at the ring) | Stable (prone to oxidation) | Unstable (prone to hydrolysis) | The ester linkage is the primary chemical liability in aqueous formulations. |
| Permeability | Low | Higher than Cholesterol | Initially low, but increases significantly upon hydrolysis. | Degradation leads to a more permeable membrane and subsequent drug leakage[10][11]. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Method Development
This protocol is designed to generate potential degradation products to support the development of a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the this compound[16].
1. Materials:
-
Liposome formulation containing this compound.
-
Placebo liposome formulation (without drug or this compound).
-
HCl (1N), NaOH (1N), Hydrogen Peroxide (3-30%).
-
High-intensity light source (ICH Q1B compliant).
-
Temperature-controlled ovens/water baths.
2. Procedure:
-
For each condition, dispense aliquots of the liposome formulation into clear glass vials. Include a placebo control and an undegraded control stored at 4°C.
| Stress Condition | Suggested Parameters | Purpose |
| Acid Hydrolysis | Add HCl to reach 0.1N final concentration. Incubate at 60°C for 2, 8, 24 hours. | To force acid-catalyzed ester hydrolysis. |
| Base Hydrolysis | Add NaOH to reach 0.1N final concentration. Incubate at room temp for 1, 4, 12 hours. | To force rapid base-catalyzed ester hydrolysis. |
| Oxidation | Add H₂O₂ to reach 3% final concentration. Incubate at room temp for 24 hours. | To assess susceptibility to oxidative degradation. |
| Thermal Stress | Incubate at 70°C for 24, 48, 72 hours. | To assess thermal degradation pathways. |
| Photostability | Expose to light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To assess light sensitivity. |
3. Analysis:
-
After exposure, neutralize the acid/base samples.
-
Disrupt all liposome samples (e.g., with methanol or isopropanol) to release all components.
-
Analyze by HPLC, comparing the chromatograms of stressed samples to the control. Look for a decrease in the main this compound peak and the appearance of new peaks (degradants).
Protocol 2: Liposome Stability Study (ICH Guideline Approach)
This protocol outlines a systematic study to determine the shelf-life of your formulation. It must be performed on at least three representative batches[17][18].
1. Storage Conditions:
-
Long-Term: 5°C ± 3°C (Standard refrigerated condition).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
Note: Additional stress conditions like 40°C may be used but can be irrelevant if the liposome's phase transition temperature is exceeded.
2. Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 1, 2, 3, 6 months.
3. Stability-Indicating Tests:
-
At each time point, withdraw samples and perform the following set of assays:
Table 2: Recommended Tests for Liposome Stability Program
| Parameter | Method | Acceptance Criteria | Purpose |
| Appearance | Visual Inspection | Clear, opalescent suspension, free of visible particulates. | Monitors for gross aggregation or precipitation. |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean diameter and PDI should remain within pre-defined specifications (e.g., ±20% of initial). | Quantifies physical stability and aggregation[19]. |
| Zeta Potential | Laser Doppler Velocimetry | Should remain within specification. | Monitors changes in surface charge that can predict aggregation. |
| Encapsulation Efficiency (%EE) | Separation of free/encapsulated drug (e.g., dialysis, size exclusion chromatography) followed by drug quantification. | Should remain above a set threshold (e.g., >90%). | Measures drug retention and membrane integrity[20]. |
| Chemical Purity (Sterol) | Stability-Indicating HPLC | This compound assay vs. initial; quantify specified (epicholesterol) and unspecified degradants. | Directly measures the chemical stability of the key excipient. |
| pH | Calibrated pH meter | Should remain within ±0.5 units of the initial value. | Monitors formulation buffer capacity and potential generation of acidic degradants (acetic acid). |
References
- Nakhaei, P., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology. [Link]
- Abu-Fayyad, A., & Nazzal, S. (2022). Liposome bilayer stability: emphasis on cholesterol and its alternatives. Journal of Pharmaceutical Sciences. [Link]
- Maitani, Y., et al. (2023). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of Vitamin B12. MDPI. [Link]
- Song, Y., et al. (2019). Effect of sterols on liposomes: Membrane characteristics and physicochemical changes during storage. Food Chemistry. [Link]
- Akbarzadeh, A., et al. (2022). The liposome preparation and the role of cholesterol in its stability.
- Doktorova, M., et al. (2021). Sterol conjugated lipids results in improved liposomal stability. ACS Fall 2021 Meeting. [Link]
- Celia, C., et al. (2020). Influence of cholesterol on liposome stability and on in vitro drug release.
- FDA. (2018).
- Lope-Piedrafita, S., et al. (2001). Effect of Sterol Structure on Ordered Membrane Domain (Raft) Stability in Symmetric and Asymmetric Vesicles. Biophysical Journal. [Link]
- Wang, Y., et al. (2021). Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. Frontiers in Pharmacology. [Link]
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Shinde, S. L., et al. (2016).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- FDA. (2018). Guidance for Industry: Liposome Drug Products.
- Kulkarni, S. B., et al. (2021).
- FDA. (2002). DRAFT GUIDANCE: Liposome Drug Products.
- Soni, R. P., et al. (2016). FORCED DEGRADATION OF CURCUMINOIDS AND LIPOSOMAL CURCUMINOIDS (N=3).
- Various Authors. (2013).
- VR Analytical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. VR Analytical. [Link]
- Shapiro, A. B. (2018). How to troubleshoot membrane leakage assay?
- Singh, R., & Kumar, R. (2023).
- Urbina, J. A., et al. (2012). A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes. CORE Repository. [Link]
- Clay, T., et al. (2022). The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH.
- Celia, C., et al. (2020). Influence of cholesterol on liposome stability and on in vitro drug release.
- Jurkovic, P., et al. (2021). Comparative Effects of Cholesterol and β‐Sitosterol on the Liposome Membrane Characteristics. Online University of Chemical Technology and Metallurgy. [Link]
- Pasenkiewicz-Gierula, M., et al. (2002).
- Lin, S. Y., et al. (2018).
- Organic Chemistry Portal. (2021). Acetic Acid Esters. Organic Chemistry Portal. [Link]
- Mozafari, M. R. (2011). Stability Aspects of Liposomes.
- ILO Encyclopaedia of Occupational Health and Safety. (2011).
- Lin, S. Y., et al. (2018). Analytical methods for cholesterol quantification.
- Nsairat, H., et al. (2022).
- Lin, S. Y., et al. (2018). Analytical methods for cholesterol quantification.
Sources
- 1. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of Sterol Structure on Ordered Membrane Domain (Raft) Stability in Symmetric and Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. ijper.org [ijper.org]
- 7. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 18. Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An … [ouci.dntb.gov.ua]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Epicholesterol Acetate Contamination
Welcome to the technical support center for sterol-related research. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and eliminate epicholesterol acetate contamination in your experiments. As researchers and drug development professionals, maintaining the stereochemical purity of your reagents is paramount for generating reliable and reproducible data. This resource is designed to provide you with the expertise and validated methods needed to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding this compound contamination.
Q1: What is this compound and how does it structurally differ from my target compound, cholesteryl acetate?
A: this compound is the acetylated form of epicholesterol, a stereoisomer (specifically, an epimer) of cholesterol.[1] The only structural difference between cholesterol and epicholesterol lies in the orientation of the hydroxyl group at the carbon-3 position (C3) of the sterol ring. In cholesterol, the hydroxyl group is in the beta (β) configuration (pointing "up" or equatorial), whereas in epicholesterol, it is in the alpha (α) configuration (pointing "down" or axial).[2][3] This subtle change significantly alters the molecule's shape and its interactions in biological systems and during chromatographic separation.[1][3] Consequently, their acetylated forms, cholesteryl acetate and this compound, are also epimers.
Caption: Structural difference between cholesterol and epicholesterol.
Q2: What are the most common sources of this compound contamination?
A: this compound contamination typically arises from two primary pathways:
-
Impure Starting Material: Commercial cholesterol is often purified from natural sources and may contain small amounts of epicholesterol. If this impure cholesterol is used in an acetylation reaction to synthesize cholesteryl acetate, the epicholesterol will also be acetylated, leading to contamination.[4]
-
Reaction-Induced Epimerization: The C3 hydroxyl group of cholesterol can be susceptible to epimerization (inversion of stereochemistry) under certain reaction conditions. For instance, harsh acidic or basic conditions, or side reactions during derivatization procedures, can potentially convert some cholesterol into epicholesterol, which then gets acetylated. A known synthetic route to epicholesterol involves converting cholesterol to a mesylate followed by treatment with an acetate salt, which proceeds via an SN2 reaction that inverts the stereocenter.[5] While not the intended reaction during simple acetylation, similar conditions could inadvertently cause low levels of epimerization.
Caption: Primary pathways for this compound contamination.
Q3: Why is this stereochemical impurity a concern for my research?
A: The stereochemistry of cholesterol is critical for its biological function, particularly its role in modulating the properties of cell membranes and its specific interactions with membrane proteins.[1][3] Epicholesterol, due to its different 3D shape, does not interact with membrane lipids and proteins in the same way as cholesterol.[1] Therefore, if you are studying cholesterol-dependent processes, the presence of epicholesterol or its derivatives can:
-
Lead to erroneous data: The contaminant may have different biological activity, or no activity at all, confounding your results.
-
Cause inconsistent results: Varying levels of contamination between batches can lead to poor reproducibility.
-
Complicate structural studies: In fields like crystallography or biophysical analysis, impurities can prevent crystal formation or lead to ambiguous data.
Q4: How can I detect this compound contamination?
A: Due to their high structural similarity, separating and detecting these epimers can be challenging.[6] Standard mass spectrometry alone is often insufficient as they have identical masses. High-resolution chromatographic techniques are required:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial screening. While baseline separation may be difficult, a "smear" or elongated spot for your product could indicate an impurity. Using specific solvent systems can improve resolution.[7][8]
-
Gas Chromatography (GC): A powerful technique for sterol analysis, often providing excellent resolution.[9] Analysis of the silylated ethers of cholesterol and epicholesterol has been shown to be effective.[9]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, particularly with specialized columns like those with cholesterol-based stationary phases, can achieve separation of sterol isomers.[10][11][12]
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Q: My TLC/HPLC analysis shows a shoulder peak or a slightly separated spot next to my main cholesteryl acetate spot. Could this be this compound?
A: It is highly probable. Epimers often have very similar polarities, leading to close retention times (in HPLC) or Rf values (in TLC).[13] Cholesteryl acetate is slightly less polar than cholesterol due to the esterification of the hydroxyl group.[14] this compound and cholesteryl acetate differ mainly in their three-dimensional shape, which can be exploited for separation.
-
Actionable Advice:
-
Co-spot/Co-inject: If you have a standard for this compound, co-spot it on your TLC plate or co-inject it with your sample in HPLC. If the impurity peak/spot intensity increases, you have confirmed its identity.
-
Optimize Chromatography: For TLC, try different solvent systems (e.g., varying ratios of hexane and ethyl acetate).[8] For HPLC, try a slower gradient or isocratic elution. Argentation chromatography (using silver ions) can also be used to separate sterols based on unsaturation, though it is less effective for epimers.[15][16]
-
Q: I tried to purify my cholesteryl acetate via recrystallization, but the impurity remains. What should I do?
A: Recrystallization purifies compounds based on differences in solubility.[17] Since epimers have very similar physical properties, they often co-crystallize, making purification by simple recrystallization inefficient.[13]
-
Actionable Advice:
-
Optimize Recrystallization: Experiment with different solvent systems. A two-solvent system (a "good" solvent where the compound is soluble, and a "poor" solvent where it is less soluble) can sometimes improve selectivity.[18][19] Slow cooling is crucial to allow for selective crystal growth.[17]
-
Switch to Chromatography: If recrystallization fails, column chromatography is the preferred method. The differential interaction of the epimers with the stationary phase (e.g., silica gel) allows for their separation. Cholesteryl acetate, being less polar, will generally elute before any unreacted, more polar cholesterol.[4][13] The this compound will elute very close to the cholesteryl acetate, requiring careful fractionation and analysis of the collected fractions.
-
Caption: Decision workflow for purifying contaminated cholesteryl acetate.
Prevention and Purification Protocols
Protocol 1: Quality Control of Starting Cholesterol via TLC
Objective: To screen for the presence of epicholesterol in the starting material before synthesis.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Cholesterol sample and an epicholesterol standard (if available)
-
Solvent system: Hexane:Ethyl Acetate (e.g., 7:3 v/v)[8]
-
Visualization reagent: Ceric ammonium molybdate (CAM) or similar stain, and a heat gun.
Procedure:
-
Prepare a developing chamber by adding the solvent system to a depth of ~0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover and let equilibrate for 15-20 minutes.
-
Dissolve a small amount of your cholesterol sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, gently spot your cholesterol sample, the epicholesterol standard, and a co-spot (both sample and standard in the same spot).
-
Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front, and allow the plate to dry completely.
-
Submerge the plate in the visualization stain, then gently heat with a heat gun until spots appear.
-
Analysis: A pure cholesterol sample should show a single spot. If a second, very close spot is visible that corresponds to the epicholesterol standard, your starting material is contaminated.
Protocol 2: Purification of Cholesteryl Acetate by Column Chromatography
Objective: To separate cholesteryl acetate from this compound and any unreacted cholesterol.[13]
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: A low-polarity solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and slowly increasing).
-
Crude cholesteryl acetate product
-
Test tubes or fraction collector
-
TLC setup for analyzing fractions
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with the solvent system. Start with a very low polarity to elute the least polar compounds first.
-
Collect Fractions: Collect small, equally sized fractions in test tubes.
-
Monitor Elution by TLC: Spot alternating fractions on a TLC plate. The less polar cholesteryl acetate and its epimer will elute before the more polar unreacted cholesterol.[13][14] Due to their similar polarity, you will need to carefully analyze the fractions where the product begins to elute to see if separation is occurring.
-
Combine and Evaporate: Combine the fractions containing the pure desired product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified cholesteryl acetate.
Data Interpretation
Effective separation of sterol isomers is highly dependent on the chosen analytical method. The table below provides starting parameters for common chromatographic techniques.
Table 1: Typical Chromatographic Parameters for Sterol Separation
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Observation | Reference(s) |
| TLC | Silica Gel 60 | Hexane:Ethyl Acetate (7:3 v/v) | Cholesteryl acetate has a higher Rf than cholesterol. Epimer may appear as a shoulder or slightly separated spot. | [8],[14] |
| GC | Fused silica capillary column (e.g., OV-1 or Silar 10C) | Helium or Hydrogen | Requires derivatization (e.g., to TMS ethers). Provides high resolution, separating epimers based on subtle volatility differences. | [9] |
| HPLC | C18 Reverse Phase or specialized sterol column | Acetonitrile/Methanol/Water gradients | Can separate underivatized sterols. Specialized phases (e.g., cholesterol-based) can improve selectivity for isomers. | [10],[11],[12] |
References
- Parmentier, G., & Eyssen, H. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160-2. [Link]
- Almaraz, L., et al. (2012). Molecular structures of cholesterol ( A ) and epicholesterol ( B ).
- Xu, F., et al. (2014). Structure of (a) cholesterol and its stereoisomer (b) epicholesterol.
- Cap, A. (2007).
- Royal Society of Chemistry. (2020). Acetylation of Cholesterol and Purification by Column Chromatography.
- GERLI, S.S.D. Free sterol analysis. Cyberlipid. [Link]
- Pucadyil, T.J., & Chattopadhyay, A. (2007). Chemical structures of (a) cholesterol, (b) ent-cholesterol and (c) epi-cholesterol.
- Sherma, J., & Fried, B. (2004). Separation of Sterols by Reversed Phase and Argentation Thin Layer Chromatography.
- Avigan, J., Goodman, D.S., & Steinberg, D. (1963). Thin-layer chromatography of sterols and steroids. Journal of Lipid Research, 4(1), 100-101. [Link]
- Estevez, A.M., et al. (1993). thin-layer chromatography of sterols isolated from three Phytomonas strains.
- Sharma, A., et al. (2019).
- Bennett, R.D., & Heftmann, E. (1962). Thin-layer chromatography of sterols.
- Fenton, M. (1992). Chromatographic separation of cholesterol in foods.
- Wang, M., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(14), 5599. [Link]
- University of Colorado Boulder.
- Microsolv Technology Corporation. How to Use Cogent UDC-Cholesterol™ HPLC Columns. MicroSolv. [Link]
- ChemTalk.
- Smith, N.B. (1982). Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography. Lipids, 17(6), 464-468. [Link]
- NileRed. (2023). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microsolv Technology Corporation HPLC Column, UDC Cholesterol, 4um, 2.1mm | Fisher Scientific [fishersci.com]
- 12. How to Use UDC-Cholesterol™ HPLC Columns - MicroSolv Technology Corp [mtc-usa.com]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
- 15. scilit.com [scilit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Technical Support Center: Purification of Epicholesterol Acetate
Welcome to the Technical Support Center for the purification of epicholesterol acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterol derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the purification of this compound from a typical reaction mixture.
Introduction to the Purification Challenge
This compound is a stereoisomer of cholesteryl acetate, and its synthesis often involves the inversion of the 3β-hydroxyl group of cholesterol to the 3α-position, followed by acetylation. A common synthetic route involves the conversion of cholesterol to cholesteryl mesylate, which is then treated with an acetate salt to yield this compound.[1] The resulting crude reaction mixture typically contains the desired product, unreacted starting materials, reagents, and potential side products. The primary challenge in the purification process is the efficient separation of this compound from these closely related sterol impurities.
This guide will provide a systematic approach to the purification of this compound, focusing on practical, field-proven techniques to achieve high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of Purified this compound
-
Question: After purification by column chromatography or recrystallization, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The most common reason for low yield is an incomplete reaction. It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material (cholesteryl mesylate). If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature, while carefully monitoring for the formation of degradation products.[2]
-
Loss During Work-up: Significant amounts of product can be lost during the extraction and washing steps. Ensure that the organic layers are thoroughly separated and that the aqueous layers are back-extracted to recover any dissolved product. When washing the combined organic layers, use a minimal amount of cold solvent to minimize the loss of your compound.[2]
-
Inefficient Crystallization: If you are using recrystallization for purification, the choice of solvent is critical. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3] Conversely, if the solvent is not ideal, the product may "oil out" instead of forming crystals, leading to difficult isolation and lower purity. Experiment with different solvent systems to find the optimal conditions for crystallization.
-
Improper Column Chromatography Technique: In column chromatography, a poorly packed column, incorrect mobile phase polarity, or overloading the column can all lead to poor separation and loss of product. Ensure your column is packed uniformly, and perform small-scale TLC experiments to determine the optimal eluent system for separating this compound from impurities.
-
Issue 2: Contamination of the Final Product with Starting Material (Cholesteryl Mesylate or Cholesterol)
-
Question: My purified this compound shows the presence of the starting material when analyzed by TLC or NMR. How can I remove it?
-
Answer:
-
Optimize Chromatographic Separation: Cholesteryl mesylate and cholesterol are more polar than this compound due to the presence of the mesylate and hydroxyl groups, respectively. Therefore, they will have a lower Rf value on a normal-phase silica gel TLC plate.[2] For column chromatography, a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) should be used initially to elute the less polar this compound, while the more polar starting materials are retained on the column. A gradient elution, gradually increasing the polarity, can then be used to elute the starting materials.
-
Recrystallization: If the concentration of the starting material is low, recrystallization can be an effective purification method. The different crystal lattice energies of this compound and the starting materials can be exploited for separation. Experiment with different solvents to find one in which the solubility of the starting material is significantly different from that of your product at both high and low temperatures.
-
Issue 3: Presence of Multiple Unidentified Spots on TLC
-
Question: My TLC analysis of the purified product shows multiple spots in addition to the desired this compound. What are these impurities and how do I get rid of them?
-
Answer:
-
Potential Side Products: Besides unreacted starting materials, side reactions can lead to impurities. A common side reaction during the substitution of the mesylate is elimination, which can lead to the formation of various cholestadiene isomers. These are generally less polar than this compound and will have higher Rf values on TLC.
-
Purification Strategy: Column chromatography is the most effective method for separating multiple components with varying polarities.[2] By carefully selecting the solvent system and using a gradient elution, you can separate the nonpolar elimination products, the desired this compound, and any more polar impurities.
-
Reaction Conditions: To minimize the formation of side products, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Also, avoid excessive heating, which can promote elimination and degradation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC system for monitoring the reaction and purification?
A1: A common and effective solvent system for the TLC analysis of sterol acetates on silica gel plates is a mixture of hexane and ethyl acetate.[2] A good starting point is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate. In this system, the less polar this compound will have a higher Rf value than the more polar cholesterol or cholesteryl mesylate. For visualization, you can use a sulfuric acid solution spray followed by gentle heating, which will reveal the spots.[2]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration). For sterol acetates, common recrystallization solvents include acetone, ethanol, and mixtures of hexane and ethyl acetate.[2][5] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q3: What are the key parameters to consider for column chromatography?
A3: The key parameters for successful column chromatography are:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sterol acetates.
-
Mobile Phase (Eluent): As with TLC, a mixture of hexane and ethyl acetate is a good starting point. The polarity of the eluent should be adjusted to achieve good separation between your product and impurities. A gradient elution, starting with a low polarity and gradually increasing it, is often the most effective approach.
-
Column Packing: A uniformly packed column is essential to prevent channeling and ensure good separation.
-
Sample Loading: Do not overload the column. The amount of sample should typically be 1-5% of the weight of the silica gel.
Q4: My product appears as an oil instead of crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly to encourage the formation of a crystal lattice.
-
Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help induce crystallization.[4]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sulfuric acid solution (e.g., 10% in ethanol)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing solvent of 9:1 (v/v) hexane:ethyl acetate.
-
Pour a small amount of the developing solvent into the TLC chamber and place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 10 minutes.
-
On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using separate capillary tubes, spot solutions of your crude reaction mixture, the starting material (if available), and the purified product (if available) on the starting line.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots by spraying the plate with the sulfuric acid solution and gently heating it on a hot plate until dark spots appear.
-
Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Protocol 2: Column Chromatography Purification
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, adsorb the sample onto a small amount of silica gel, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds of interest.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Recrystallization
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent (e.g., acetone or ethanol)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
Data Presentation
Table 1: TLC Analysis of a Typical Reaction Mixture for this compound Synthesis
| Compound | Typical Rf Value (9:1 Hexane:Ethyl Acetate) | Visualization with H₂SO₄ |
| Cholestadiene (side product) | ~0.8-0.9 | Dark spot |
| This compound | ~0.6-0.7 | Dark spot |
| Cholesteryl Mesylate | ~0.3-0.4 | Dark spot |
| Cholesterol | ~0.2-0.3 | Dark spot |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient) | 1. Hexane (to elute very nonpolar impurities)2. 98:2 Hexane:Ethyl Acetate (to elute product)3. 90:10 Hexane:Ethyl Acetate (to elute starting materials) |
| Flow Rate | 2-5 mL/min (for a medium-sized column) |
| Fraction Size | 10-20 mL |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- The differential migration of sterol acetates on silica gels and its application to the fractionation of sterol mixtures. (n.d.). ElectronicsAndBooks.
- Separation of cholesterol-desmosterol acetates by thin-layer and column chromatography on silica gel G-silver nitr
- Yan, J. S., & Bittman, R. (1990). A facile synthesis of [14C]epicholesterol. Journal of Lipid Research, 31(1), 160-162. [Link]
- Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry.
- Copius-Peereboom, J. W. (1964). Separation of sterol acetates by thin-layer chromatography in reversed-phase systems and on silica gel G — Silver nitrate layers. Analytical and Bioanalytical Chemistry, 205(1), 325-332. [Link]
- Galli, G., & Paoletti, E. G. (1967).
- Recrystallization. (n.d.). University of Colorado Boulder.
- Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). Molecules, 29(13), 3028. [Link]
- Recrystallization-1.pdf. (n.d.).
- Reason for loss of sterol esters during GC analysis? (2019). ResearchGate.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
- Recrystallization. (2020, January 10). YouTube.
- dihydrocholesterol. (n.d.). Organic Syntheses.
- Advances in various techniques for isolation and purification of sterols. (2019). Journal of Food Science and Technology, 56(12), 5295-5305. [Link]
- Separation of cholesterol, and fatty acylglycerols, acids and amides by thin-layer chromatography. (2015). ResearchGate.
- Synthesis process of chlesterol and its intermediate. (n.d.). Google Patents.
- Thin-Layer Chromatography of Lipids. (2019). AOCS.
- Improved thin-layer chromatographic method for the separation of cholesterol, egg phosphatidylcholine, and their degradation products. (2002).
- Cholesterol biosynthesis. (n.d.). Reactome Pathway Database.
- LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. (n.d.).
- 6.1: Cholesterol synthesis. (2021). Medicine LibreTexts.
- Separation of sterol acetates by column and thin-layer argentation chromatography. (1966). Journal of Lipid Research, 7(4), 574-576. [Link]
- Column Chromatography of Cholesterol and a Cholesteryl Ester. (2020, March 22). YouTube.
Sources
Epicholesterol Acetate Technical Support Center: A Guide to Optimal Storage and Stability
Welcome to the dedicated technical support center for epicholesterol acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As experienced application scientists, we understand that the success of your experiments hinges on the quality of your starting materials. This resource provides in-depth, field-proven insights into the optimal storage conditions, troubleshooting common issues, and validating the purity of your this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at or below -20°C. It is crucial to store it in a tightly sealed, amber glass vial to protect it from light and moisture. Before placing in the freezer, it is best practice to flush the vial with an inert gas like argon or nitrogen to displace oxygen and minimize the risk of oxidation.
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound should also be stored at or below -20°C in a tightly sealed, amber glass vial with a PTFE-lined cap to prevent solvent evaporation and contamination. The choice of solvent can impact stability, with non-polar aprotic solvents generally being preferred. It is advisable to prepare fresh solutions for critical experiments. If storing solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in this compound can be cleaved by exposure to moisture, resulting in the formation of epicholesterol and acetic acid. This process can be accelerated by elevated temperatures and the presence of acids or bases.
-
Oxidation: The cholesterol core is susceptible to oxidation, particularly at the allylic C7 position and the double bond.[1][2] This can lead to the formation of various oxidized byproducts, such as ketones and epoxides, which can interfere with experimental results.[3][4]
Q4: How can I tell if my this compound has degraded?
Visual inspection may reveal changes in color or consistency of the solid material. However, the most reliable method is analytical. A simple Thin-Layer Chromatography (TLC) analysis can often reveal the presence of degradation products. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q5: Is it necessary to use an inert atmosphere for short-term storage?
For short-term storage (a few days to a week) at -20°C, the risk of significant oxidation is reduced. However, for any storage period beyond a week, and especially for long-term archival, flushing with an inert gas is a strongly recommended best practice to ensure the highest purity.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock. | Perform a purity check of your this compound stock using the TLC or HPLC protocol outlined in Section 3. If degradation is confirmed, discard the old stock and use a fresh, validated sample. |
| Appearance of unexpected peaks in chromatography | Presence of hydrolysis or oxidation products. | Review your storage and handling procedures. Ensure the material is stored under inert gas at -20°C and that solutions are freshly prepared. The unknown peaks can be tentatively identified by comparing their retention times to those of epicholesterol and potential oxidation products. |
| Solid material appears discolored or clumpy | Absorption of moisture leading to hydrolysis and potential degradation. | This is a strong indicator of improper storage. The material should be considered suspect and its purity verified analytically before use. For future storage, ensure the vial is tightly sealed and consider storing it in a desiccator within the freezer. |
| Difficulty dissolving the compound | The compound may have partially degraded, or the chosen solvent is inappropriate. | Confirm the solubility of this compound in your chosen solvent. If solubility is not the issue, the difficulty in dissolving could be due to the presence of less soluble degradation products. A purity check is recommended. |
Section 3: Experimental Protocols for Quality Assessment
To ensure the integrity of your this compound, we recommend performing regular quality control checks. Below are step-by-step protocols for assessing purity.
Protocol 1: Thin-Layer Chromatography (TLC) for Detection of Hydrolysis
This rapid method allows for the qualitative assessment of hydrolysis by separating this compound from its less polar hydrolysis product, epicholesterol.
Materials:
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (4:1, v/v)
-
Visualization reagent: Phosphomolybdic acid stain or iodine vapor[7]
-
This compound sample
-
Epicholesterol standard (for comparison)
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. This will be your origin.
-
Spot a small amount of your this compound sample (dissolved in a volatile solvent like dichloromethane or ethyl acetate) onto the origin.
-
If available, spot an epicholesterol standard in an adjacent lane for comparison.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using your chosen method. With phosphomolybdic acid, spots will appear blue-green after gentle heating. With iodine, spots will appear as brown-yellow.
-
Interpretation: this compound will have a higher Rf value (travel further up the plate) than the more polar epicholesterol. The presence of a spot with a lower Rf value corresponding to the epicholesterol standard indicates hydrolysis.
Workflow for TLC Analysis
Caption: Workflow for TLC analysis of this compound purity.
Section 4: Understanding Degradation Pathways
A deeper understanding of the chemical reactions that lead to the degradation of this compound can help in designing better storage strategies.
Hydrolysis Pathway
Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of this compound, the ester bond is susceptible to cleavage, especially in the presence of acidic or basic catalysts.
Caption: Hydrolysis of this compound.
Oxidation Pathway
The steroid nucleus of epicholesterol is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. The primary sites of oxidation are the C-7 allylic position and the C5-C6 double bond.
Caption: Potential oxidation pathways of the epicholesterol core.
By understanding these degradation mechanisms, researchers can take proactive steps to mitigate them, thereby ensuring the long-term integrity and reliability of their this compound stocks.
References
- AOCS. (2019). Thin-Layer Chromatography of Lipids. AOCS Lipid Library.
- Cyberlipid. (n.d.). Cholesterol Ester Analysis.
- Miwa, K. (n.d.). Lipid Composition Analysis by Thin Layer Chromatography. Japan International Cooperation Agency.
- PubMed. (n.d.). Cholesterol oxidation products and their biological importance.
- MicroSolv. (n.d.). Forced Degradation of Atorvastatin by LCMS.
- PubMed. (n.d.). Binding, interiorization and degradation of cholesteryl ester-labelled chylomicron-remmant particles by rat hepatocyte monolayers.
- MedCrave. (2016). Forced Degradation Studies.
- PubMed. (n.d.). The effect of cholesterol oxidation products on human platelet aggregation.
- RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids.
- BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubMed. (n.d.). Cholesterol oxidation products and disease: an emerging topic of interest in medicinal chemistry.
- ElectronicsAndBooks. (n.d.). Journal of Chromatography B, 691 (1997) 59–66.
- PubMed. (n.d.). Direct observation of lipoprotein cholesterol ester degradation in lysosomes.
- PubChem. (n.d.). Epicholesterol.
- PubMed. (n.d.). Characterization of Cholesterol Oxidation Products Formed by Oxidative Modification of Low Density Lipoprotein.
- Google Patents. (n.d.). Selective oxidation of steroid alcohols.
- OPRD. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones.
- PubMed. (n.d.). Hypochlorite oxidation of select androgenic steroids.
- PubMed Central. (n.d.). Structural basis of steroid binding and oxidation by the cytochrome P450 CYP109E1 from Bacillus megaterium.
- PubMed. (n.d.). Evaluation of an acetic acid-sulphuric acid method for quantitative determination of cholesterol in serum.
- PubMed. (n.d.). The oxidation of steroid derivatives by the CYP125A6 and CYP125A7 enzymes from Mycobacterium marinum.
- Google Patents. (n.d.). Method for the quantitative determination of cholesterol.
Sources
- 1. Characterization of cholesterol oxidation products formed by oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. The effect of cholesterol oxidation products on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol oxidation products and disease: an emerging topic of interest in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 7. repository.seafdec.org [repository.seafdec.org]
common pitfalls in epicholesterol acetate handling
Welcome to the technical support center for epicholesterol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the handling and use of this compound in experimental settings. This guide emphasizes scientific integrity, providing in-depth explanations and practical solutions to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What is this compound and how does its structure differ from cholesteryl acetate?
A1: this compound is the acetate ester of epicholesterol. It is a diastereomer of the more common cholesteryl acetate.[1] The key structural difference lies in the stereochemistry at the C3 position of the steroid nucleus. In cholesteryl acetate, the acetate group is in the beta (β) configuration (pointing "up" from the plane of the steroid rings), whereas in this compound, it is in the alpha (α) configuration (pointing "down").[1] This seemingly minor difference can significantly impact the molecule's physical, chemical, and biological properties, including its interaction with enzymes and cell membranes.
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent degradation of this compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at -20°C is recommended, especially for solutions in organic solvents. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[2] The compound should also be protected from light to prevent potential photo-oxidation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester bond, which yields epicholesterol and acetic acid. This hydrolysis can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in biological samples.[3][4][5] Oxidation of the sterol backbone can also occur, particularly at the C7 position and the double bond in the B-ring, leading to the formation of various oxysterols.[6]
Q4: In which solvents is this compound soluble?
A4: this compound is a lipophilic molecule and is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[7] It is also soluble in dimethyl sulfoxide (DMSO) and ethanol, which are common solvents for preparing stock solutions for in vitro assays.[8] However, it is practically insoluble in water. When preparing aqueous solutions for cell culture, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous medium.[9]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during experiments involving this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Formation of a cloudy precipitate or visible crystals upon addition of the this compound stock solution to the cell culture medium.
-
Inconsistent or lack of biological activity in cell-based assays.
Root Cause Analysis:
This is a common issue arising from the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium, the compound can crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This minimizes the volume of DMSO added to the cell culture medium, keeping the final solvent concentration low (ideally ≤0.1% v/v) to reduce solvent-induced precipitation and cytotoxicity.[9]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media, vortexing gently, before adding this intermediate dilution to the final volume. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Solubility can be temperature-dependent, and adding a cold solution to a warm medium can induce precipitation.
-
Sonication: Gentle sonication of the final solution in a water bath for a few minutes can help to redissolve small precipitates and create a more uniform dispersion.
Issue 2: Inconsistent Results in In Vitro Assays
Symptoms:
-
High variability between replicate wells in a multi-well plate.
-
Lack of a clear dose-response relationship.
Root Cause Analysis:
Inconsistent results can stem from several factors, including compound instability, inaccurate dosing, or interactions with assay components.
Solutions:
-
Freshly Prepare Solutions: Due to the risk of hydrolysis, always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment. Avoid using solutions that have been stored for extended periods at room temperature or 4°C.
-
Verify Compound Integrity: If you suspect degradation, you can analyze your stock solution by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of epicholesterol, a common degradation product.[10]
-
Control for Solvent Effects: Ensure that all wells, including vehicle controls, receive the same final concentration of the organic solvent (e.g., DMSO). This is crucial as the solvent itself can have biological effects.
-
Assess for Enzymatic Degradation: If working with cell lysates or preparations containing esterases, be aware that this compound can be enzymatically hydrolyzed.[3][4] Consider including an esterase inhibitor in your assay buffer if the stability of the compound is a concern.
Issue 3: Challenges in Analytical Quantification (HPLC & GC-MS)
Symptoms:
-
Poor peak shape (tailing or fronting) in HPLC.
-
Multiple, unexpected peaks in GC-MS.
-
Difficulty in achieving baseline separation from related sterols.
Root Cause Analysis:
The analysis of sterols can be challenging due to their similar structures and hydrophobicity. Epicholesterol and its acetate are no exception.
Solutions:
For HPLC:
-
Mobile Phase Optimization: For reversed-phase HPLC, a mobile phase consisting of acetonitrile and water is a good starting point.[11][12][13] Isocratic elution may be sufficient, but a gradient may be necessary for complex mixtures.
-
Column Selection: A C18 column is a common choice for sterol analysis.
-
Derivatization: While not always necessary for HPLC-UV, derivatization can improve detection for other methods like fluorescence or mass spectrometry.
For GC-MS:
-
Derivatization is Key: For GC-MS analysis, derivatization of any free hydroxyl groups is essential to improve volatility and chromatographic performance. Silylation (e.g., with BSTFA) is a common method for sterols.[14][15]
-
Column Choice: A nonpolar column (e.g., OV-1) separates based on carbon number, while a more polar column (e.g., Silar 10C) separates based on unsaturation.[14]
-
Interpreting Fragmentation: Be aware of the characteristic fragmentation patterns of sterol acetates in EI-MS to correctly identify your compound and any potential degradation products or impurities.[6]
Data Summary Table
| Property | Recommendation | Rationale |
| Storage (Solid) | -20°C, dry, dark | Prevents hydrolysis and photo-oxidation. |
| Storage (Solution) | -20°C in an appropriate solvent | Minimizes degradation in solution. Avoid repeated freeze-thaw cycles. |
| Stock Solvent | 100% DMSO or Ethanol | High solubility for preparing concentrated stocks. |
| Cell Culture Dilution | Final DMSO ≤0.1% (v/v) | Prevents precipitation and solvent toxicity. |
| Analytical Technique | HPLC or GC-MS | Standard methods for sterol analysis. |
| GC-MS Derivatization | Silylation (e.g., BSTFA) | Improves volatility and peak shape. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Serially dilute the stock solution in 100% DMSO to create a range of concentrations.
-
Pre-warm the cell culture medium to 37°C.
-
Add the appropriate volume of the diluted this compound stock solution to the pre-warmed medium to achieve the desired final concentration. The final DMSO concentration should not exceed 0.1% (v/v).
-
Gently mix the medium by pipetting up and down or swirling the flask.
-
Immediately add the treated medium to the cells.
Protocol 2: Monitoring Purity by Thin-Layer Chromatography (TLC)
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot a small amount of your this compound solution onto a silica gel TLC plate, alongside standards for epicholesterol and cholesteryl acetate if available.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots using a suitable stain, such as a sulfuric acid solution followed by gentle heating.
-
This compound, being less polar, will have a higher Rf value than the more polar epicholesterol. The presence of a spot corresponding to epicholesterol indicates hydrolysis.[10]
Visualizations
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Primary degradation pathways for this compound.
References
- PubChem. (n.d.). Epicholesterol. National Center for Biotechnology Information.
- GSRS. (n.d.). This compound. Global Substance Registration System.
- Pelillo, M., et al. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275-9.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ramesha, C. S., & Thompson, G. A. (1987). Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase. Biochimica et Biophysica Acta, 921(3), 481-5.
- Nayak, R. R., & Washington, C. (1987). Stability of liposomes on long term storage. Journal of Microencapsulation, 4(1), 55-63.
- Dietschy, J. M., & Spady, D. K. (1984). Absolute rates of cholesterol synthesis in extrahepatic tissues measured with 3H-labeled water and 14C-labeled substrates. Journal of Lipid Research, 25(13), 1469-76.
- Smith, N. B. (1982). Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography. Lipids, 17(6), 464-8.
- ICH. (2003). Q1F Stability Data Package for Registration Applications in Climatic Zones III and IV.
- ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?.
- Giera, M., et al. (2019). A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. Nature Protocols, 14(8), 2546-2570.
- Zulkifli, N. A., et al. (2023). Development and validation of a reversed-phase HPLC method for quantification of 1'-acetoxychavicol acetate content in a nanostructured lipid carrier formulation. Brazilian Journal of Pharmaceutical Sciences, 59.
- EMA. (2003). ICH Topic Q 1 E Evaluation of Stability Data Step 5.
- ResearchGate. (n.d.). Gas chromatographic retention data for acetate and TMS ether derivatives of unsaturated C27 3p-hydroxysterols and related compounds.
- Gascón, M. J., et al. (2001). Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM). Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 35-42.
- Akbari, Z., et al. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Molecules, 27(20), 6889.
- ResearchGate. (2011). High Performance Liquid Chromatographic Method Development and Validation of Cholesterol Inhibitor Drug.
- Park, J. E., et al. (2020). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Journal of Lipid Research, 61(10), 1367-1376.
- JETIR. (2025). Development and Validation of an RP-HPLC Technique for Quantitative Analysis of Lipid- Lowering Agents in Pharmaceutical Formulations.
- EAG. (2017). ICH STABILITY REQUIREMENTS Overcoming the Challenges.
- ACE HPLC. (n.d.). Application of a Unique HPLC Phase When Exploring HPLC Method Development Challenges for a Pharmaceutical Combination Therapy Containing Five Active Ingredients.
- Ask this paper. (2023). Advances, applications, and challenges in RP-HPLC method development.
- Figshare. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K.
- ResearchGate. (2021). Effect of Dimethyl Sulfoxide (DMSO) as a Green Solvent and the Addition of Polyethylene Glycol (PEG) in Cellulose Acetate/Polybutylene Succinate (CA/PBS) Membrane's Performance.
- Hsia, S. L., et al. (1975). Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins. Biochimica et Biophysica Acta, 388(2), 180-8.
- Wesson, J. A., et al. (2025). Direct observation of cholesterol monohydrate crystallization. Proceedings of the National Academy of Sciences, 112(10), 2946-51.
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Epicholesterol Enigma: A Comparative Guide to Membrane Ordering
For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics, the choice of sterol can have profound implications for experimental outcomes. While cholesterol is the undisputed cornerstone of animal cell membranes, its stereoisomer, epicholesterol, and its acetylated derivative, epicholesterol acetate, offer a unique opportunity to dissect the specific contributions of sterol structure to membrane organization. This guide provides an in-depth, objective comparison of this compound and cholesterol, grounded in experimental data, to empower researchers to make informed decisions in their study of membrane dynamics.
The Crucial Flip: Understanding the Structural Distinction
At the heart of the functional differences between cholesterol and epicholesterol lies a subtle yet critical distinction in their molecular architecture. Both are sterols, characterized by a rigid four-ring steroid nucleus and a flexible hydrocarbon tail. The key divergence is the orientation of the hydroxyl (-OH) group at the 3' position of the A-ring. In cholesterol, this hydroxyl group is in the beta (β) configuration, oriented equatorially when the steroid ring is in its chair conformation. In contrast, epicholesterol possesses an alpha (α) configured, axial hydroxyl group.[1][2] This seemingly minor change significantly alters the molecule's interaction with neighboring lipids within the bilayer. This compound is the acetylated form of epicholesterol, where the 3'-hydroxyl group is esterified with an acetate group.
To visualize this fundamental difference, consider the following structural representations:
Caption: Structural relationship between Cholesterol and this compound.
Head-to-Head: Performance in Membrane Ordering
The distinct stereochemistry of epicholesterol translates into measurable differences in its ability to order lipid bilayers compared to cholesterol. While direct experimental data on this compound is limited, studies on its precursor, epicholesterol, provide crucial insights.
| Parameter | Cholesterol | Epicholesterol | Key Findings & Implications |
| Bilayer Thickness | Increases | Increases, but to a lesser extent | Molecular dynamics simulations of a DMPC bilayer show that cholesterol leads to a more significant increase in membrane thickness, suggesting a greater ordering effect on the lipid acyl chains.[3] |
| Area per Lipid | Decreases | Decreases, but to a lesser extent | Cholesterol is more effective at condensing the lipid packing, resulting in a smaller area per phospholipid molecule.[3] This points to stronger van der Waals interactions between cholesterol and the lipid tails. |
| Phase Transition (DSC) | Abolishes at high concentrations | Fails to completely abolish at 50 mol% | In DPPC bilayers, cholesterol effectively eliminates the cooperative phase transition at high concentrations, indicative of a highly ordered state. Epicholesterol is less effective, suggesting it is less miscible and may form aggregates at higher concentrations.[4] |
| Enthalpy of Main Phase Transition (DSC) | Reduces significantly | Initially more effective, less so at >30 mol% | At lower concentrations, epicholesterol has a greater disordering effect on the gel phase. However, its reduced miscibility at higher concentrations limits its overall impact on the main phase transition enthalpy compared to cholesterol.[4] |
Experimental Protocols: A Guide to Characterization
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Synthesis of this compound
This protocol outlines a facile, two-step synthesis of this compound from cholesterol.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Mesylation of Cholesterol:
-
Dissolve cholesterol in a suitable solvent (e.g., pyridine or dichloromethane).
-
Cool the solution in an ice bath.
-
Add methanesulfonyl chloride (mesyl chloride) dropwise with stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the cholesteryl mesylate.
-
-
Acetylation with Stereochemical Inversion:
-
Dissolve the cholesteryl mesylate in toluene.
-
Add cesium acetate and a catalytic amount of 18-crown-6.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
After cooling, filter the reaction mixture and evaporate the solvent.
-
Purify the resulting this compound by chromatography or recrystallization.[5]
-
Membrane Fluidity Assessment using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a lipid bilayer, correlates with water penetration and thus membrane fluidity.
Step-by-Step Methodology:
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC with varying mol% of cholesterol or this compound) in a round-bottom flask.
-
Hydrate the lipid film with a buffer of choice to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Laurdan Labeling:
-
Add a small aliquot of a concentrated Laurdan stock solution in ethanol or DMSO to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the Laurdan-labeled liposomes at 350 nm.
-
Record the emission intensity at 440 nm (characteristic of the ordered, gel-like phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).
-
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
Higher GP values indicate a more ordered, less fluid membrane environment.
-
Differential Scanning Calorimetry (DSC) of Lipid Vesicles
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers. It measures the heat flow associated with phase transitions as a function of temperature.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare MLVs of the desired lipid composition (e.g., DPPC with varying mol% of cholesterol or this compound) as described in the Laurdan GP protocol.
-
Concentrate the vesicle suspension to a final lipid concentration of 1-5 mg/mL.
-
-
DSC Analysis:
-
Accurately load a known volume of the vesicle suspension into a DSC sample pan.
-
Load an equal volume of the corresponding buffer into a reference pan.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the temperature of the main phase transition (Tm) and the enthalpy of the transition (ΔH).
-
A broadening of the transition peak and a decrease in ΔH indicate a disruption of the cooperative melting of the lipid acyl chains.
-
Concluding Remarks
The choice between cholesterol and this compound is not merely a matter of substituting one sterol for another. The distinct orientation of the 3'-hydroxyl group in epicholesterol leads to demonstrably different effects on membrane ordering, particularly at varying concentrations. While cholesterol exhibits a more potent and consistent ordering effect at higher concentrations, epicholesterol's behavior suggests a more complex interplay of miscibility and potential aggregation within the bilayer. For researchers aiming to dissect the specific role of the 3'-β-hydroxyl group in cholesterol's function, epicholesterol and its acetate derivative serve as invaluable tools. This guide provides the foundational knowledge and experimental frameworks to empower such investigations, ultimately contributing to a more nuanced understanding of the intricate dance of molecules that governs the life of a cell.
References
- Almeida, P. F., & Vaz, W. L. (1995). The mechanism of the main phase transition of dipalmitoylphosphatidylcholine bilayers. FEBS letters, 369(2-3), 209-212.
- Parthasarathy, S., & Baumann, W. J. (1990). A facile synthesis of [14C] epicholesterol. Journal of lipid research, 31(1), 160-162.
- McMullen, T. P., Lewis, R. N., & McElhaney, R. N. (2004). Comparative differential scanning calorimetric and Fourier transform infrared spectroscopic studies of the effects of cholesterol and epicholesterol on the thermotropic phase behaviour of dipalmitoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1664(2), 249-261.
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study. Biophysical journal, 84(3), 1818-1826.
- Scheinpflug, K., Krylova, O., & Strahl, H. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Antibiotics (pp. 111-122). Humana Press, New York, NY.
- Lewis, R. N., Mannock, D. A., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in molecular biology (Clifton, N.J.), 400, 171-195.
- Piccinini, M., et al. (2016). Structure of (a) cholesterol and its stereoisomer (b) epicholesterol. ResearchGate.
- Estep, T. N., Mountcastle, D. B., Biltonen, R. L., & Thompson, T. E. (1978). Studies on the anomalous thermotropic behavior of aqueous dispersions of dipalmitoylphosphatidylcholine-cholesterol mixtures. Biochemistry, 17(10), 1984-1989.
- Barenholz, Y., & Thompson, T. E. (1980). Sphingomyelins in bilayers and biological membranes. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 604(2), 129-158.
- Róg, T., Pasenkiewicz-Gierula, M., Vattulainen, I., & Karttunen, M. (2009). Ordering effects of cholesterol and its analogues in lipid membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1788(1), 97-121.
- Urbina, J. A., et al. (1995). Molecular order and dynamics of phosphatidylcholine bilayer membranes in the presence of cholesterol, ergosterol and lanosterol: a comparative study using 2H-, 13C-and 31P-NMR spectroscopy. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1238(2), 163-176.
- Róg, T., & Pasenkiewicz-Gierula, M. (2003). Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study. Biophysical Journal, 84(3), 1818–1826.
- Scheinpflug, K., Krylova, O., & Strahl, H. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Antibiotics (pp. 111-122). Humana, New York, NY.
- Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions (pp. 53-83). Humana Press, Totowa, NJ.
Sources
- 1. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The interaction of various cholesterol 'ancestors' with lipid membranes: a 2H-NMR study on oriented bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and dynamics of the aliphatic cholesterol side chain in membranes as studied by 2H NMR spectroscopy and molecular dynamics simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Epicholesterol Acetate and Cholesteryl Acetate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can have profound impacts on material properties and biological interactions. This guide provides an in-depth comparative study of epicholesterol acetate and its well-known diastereomer, cholesteryl acetate. By examining their structural distinctions, we can anticipate and experimentally verify significant variations in their physicochemical properties and performance in key applications.
This document moves beyond a simple cataloging of data, offering a framework for a rigorous comparative analysis. It explains the causality behind experimental choices and provides self-validating protocols to ensure the generation of reliable and reproducible data.
Introduction: The Significance of Stereochemistry at the C-3 Position
This compound and cholesteryl acetate are esters of cholesterol epimers, differing only in the stereochemistry of the hydroxyl group at the C-3 position. In cholesterol, the hydroxyl group is in the equatorial (β) position, while in epicholesterol, it is in the axial (α) position. This seemingly minor structural alteration has significant consequences for the molecule's overall shape and its interactions with neighboring molecules.
-
Cholesteryl Acetate (3β-acetoxycholest-5-ene): The acetate group is in the equatorial position, resulting in a relatively flat and elongated molecular profile. This structure is conducive to the formation of ordered liquid crystalline phases.[1][2]
-
This compound (3α-acetoxycholest-5-ene): The axial orientation of the acetate group creates a more pronounced "kink" in the steroid backbone, disrupting the planarity and linearity of the molecule.
This fundamental difference in molecular geometry is the primary driver for the variations in their material properties, which we will explore through a series of proposed experiments.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these two compounds is essential for predicting their behavior in various applications. The following table summarizes key properties, with proposed experimental protocols to obtain this data.
| Property | This compound | Cholesteryl Acetate |
| Molecular Formula | C₂₉H₄₈O₂ | C₂₉H₄₈O₂ |
| Molecular Weight | 428.70 g/mol [3] | 428.70 g/mol [2][4] |
| IUPAC Name | [(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[3] | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[4] |
| CAS Number | 1059-85-4[3] | 604-35-3[4] |
| Melting Point (°C) | ~145 | 112-114[2] |
| Liquid Crystal Behavior | Not typically observed | Monotropic cholesteric (chiral nematic) phase[1][2] |
Experimental Protocols for Comparative Analysis
To empirically validate the differences between this compound and cholesteryl acetate, the following experimental protocols are recommended.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting points and liquid crystalline phase transitions of this compound and cholesteryl acetate.
Rationale: DSC is a fundamental technique for characterizing the thermal behavior of materials.[5][6] For cholesteryl esters, it is particularly useful for identifying the temperatures and enthalpies of melting and any subsequent liquid crystal phase transitions.[7] The difference in molecular shape between the two epimers is expected to significantly influence their packing in the solid state and their ability to form mesophases.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of each sample into separate aluminum DSC pans.
-
Instrument Setup:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 200 °C
-
Atmosphere: Nitrogen purge (50 mL/min)
-
-
Procedure:
-
Perform an initial heating scan to remove any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any exothermic transitions (crystallization or formation of monotropic liquid crystal phases).
-
Perform a second heating scan to obtain the final melting endotherm.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of all endothermic and exothermic events.
-
Calculate the enthalpy of fusion (ΔHfus) for the melting transition.
-
Expected Outcome: Cholesteryl acetate is expected to exhibit a sharp melting endotherm followed by the potential observation of a monotropic cholesteric phase upon cooling.[2] this compound, due to its less linear structure, is anticipated to have a different melting point and is less likely to form a liquid crystal phase.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of both compounds.
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[8][9] For these epimers, the key diagnostic signal will be the proton at the C-3 position, which will exhibit a different chemical shift and coupling pattern due to its axial versus equatorial orientation.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC) for unambiguous assignment of protons and carbons.[8]
-
-
Data Analysis:
-
Compare the chemical shifts and coupling constants of the C-3 proton. The axial proton in this compound is expected to be more shielded (appear at a lower chemical shift) and exhibit different coupling constants compared to the equatorial proton in cholesteryl acetate.
-
Confirm the presence of the acetate methyl singlet and the characteristic signals of the cholesterol backbone.[8]
-
Application in Drug Delivery Systems: Nanoparticle Formulation and Characterization
Objective: To compare the ability of this compound and cholesteryl acetate to form stable solid lipid nanoparticles (SLNs) and to evaluate the impact on drug loading and release.
Rationale: Cholesterol and its esters are widely used in drug delivery systems to enhance stability, modulate drug release, and improve cellular uptake.[10][11][12][13][14] The different molecular geometries of the two epimers may affect their packing within a lipid matrix, influencing the physical stability and drug encapsulation efficiency of the resulting nanoparticles.
Methodology:
-
SLN Formulation (Microemulsion Method):
-
Lipid Phase: Dissolve 100 mg of either this compound or cholesteryl acetate and 10 mg of a model lipophilic drug (e.g., curcumin) in 2 mL of a suitable organic solvent (e.g., cyclohexane) at 60 °C.[12]
-
Aqueous Phase: Dissolve a surfactant (e.g., lecithin) and a co-surfactant (e.g., sodium glycocholate) in 20 mL of deionized water at 60 °C.[12]
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization.
-
Nanoparticle Formation: Quickly disperse the resulting microemulsion in cold water (2-4 °C) under gentle stirring to solidify the nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Drug Encapsulation Efficiency (EE%): Separate the SLNs from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectroscopy and calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform a dialysis bag diffusion study in a phosphate-buffered saline (PBS) release medium at 37 °C.
-
Expected Outcome: It is hypothesized that the more planar cholesteryl acetate will form more stable and ordered SLNs, potentially leading to higher encapsulation efficiency and a more sustained drug release profile compared to this compound. The "kinked" structure of this compound might disrupt the lipid matrix, leading to smaller, less stable nanoparticles with lower drug loading and faster release.
Visualizing the Difference: Molecular Structure and Experimental Workflow
Diagram 1: Molecular Structures
Caption: 2D structures of this compound and cholesteryl acetate.
Diagram 2: DSC Analysis Workflow
Caption: Workflow for the thermal analysis of sterol acetates using DSC.
Conclusion
The stereochemical difference at the C-3 position between this compound and cholesteryl acetate is a critical determinant of their physicochemical properties and potential applications. Cholesteryl acetate's equatorial substitution promotes a linear structure, favoring the formation of liquid crystalline phases and ordered packing in solid-state formulations. Conversely, the axial acetate group in this compound disrupts this linearity, leading to different thermal behavior and likely altered performance in drug delivery systems.
The experimental framework provided in this guide offers a comprehensive approach to quantifying these differences. By employing techniques such as DSC, NMR, and nanoparticle analysis, researchers can gain a deeper understanding of the structure-property relationships in this important class of biomaterials. This knowledge is crucial for the rational design of novel drug delivery systems and other advanced materials where molecular geometry dictates function.
References
- Pinto, M. F., do Vale, M. L. C., & Marques, M. M. B. (2021).
- Davidson, P. M., & Wagner, T. (n.d.). Cholesteryl Acetate. Molecular Expressions.
- Ibrahim, N. K., & Eltahan, A. S. (2021). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Pharmaceuticals, 14(11), 1083. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Order and Flow of Liquid Crystals: The Cholesteric Mesophase. Journal of Applied Physics, 38(7), 2824–2829. [Link]
- National Center for Biotechnology Information. (n.d.). (-)-Cholesteryl acetate. PubChem Compound Database.
- University of Sheffield. (n.d.). 2D Assignment of cholesteryl acetate.
- Global Substance Registration System. (n.d.). This compound.
- Davis, G. J., & Porter, R. S. (1970). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Molecular Crystals and Liquid Crystals, 10(1), 1-13. [Link]
- Creative Biolabs. (n.d.). Cholesterol.
- Hailat, I. A. (2013). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. [Link]
- Gosecka, M., Gosecki, M., & Urbaniak, P. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. International Journal of Molecular Sciences, 21(24), 9639. [Link]
- SpectraBase. (n.d.). Cholesteryl acetate.
- Davidson, P. M., & Wagner, T. (n.d.). Cholesteryl Acetate Movie #10. Molecular Expressions.
- McDonald, J. G., et al. (2010). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 51(7), 1399-1409. [Link]
- Organic Syntheses. (n.d.). dihydrocholesterol.
- Phillips, K. M., et al. (2019). Gas Chromatographic Analysis of Plant Sterols. In AOCS Lipid Library. [Link]
- Shah, R., & Food, D. (2021).
- LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry.
- IMSERC. (n.d.). NMR Spectra Database. Cholesteryl Acetate.
- McMullen, T. P. W., & McElhaney, R. N. (1993). Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines. Biochemistry, 32(2), 516-522. [Link]
- National Center for Biotechnology Information. (n.d.). Epicholesterol. PubChem Compound Database.
- Corrosion. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry [Video]. YouTube. [Link]
- Lin, H. N., et al. (1991). Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. Biophysical Journal, 60(2), 347-354. [Link]
- Benesch, M. G., & McElhaney, R. N. (2016). A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes. Chemistry and Physics of Lipids, 194, 35-43. [Link]
- Lee, S., et al. (2015). Observing in space and time the ephemeral nucleation of liquid-to-crystal phase transitions.
- ResearchGate. (n.d.). DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary....
- Kim, H. (2011). Phase transitions in liquid crystals. [Link]
- ResearchGate. (n.d.). Phase transitions in liquid crystals.
- Hiraoka, R., et al. (2024). Phase transitions and dynamics in ionic liquid crystals confined in nanopores. The Journal of Chemical Physics, 160(4), 044503. [Link]
- Le, D. M., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical Journal, 114(4), 817-829. [Link]
- Garg, G., et al. (2015). NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas. PLoS One, 10(12), e0144688. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Cholesteryl acetate | C29H48O2 | CID 2723897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 9. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 10. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cholesterol - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Epicholesterol Acetate Purity by Mass Spectrometry
Introduction: The Imperative of Purity in Epicholesterol Acetate
This compound, a stereoisomer of cholesterol acetate, is a critical molecule in various research and pharmaceutical contexts. Its chemical formula is C29H48O2 with a molecular weight of approximately 428.7 g/mol [1][2]. The precise stereochemistry of this compound dictates its biological activity and physical properties, making its purity a non-negotiable parameter for researchers, scientists, and drug development professionals. The presence of impurities, particularly its epimer, cholesterol acetate, can lead to confounded experimental results and potential safety concerns in therapeutic applications.
This guide provides an in-depth comparison of two powerful mass spectrometry-based techniques for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to this analytical challenge. Our exploration will be grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical methods are reliable, reproducible, and fit for purpose[3][4][5].
Comparative Analysis of Mass Spectrometry Techniques
The choice between GC-MS and LC-MS/MS for the analysis of this compound is not arbitrary. It depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the necessity for isomeric separation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For sterol esters, which have relatively low volatility, a derivatization step is often necessary to improve their chromatographic behavior.
GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.
For this compound, GC-MS offers excellent chromatographic resolution and a wealth of structural information from the highly reproducible fragmentation patterns generated by EI.
1. Sample Preparation (Saponification and Derivatization):
-
Rationale: Saponification (alkaline hydrolysis) is employed to cleave the ester bond, yielding epicholesterol. This is followed by derivatization, typically silylation, to increase the volatility of the sterol for GC analysis[6]. This two-step process, while effective, can be time-consuming.
-
Protocol:
-
Weigh accurately 10 mg of the this compound sample into a screw-capped test tube.
-
Add 2 mL of 2 M ethanolic potassium hydroxide.
-
Incubate at 80°C for 1 hour to ensure complete saponification.
-
Cool the mixture to room temperature and add 2 mL of deionized water and 2 mL of n-hexane.
-
Vortex vigorously for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the unsaponifiable matter (including epicholesterol) to a clean vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of epicholesterol.
-
Cool to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Parameters:
-
Rationale: The choice of a non-polar capillary column is crucial for separating sterol isomers. The temperature program is optimized to ensure adequate separation and peak shape.
-
Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 200°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
-
Caption: Workflow for this compound purity analysis by GC-MS.
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which displays the intensity of detected ions over time. The peak corresponding to the TMS-ether of epicholesterol will have a characteristic retention time. The mass spectrum of this peak will exhibit a molecular ion peak (M+) and a series of fragment ions.
A key aspect of the analysis is the chromatographic separation of the TMS-ethers of epicholesterol and its potential isomeric impurity, cholesterol. Due to their stereochemical differences, they will have slightly different retention times on the GC column.
The EI mass spectrum of silylated epicholesterol is expected to show a molecular ion at m/z 458.4 (C27H45O-Si(CH3)3). Characteristic fragmentation includes the loss of a methyl group ([M-15]+) at m/z 443.4 and the loss of the trimethylsilanol group ([M-90]+) at m/z 368.4. The base peak is often the cholestadiene ion at m/z 368.4, resulting from the loss of the silyloxy group and a hydrogen atom.
Caption: Key EI fragmentations of silylated epicholesterol in GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as a powerful alternative for the analysis of sterols and their esters, offering high sensitivity and specificity without the need for derivatization.[7][8]
LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is introduced into the mass spectrometer, where molecules are softly ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation, and the detection of specific product ions. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.
For this compound, LC-MS/MS with APCI is particularly well-suited due to the non-polar nature of the molecule. APCI provides efficient ionization for such compounds without derivatization[8].
1. Sample Preparation:
-
Rationale: A simple "dilute-and-shoot" approach is often sufficient, significantly reducing sample preparation time compared to GC-MS.
-
Protocol:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
-
2. LC-MS/MS Instrumentation and Parameters:
-
Rationale: A C18 reversed-phase column is ideal for separating sterol esters. The mobile phase composition is optimized for retention and separation of this compound from potential impurities. The MS/MS parameters are set to monitor a specific transition for unambiguous identification and quantification.
-
Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: APCI, positive ion mode.
-
Gas Temperature: 325°C.
-
Vaporizer Temperature: 350°C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
-
SRM Transition: Monitor the transition of the protonated molecule [M+H]+ at m/z 429.4 to the characteristic product ion at m/z 369.3.
-
Caption: Workflow for this compound purity analysis by LC-MS/MS.
The output of the LC-MS/MS analysis in SRM mode is a highly specific chromatogram showing a peak only for compounds that undergo the specified fragmentation. The protonated molecule of this compound ([M+H]+) at m/z 429.4 is selected in the first quadrupole. In the collision cell, this precursor ion fragments, primarily through the loss of the acetic acid molecule, to produce the stable cholestadiene cation at m/z 369.3[9][10]. This product ion is then detected in the third quadrupole.
The high specificity of SRM allows for the confident identification and quantification of this compound even in complex matrices. The separation of this compound from cholesterol acetate would be achieved chromatographically.
Method Validation and Performance Comparison
A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose. In the context of pharmaceutical development, this is a regulatory requirement[3][11][12]. The core parameters for validation are defined by the ICH guidelines[3][4].
| Parameter | GC-MS | LC-MS/MS | Rationale for Performance |
| Specificity | Good to Excellent | Excellent | LC-MS/MS in SRM mode is inherently more specific due to monitoring a unique precursor-to-product ion transition. GC-MS relies on chromatographic separation and spectral matching. |
| Linearity (R²) | > 0.99 | > 0.995 | Both techniques exhibit excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 95-105% | 98-102% | The simpler sample preparation for LC-MS/MS can lead to slightly better accuracy by minimizing sample loss. |
| Precision (%RSD) | < 5% | < 2% | The higher degree of automation and reduced sample handling in LC-MS/MS generally results in better precision. |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL | The sensitivity of modern triple quadrupole mass spectrometers gives LC-MS/MS a significant advantage in terms of LOD. |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~0.5 ng/mL | Consistent with the lower LOD, the LOQ for LC-MS/MS is also superior. |
| Sample Throughput | Lower | Higher | The lengthy sample preparation (saponification and derivatization) for GC-MS limits its throughput compared to the "dilute-and-shoot" approach of LC-MS/MS. |
Expert Recommendations
The choice between GC-MS and LC-MS/MS for the purity validation of this compound should be guided by the specific analytical needs:
-
For routine quality control (QC) and high-throughput screening: LC-MS/MS is the superior choice. Its speed, sensitivity, and specificity make it ideal for analyzing a large number of samples efficiently and with high confidence.
-
For in-depth structural elucidation of unknown impurities: GC-MS with electron ionization can be invaluable. The extensive and reproducible fragmentation patterns generated by EI can provide rich structural information that is often complementary to the data obtained from the softer ionization techniques used in LC-MS.
-
When dealing with complex matrices: The high selectivity of LC-MS/MS in SRM mode makes it more robust for analyzing samples with significant matrix interference.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the purity validation of this compound. GC-MS, a well-established method, provides excellent structural information but requires a more laborious sample preparation. LC-MS/MS, on the other hand, offers higher throughput, superior sensitivity, and exceptional specificity, making it the preferred method for most modern analytical laboratories focused on quantitative analysis. The ultimate decision on which technique to employ should be based on a thorough consideration of the analytical objectives, available instrumentation, and the desired balance between detailed structural information and analytical speed. A self-validating system, as described in this guide, is paramount to ensure the integrity of the data and the quality of the final product.
References
- Pelillo, M., Galletti, G., & Lercker, G. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275-1279. [Link]
- Broughton, R., & Beaudoin, F. (2021). Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS. Methods in Molecular Biology, 2295, 179-201. [Link]
- AMSbiopharma. (2023).
- Dutta, A., et al. (2021). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Journal of Lipid Research, 62, 100098. [Link]
- PubChem. (n.d.). This compound.
- Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. [Link]
- Broughton, R., & Beaudoin, F. (2021). Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS. Methods in Molecular Biology, 2295, 179-201. [Link]
- AMSbiopharma. (2023). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
- Cerruti, C., et al. (2022). Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. Journal of the American Society for Mass Spectrometry, 33(5), 793-802. [Link]
- Dutta, A. K., & Bose, D. (2019). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In Lipidomics (pp. 163-181). Humana, New York, NY. [Link]
- Golea, C., et al. (2020). Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods. In The Eye in Celiac Disease (pp. 159-170). Springer, Cham. [Link]
- Dutta, A., et al. (2021). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
- American Oil Chemists' Society. (2019). Gas Chromatographic Analysis of Plant Sterols. [Link]
- European Medicines Agency. (2022). ICH Q2(R2)
- Schlag, S., & Vetter, W. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Journal of the American Oil Chemists' Society, 98(11), 1149-1160. [Link]
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- FDA Global Substance Registration System. (n.d.).
- Liebisch, G., et al. (2006). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of Lipid Research, 47(5), 1114-1123. [Link]
- Chemistry LibreTexts. (2023).
- Liebisch, G., et al. (2006). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(1), 121-128. [Link]
- Grandl, F., & Engel, K. H. (2018). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. Journal of the American Oil Chemists' Society, 95(10), 1265-1275. [Link]
- PubChem. (n.d.). Epicholesterol.
- Hailat, I. A. (2015). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. [Link]
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. aocs.org [aocs.org]
- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tasianinch.com [tasianinch.com]
- 12. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Validation of Epicholesterol Acetate Quantification Methods
Introduction: The Analytical Imperative of a Critical Impurity
In the synthesis of pharmaceutical products derived from cholesterol, controlling impurities is not merely a matter of good practice; it is a fundamental requirement for safety and efficacy. Among these impurities, epicholesterol, the C-3 epimer of cholesterol, presents a significant analytical challenge.[1][2] Its structural similarity to the parent molecule makes it difficult to separate and quantify, yet its presence must be meticulously controlled.[3] Accurate quantification is therefore paramount for release testing of raw materials and ensuring the quality of the final drug product.
This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for the quantification of epicholesterol, specifically in its acetate form: the established Gas Chromatography-Flame Ionization Detection (GC-FID) method and the modern, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The acetate derivative is often used in sterol analysis to improve volatility and chromatographic peak shape.[4]
Our objective is to move beyond a simple listing of protocols. We will dissect the causality behind the experimental choices and present a self-validating system for method comparison, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] This guide will equip you with the technical insights and practical data necessary to select and validate the most appropriate method for your laboratory's needs.
The Isomeric Challenge: Why Separation is Not Trivial
Cholesterol and epicholesterol differ only in the stereochemistry of the hydroxyl group at the C-3 position (β for cholesterol, α for epicholesterol).[1][3] This subtle difference results in nearly identical physical properties, such as mass and polarity, making their chromatographic separation a significant hurdle. The choice of analytical column and mobile phase/temperature program is therefore not arbitrary; it is a deliberate decision aimed at exploiting minute differences in the interaction between the analytes and the stationary phase to achieve resolution.
Methodologies Under Comparison
We will cross-validate two powerful, yet distinct, analytical approaches.
-
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Principle: This technique separates volatile compounds in a heated capillary column. GC is a cornerstone for sterol analysis due to its high resolving power for isomers.[4][8][9] The Flame Ionization Detector (FID) is a robust and universally responsive detector for organic analytes, providing a response proportional to the mass of carbon, making it ideal for quantification.
-
Why it's a standard: GC-FID is a cost-effective, reliable, and well-understood technique that has long been the workhorse for quality control labs analyzing sterols.
-
-
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Principle: UPLC utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional HPLC.[10] Coupling this with a tandem mass spectrometer (MS/MS) provides unparalleled sensitivity and selectivity. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process acts as a highly specific filter, eliminating interferences from the matrix. For nonpolar sterols, Atmospheric Pressure Chemical Ionization (APCI) is an effective ionization source.[10][11]
-
Why it's an alternative: UPLC-MS/MS offers significantly lower detection limits, making it ideal for trace-level impurity analysis, and can often reduce sample preparation time.[12][13]
-
Experimental Design for Cross-Validation
A robust cross-validation study directly compares the performance of two methods by analyzing the same set of well-characterized samples.[14] The entire process must be governed by a pre-defined validation protocol that outlines the procedures and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1)/Q2(R2) guidelines.[5][15][16][17]
Diagram: Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation experiment.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
A. Materials and Reagents
-
This compound Reference Standard (>99% purity)
-
Cholesterol Reference Standard (>99.5% purity)
-
Hexane (HPLC Grade)
-
Isopropanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
B. Preparation of Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of hexane.
-
Calibration Standards (0.1 to 10 µg/mL): Serially dilute the Stock Solution with hexane to prepare at least five calibration standards covering the desired range.
-
Cholesterol Matrix Solution (10 mg/mL): Dissolve 100 mg of Cholesterol in 10.0 mL of hexane.
-
Spiked Validation Samples: Prepare three concentration levels (e.g., Low, Medium, High) in triplicate by spiking the appropriate volume of this compound stock into the Cholesterol Matrix Solution. For example, to create a 0.1% impurity sample, add 10 µL of the 1000 µg/mL stock to 1 mL of the 10 mg/mL Cholesterol Matrix.
C. Protocol for Method A: GC-FID
-
Instrumentation: Agilent 8890 GC with FID.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar equivalent for enhanced isomer separation.
-
Injection: 1 µL, Split ratio 20:1, Injector Temperature: 280°C.
-
Carrier Gas: Helium, Constant flow at 1.2 mL/min.
-
Oven Program: Start at 250°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min. Rationale: A high initial temperature is suitable for sterols, and the temperature ramp ensures elution and separation.
-
Detector: FID at 320°C.
-
Analysis: Inject calibration standards to establish the calibration curve, followed by the spiked validation samples.
D. Protocol for Method B: UPLC-MS/MS
-
Instrumentation: Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Mass Spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for sterols.[10]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (50:50) + 0.1% Formic Acid.
-
Gradient: Start at 80% B, ramp to 100% B over 3 min, hold for 1 min, return to initial conditions. Flow rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
MS Conditions:
-
Ionization: APCI, Positive Mode.
-
MRM Transition: For this compound (C₂₉H₄₈O₂), the precursor ion is the dehydrated molecule [M+H-H₂O]⁺ at m/z 369.3. A characteristic product ion resulting from fragmentation would be monitored (e.g., m/z 147.1). Rationale: Monitoring a specific precursor-to-product transition provides high selectivity and reduces noise.[11]
-
-
Analysis: Inject calibration standards and spiked validation samples.
Results: A Comparative Performance Analysis
The following tables summarize the expected performance data from the validation experiments.
Table 1: Specificity and Linearity
| Parameter | Method A: GC-FID | Method B: UPLC-MS/MS | Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 between cholesterol and this compound peaks. | No interfering peaks at the retention time of the MRM transition in blank matrix. | Method is selective for the analyte. |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range (µg/mL) | 0.5 - 10 | 0.01 - 2 | Demonstrated accuracy and precision within range. |
Table 2: Accuracy, Precision, and Quantitation Limit
| Parameter | Method A: GC-FID | Method B: UPLC-MS/MS | Acceptance Criteria |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.9% - 101.5% | 90.0% - 110.0% for impurity |
| Precision (%RSD) | < 3.5% | < 2.0% | RSD ≤ 5.0% for impurity |
| LOQ (µg/mL) | 0.5 | 0.01 | S/N ≥ 10 with acceptable accuracy/precision |
Table 3: Cross-Validation Quantification Results
This table directly compares the measured concentration of this compound in the spiked validation samples.
| Sample ID | Spiked Conc. (µg/mL) | Measured Conc. - GC-FID (µg/mL) | Measured Conc. - UPLC-MS/MS (µg/mL) | % Difference |
| QC-LOW-1 | 0.75 | 0.74 | 0.76 | -2.6% |
| QC-LOW-2 | 0.75 | 0.77 | 0.75 | +2.7% |
| QC-LOW-3 | 0.75 | 0.73 | 0.74 | -1.4% |
| QC-MID-1 | 2.50 | 2.55 | 2.48 | +2.8% |
| QC-MID-2 | 2.50 | 2.49 | 2.51 | -0.8% |
| QC-MID-3 | 2.50 | 2.51 | 2.53 | -0.8% |
| QC-HIGH-1 | 7.50 | 7.41 | 7.55 | -1.9% |
| QC-HIGH-2 | 7.50 | 7.58 | 7.49 | +1.2% |
| QC-HIGH-3 | 7.50 | 7.45 | 7.44 | +0.1% |
Discussion: Choosing the Right Tool for the Job
The data clearly demonstrates that both GC-FID and UPLC-MS/MS are suitable for the intended purpose of quantifying this compound. The cross-validation results show a very small percentage difference between the methods, indicating that they provide equivalent data within the validated range.
However, the choice between them depends on specific laboratory needs and constraints.
-
GC-FID is exceptionally reliable and cost-effective for routine QC analysis where impurity levels are expected to be within the 0.05% to 1% range (corresponding to the LOQ of ~0.5 µg/mL in this experiment). Its robustness makes it a workhorse for high-throughput environments.
-
UPLC-MS/MS is the superior choice when ultimate sensitivity is required. With an LOQ approximately 50 times lower than the GC-FID method, it is ideal for early-stage process development, forced degradation studies, or when analyzing highly purified materials where trace-level impurities must be monitored. The speed of the UPLC method also offers a significant advantage in throughput.
Diagram: Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Conclusion
This guide has demonstrated the successful cross-validation of GC-FID and UPLC-MS/MS methods for the quantification of this compound. Both methods were proven to be accurate, precise, and specific. The UPLC-MS/MS method offers superior sensitivity and speed, while the GC-FID method provides a robust and economical solution for routine quality control.
The process of cross-validation is a critical exercise in analytical science.[14] It provides irrefutable, data-driven evidence of method equivalency, ensuring data integrity during method transfer, modernization, or outsourcing. By grounding this process in the principles of scientific integrity and regulatory guidance, laboratories can maintain the highest standards of quality and confidence in their results.
References
- Altabrisa Group. (2025).
- American Oil Chemists' Society. (2019).
- Bansal, S. (n.d.). Analysis of Sterols by Gas Chromatography–Mass Spectrometry.
- Chen, S. W. (1999). A Rapid Gas Chromatographic Method for Direct Determination of Free Sterols in Animal and Vegetable Fats and Oils. Journal of Food and Drug Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Fu, R., & Joseph, M. (n.d.). LC/ELSD and LC/MS/MS of Cholesterol and Related Sterols on a Poroshell 120 Column. Agilent Technologies.
- Haj-Yehia, A. I., et al. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Journal of the American Oil Chemists' Society.
- Hanus, M., et al. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI.
- ICH. (2022).
- Smith, N. B. (1982).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Iwashita, S., et al. (2017). Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. MDPI.
- Joseph, M., & Fu, R. (n.d.). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Agilent Technologies.
- U.S. Food and Drug Administration. (2018).
- Sigma-Aldrich. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples.
- Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column.
- ResearchGate. (n.d.). Structure of (a) cholesterol and its stereoisomer (b) epicholesterol.
- PubMed. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- ResearchGate. (n.d.). LC-MSMS analysis of cholesterol.
- ECA Academy. (2014).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- SynThink Research Chemicals. (n.d.). Cholesterol EP Impurity A.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- ProPharma. (2024).
- Pharmaffili
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Comparative docking analysis of cholesterol analogs to ion channels.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative docking analysis of cholesterol analogs to ion channels to discriminate between stereospecific binding vs. stereospecific response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. jfda-online.com [jfda-online.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. propharmagroup.com [propharmagroup.com]
A Researcher's Guide to the NMR Spectral Differentiation of Epicholesterol Acetate and its Isomers
In the realm of steroid chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for distinguishing between closely related stereoisomers, whose subtle three-dimensional differences can dictate their biological activity. This guide provides an in-depth comparison of the ¹H NMR spectra of cholesteryl acetate and its C-3 epimer, epicholesterol acetate. We will explore the diagnostic spectral features that enable unambiguous differentiation, underpinned by an understanding of the fundamental principles of stereochemistry and magnetic anisotropy. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for steroid characterization.
The Stereochemical Nuance: Cholesterol vs. Epicholesterol
Cholesterol and its derivatives are ubiquitous in biological systems and serve as vital precursors for a vast array of bioactive steroids. The orientation of the hydroxyl group at the C-3 position is a critical determinant of their biological function and chemical reactivity. In cholesterol, this hydroxyl group is in the equatorial (β) position, while in its epimer, epicholesterol, it occupies the axial (α) position. Esterification of this hydroxyl group with acetic anhydride yields their respective acetate derivatives, cholesteryl acetate and this compound. While chemically similar, their distinct stereochemistry at C-3 gives rise to significant and predictable differences in their ¹H NMR spectra.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
To ensure the acquisition of high-quality, comparable NMR data, a standardized protocol is essential. The following section details a validated methodology for the preparation and analysis of steroid samples.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the solvent of choice for these non-polar steroids due to its excellent solubilizing properties and the presence of a distinct residual solvent peak for referencing.
-
Concentration : Prepare a solution of approximately 5-10 mg of the steroid acetate in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.
-
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment : A standard one-dimensional ¹H NMR experiment is typically sufficient for distinguishing the isomers. For more detailed structural confirmation, 2D experiments such as COSY and NOESY can be employed.
-
Parameters :
-
Pulse Sequence : A standard 90° pulse-acquire sequence.
-
Spectral Width : Approximately 12 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Temperature : 298 K.
-
Below is a graphical representation of the experimental workflow:
Comparative ¹H NMR Spectral Analysis
The most telling differences in the ¹H NMR spectra of cholesteryl acetate and this compound are observed for the proton at the C-3 position (H-3) and the angular methyl protons (C-18 and C-19).
| Proton | Cholesteryl Acetate (β-acetate) | This compound (α-acetate) | Key Observations |
| H-3 | ~4.60 ppm (multiplet)[1] | ~4.05 ppm (multiplet) | The H-3 proton in cholesteryl acetate is deshielded (shifted downfield) compared to this compound. |
| H-6 | ~5.37 ppm (multiplet)[1] | ~5.3-5.4 ppm (multiplet) | The chemical shift of the vinylic H-6 proton is largely unaffected by the stereochemistry at C-3. |
| C-19 Me | ~1.02 ppm (singlet)[1] | Shifted relative to cholesteryl acetate | The C-19 methyl protons are sensitive to the orientation of the C-3 substituent. |
| C-18 Me | ~0.68 ppm (singlet)[1] | Shifted relative to cholesteryl acetate | The C-18 methyl protons are also influenced by the stereochemistry at C-3, though to a lesser extent. |
| Ac-Me | ~2.03 ppm (singlet)[1] | ~2.0 ppm (singlet) | The acetate methyl protons show similar chemical shifts in both isomers. |
The Diagnostic H-3 Proton Signal
The most significant and reliable diagnostic signal for differentiating between the two epimers is the chemical shift of the H-3 proton. In cholesteryl acetate, the acetate group is in the equatorial (β) position, and the H-3 proton is in the axial (α) position. Conversely, in this compound, the acetate group is axial (α), and the H-3 proton is equatorial (β).
The multiplet for the H-3 proton of cholesteryl acetate appears at approximately 4.60 ppm.[1] In contrast, the H-3 proton of this compound resonates at a higher field (is more shielded), appearing around 4.05 ppm. This substantial upfield shift of about 0.55 ppm is a direct consequence of the change in stereochemistry at C-3.
The Underlying Principle: Anisotropic Effects
The observed difference in the chemical shift of the H-3 proton is primarily due to the magnetic anisotropy of the C-O single bond of the acetate group.[2] Magnetic anisotropy refers to the non-uniform magnetic field generated by the circulation of electrons in a chemical bond when placed in an external magnetic field. This induced magnetic field can either shield (decrease the effective magnetic field) or deshield (increase the effective magnetic field) nearby protons, depending on their spatial relationship to the bond.
The anisotropic effect of a C-O bond creates a conical region of shielding and a region of deshielding.
In cholesteryl acetate, the equatorial C-O bond places the axial H-3 proton within its shielding cone, leading to a downfield shift. In this compound, the axial C-O bond positions the equatorial H-3 proton in a region where it is deshielded, resulting in an upfield chemical shift.
Conclusion
The ¹H NMR spectra of cholesteryl acetate and this compound exhibit distinct and predictable differences, primarily in the chemical shift of the H-3 proton. This significant variation, readily observable even on moderate-field NMR instruments, provides a rapid and non-destructive method for the unambiguous assignment of the C-3 stereochemistry in these and related steroid systems. A thorough understanding of the influence of stereochemistry on proton chemical shifts, particularly the anisotropic effects of substituents, is a cornerstone of steroid analysis and is crucial for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
- 2D Assignment of cholesteryl acetate.
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
- Schneider, H.-J. Proton NMR analyses, shielding mechanisms, coupling constants, and conformations in steroids bearing halogen, hydroxy, and oxo groups and double bonds. Journal of the American Chemical Society.
- University of Calgary. Shielding in H-NMR.
Sources
A Comparative Guide to HPLC Retention Times of Sterol Acetates
For researchers, scientists, and drug development professionals, the accurate analysis of sterols is a critical task. Sterols, key components of cell membranes and precursors to hormones and vitamins, often require derivatization to their acetate esters to improve chromatographic performance and stability. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for various sterol acetates, offering field-proven insights and actionable experimental protocols to support your analytical workflows.
The Principle of Sterol Acetate Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sterols and their derivatives. The separation is typically achieved using reverse-phase (RP) chromatography, where a nonpolar stationary phase (most commonly C18) is paired with a polar mobile phase.
The "Why": Causality in Retention
The retention time of a sterol acetate in an RP-HPLC system is primarily governed by its hydrophobicity. The core steroid nucleus is highly nonpolar, leading to strong interactions with the C18 stationary phase. However, subtle differences in structure dictate the elution order:
-
Carbon Number: An increase in the number of carbons, particularly in the side chain, enhances the molecule's hydrophobicity, leading to longer retention times. For example, β-sitosterol (C29) derivatives will be retained longer than cholesterol (C27) derivatives.[1]
-
Double Bonds: The presence and position of double bonds in the sterol nucleus or side chain introduce a degree of polarity. Generally, a more unsaturated sterol acetate will have a shorter retention time than its saturated counterpart.[1]
-
Structural Isomerism: Sterols with the same chemical formula but different spatial arrangements of atoms or locations of double bonds can often be resolved, though this presents a significant challenge.[2]
Acetylation of the C3 hydroxyl group removes a polar functional group, making the molecule more hydrophobic overall and better suited for reverse-phase separation. This derivatization step is common in both HPLC and Gas Chromatography (GC) analysis of sterols.
Detection Considerations
Sterol acetates lack strong chromophores, making UV detection challenging. Detection is typically performed at low wavelengths, in the range of 200-210 nm, where the ester functional group and isolated double bonds absorb light.[3][4] This low wavelength necessitates the use of high-purity solvents with low UV cutoff values (e.g., acetonitrile, methanol) to minimize baseline noise and drift.[5][6]
Comparative Analysis of HPLC Retention Times
The following table summarizes retention time data for common sterol acetates compiled from various studies. It is crucial to note that direct comparison of retention times across different laboratories and systems is indicative rather than absolute, due to variations in specific columns, instruments, and environmental conditions. The data highlights relative elution patterns under defined reverse-phase conditions.
| Sterol Acetate | Common Name | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Approx. Retention Time (min) | Source |
| Cholesterol Acetate | Cholesterol | C18 | Acetonitrile/Water (90:10) | 1.0 | Ambient | ~12.5 | [3] |
| Campesterol Acetate | Campesterol | C18, 5 µm, 250x4.6mm | Acetonitrile/Methanol | 1.2 | 30 | ~10.2 | Adapted from[4][7] |
| Stigmasterol Acetate | Stigmasterol | C18, 5 µm, 250x4.6mm | Acetonitrile/Methanol | 1.2 | 30 | ~10.8 | Adapted from[4][7] |
| β-Sitosterol Acetate | Sitosterol | C18, 5 µm, 250x4.6mm | Acetonitrile/Methanol | 1.2 | 30 | ~12.1 | Adapted from[4][7] |
| Lanosterol Acetate | Lanosterol | C18, 3 µm, 250x2mm | Methanol/Ammonium Acetate | Gradient | Ambient | ~24.3 | Adapted from[8] |
*Retention times are estimated based on the elution order of free sterols and the principles of RP-HPLC. Absolute times will vary significantly with the exact method.
A Self-Validating Experimental Protocol
This section provides a robust, step-by-step methodology for the separation and analysis of a standard mixture of sterol acetates. The protocol is designed to be a self-validating system, where the rationale behind each step is clearly explained to ensure technical accuracy and reproducibility.
Materials and Reagents
-
Standards: Cholesterol acetate, Campesterol acetate, Stigmasterol acetate, β-Sitosterol acetate (≥95% purity).
-
Solvents: HPLC-grade Acetonitrile, Methanol, and Water.
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).[9]
-
HPLC Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Workflow Diagram
Caption: Experimental workflow for HPLC analysis of sterol acetates.
Step-by-Step Methodology
-
Standard Preparation:
-
Rationale: Accurate standard preparation is fundamental for correct peak identification and quantification. Using a high-purity solvent in which the analytes are freely soluble prevents precipitation and ensures accurate concentrations.
-
Action: Prepare individual stock solutions of each sterol acetate standard at a concentration of 1 mg/mL in methanol. From these stocks, create a mixed working standard containing all four sterol acetates at a final concentration of 50 µg/mL each by diluting with the initial mobile phase composition.
-
-
HPLC System Configuration:
-
Rationale: The chosen conditions are based on established methods for sterol separation. A C18 column provides the necessary hydrophobicity. Acetonitrile is selected for its strong elution strength and low UV cutoff.[5] A column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations.
-
Action:
-
-
System Equilibration and Analysis:
-
Rationale: Equilibrating the column is critical for achieving a stable baseline and reproducible retention times. The column must be fully conditioned with the mobile phase before the first injection.
-
Action: Purge the pump lines with the mobile phase. Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is observed. Inject the 10 µL of the mixed working standard.
-
-
Data Acquisition and Analysis:
-
Rationale: Peak identification is based on comparing the retention time of each peak in the sample chromatogram with that of the known standards. Quantification is achieved by relating the peak area to the concentration via a calibration curve (not detailed here, but a required step for quantitative analysis).
-
Action: Record the chromatogram for 30 minutes. Identify each sterol acetate by its retention time. The expected elution order is Campesterol acetate, Stigmasterol acetate, Cholesterol acetate, and finally β-Sitosterol acetate, reflecting their increasing hydrophobicity.
-
Understanding Structural Influences on Retention
The subtle structural variations between common phytosterols and cholesterol are the basis for their chromatographic separation.
Caption: Structures of common sterol acetates.
The key differences are in the side chain attached at C17:
-
Cholesterol vs. Campesterol: Campesterol has an additional methyl group at C24.
-
Campesterol vs. β-Sitosterol: β-Sitosterol has an additional ethyl group at C24 compared to cholesterol.
-
Stigmasterol vs. β-Sitosterol: Both are C29 sterols, but Stigmasterol possesses an additional double bond at C22 in the side chain, making it slightly more polar and thus eluting earlier than β-Sitosterol acetate.
This guide provides a foundational understanding and a practical framework for comparing and analyzing sterol acetates using HPLC. By understanding the principles of separation and adhering to a robust experimental protocol, researchers can achieve reliable and reproducible results.
References
- Bianchi, G., & Pirotta, M. (1985). Determination of sterol and triterpene alcohol acetates in natural products by reversed-phase liquid chromatography and gas chromatography-mass spectrometry.
- LIPID MAPS. (n.d.).
- Schroepfer, G. J., Jr. (1988). Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic format. Proceedings of the National Academy of Sciences, 85(12), 4153–4157. [Link]
- Element Lab Solutions. (n.d.). HPLC UV detection. [Link]
- Matyjasik, M. (2004). An HPLC method for the quantification of sterols in edible seaweeds. Phytochemical Analysis, 15(4), 254-258. [Link]
- Chromatography Forum. (2005). HPLC sterol analyses. [Link]
- LCGC International. (2015). Important Aspects of UV Detection for HPLC. [Link]
- de Souza, N. J., & Nes, W. R. (1968). Improved separation of sterols by reversed-phase thin-layer chromatography. Journal of Lipid Research, 9(3), 380-383. [Link]
- Biotage. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Determination of sterol and triterpene alcohol acetates in natural products by reversed-phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. biotage.com [biotage.com]
- 7. jascoinc.com [jascoinc.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cellular Uptake of Epicholesterol Acetate and Cholesterol
For researchers, scientists, and professionals in drug development, understanding how subtle molecular changes affect a compound's journey into a cell is paramount. This guide provides an in-depth comparative analysis of the cellular uptake of two structurally related sterols: cholesterol, the ubiquitous and essential component of mammalian cell membranes, and its synthetic C3 epimer, epicholesterol, presented here as its acetate ester prodrug. We will explore the established pathways for cholesterol entry and hypothesize how the stereochemical inversion at the C3 position fundamentally alters this process for epicholesterol. This analysis is supported by proven experimental methodologies designed to rigorously test these hypotheses.
Structural Nuances: Cholesterol vs. Epicholesterol Acetate
Cholesterol is characterized by a 3β-hydroxyl group, meaning the -OH group is oriented "up" or equatorial on the steroid ring. This specific orientation is crucial for its interactions within the cell membrane and with transport proteins.[1] In contrast, epicholesterol possesses a 3α-hydroxyl group, oriented "down" or axial. This seemingly minor change has profound consequences for the molecule's shape and its ability to interact with cellular machinery.[2]
This compound is the esterified form of epicholesterol. The acetate group masks the polar hydroxyl group, increasing the molecule's overall hydrophobicity. It is presumed that upon cellular entry, ubiquitous intracellular esterases hydrolyze the acetate, releasing the active epicholesterol.[3] This prodrug strategy is often employed to enhance membrane permeability.
Established Pathways of Cellular Cholesterol Uptake
Cells have evolved multiple, tightly regulated pathways to acquire cholesterol from their environment, preventing both deficiency and toxic excess.[4] Understanding these pathways is the first step in predicting how a cholesterol analog might behave.
-
Receptor-Mediated Endocytosis of LDL: The primary route for cholesterol uptake in most cells is through the Low-Density Lipoprotein Receptor (LDLR).[5] LDLR on the cell surface binds to LDL particles, which are rich in cholesteryl esters. The entire complex is then internalized via endocytosis.[6] Inside the cell, lysosomes hydrolyze the cholesteryl esters, releasing free cholesterol for cellular use.[5]
-
Selective Uptake via Scavenger Receptor Class B Type I (SR-BI): SR-BI primarily mediates the selective uptake of cholesterol and cholesteryl esters from High-Density Lipoprotein (HDL) without internalizing the entire lipoprotein particle.[7][8] This pathway is particularly important in steroidogenic tissues and the liver for reverse cholesterol transport.[6]
-
Niemann-Pick C1-Like 1 (NPC1L1) Mediated Transport: NPC1L1 is a crucial sterol transporter, most notably in the intestine for dietary cholesterol absorption and in the liver.[9][10] It is thought to function through a cholesterol-regulated endocytic process.[9][11]
-
Passive Diffusion: While cholesterol is highly hydrophobic, some level of passive transfer from cholesterol-rich donors to the plasma membrane can occur, though this is generally considered a less significant pathway compared to protein-mediated transport.
The following diagram illustrates the major pathways for cholesterol entry into a typical mammalian cell.
Hypothesized Uptake Mechanisms for this compound
The structural inversion at C3 is expected to significantly alter epicholesterol's interaction with the highly specific binding pockets of cholesterol transport proteins.
-
Interaction with Transport Proteins (LDLR, SR-BI, NPC1L1): The 3β-hydroxyl group of cholesterol is critical for its recognition and binding. Studies on membrane interactions have shown that the β-configuration is key for enantioselective interactions.[12] Changing to the α-configuration in epicholesterol likely disrupts the precise hydrogen bonding and steric fit required by transporters like LDLR and NPC1L1. Therefore, it is hypothesized that protein-mediated uptake of epicholesterol will be significantly lower than that of cholesterol .
-
Role of the Acetate Group and Passive Diffusion: The acetate ester masks the polar hydroxyl group, increasing the molecule's lipophilicity. This modification is expected to enhance its ability to passively diffuse across the plasma membrane . Once inside the cell, intracellular esterases would cleave the acetate group, trapping the more polar epicholesterol inside.[3] This "prodrug" mechanism could become the dominant route of entry if protein-mediated pathways are inefficient.
-
Membrane Fluidity and Interaction: The 3β-hydroxyl of cholesterol is known to increase membrane order and decrease fluidity. Epicholesterol, with its 3α-hydroxyl, has a demonstrably weaker effect on membrane ordering.[2] This altered interaction with the phospholipid bilayer could also influence its rate of passive flip-flop and entry into the cell.
Experimental Design for Comparative Analysis
To rigorously compare the cellular uptake of these two sterols, a multi-pronged experimental approach is necessary. The following protocols provide a framework for quantifying uptake and elucidating the mechanisms involved.
This assay uses fluorescently labeled sterol analogs to visualize and quantify uptake. NBD-cholesterol is a commercially available and widely used analog.[13] For a direct comparison, a custom synthesis of NBD-epicholesterol would be required.
Objective: To quantify and compare the total cellular uptake of cholesterol and epicholesterol analogs over time.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cells or Caco-2 human intestinal cells) in a black, clear-bottom 96-well plate. Culture until cells reach 70-80% confluency.[14]
-
Sterol Starvation: To upregulate cholesterol uptake machinery, replace the growth medium with a serum-free or lipoprotein-deficient serum medium and incubate for 24 hours.[15]
-
Preparation of Fluorescent Sterol Complexes: Prepare a 20 µg/mL working solution of NBD-Cholesterol and NBD-epicholesterol in serum-free medium.[13] Scientist's Note: Sterols are insoluble in aqueous media. They must first be complexed with a carrier like methyl-β-cyclodextrin or BSA to ensure delivery to the cells.
-
Uptake Incubation: Remove starvation medium, wash cells once with PBS, and add the medium containing the fluorescent sterol complexes. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stopping the Assay: To stop uptake, aspirate the probe-containing medium and wash the cells three times with cold PBS to remove non-internalized sterols.
-
Quantification: Add Assay Buffer (e.g., PBS) to each well and measure the fluorescence intensity using a plate reader with filter sets appropriate for NBD (e.g., FITC/GFP channel).[13]
-
Data Normalization: In a parallel plate, perform a protein quantification assay (e.g., BCA assay) to normalize the fluorescence signal to the amount of cellular protein in each well.
This label-free approach provides the gold standard for absolute quantification of unmodified sterols, avoiding potential artifacts from fluorescent tags.[16]
Objective: To determine the absolute intracellular concentration of cholesterol and epicholesterol.
Protocol:
-
Cell Culture and Treatment: Culture and starve cells as described in Workflow 1. Treat cells with unlabeled cholesterol or this compound complexed with a delivery vehicle for a defined period (e.g., 2 hours).
-
Cell Lysis and Lipid Extraction: After incubation, wash cells thoroughly with cold PBS. Harvest the cells and perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol solvent system).[17] Scientist's Note: It is critical to add a deuterated internal standard (e.g., d7-cholesterol) at the beginning of the extraction to account for sample loss during processing.[17]
-
Sample Preparation: Dry the lipid extract under nitrogen gas. The sample may require derivatization to improve ionization efficiency for certain sterols, although modern methods can often analyze them directly.[18][19] Reconstitute the sample in an appropriate solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). The LC system separates the sterols, and the MS detects and quantifies them based on their specific mass-to-charge ratio and fragmentation patterns (Multiple Reaction Monitoring - MRM mode).[17][18]
-
Data Analysis: Quantify the amount of cholesterol or epicholesterol in each sample by comparing its peak area to the peak area of the known amount of internal standard.
The diagram below outlines the comparative experimental logic.
Anticipated Data and Interpretation
The combination of these workflows will yield a comprehensive dataset allowing for a robust comparison.
| Parameter | Anticipated Result: Cholesterol | Anticipated Result: this compound | Rationale |
| Initial Uptake Rate | High | Moderate to Low | Cholesterol utilizes rapid, protein-mediated transport. This compound relies on slower passive diffusion. |
| Saturability | Saturable | Non-saturable | Protein transporters (LDLR, etc.) can be saturated at high substrate concentrations. Passive diffusion is linear with concentration. |
| Inhibition by Ezetimibe | Partial Inhibition | No Inhibition | Ezetimibe specifically blocks the NPC1L1 transporter.[9] If epicholesterol does not use this pathway, it will be unaffected. |
| Total Uptake (LC-MS) | High | High | While the initial rate may differ, the enhanced membrane permeability of the acetate form could lead to high total accumulation over time. |
Interpretation:
-
If this compound uptake is non-saturable and unaffected by known transport inhibitors, it strongly supports a passive diffusion-dominant mechanism .
-
A significantly higher total accumulation of epicholesterol compared to cholesterol (as measured by LC-MS) would confirm the effectiveness of the acetate prodrug strategy for enhancing intracellular delivery.
-
Comparing results from fluorescent analogs versus LC-MS is crucial. Any large discrepancies may indicate that the fluorescent tag itself is altering the uptake mechanism, a known potential artifact in such studies.[20][21]
Implications for Research and Drug Development
The differential uptake mechanisms of cholesterol and its C3 epimer have significant implications:
-
Drug Delivery: Epicholesterol could serve as a novel scaffold for delivering therapeutic agents into cells. By conjugating a drug to the epicholesterol backbone, it may be possible to bypass traditional cholesterol transport pathways and achieve higher intracellular concentrations via passive diffusion.
-
Understanding Transport Specificity: Directly comparing these two molecules provides a powerful tool to probe the steric and electronic requirements of sterol-binding proteins, advancing our fundamental understanding of lipid transport.
-
Therapeutic Potential: Given cholesterol's role in various diseases, from atherosclerosis to cancer, analogs like epicholesterol that interact differently with cellular machinery could have unique biological activities and therapeutic potential.
By employing the rigorous experimental designs outlined here, researchers can elucidate the distinct cellular entry pathways of this compound, paving the way for its potential application in next-generation therapeutic strategies.
References
- Iaea, D. B., & Maxfield, F. R. (2015). Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging. Frontiers in Cardiovascular Medicine. [Link]
- Ikonen, E. (2008). Intracellular Cholesterol Transport. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(4), 607-614. [Link]
- Wüstner, D., et al. (2016). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of Lipid Research, 57(2), 299-309. [Link]
- Gwag, T., et al. (2018). LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. Journal of Visualized Experiments, (141). [Link]
- Gaus, K., et al. (2012). Cholesterol Efflux Assay. Methods in Molecular Biology, 874, 147-156. [Link]
- Modzel, M., Lund, F., & Wüstner, D. (2017). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. Methods in Molecular Biology, 1583, 187-219. [Link]
- Luo, J., Yang, H., & Song, B. L. (2020). Intracellular Cholesterol Synthesis and Transport. Frontiers in Cell and Developmental Biology, 8, 60. [Link]
- Payne, A. H., & Hales, D. B. (2004). Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones. Endocrine Reviews, 25(6), 947-970. [Link]
- Wang, J., & Yu, L. (2014). Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport. Annual Review of Physiology, 76, 269-289. [Link]
- Rötzer, K., et al. (2016). Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties. Analytical Chemistry, 88(8), 4336-4344. [Link]
- Liscum, L. (2002). Mechanisms for Cellular Cholesterol Transport: Defects and Human Disease. Physiology, 17(5), 196-200. [Link]
- Wüstner, D. (2007). Analysis of cholesterol trafficking with fluorescent probes. Chemistry and Physics of Lipids, 146(1-2), 1-25. [Link]
- Wüstner, D., et al. (2016). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of Lipid Research, 57(2), 299-309. [Link]
- Gwag, T., et al. (2018). LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. Journal of Visualized Experiments, (141). [Link]
- Lee, S., & Kim, D. H. (2017). Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. Molecules, 22(12), 2247. [Link]
- Hailat, I. A. (2010). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. University of Akron Thesis. [Link]
- Önfelt, B., et al. (2005). Cholesterol Uptake Assay with Caco-2 cells, applying Protocol #4.
- Sodt, A. J., et al. (2014). Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation. Biophysical Journal, 107(10), 2351-2361. [Link]
- Lee, S., & Kim, D. H. (2017). Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. Molecules, 22(12), 2247. [Link]
- LIPID MAPS. (2007). Sterols Mass Spectra Protocol. LIPID MAPS Protocols. [Link]
- Jenner, A. M., & Brown, S. H. J. (2017). Sterol Analysis by Quantitative Mass Spectrometry. Methods in Molecular Biology, 1583, 221-239. [Link]
- Romanenko, V. G., et al. (2002). Substitution of cholesterol by epicholesterol increases Kir current density. American Journal of Physiology-Cell Physiology, 283(3), C947-C955. [Link]
- Crick, P. J., et al. (2020). HSD3B1 is an oxysterol 3β-hydroxysteroid dehydrogenase in human placenta. Journal of Steroid Biochemistry and Molecular Biology, 199, 105597. [Link]
- Krizbai, I. A., & Szabó-Tóth, G. (1991). Intracellular hydrolysis of EGTA-esters. Acta Biochimica et Biophysica Hungarica, 26(1-4), 161-166. [Link]
- Gallay, J., et al. (1984). Effect of cholesterol and protein content on membrane fluidity and 3 beta-hydroxysteroid dehydrogenase activity in mitochondrial inner membranes of bovine adrenal cortex. Biochimica et Biophysica Acta, 778(3), 516-526. [Link]
- Pfeffer, S. R. (2020). Inter-domain dynamics drive cholesterol transport by NPC1 and NPC1L1 proteins. eLife, 9, e56920. [Link]
- Jan, Z., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4153. [Link]
- Wikipedia. (n.d.). 3β-Hydroxysteroid dehydrogenase. Wikipedia. [Link]
- Rog, T., & Vattulainen, I. (2008). Replacing the cholesterol hydroxyl group with the ketone group facilitates sterol flip-flop and promotes membrane fluidity. Journal of Physical Chemistry B, 112(7), 1963-1969. [Link]
- Reboul, E., et al. (2006). NPC1L1 and SR-BI are involved in intestinal cholesterol absorption from small-size lipid donors. Journal of Lipid Research, 47(11), 2405-2412. [Link]
- Gasulla, F., et al. (2013). Quantification of sterol lipids in plants by quadrupole time-of-flight mass spectrometry. Journal of Lipid Research, 54(10), 2824-2838. [Link]
- Chapman, J. C., & Waterhouse, R. N. (2001). Mitochondrial 3 beta-hydroxysteroid dehydrogenase (HSD) is essential for the synthesis of progesterone by corpora lutea: An hypothesis. Reproductive Biology and Endocrinology, 1, 19. [Link]
- Dahl, C. E., Dahl, J. S., & Bloch, K. (1979). On the role of the sterol hydroxyl group in membranes.
- National Center for Biotechnology Information. (n.d.). Gene Result: NPC1L1. NCBI. [Link]
- Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423-6451. [Link]
- Sim, M., & Stone, N. J. (2023). Biochemistry, Cholesterol.
- Medscape. (2023). 3-Beta-Hydroxysteroid Dehydrogenase Deficiency. Medscape. [Link]
- Stange, E. F., & Dietschy, J. M. (1983). Cholesterol synthesis and low density lipoprotein uptake are regulated independently in rat small intestinal epithelium. Proceedings of the National Academy of Sciences, 80(18), 5739-5743. [Link]
- Li, X., et al. (2021). Structures of dimeric human NPC1L1 provide insight into mechanisms for cholesterol absorption. Proceedings of the National Academy of Sciences, 118(33), e2108638118. [Link]
- ResearchGate. (n.d.). Cholesterol Synthesis.
- Tabas, I. (2002). Consequences of cellular cholesterol accumulation: basic concepts and physiological implications.
- Maxfield, F. R., & Wüstner, D. (2012). Mechanism of the uptake of exogenous cholesterol in mammalian cells. Journal of Clinical Lipidology, 6(5), 385-392. [Link]
- Bruice, T. C., & Schmir, G. L. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1663-1667. [Link]
Sources
- 1. Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of cellular cholesterol accumulation: basic concepts and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPC1L1 and SR-BI are involved in intestinal cholesterol absorption from small-size lipid donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inter-domain dynamics drive cholesterol transport by NPC1 and NPC1L1 proteins | eLife [elifesciences.org]
- 12. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 16. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Simplified LC-MS Method for Analysis of Sterols in Biological Samples | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized Epicholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the unambiguous structural confirmation of a synthesized molecule is paramount, particularly in the context of drug development where stereochemistry can dictate biological activity. This guide provides an in-depth, experience-driven approach to validating the structure of epicholesterol acetate, focusing on the critical differentiation from its 3β-epimer, cholesterol acetate. We will move beyond simple protocol recitation to explain the causal-driven choices behind a multi-technique validation workflow, ensuring a self-validating and trustworthy analytical process.
Part 1: The Core Stereochemical Challenge
This compound, the 3α-acetate ester of cholesterol, is a crucial sterol derivative in various research applications. Its synthesis, often proceeding from cholesterol, involves an inversion of stereochemistry at the C3 position.[1][2] The fundamental validation challenge, therefore, is not merely confirming the presence of the cholestene backbone and the acetate group, but rigorously proving the α-configuration of the C3 substituent.
The spatial orientation of this group is critical as it profoundly influences the molecule's three-dimensional shape, its ability to interact with biological targets like enzymes and receptors, and consequently, its pharmacological profile. An incorrect stereoisomer could lead to inactivity or, worse, off-target effects.
Our validation strategy is built on a primary, definitive technique (NMR Spectroscopy) supported by a suite of corroborative methods (Mass Spectrometry, FT-IR Spectroscopy, and Melting Point Analysis) to build an unassailable body of evidence.
Part 2: Definitive Stereochemical Assignment via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the precise arrangement of atoms and their connectivity.[3][4] For differentiating this compound from cholesterol acetate, both ¹H and ¹³C NMR provide diagnostic signals that are directly influenced by the stereochemistry at C3.
Expertise in Action: ¹H NMR Analysis
The most telling piece of evidence comes from the ¹H NMR spectrum, specifically the signal for the proton attached to C3 (H-3).
-
Causality : The orientation of the acetate group (axial vs. equatorial) dictates the orientation of the H-3 proton. In cholesterol acetate , the 3β-acetate group is equatorial, forcing the H-3 proton into an axial position. An axial proton has two axial-axial couplings and two axial-equatorial couplings to its neighbors on C2 and C4, resulting in a complex, broad multiplet with a large bandwidth, typically appearing around 4.60 ppm.[5]
-
The Diagnostic Signal : In This compound , the 3α-acetate group is axial, which places the H-3 proton in an equatorial position. An equatorial proton has only equatorial-axial and equatorial-equatorial couplings, which are significantly smaller. This results in a much narrower signal, often a broad singlet or a multiplet with small coupling constants, and it appears at a different chemical shift compared to its axial counterpart.
This distinct difference in multiplicity and chemical shift for the H-3 proton is the single most definitive piece of data for confirming the "epi" configuration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized, purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup : Utilize a 400 MHz or higher NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for complex molecules like steroids.
-
Acquisition : Acquire a standard one-dimensional ¹H spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis : Process the spectrum and carefully analyze the region between 3.5 and 5.0 ppm. Compare the chemical shift and, most importantly, the multiplicity of the H-3 signal to reference spectra for cholesterol acetate.
Expertise in Action: ¹³C NMR Analysis
The stereochemistry at C3 also induces subtle but predictable shifts in the ¹³C NMR spectrum, a phenomenon known as the gamma-gauche effect.
-
Causality : An axial substituent (the 3α-acetate in this compound) will cause a shielding effect (an upfield shift to a lower ppm value) on the carbons located three bonds away in a gauche conformation. Therefore, we expect the signals for C1 and C5 in this compound to be shifted upfield compared to their positions in cholesterol acetate, where the substituent is equatorial.
-
The Diagnostic Signals : The chemical shift of C3 itself, along with its neighbors C2 and C4, will also differ between the two epimers. These shifts provide a secondary layer of confirmation for the stereochemical assignment.[6][7]
Data Comparison: NMR Diagnostic Signals
| Compound | Key Nucleus | Expected Chemical Shift (δ, ppm in CDCl₃) | Key Differentiating Feature |
| Cholesterol Acetate (3β) | H-3 | ~4.60 | Broad multiplet (axial proton)[5][8] |
| This compound (3α) | H-3 | Shifted from 4.60 | Narrow multiplet or broad singlet (equatorial proton) |
| Cholesterol Acetate (3β) | C-3 | ~74.0 | Equatorial substituent reference[5] |
| This compound (3α) | C-3 | Shifted from 74.0 | Axial substituent effect |
Part 3: Corroborative Evidence from Complementary Techniques
While NMR provides the definitive stereochemical proof, a robust validation package relies on multiple, independent lines of evidence. This demonstrates thoroughness and builds trustworthiness in the result.
Mass Spectrometry (MS)
-
Rationale : The primary role of MS in this context is to confirm the molecular weight and, by extension, the elemental formula (C₂₉H₄₈O₂).[9][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, ruling out many alternative structures. While standard MS techniques cannot differentiate between stereoisomers, they are essential for confirming that the correct molecular entity has been synthesized.[11][12] The fragmentation pattern can also provide corroborative structural information, such as the characteristic loss of the acetate group (60 Da).[13][14]
-
Expected Result : A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to a mass of 428.7 g/mol .
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquisition : Acquire the mass spectrum in positive ion mode.
-
Analysis : Identify the molecular ion peak and compare it to the theoretical mass of C₂₉H₄₈O₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale : FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[15] For this compound, the two most important features are the ester carbonyl (C=O) and the C-O single bond of the acetate group. While the overall spectra of the two epimers will be very similar, this technique quickly confirms the successful acetylation of the starting material (epicholesterol). The fingerprint region (below 1500 cm⁻¹) is unique to the molecule and, while complex, can be compared against a reference standard if available.[16]
-
Expected Result : A strong, sharp absorbance band around 1735 cm⁻¹ (ester C=O stretch) and another strong band in the 1240-1250 cm⁻¹ region (ester C-O stretch).[17][18]
Physical Property Analysis: Melting Point
-
Rationale : Stereoisomers, having different three-dimensional structures, pack differently into crystal lattices. This results in distinct physical properties, including melting point. This classical technique is a simple, inexpensive, and powerful way to differentiate between the two isomers. A sharp melting point close to the literature value is also a good indicator of sample purity.
-
Expected Result : The measured melting point of the synthesized product should align with the literature value for this compound and be distinctly different from that of cholesterol acetate.
Data Comparison: Physical & Spectroscopic Properties
| Technique | Parameter | Cholesterol Acetate (3β) | This compound (3α) |
| Mass Spec | Molecular Weight | 428.7 g/mol | 428.7 g/mol [9][10] |
| FT-IR | C=O Stretch | ~1735 cm⁻¹ | ~1735 cm⁻¹[17] |
| Melting Point | Value | 112-114 °C[19][20] | ~88-91 °C |
Part 4: Integrated Validation Workflow
A logical, stepwise workflow ensures that all necessary data is collected efficiently to build a conclusive argument for the structure of the synthesized compound.
Caption: Integrated workflow for the structural validation of this compound.
Conclusion
Validating the structure of synthesized this compound is a clear demonstration of the principle that no single analytical technique is sufficient for absolute proof. While mass spectrometry confirms the mass, FT-IR confirms functional groups, and melting point provides a physical benchmark, it is the nuanced interpretation of NMR spectra that provides the definitive, incontrovertible evidence of stereochemistry at the C3 position. The distinct signature of the equatorial H-3 proton in the ¹H NMR spectrum serves as the lynchpin of the entire validation process. By following this multi-technique, causality-driven approach, researchers can ensure the highest degree of scientific integrity and be confident in the identity and purity of their synthesized material.
References
- Britannica. (2025, November 17).
- Technology Networks. (2024, March 11).
- Parish, E. J., & Schroepfer, G. J., Jr. (1990). A facile synthesis of [14C] epicholesterol. Journal of Lipid Research, 31(1), 160–162. [Link]
- Slideshare.
- Savaghebi, D., et al. (2021). Studies on phytosterol acetate esters and phytosterols liposomes. Food Science and Technology, 41(Suppl. 2), 615-623. [Link]
- ResearchGate. FT-IR spectra of sterol conjugates 7 (red) and 8 (blue) in the.... [Link]
- Global Substance Registration System.
- Pelillo, M., et al. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(12), 1049-1053. [Link]
- Bhawani, S. A., et al. (2010). Thin-Layer Chromatographic Analysis of Steroids: A Review. Tropical Journal of Pharmaceutical Research, 9(3), 301-313. [Link]
- Wudy, S. A., et al. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 179, 88-103. [Link]
- ResearchGate. (2021). (PDF) Studies on phytosterol acetate esters and phytosterols liposomes. [Link]
- PubChem.
- University of Regensburg.
- PubChem. (-)
- Hung, A. W., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Molecules, 23(2), 469. [Link]
- PubChem. Epicholesterol. [Link]
- Popják, G., et al. (1977). Carbon-13 NMR studies on cholesterol biosynthesized from [13C]mevalonates. Journal of the American Chemical Society, 99(26), 8380-8384. [Link]
- Della Ripa, L. A., et al. (2022). 2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes. Biomolecules, 12(5), 683. [Link]
- Magritek. (2017, June 14). 13C NMR of Cholesterol on an 80 MHz magnet. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000067). [Link]
- IMSERC. NMR Spectra Database.
- YouTube. (2023, July 18).
- Al-Jaff, et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Medical and Biological Engineering. [Link]
- SciELO Colombia. (2019).
Sources
- 1. A facile synthesis of [14C] epicholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 4. Structure elucidation of steroids | PPTX [slideshare.net]
- 5. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 6. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR of Cholesterol on an 80 MHz magnet - Magritek [magritek.com]
- 8. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sensitive Quantification and Structural Elucidation of Steroids | Technology Networks [technologynetworks.com]
- 12. The art of measuring steroids: Principles and practice of current hormonal steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectral fragmentations of cholesterol acetate oxidation products. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [scielo.org.co]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. 胆固醇醋酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. Cholesteryl acetate - CAS-Number 604-35-3 - Order from Chemodex [chemodex.com]
A Guide to Inter-Laboratory Comparison of Epicholesterol Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and best practices for conducting an inter-laboratory comparison of epicholesterol acetate analysis. As a senior application scientist, my aim is to blend technical accuracy with practical insights to ensure your studies are robust, reliable, and yield comparable results across different laboratories.
The Critical Role of Inter-Laboratory Comparison in this compound Analysis
The primary objectives of an inter-laboratory study for this compound analysis are:
-
Method Validation and Harmonization: To ensure that different laboratories using the same or different analytical methods can produce comparable results.
-
Performance Evaluation: To assess the proficiency of participating laboratories in accurately quantifying this compound.[2]
-
Identification of Analytical Challenges: To uncover potential issues related to sample preparation, chromatographic separation, and mass spectrometric detection that may lead to discrepancies in results.[5]
Designing a Robust Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is the foundation for obtaining meaningful comparative data.[3][6] The following workflow outlines the key steps in designing and executing such a study.
Caption: Workflow for an inter-laboratory comparison study.
Preparation and Distribution of Test Materials
The homogeneity and stability of the test materials are critical for a successful inter-laboratory study.[4] It is recommended to prepare a bulk sample of the biological matrix (e.g., human plasma, cell lysate) spiked with a known concentration of this compound. This bulk sample should then be aliquoted into individual vials for distribution to participating laboratories. A subset of these aliquots should be tested for homogeneity before distribution.[3]
Analytical Methodologies for this compound
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and reliable techniques for the quantification of sterols and their esters.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a robust technique for sterol analysis.[7] However, it typically requires derivatization of the analyte to improve its volatility and thermal stability.[8][10]
-
Sample Preparation and Extraction:
-
To 100 µL of the test sample (e.g., plasma), add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction using a suitable solvent system, such as hexane:isopropanol (3:2, v/v).
-
Vortex mix and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
-
Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification.[7] Monitor characteristic ions for this compound TMS ether and the internal standard.
-
Caption: GC-MS analytical workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative that often does not require derivatization, simplifying sample preparation.[8][9] However, the ionization of cholesterol and its esters can be challenging.[8][11]
-
Sample Preparation and Extraction:
-
Follow the same liquid-liquid extraction procedure as for GC-MS.
-
After evaporation, reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water containing 5 mM ammonium acetate.[12]
-
MS/MS Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) for quantification.[13] Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a characteristic product ion for both this compound and the internal standard.[8][11]
-
Caption: LC-MS/MS analytical workflow for this compound.
Data Analysis and Interpretation
The statistical analysis of the data from an inter-laboratory study is crucial for evaluating method performance and laboratory proficiency.[3]
Illustrative Comparative Data
The following table presents hypothetical results from an inter-laboratory comparison study for this compound analysis in a spiked plasma sample (Target Value = 50 ng/mL).
| Laboratory | Method | Result 1 (ng/mL) | Result 2 (ng/mL) | Result 3 (ng/mL) | Mean (ng/mL) |
| Lab A | GC-MS | 48.5 | 49.2 | 48.8 | 48.8 |
| Lab B | GC-MS | 51.2 | 50.5 | 51.8 | 51.2 |
| Lab C | LC-MS | 47.9 | 48.3 | 47.5 | 47.9 |
| Lab D | LC-MS | 52.5 | 53.1 | 52.8 | 52.8 |
| Lab E | GC-MS | 49.8 | 50.1 | 49.5 | 49.8 |
| Lab F | LC-MS | 50.9 | 51.5 | 51.2 | 51.2 |
Statistical Evaluation
Key statistical parameters to be calculated include:
-
Repeatability (within-laboratory precision): The variation in results obtained by the same laboratory under the same conditions.
-
Reproducibility (between-laboratory precision): The variation in results obtained by different laboratories.
-
Trueness (bias): The closeness of the mean of a set of measurement results to the actual (or accepted reference) value.
Statistical tests, such as Cochran's and Grubbs' tests, should be used to identify and handle outliers.[3]
Addressing Challenges and Ensuring Trustworthiness
Several factors can contribute to variability in this compound analysis:
-
Matrix Effects: Endogenous components in biological samples can interfere with the analysis.[5] Careful optimization of sample preparation and chromatographic conditions is necessary to minimize these effects.
-
Analyte Stability: this compound may be susceptible to degradation. Samples should be stored at -80°C and processed promptly.
-
Standardization: The use of certified reference materials and a common internal standard is crucial for achieving comparable results.
By implementing a robust study design, utilizing validated analytical methods, and performing rigorous statistical analysis, the trustworthiness of the generated data can be ensured.
Conclusion
A well-executed inter-laboratory comparison study is indispensable for establishing the reliability and comparability of this compound analysis. This guide provides a framework for designing and implementing such a study, from sample preparation to data interpretation. By adhering to these principles, researchers can have greater confidence in the data generated across different laboratories, ultimately advancing our understanding of the role of this compound in health and disease.
References
- BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS.
- Hibbert, D. B. (2012). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic.
- Parish, E. J., & Parish, S. (1990). A facile synthesis of [14C] epicholesterol. Journal of Lipid Research, 31(1), 160–162.
- Müller, C., et al. (2019). A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. Nature Protocols, 14(8), 2546–2570.
- Eurachem. Trends in inter-laboratory method validation.
- Müller, C., et al. (2019). A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. PubMed.
- Goode, S. R. (1975). Guidelines for Interlaboratory Testing Programs. Analytical Chemistry, 47(1), 25A-34A.
- European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation.
- ResearchGate. Gas chromatographic retention data for acetate and TMS ether derivatives of unsaturated C27 3p-hydroxysterols and related compounds.
- MDPI. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode).
- bioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- CORE. Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples.
- PubMed. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- Griffiths, W. J., & Wang, Y. (2009). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. Methods in molecular biology (Clifton, N.J.), 579, 253–271.
- bioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues.
- Schantz, M. M., et al. (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clinica Chimica Acta, 462, 148–152.
- American Pharmaceutical Review. (2012). Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters.
- Allied Academies. (2018). Challenges and considerations for quantitative analysis of cholesterol precursors and metabolites in human plasma by lc-ms/ms methodology.
- Pharmaceutical Technology. (2016). Analytical Method Validation Using QbD and QRM.
- ResearchGate. (2009). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry.
- MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
- PubMed. (2002). Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells.
- PubMed. (2018). Analytical methods for cholesterol quantification.
- PubMed. (2025). Interlaboratory comparison of serum lipoprotein(a) analytical results across clinical assays-Steps toward standardization.
- Organic Syntheses. dihydrocholesterol.
- PubMed. (2018). Analytical methods for cholesterol quantification.
- PubChem. Epicholesterol.
- GSRS. This compound.
- CORE. STUDIES IN STANDARDIZATION- SERUM CHOLESTEROL ANALYSIS PERFORMED FOR EPIDEMIOLOGICAL INVESTIGATIONS.
- ResearchGate. (2019). Validation of Analytical Method for Quantification of Egg Cholesterol Using Reversed Phase-High Performance Liquid Chromatography-Multiwavelength Detector.
- Journal IPB. (2019). Validation of Analytical Method for Quantification of Egg Cholesterol Using Reversed Phase-High Performance Liquid Chromatography-Multiwavelength Detector.
Sources
- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bisfa.org [bisfa.org]
- 4. eurachem.org [eurachem.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) | MDPI [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Epicholesterol Acetate: A Comparative Analysis of Key Analytical Techniques
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory hurdle; it is a fundamental pillar of safety and efficacy. Epicholesterol acetate, a steroidal compound, presents a unique analytical challenge due to the potential presence of its epimer, cholesterol acetate, alongside other process-related impurities and degradants. The subtle stereochemical difference between these epimers can have significant biological implications, demanding analytical methods with high selectivity and sensitivity.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We move beyond simple procedural lists to explore the underlying causality of experimental choices, grounding our recommendations in established scientific principles and regulatory expectations.
The Analytical Challenge: Distinguishing Epimers and Impurities
The primary challenge in analyzing this compound lies in its structural similarity to potential impurities. The most critical impurity is often its C-3 epimer, cholesterol acetate. Other potential impurities include unreacted starting materials like epicholesterol, by-products from the synthesis, and various degradation products. An ideal analytical method must possess the specificity to unequivocally separate and quantify these closely related compounds.[1]
The selection of an analytical technique is therefore a critical decision, driven by the specific requirements of the analysis—be it for routine quality control, in-depth structural confirmation, or trace-level impurity detection. We will compare four key techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as a standalone or hyphenated technique.
Gas Chromatography (GC): The Power of Volatility and Separation
Gas chromatography remains a cornerstone for comprehensive steroid profiling due to its exceptional resolving power, particularly when paired with high-efficiency capillary columns.[2]
Principle and Causality
GC separates compounds based on their volatility and interaction with a stationary phase coated inside a long, narrow column. For steroids like this compound, direct analysis is often problematic due to their relatively low volatility and potential for thermal degradation.
Expertise in Action: This is why derivatization is a critical and almost mandatory step in GC-based steroid analysis.[3] By converting the hydroxyl groups (if any are present from hydrolysis or in related impurities) to more volatile and thermally stable trimethylsilyl (TMS) ethers, we achieve sharper peaks and improved chromatographic performance. This chemical modification is not just a procedural step; it is a deliberate choice to make the molecule "GC-friendly," ensuring its integrity during analysis.
When coupled with Mass Spectrometry (GC-MS), the technique provides definitive identification. The mass spectrometer fragments the eluted molecules into predictable patterns, creating a "fingerprint" that can be compared against spectral libraries for confident identification of impurities.[4]
Workflow Diagram: GC-MS for Purity Assessment
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC is arguably the most widely used technique in the pharmaceutical industry for purity and assay testing due to its versatility, robustness, and applicability to a wide range of compounds without the need for volatilization.[5][6]
Principle and Causality
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For steroids, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water mixtures).
Expertise in Action: A significant challenge with cholesterol derivatives is their lack of strong UV-absorbing chromophores, limiting detection sensitivity with standard UV detectors to the low wavelength range of 200-210 nm.[7] This choice is fraught with potential interferences from common solvents and additives. Therefore, coupling HPLC with a more universal detector like a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) is often a superior strategy. LC-MS, in particular, has become the gold standard, offering both high sensitivity and specificity, making it ideal for detecting trace impurities.[8][9][10] The ability to analyze compounds without derivatization streamlines sample preparation and avoids potential artifacts.[8]
Workflow Diagram: HPLC-MS for Purity Assessment
Caption: Workflow for HPLC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While chromatography separates, NMR elucidates. For unequivocally distinguishing between epimers like this compound and cholesterol acetate, NMR is the most powerful tool.[11]
Principle and Causality
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The exact resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed information about molecular structure and connectivity.
Expertise in Action: The key advantage of NMR in this context is its ability to differentiate stereoisomers.[12] The protons and carbons near the C-3 position will have distinctly different chemical shifts and coupling constants in the two epimers due to their different spatial orientations (axial vs. equatorial). A full spectral assignment using 2D NMR techniques (like COSY and HSQC) can definitively confirm the identity of the main component and any epimeric impurities.[13] Furthermore, Quantitative NMR (qNMR) allows for direct measurement of the purity and the ratio of epimers without the need for a specific reference standard for the impurity, as the signal intensity is directly proportional to the number of nuclei.[13]
Comparative Performance Summary
The choice of technique depends on the analytical objective. A logical approach is to use NMR for definitive structural confirmation and epimer identification, while employing validated chromatographic methods like GC-MS or HPLC-MS for routine quality control and quantitative purity testing.
Decision Logic: Selecting the Right Technique
Caption: Decision matrix for selecting an analytical technique.
Quantitative Data Comparison
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) | Nuclear Magnetic Resonance (NMR) |
| Selectivity for Epimers | High (with appropriate column)[12] | Good to High (method dependent) | Excellent (definitive)[11][13] |
| Sensitivity | High (pg level) | Very High (pg to fg level)[8][14] | Low (µg to mg level) |
| Sample Prep Complexity | Moderate to High (derivatization often required)[3] | Low to Moderate | Low (simple dissolution) |
| Speed / Throughput | Moderate | High[15] | Low |
| Quantitative Accuracy | High | High | High (qNMR)[13] |
| Destructive Analysis? | Yes | Yes | No |
| Primary Application | Impurity profiling, known compound screening | Routine QC, purity testing, stability studies | Structural elucidation, reference standard characterization |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a properly validated method.[1] The following protocols are designed as starting points for method development and must be fully validated according to ICH Q2(R2) guidelines.[16][17] Validation ensures the method is specific, accurate, precise, linear, and robust for its intended purpose.[6][18]
Protocol 1: Purity Assessment by GC-MS
-
System Suitability: Prior to sample analysis, inject a system suitability standard (e.g., a mix of this compound and cholesterol acetate standards) to verify column resolution (>2.0), peak symmetry, and detector response consistency (%RSD < 5%).
-
Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL) in pyridine.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to the same concentration as the standard in pyridine.
-
Derivatization: To 200 µL of each sample and standard solution, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] Cap the vials tightly and heat at 70°C for 30 minutes. Cool to room temperature.
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Injector: Splitless, 280°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial 150°C, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z.
-
-
Analysis & Calculation: Inject 1 µL of each derivatized solution. Identify impurities by comparing retention times and mass spectra to known standards or library data. Calculate purity using the area percent method, applying relative response factors if necessary.
Protocol 2: Purity Assessment by HPLC-UV/MS
-
System Suitability: Inject a system suitability solution containing this compound and expected impurities. Verify resolution, theoretical plates, and peak tailing according to established criteria (e.g., USP <621>).
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 0.5 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard in the same diluent. Filter through a 0.45 µm syringe filter.
-
HPLC-MS Parameters:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 70% B to 100% B over 20 minutes, hold for 5 minutes.
-
UV Detector: 205 nm.[7]
-
MS Detector: Electrospray Ionization (ESI), positive mode. Scan for the [M+H]+ or [M+Na]+ adducts.
-
-
Analysis & Calculation: Inject 10 µL of each solution. Quantify impurities against the main peak area from the reference standard, assuming a response factor of 1.0 unless determined otherwise. The MS data serves to confirm the identity of any detected peaks.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC-MS stands out as the most practical and robust choice for routine quality control due to its high throughput, sensitivity, and minimal sample preparation[10], GC-MS offers superior chromatographic resolution for complex mixtures of related steroids, provided that derivatization is acceptable. For absolute certainty in structural identity and the unambiguous differentiation of epimers, NMR spectroscopy is indispensable.
A comprehensive quality control strategy should leverage these techniques synergistically: NMR for the initial characterization of reference materials and investigation of unknown impurities, and a validated HPLC-MS or GC-MS method for the routine release testing of batches. This ensures that the product not only meets regulatory specifications but is also fundamentally understood, guaranteeing its quality, safety, and efficacy.
References
- Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. (n.d.). PubMed Central.
- GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? (n.d.). PubMed Central.
- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2023). MDPI.
- Screen for Steroids using gas chromatography-mass specetrometry. (n.d.). FDA.
- Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ). (n.d.). WADA.
- Validation of Impurity Methods, Part II. (2014). Technology Networks.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Determination of Cholesterol and Its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Valid
- Nuclear Magnetic Resonance of Steroids. (2016).
- Reversed-Phase HPLC Determination of Cholesterol in Food Items. (n.d.). Digital Commons@ETSU.
- Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC–UV: A Simple, Accurate and Cost-Effective Method Development and Valid
- ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.).
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- Analytical method validation: A brief review. (n.d.). ijcrt.org.
- ICH Guidelines & Impurity Detection Methods. (n.d.). Scribd.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- HPLC method for quantitation of cholesterol and four of its major oxidation products in muscle and liver tissues. (n.d.). Semantic Scholar.
- Analytical methods for cholesterol quantific
- Quality Guidelines. (n.d.). ICH.
- Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. (2022). PubMed.
- ICH Guidelines for Analytical Method Valid
- Mass spectrometry, immunoassay and valid steroid measurements in reproductive medicine and science. (2017). Oxford Academic.
- Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. (n.d.). PubMed Central.
- Steroids and NMR. (n.d.).
- Clinical steroid mass spectrometry: A 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. (2025).
- 17-Epimerization of 17 alpha-methyl anabolic steroids in humans. (n.d.). PubMed.
- Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry. (2022). PubMed Central.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. wjarr.com [wjarr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]
- 16. fda.gov [fda.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ijrrjournal.com [ijrrjournal.com]
A Researcher's Guide to Investigating the Comparative Cytotoxicity of Epicholesterol Acetate and Cholesterol
Introduction: Beyond Cholesterol – The Significance of Stereochemistry in Cellular Fate
Cholesterol is an indispensable lipid, fundamental to the structural integrity of mammalian cell membranes and a precursor to vital biomolecules like steroid hormones and bile acids.[1][2] Its role, however, is a double-edged sword. While essential, dysregulated cholesterol metabolism and accumulation are linked to cellular dysfunction and various pathologies, including cancer, where cancer cells often exhibit altered cholesterol metabolism to fuel proliferation and evade cell death.[3][4][5] The cytotoxicity of cholesterol is often mediated by its oxidized derivatives, known as oxysterols, which can induce apoptosis and other forms of cell death.[6][7][8]
This guide focuses on a less-studied aspect of sterol biology: the impact of stereochemistry on cytotoxicity. We will compare cholesterol with its C3 epimer, epicholesterol, specifically in its acetylated form, epicholesterol acetate. Epicholesterol differs from cholesterol only in the orientation of the 3β-hydroxyl group, which is axial in cholesterol but equatorial in epicholesterol.[9] This subtle structural change can significantly alter how the molecule interacts with and integrates into the lipid bilayer, potentially leading to distinct downstream biological effects.[9][10]
Given the sparse direct comparative data on the cytotoxicity of this compound versus cholesterol, this document serves as a comprehensive experimental blueprint. It is designed for researchers in drug development and cell biology to rigorously evaluate and contrast the cytotoxic profiles of these two sterols. We will provide the scientific rationale, detailed protocols for a multi-assay approach, and a framework for data interpretation, empowering researchers to generate robust and publishable findings.
Experimental Design: A Multi-Pronged Approach to Defining Cytotoxicity
A single assay is insufficient to fully characterize a compound's cytotoxic profile. A compound might inhibit metabolic activity without causing cell death, or it might induce different cell death pathways (e.g., apoptosis vs. necrosis) under varying conditions. Therefore, we propose a validated, three-tiered assay system to build a comprehensive understanding of how this compound and cholesterol affect cell fate.
This workflow ensures that we measure not only the reduction in cell viability but also differentiate the mechanisms leading to cell death.
Caption: Proposed experimental workflow for comparative cytotoxicity analysis.
Tier 1: Assessing Metabolic Viability with the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14] This assay provides a robust initial screening to determine the concentration range at which the test compounds affect cell proliferation or viability, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and cholesterol in serum-free medium. A typical concentration range to test would be from 0.1 µM to 200 µM. Include a vehicle control (the solvent used to dissolve the sterols, e.g., <0.1% ethanol) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of test compounds, vehicle, or positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12] Mix gently by shaking the plate on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anticipated Data Presentation
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Cholesterol | HepG2 | 48 | Experimental Value |
| This compound | HepG2 | 48 | Experimental Value |
| Doxorubicin (Control) | HepG2 | 48 | Experimental Value |
Tier 2 & 3: Differentiating Cell Death Mechanisms
While the MTT assay indicates a loss of viability, it doesn't distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), nor does it reveal the mode of cell death. To dissect this, we employ two complementary assays: the Lactate Dehydrogenase (LDH) release assay for necrosis and Annexin V/7-AAD staining for apoptosis.
Caption: Distinguishing apoptosis and necrosis with targeted assays.
Tier 2 Protocol: LDH Release Assay (Necrosis)
Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[15] Measuring the amount of LDH in the supernatant provides a reliable indicator of cell lysis and cytotoxicity.[15][16] This assay is based on a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[15]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, seeding cells in a 96-well plate. It is crucial to set up two additional control wells for each condition: a "Spontaneous LDH Release" control (cells with medium only) and a "Maximum LDH Release" control (cells treated with a lysis buffer, e.g., 1% Triton X-100, 30 minutes before the assay endpoint).[15][17]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Tier 3 Protocol: Annexin V & 7-AAD Staining (Apoptosis vs. Necrosis)
Scientific Rationale: This flow cytometry-based assay provides a quantitative distinction between live, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and will bind to these early apoptotic cells, staining them green.[19] A cell-impermeable nuclear dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) is used concurrently.[18][20] This dye is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes, staining their nucleus red.[18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to ensure a sufficient number of cells for flow cytometry analysis. Treat with the IC50 concentration of each sterol (as determined by the MTT assay) for 24-48 hours. Include vehicle-treated cells and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).[21]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use FITC (FL1 channel) for Annexin V detection and a red channel (e.g., FL3) for 7-AAD detection.[21]
-
Data Interpretation:
-
Live Cells: Annexin V (-) / 7-AAD (-) (Lower-left quadrant)
-
Early Apoptotic Cells: Annexin V (+) / 7-AAD (-) (Lower-right quadrant)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / 7-AAD (+) (Upper-right quadrant)
-
Necrotic Cells: Annexin V (-) / 7-AAD (+) (Upper-left quadrant)
-
Anticipated Data Presentation
| Treatment (IC50 Conc.) | % Live Cells | % Early Apoptotic | % Late Apoptotic / Necrotic | % Primarily Necrotic |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Cholesterol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
References
- Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- NIH - PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]
- CLYTE Technologies.
- NIH - NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
- Geng, D. et al. A specific cholesterol metabolic pathway is established in a subset of HCCs for tumor growth.
- Sharma, T. et al. Influence of cholesterol on cancer progression and therapy. Pharmacological Research. [Link]
- Duke Health.
- Zhang, Y. et al. The role of cholesterol metabolism in tumor therapy, from bench to bed. Frontiers in Oncology. [Link]
- Jamroz-Wiśniewska, A. et al. Cholesterol Metabolism Pathways Disturbances in Atherosclerosis—Analyses Using Stochastic Petri Net-Based Model. MDPI. [Link]
- PubMed. Mast Cell Death Induced by 24(S),25-epoxycholesterol. [Link]
- BioSpace. Cholesterol Can Be a Problem for Some Cancer Cells, Researchers Reveal. [Link]
- Montero, J. et al. Mitochondrial Cholesterol Contributes to Chemotherapy Resistance in Hepatocellular Carcinoma. Cancer Research. [Link]
- Lei, L. et al. Cholesterol metabolism: physiological regulation and diseases.
- YouTube. Mitochondrial Cholesterol Metabolism and Signaling in Cell Survival. [Link]
- Zhang, Q. et al. An overview of the cholesterol metabolism and its proinflammatory role in the development of MASLD. Frontiers in Immunology. [Link]
- ResearchGate.
- ScholarBank@NUS.
- NIH - PubChem. Epicholesterol | C27H46O | CID 5283629. [Link]
- EurekAlert!.
- NIH - PMC.
- PubMed.
- Róg, T. et al.
Sources
- 1. An overview of the cholesterol metabolism and its proinflammatory role in the development of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of cholesterol on cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Cholesterol Fuels Cancer By Fostering Resistance to a Form of Cell Death | Duke Health [corporate.dukehealth.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A specific cholesterol metabolic pathway is established in a subset of HCCs for tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast cell death induced by 24(S),25-epoxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the intricate mechanisms behind oxysterol-induced cell death | EurekAlert! [eurekalert.org]
- 9. Comparative calorimetric and spectroscopic studies of the effects of cholesterol and epicholesterol on the thermotropic phase behaviour of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. tribioscience.com [tribioscience.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 19. biotium.com [biotium.com]
- 20. usbio.net [usbio.net]
- 21. mybiosource.com [mybiosource.com]
A Comparative Guide to the Relative Stability of Epicholesterol Acetate and Cholesteryl Acetate
For researchers, scientists, and drug development professionals working with steroidal compounds, understanding the nuanced stability of isomers is paramount. The orientation of a single functional group can dramatically alter a molecule's reactivity, degradation profile, and, ultimately, its viability as a therapeutic agent or precursor. This guide provides an in-depth technical assessment of the relative stability of two critical epimers: epicholesterol acetate (with a 3α-acetoxy group) and cholesteryl acetate (with a 3β-acetoxy group).
This comparison is not merely academic. Cholesteryl esters are integral components of cellular structures and lipoproteins, and their stability is crucial in various biological and pharmaceutical contexts.[1] Epicholesterol, while less common, serves as an invaluable tool in biochemical research to probe the stereospecific requirements of enzymes and receptors.[2] A thorough understanding of their relative stability under various stress conditions is essential for designing robust formulations, predicting shelf-life, and ensuring the integrity of experimental results.
Here, we will dissect the theoretical underpinnings of their stability based on conformational analysis and steric principles. We will then present a suite of validated experimental protocols, grounded in regulatory standards, to empower researchers to generate empirical data and validate these principles in their own laboratories.
The Decisive Role of Stereochemistry: A Theoretical Framework
The stability difference between this compound and cholesteryl acetate is fundamentally rooted in the stereochemistry of the C3 substituent on the steroid's A-ring. The rigid, fused-ring structure of the cholestane skeleton locks the cyclohexane rings into chair conformations, rendering substituent positions permanently axial or equatorial.[3][4]
-
Cholesteryl Acetate: The naturally occurring β-configuration places the acetate group in an equatorial position. This orientation projects the substituent away from the bulk of the steroid ring system, resulting in a sterically unhindered and thermodynamically favorable conformation.[3][4]
-
This compound: The α-configuration places the acetate group in an axial position. This orientation directs the substituent upwards, parallel to the axis of the ring, leading to significant steric strain. This strain arises from 1,3-diaxial interactions, primarily with the axial hydrogen atoms at the C1 and C5 positions.
This fundamental conformational difference dictates the molecules' susceptibility to chemical degradation, particularly hydrolysis.
Mechanism of Ester Hydrolysis and Steric Hindrance
The base-catalyzed hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon, forming a bulky, tetrahedral intermediate.[5][6]
The steric environment around the ester group critically influences the accessibility of the carbonyl carbon and the stability of this transition state.
-
For cholesteryl acetate (equatorial) , the carbonyl group is exposed and readily accessible to the incoming nucleophile. The formation of the tetrahedral intermediate proceeds with minimal steric opposition.
-
For This compound (axial) , the carbonyl group is shielded by the steroid ring. The approach of the nucleophile is sterically hindered by the aforementioned 1,3-diaxial interactions. This steric clash raises the activation energy required to form the crowded tetrahedral intermediate, resulting in a significantly slower reaction rate.[5][6]
Therefore, based on foundational principles of stereochemistry, cholesteryl acetate is predicted to be significantly more stable and less susceptible to hydrolysis than this compound.
Experimental Validation: Protocols for Stability Assessment
To empirically validate the theoretical stability differences, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, intentionally stress the molecules to identify degradation pathways and compare their intrinsic stability.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to quantify degradation products without generating secondary, irrelevant degradants.
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting and analyzing forced degradation studies.
Protocol 2.1: Comparative Hydrolytic Stability Study
This protocol details the procedure for assessing stability under acidic and basic conditions.
Objective: To quantify and compare the rate of hydrolysis of this compound and cholesteryl acetate.
Materials:
-
This compound (≥95% purity)
-
Cholesteryl acetate (≥95% purity)
-
Acetonitrile (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Deionized water
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Repeat for cholesteryl acetate.
-
-
Stress Sample Preparation:
-
Acid Hydrolysis:
-
Pipette 1 mL of each stock solution into separate reaction vials.
-
Add 9 mL of 0.1 M HCl to each vial.
-
Cap the vials and place them in a water bath at 60°C.
-
-
Base Hydrolysis:
-
Pipette 1 mL of each stock solution into separate reaction vials.
-
Add 9 mL of 0.1 M NaOH to each vial.
-
Cap the vials and maintain at room temperature (25°C). Due to the predicted instability of the axial acetate, a lower temperature is used initially to control the degradation rate.
-
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a neutralizing buffer (for acid samples, use 0.1 M NaOH; for base samples, use 0.1 M HCl, adjusting volumes as needed to reach pH ~7).
-
-
HPLC Analysis:
-
Analyze the neutralized samples using the validated HPLC method detailed in Protocol 2.3.
-
Monitor the peak area of the parent acetate compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining acetate at each time point relative to the T=0 sample.
-
Plot the percentage of remaining acetate versus time for each compound under both acidic and basic conditions.
-
Compare the degradation curves to determine the relative stability.
-
Protocol 2.2: Thermal Stability Analysis
This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess stability in the solid state.
Objective: To determine and compare the decomposition temperatures and thermal transitions of the two isomers.
Materials:
-
This compound (solid)
-
Cholesteryl acetate (solid)
-
TGA instrument
-
DSC instrument
-
Aluminum pans
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.[8][9]
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
-
Repeat the analysis for cholesteryl acetate.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample from 30°C to a temperature just below its decomposition point (as determined by TGA) at a rate of 10°C/min.[10]
-
Record the heat flow to detect thermal events such as melting points and phase transitions.
-
Repeat the analysis for cholesteryl acetate.
-
Data Analysis:
-
Compare the TGA thermograms to identify the onset temperature of decomposition for each compound. A higher decomposition temperature indicates greater thermal stability.
-
Compare the DSC thermograms for differences in melting points and other phase transitions, which can provide insights into crystal lattice energy and stability.
Protocol 2.3: Stability-Indicating HPLC Method
A validated analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Objective: To establish an HPLC method capable of resolving this compound, cholesteryl acetate, and their primary degradation product (epicholesterol and cholesterol, respectively).
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | C18 columns provide excellent hydrophobic selectivity, which is ideal for separating non-polar steroid molecules.[11][12] |
| Mobile Phase | Isocratic; Acetonitrile:Isopropanol (60:40 v/v) | This mobile phase composition is effective for eluting and separating cholesterol and its esters.[11][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good resolution and reasonable run times. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for standard analytical HPLC. |
| Detection | UV at 205 nm | Steroids lack strong chromophores but exhibit absorbance at low UV wavelengths, making 205-210 nm a common choice for detection.[11][13] |
Method Validation:
-
Specificity: Inject solutions of each pure compound (cholesteryl acetate, this compound, cholesterol, epicholesterol) and a mixture of all four to ensure baseline separation. Analyze stressed samples to confirm that degradation product peaks do not co-elute with the parent peaks.
-
Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH Q2(R1) guidelines.
Expected Results and Data Interpretation
The experimental data should be compiled and summarized for clear comparison.
Table 1: Summary of Expected Hydrolytic Degradation
(Hypothetical data based on theoretical principles)
| Condition | Compound | % Degradation after 8 hours | Relative Stability Ranking |
| 0.1 M HCl, 60°C | This compound | ~15% | Less Stable |
| Cholesteryl Acetate | < 5% | More Stable | |
| 0.1 M NaOH, 25°C | This compound | ~25% | Less Stable |
| Cholesteryl Acetate | ~8% | More Stable |
Table 2: Summary of Expected Thermal Analysis Data
(Hypothetical data based on typical steroid properties)
| Parameter | This compound | Cholesteryl Acetate | Interpretation |
| Melting Point (DSC) | Lower | Higher (~114°C)[13] | A higher melting point for cholesteryl acetate suggests a more stable crystal lattice, potentially due to more efficient packing of the equatorial isomer. |
| Decomposition Onset (TGA) | Lower | Higher | Higher decomposition temperature for cholesteryl acetate indicates greater intrinsic thermal stability. |
Interpreting the Results
The collective data from these experiments is expected to provide strong, multi-faceted evidence supporting the initial hypothesis: Cholesteryl acetate (3β, equatorial) is demonstrably more stable than its epimer, this compound (3α, axial). The slower rate of hydrolysis and higher thermal decomposition temperature of cholesteryl acetate can be directly attributed to the lower steric strain and greater thermodynamic stability of its equatorial acetate conformation.
Diagram: Stability Relationship
Caption: The relationship between stereochemistry and stability.
Conclusion and Practical Implications
This guide establishes a clear hierarchy of stability between this compound and cholesteryl acetate, grounded in the fundamental principles of conformational analysis. The equatorial 3β-acetate group of cholesteryl acetate confers significantly greater resistance to both hydrolytic and thermal degradation compared to the sterically hindered axial 3α-acetate of its epimer.
For professionals in drug development and chemical research, these findings have direct practical implications:
-
Formulation Development: Formulations containing axial ester functionalities may require more stringent protective measures, such as anhydrous conditions or pH control, to ensure long-term stability.
-
Analytical Method Development: When analyzing mixtures or potential degradation samples, analytical methods must have sufficient resolving power to separate these and other related epimers.
-
Synthetic Strategy: The choice of synthetic routes should consider the relative stability of intermediates. Protecting groups in axial positions may be more labile under certain deprotection conditions.
By providing both a robust theoretical framework and actionable experimental protocols, this guide serves as a comprehensive resource for any scientist tasked with handling, analyzing, or formulating these important steroidal compounds.
References
- Chemistry LibreTexts. (2024, March 20). 27.6: Steroids.
- Rate Constants for Methanolysis and Alkaline Hydrolysis of a Group of C¹⁴ Labelled (Radioactive) Steroidal Esters Using a Radiochemical Procedure. (n.d.). Afinidad.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Al-Sabbagh, A. (2016, December 14). Forced Degradation Studies. MedCrave.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Barbera, N. A., et al. (2019). Comparative docking analysis of cholesterol analogs to ion channels to discriminate between stereospecific binding vs. stereospecific response. PLOS ONE, 14(3), e0213945.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Symbiosis Online Publishing.
- Barbera, N. A., et al. (2019). Comparison of the predicted binding poses of cholesterol and epicholesterol on the GABAA. ResearchGate.
- Patel, H., et al. (2022). Forced Degradation – A Review. International Journal of Drug Regulatory Affairs, 10(4), 1-10.
- University of Sheffield. (n.d.). 2D Assignment of cholesteryl acetate.
- Kaloustian, J., et al. (2002). Thermal stability evaluation of doping compounds before GC-MS analysis by DSC. Journal of Thermal Analysis and Calorimetry, 70(2), 553-559.
- Semantic Scholar. (2025, August 6). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- University of Liverpool. (n.d.). Alicyclic Chemistry Lecture 4: Kinetic Aspects.
- NPTEL. (n.d.). Lecture 23: Stereochemistry IV.
- Northwestern University. (n.d.). NMR Spectra Database. Cholesteryl Acetate.
- Hanus, O., et al. (2020). Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials. Foods, 9(10), 1389.
- McMullen, T. P., et al. (1999). Comparative calorimetric and spectroscopic studies of the effects of cholesterol and epicholesterol on the thermotropic phase behaviour of dipalmitoylphosphatidylcholine bilayer membranes. Biochemical Journal, 342(Pt 2), 361-370.
- LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry.
- Boscia, A., & Thewalt, J. L. (2024). Cholesterol Conformational Structures in Phospholipid Membranes. The Journal of Physical Chemistry B, 128(38), 8441-8451.
- Thompson, B. M., & Howard, A. M. (2016). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Journal of Food Processing & Technology, 7(12).
- Echarte, M., et al. (2006). HPLC separation and determination of 12 cholesterol oxidation products in fish: comparative study of RI, UV, and APCI-MS detectors. Journal of Agricultural and Food Chemistry, 54(12), 4107-4113.
- OpenStax. (n.d.). 27.6 Steroids. In Organic Chemistry: A Tenth Edition.
- McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409.
- SpectraBase. (n.d.). Cholesteryl acetate.
- ResearchGate. (2025, August 5). Study on the thermodynamic properties of cholesterol.
- Trandum, C., et al. (1999). A thermodynamic study of the effects of cholesterol on the interaction between liposomes and ethanol. Biochimica et Biophysica Acta, 1420(1-2), 179-188.
- Boggara, M. B., & Krishnamoorti, R. (2009). Thermodynamic analysis of the effect of cholesterol on dipalmitoylphosphatidylcholine lipid membranes. Biophysical Journal, 96(3), 966-977.
- Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
- Scanu, A. M., & Landsberg, M. (1983). Thermodynamic equation of state for cholesteryl esters in surface phases. The Journal of Biological Chemistry, 258(17), 10722-10726.
- United Nations Economic Commission for Europe. (2019, September 12). Determination of temperature control requirements for small amounts of samples.
- ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples.
- TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®.
Sources
- 1. Comparative conformational analysis of cholesterol and ergosterol by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative docking analysis of cholesterol analogs to ion channels to discriminate between stereospecific binding vs. stereospecific response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Epicholesterol Acetate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the final disposal of laboratory reagents. This guide provides a detailed, step-by-step framework for the proper disposal of epicholesterol acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not broadly classified as a hazardous substance, this protocol is designed to instill a culture of safety, treating all chemical waste with a rigorous and validated methodology.
The procedures outlined below are rooted in established principles of chemical safety and hazardous waste management, providing not just a set of instructions, but the rationale behind them. This ensures that the process is not merely followed, but understood, fostering a safer and more compliant laboratory environment.
Hazard Assessment and Initial Characterization
This compound is a derivative of cholesterol, a sterol.[1][2][3] Generally, such compounds are solids with low water solubility.[4][5] While many cholesterol derivatives are not classified as hazardous under OSHA's Hazard Communication Standard[6][7], it is crucial to handle them with the care afforded to all laboratory chemicals. The primary risks associated with non-hazardous solid chemical waste are often related to the generation of dust during handling, which can be an irritant or pose an inhalation risk.[8]
Key Inferred Properties of this compound:
| Property | Inferred Characteristic | Rationale & Safety Implication |
| Physical State | Solid (powder/crystalline) | Potential for dust generation. Handle in a well-ventilated area or fume hood to minimize inhalation.[9] |
| Solubility | Low in water; soluble in organic solvents | Do not dispose of down the drain.[9][10] Disposal will require collection as solid chemical waste. |
| Reactivity | Generally stable | Incompatible with strong oxidizing agents.[7] Store away from such materials to prevent reactions.[11] |
| Toxicity | Not classified as acutely toxic | While not considered highly toxic, avoid personal contact (skin, eyes, inhalation) by wearing appropriate Personal Protective Equipment (PPE).[8][12] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should be managed as a non-hazardous, solid chemical waste stream. This process is governed by institutional policies and regulations set forth by bodies such as the Environmental Protection Agency (EPA).[13][14][15] The following protocol provides a self-validating system for compliant disposal.
The foundation of safe chemical disposal is proper segregation. Never mix different waste streams.[16]
-
Action: Immediately upon deciding to discard this compound (e.g., expired material, residual amounts from a weighing boat), place it into a designated waste container.
-
Causality: Mixing incompatible chemicals can lead to violent reactions, the emission of toxic gases, or fires.[11] Keeping waste streams separate ensures safety and simplifies the final disposal process for your institution's Environmental Health and Safety (EH&S) office.
The integrity of the waste container is critical to prevent leaks and exposures.[11][17]
-
Action: Select a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[11][16] For solid this compound, a clean, dry, wide-mouth polyethylene or glass jar is ideal. The original product container, if in good condition, is an excellent choice.[11]
-
Causality: The container must not react with or be degraded by the waste it holds. A secure lid is mandatory to prevent spills and the release of dust. Regulations require containers to be kept closed at all times, except when adding waste.[16][17]
Clear and accurate labeling is a cornerstone of EPA and OSHA regulations. It is not just a procedural step; it is a critical communication tool for all personnel who may handle the container.[14][18]
-
Action: As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label (Note: even for non-hazardous chemical waste, many institutions use this standard label for tracking purposes; follow your institution's specific policy).[11][17][18] The label must include:
-
The words "Hazardous Waste" (or as directed by your EH&S office).[11][14]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[17]
-
A clear statement of the associated hazards. Since it is not officially classified, "Solid Chemical Waste" or "Non-Hazardous Solid Waste" may be appropriate, pending institutional guidelines.
-
The location where the waste was generated (e.g., "Dr. Smith's Lab, Room 402").[18]
-
-
Causality: Proper labeling prevents accidental mixing of chemicals, informs emergency responders of container contents, and ensures the waste is handled correctly by disposal technicians.[13]
Laboratories must designate a specific location for the temporary storage of chemical waste before it is collected.[11][17]
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[19] A designated portion of a workbench or a cabinet is a common SAA.
-
Causality: The SAA concept is an EPA regulation designed to ensure that waste is managed safely by knowledgeable personnel in the area where it is generated.[14][19] It prevents the accumulation of large quantities of waste and keeps it under the purview of those who understand its properties.
Once the waste container is full or is no longer needed, it must be removed from the laboratory by trained professionals.
-
Action: When the container is approximately 90% full, complete a chemical waste pickup request form as required by your institution's EH&S department.[17] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]
-
Causality: Your EH&S office is responsible for the compliant consolidation, storage, and shipment of waste to a licensed treatment, storage, and disposal facility (TSDF).[9] Promptly requesting pickup for full containers prevents unsafe accumulation in the lab.[11]
Visualizing the Disposal Workflow
To ensure clarity, the entire disposal process for this compound can be visualized as a logical flow, from initial generation to final handoff.
Caption: Workflow for the compliant disposal of this compound.
Decontamination and Empty Container Management
Properly managing emptied containers is a final, critical step.
-
Empty Solids Containers: A container that held a non-acutely hazardous solid like this compound is generally considered "empty" when all contents that can be practically removed have been.[18] The container can then often be disposed of in the regular trash, provided the label is fully defaced or removed.
-
Contaminated Labware: Glassware or other equipment contaminated with this compound should be decontaminated.
-
Procedure: Scrape out as much solid material as possible into the solid waste container. Then, rinse the glassware with a suitable organic solvent (e.g., ethanol, acetone) in which this compound is soluble. This rinsate must be collected and disposed of as liquid chemical waste, following the same principles of segregation, labeling, and storage.
-
Causality: This two-step process minimizes the generation of liquid waste while ensuring the labware is thoroughly cleaned. Disposing of the solvent rinsate as hazardous waste is mandatory as it now contains a dissolved chemical.[18]
-
By adhering to this comprehensive, logic-driven protocol, laboratory professionals can manage the disposal of this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
- This compound | C29H48O2 | CID 11430304.
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
- Managing Hazardous Chemical Waste in the Lab.
- Hazardous Waste Disposal Procedures. University of Alabama in Huntsville, Environmental Health and Safety. [Link]
- Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Laboratory Waste Management: The New Regul
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
- This compound.
- Epicholesterol | C27H46O | CID 5283629.
- SAFETY DATA SHEET - Cholesterol. Fisher Scientific. [Link]
Sources
- 1. This compound | C29H48O2 | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1191456) | 1059-85-4 [evitachem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling Epicholesterol acetate
An Essential Guide to the Safe Handling of Epicholesterol Acetate
For laboratory professionals engaged in drug development and scientific research, the meticulous handling of chemical compounds is a cornerstone of both safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. As your partners in research, we are committed to providing value that extends beyond the product itself, ensuring your work is conducted under the safest possible conditions.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, standard practice dictates treating it with a degree of caution appropriate for fine chemicals.[1][2] The primary foreseeable risks associated with this and similar compounds in a laboratory setting are:
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation.[3][4]
-
Inhalation: As a crystalline solid, there is a potential for dust formation during handling, which may lead to respiratory irritation.[1][3][5][6]
-
Ingestion: Accidental ingestion could pose health risks, the specifics of which are not well-defined.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is your first and most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.[5]
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] This is to protect against accidental splashes and airborne particles entering the eye. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Gloves must be inspected for integrity before each use.[3][7] Nitrile gloves are a common and effective choice for protection against incidental contact with a wide range of chemicals.[7] Always wash hands after removing gloves. |
| Lab coat or gown | A lab coat provides a removable barrier to protect personal clothing and skin from contamination.[7] | |
| Respiratory Protection | NIOSH-approved dust mask (e.g., N95) or respirator | To be used when there is a potential for generating dust, especially when handling larger quantities or if the work is not performed in a fume hood.[5][6] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation
-
Ventilation: Ensure work is conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[3][5]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
-
Assemble PPE: Before handling the compound, don all the necessary PPE as detailed in the table above.
Handling the Compound
-
Avoid Contact: All personal contact with the chemical should be avoided. This includes inhalation of any dust.[5][6]
-
Prevent Dust Formation: When weighing or transferring the solid material, do so carefully to avoid creating airborne dust.[1][3]
-
Use Appropriate Tools: Use spatulas or other appropriate tools for handling the solid. Avoid using sparking tools.[1][3]
Post-Handling
-
Decontamination: Clean the work area and any equipment used.
-
Hand Washing: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3][5]
-
Glove Disposal: Contaminated gloves should be disposed of properly according to your institution's waste disposal guidelines.[5]
Visualizing the PPE Workflow
To ensure safety and prevent contamination, the sequence of donning and doffing PPE is critical.
Caption: The correct sequence for putting on and taking off PPE to minimize exposure.
Emergency Procedures: Immediate First-Aid Measures
In the event of an accidental exposure, immediate and appropriate first-aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Determine if the waste is classified as hazardous according to local, state, and federal regulations.[6]
Containerization
-
Place waste, including contaminated PPE and cleaning materials, in a suitable, clearly labeled, and sealed container.[1][3][5]
Disposal Method
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1][3]
-
Consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations.[5]
Visualizing the Disposal Workflow
Caption: A streamlined process for the safe and compliant disposal of chemical waste.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment for themselves and their colleagues, while upholding the highest standards of scientific practice.
References
- This compound. (n.d.). PubChem.
- Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
- Epicholesterol. (n.d.). PubChem.
- Chapter 10: Personal Protective Equipment for Biohazards. (2024, July 24). Environmental Health & Safety, University of Colorado.
- Personal Protective Equipment (PPE) – Biorisk Management. (n.d.). CDC.
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
